4-(Benzyloxy)-6-fluoro-1H-indole
Description
Structure
3D Structure
Properties
IUPAC Name |
6-fluoro-4-phenylmethoxy-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FNO/c16-12-8-14-13(6-7-17-14)15(9-12)18-10-11-4-2-1-3-5-11/h1-9,17H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKROWIBAAADFHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC3=C2C=CN3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30442499 | |
| Record name | 4-(Benzyloxy)-6-fluoro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30442499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
312314-26-4 | |
| Record name | 4-(Benzyloxy)-6-fluoro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30442499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Foreword: The Strategic Value of a Functionalized Indole Scaffold
An In-Depth Technical Guide to the Chemical Properties and Applications of 4-(Benzyloxy)-6-fluoro-1H-indole
In the landscape of modern medicinal chemistry, the indole nucleus stands as a "privileged scaffold," a core structural motif frequently found in molecules demonstrating significant biological activity. Its prevalence in neurotransmitters like serotonin, alkaloids, and a multitude of pharmaceuticals underscores its versatile and potent nature. The strategic functionalization of this scaffold is a cornerstone of rational drug design, allowing for the fine-tuning of a molecule's pharmacological profile.
This guide focuses on a particularly valuable derivative: this compound (CAS No. 312314-26-4).[1] This molecule is not merely an indole; it is a carefully crafted building block designed for purpose. The benzyloxy group at the C4 position serves as a masked hydroxyl, a common pharmacophore, while providing stability and modulating solubility. Concurrently, the fluorine atom at the C6 position introduces profound, often beneficial, changes to the molecule's electronic properties, metabolic stability, and binding interactions.
This document provides an in-depth exploration of the chemical properties, synthesis, reactivity, and applications of this compound, offering researchers and drug development professionals the foundational knowledge required to leverage this versatile intermediate in their synthetic endeavors.
Part 1: Molecular Structure and Physicochemical Properties
A molecule's behavior is fundamentally dictated by its structure and the resulting physicochemical characteristics. Understanding these aspects is critical for predicting reactivity, designing synthetic routes, and formulating downstream applications.
Molecular Architecture
This compound incorporates three key functional components: the indole core, a C4-benzyloxy substituent, and a C6-fluoro substituent.
Caption: Logical relationship of the functional components.
The electronic nature of the indole ring is significantly perturbed by its substituents.
-
The C4-Benzyloxy Group : The oxygen atom donates electron density into the benzene portion of the indole ring via a resonance effect (+R), activating the ring toward electrophilic substitution. However, its bulky nature can also introduce steric hindrance.
-
The C6-Fluoro Group : As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I). This effect deactivates the benzene ring, influences the acidity of the N-H proton, and can serve as a key interaction point with biological targets or as a metabolic blocker.[2][3]
Physicochemical Data
The fundamental properties of this compound are summarized below. This data is essential for laboratory handling, reaction setup, and purification.
| Property | Value | Source(s) |
| CAS Number | 312314-26-4 | [1][2] |
| Molecular Formula | C₁₅H₁₂FNO | [1][2] |
| Molecular Weight | 241.26 g/mol | [1][2] |
| Appearance | Inferred to be an off-white to yellowish solid | [4][5] |
| Solubility | Soluble in common organic solvents (e.g., DMF, CH₂Cl₂, Ethyl Acetate) | General chemical principles |
| Storage Conditions | Store at room temperature, protected from light, under an inert atmosphere | [2] |
Part 2: Synthesis and Chemical Reactivity
The utility of a building block is defined by its accessibility through synthesis and its predictable reactivity in subsequent transformations.
Synthesis Protocol
The synthesis of C4-oxygenated indoles can be challenging due to the lower intrinsic nucleophilicity of the C4 position compared to other sites on the indole nucleus.[6] However, specific methods have been developed. A documented procedure involves a copper-catalyzed reaction.[1]
Workflow: Copper-Catalyzed Synthesis
Caption: General workflow for copper-catalyzed indole synthesis.
Experimental Protocol: Copper-Catalyzed Synthesis [1]
-
Vessel Preparation : To a dry reaction vessel equipped with a magnetic stirrer and reflux condenser, add the appropriate precursors (e.g., a suitably substituted o-haloaniline and an alkyne).
-
Reagent Addition : Add the copper catalyst (e.g., copper(I) iodide) and a high-boiling polar aprotic solvent such as 1-methyl-pyrrolidin-2-one (NMP).
-
Reaction Execution : Heat the reaction mixture under an inert atmosphere (e.g., Argon or Nitrogen) to 240-250 °C.
-
Monitoring : Maintain this temperature for approximately 6 hours. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup : Upon completion, cool the mixture to room temperature. Pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography to yield the final product.
Causality: The high temperature is necessary to overcome the activation energy for the cyclization cascade. The copper catalyst is crucial for facilitating the key C-N and C-C bond-forming steps. NMP is used as a solvent due to its high boiling point and ability to dissolve the reactants.
Core Reactivity
The reactivity of this compound is a composite of the indole nucleus and its substituents.
Caption: Primary sites of chemical reactivity.
-
Electrophilic Substitution (C3 Position) : Like most indoles, the site of highest electron density and greatest reactivity towards electrophiles is the C3 position of the pyrrole ring.[7] Reactions such as Vilsmeier-Haack formylation, Mannich reactions, and Friedel-Crafts acylations are expected to occur selectively at this site. The combined electronic effects of the 4-OBn and 6-F groups modulate this reactivity but do not typically change the regiochemical outcome.
-
N-H Deprotonation and Substitution : The indole nitrogen proton is weakly acidic and can be removed by a strong base (e.g., NaH, KHMDS).[8] The resulting indolide anion is a potent nucleophile, readily undergoing N-alkylation or N-acylation to install a variety of substituents, a common strategy in drug development.[9]
-
Debenzylation (Deprotection) : A critical reaction for this molecule's use as an intermediate is the cleavage of the benzyl ether to unmask the 4-hydroxyl group. This is most reliably achieved through catalytic hydrogenation.
Protocol: Debenzylation to 6-Fluoro-1H-indol-4-ol
-
Setup : Dissolve this compound in a suitable solvent (e.g., Ethanol, Methanol, or Ethyl Acetate).
-
Catalyst : Add a catalytic amount of palladium on activated carbon (Pd/C, typically 5-10 mol%).
-
Hydrogenation : Place the reaction vessel under an atmosphere of hydrogen gas (H₂), either by using a balloon or a Parr hydrogenator.
-
Reaction : Stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC).
-
Filtration : Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Isolation : Evaporate the solvent from the filtrate to yield the deprotected product, 6-fluoro-1H-indol-4-ol.
Trustworthiness: This protocol is self-validating. The disappearance of the starting material and the appearance of a more polar spot on TLC, along with subsequent spectroscopic analysis (disappearance of benzyl proton signals in ¹H NMR), confirms reaction completion.
Part 3: Predicted Spectroscopic Profile
While specific experimental spectra are not publicly available, a reliable spectroscopic profile can be predicted based on the known structure and data from analogous compounds.[10][11] This is invaluable for reaction monitoring and structural confirmation.
| Technique | Predicted Key Features |
| ¹H NMR | ~8.1 ppm (br s, 1H) : N-H proton. 7.5-7.3 ppm (m, 5H) : Phenyl protons of the benzyloxy group. ~7.2-6.8 ppm (m, 3H) : Protons at C2, C5, C7 of the indole ring. ~5.2 ppm (s, 2H) : Methylene (-CH₂-) protons of the benzyloxy group. Expect to see coupling of the C5 and C7 protons to the C6-Fluorine atom. |
| ¹³C NMR | ~140-120 ppm : Aromatic carbons of the indole and benzyl rings. The carbon attached to fluorine (C6) will show a large one-bond C-F coupling constant (J ≈ 240-250 Hz). ~100 ppm : C3 of the indole ring. ~70 ppm : Methylene (-CH₂-) carbon of the benzyloxy group. |
| Mass Spec (EI) | m/z 241 : Molecular ion (M⁺). m/z 91 : A very prominent peak corresponding to the tropylium ion [C₇H₇]⁺ from the cleavage of the benzyl group. m/z 150 : [M - C₇H₇]⁺ fragment. |
| IR (cm⁻¹) | ~3400 : N-H stretch. ~3100-3000 : Aromatic C-H stretch. ~2950-2850 : Aliphatic C-H stretch (from -CH₂-). ~1250-1050 : C-O (ether) stretch and C-F stretch. |
Part 4: Applications in Research and Drug Discovery
This compound is primarily employed as a high-value intermediate in the synthesis of pharmacologically active molecules.
-
Serotonin Receptor Modulators : Its structure is well-suited for the synthesis of analogs of serotonin. The 4-hydroxyindole moiety is a key feature in several potent and selective serotonin receptor ligands. This compound serves as a precursor for developing agents to treat neurological and psychiatric disorders such as depression and anxiety.[2]
-
CNS Agents : The introduction of fluorine is a well-established strategy in medicinal chemistry to enhance the metabolic stability and blood-brain barrier penetration of central nervous system (CNS) drug candidates.[2][3]
-
Fluorescent Probes : The intrinsic fluorescence of the indole scaffold can be modulated by its substituents. Derivatives of this compound could be used to develop probes for biochemical assays and cellular imaging.[2]
-
General Drug Discovery : The 4-hydroxy-6-fluoro-indole core, accessible from this starting material, is a versatile platform for further elaboration in various drug discovery programs, including kinase inhibitors and anti-inflammatory agents.[9][12]
Conclusion
This compound is a sophisticated chemical tool. Its design—combining the privileged indole scaffold with a strategically placed fluorine atom and a protected hydroxyl group—makes it an exceptionally useful building block for modern synthetic and medicinal chemistry. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, empowers researchers to harness its full potential in the development of novel therapeutics and advanced chemical probes.
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An In-Depth Technical Guide to the Synthesis of 4-(Benzyloxy)-6-fluoro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. The specific derivative, 4-(Benzyloxy)-6-fluoro-1H-indole, serves as a crucial building block for a variety of therapeutic candidates, leveraging the unique electronic properties of the fluorine substituent and the synthetic versatility of the benzyloxy protecting group. This guide provides a comprehensive technical overview of the primary synthetic pathways to this valuable intermediate, with a focus on the Leimgruber-Batcho and Fischer indole syntheses. Designed for the practicing chemist, this document elucidates the underlying chemical principles, provides detailed experimental protocols, and offers insights into the practical considerations for successful synthesis and scale-up.
Introduction: The Significance of this compound in Drug Discovery
The strategic incorporation of fluorine into drug candidates can significantly modulate their physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity. The 6-fluoroindole moiety is of particular interest, and when combined with a 4-benzyloxy group, it presents a versatile platform for further functionalization. The benzyloxy group not only serves as a protecting group for the hydroxyl functionality but also offers a handle for modification through debenzylation and subsequent derivatization. Consequently, this compound is a key intermediate in the synthesis of compounds targeting a range of biological targets, including serotonin receptors and enzymes implicated in neurological disorders.[1]
Primary Synthetic Pathways
Two classical and robust methods for indole synthesis, the Leimgruber-Batcho and the Fischer indole syntheses, are particularly well-suited for the preparation of this compound. The choice between these pathways often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions.
The Leimgruber-Batcho Indole Synthesis: A Convergent and High-Yielding Approach
The Leimgruber-Batcho synthesis is a highly efficient method for the preparation of indoles from o-nitrotoluenes.[2] This pathway is often favored for its high yields and the mild conditions of the final reductive cyclization step.[3] The synthesis of this compound via this method involves three key stages: preparation of the substituted o-nitrotoluene, formation of the enamine intermediate, and reductive cyclization.
Caption: Leimgruber-Batcho synthesis workflow for this compound.
Step 1: Synthesis of 3-Benzyloxy-5-fluoro-2-nitrotoluene
This initial step involves the protection of the phenolic hydroxyl group of a suitable precursor. A representative procedure, adapted from the synthesis of a similar compound, is as follows:[4]
-
To a stirred solution of 3-fluoro-5-nitrophenol (1.0 eq) in dry dimethylformamide (DMF), add anhydrous potassium carbonate (1.1 eq).
-
To this suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to 90 °C and maintain for 3-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-benzyloxy-5-fluoro-2-nitrotoluene.
Step 2: Formation of the Enamine Intermediate
The condensation of the o-nitrotoluene with a formamide acetal is a critical step in the Leimgruber-Batcho synthesis.[2]
-
Dissolve 3-benzyloxy-5-fluoro-2-nitrotoluene (1.0 eq) in a mixture of DMF and pyrrolidine (excess).
-
Add N,N-dimethylformamide dimethyl acetal (DMFDMA) (1.2 eq).
-
Heat the mixture to reflux for 2-3 hours under an inert atmosphere. The reaction mixture typically develops a deep red color.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the volatile components under reduced pressure to yield the crude enamine, which can often be used in the next step without further purification.
Step 3: Reductive Cyclization to this compound
The final step is the reduction of the nitro group followed by spontaneous cyclization and elimination to form the indole ring.[3]
-
Dissolve the crude enamine from the previous step in a suitable solvent such as methanol or a mixture of tetrahydrofuran (THF) and methanol.
-
Add a catalytic amount of a hydrogenation catalyst, such as 10% palladium on carbon or Raney nickel.
-
Introduce a reducing agent. For catalytic hydrogenation, pressurize the reaction vessel with hydrogen gas. Alternatively, for transfer hydrogenation, add hydrazine hydrate dropwise at a controlled temperature.[5]
-
Monitor the reaction by TLC. The disappearance of the red color of the enamine is a good visual indicator of reaction progress.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
| Step | Reactants | Reagents & Conditions | Product | Typical Yield |
| 1 | 3-Fluoro-5-nitrophenol, Benzyl bromide | K₂CO₃, DMF, 90 °C | 3-Benzyloxy-5-fluoro-2-nitrotoluene | 85-95% |
| 2 | 3-Benzyloxy-5-fluoro-2-nitrotoluene | DMFDMA, Pyrrolidine, DMF, reflux | (E)-1-(3-(Benzyloxy)-5-fluoro-2-nitrophenyl)-N,N-dimethylmethanamine | >90% (often used crude) |
| 3 | Enamine intermediate | H₂, Pd/C or Raney Ni, Hydrazine | This compound | 70-85% |
The Fischer Indole Synthesis: A Classic and Versatile Route
The Fischer indole synthesis is one of the oldest and most widely used methods for constructing the indole nucleus.[6] It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and an aldehyde or ketone.[7]
Caption: Fischer indole synthesis workflow for this compound.
Steps 1 & 2: Synthesis of 3-(Benzyloxy)-5-fluorophenylhydrazine
The key precursor for the Fischer synthesis is the corresponding phenylhydrazine, which can be prepared from the aniline via diazotization followed by reduction. A general procedure is as follows:[8]
-
Dissolve 3-(benzyloxy)-5-fluoroaniline (1.0 eq) in aqueous hydrochloric acid and cool the solution to 0 °C in an ice bath.
-
Add a solution of sodium nitrite (1.0 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0 °C for 15-20 minutes.
-
In a separate flask, prepare a solution of tin(II) chloride (SnCl₂) (2.5-3.0 eq) in concentrated hydrochloric acid, also cooled to 0 °C.
-
Slowly add the diazonium salt solution to the SnCl₂ solution with vigorous stirring, keeping the temperature below 5 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for 1-2 hours.
-
Collect the precipitated phenylhydrazine hydrochloride salt by filtration, wash with cold water, and dry under vacuum.
Step 3: Fischer Indole Synthesis of this compound
The final step involves the condensation of the phenylhydrazine with an appropriate carbonyl compound (in this case, a two-carbon aldehyde equivalent like glycolaldehyde or an acetaldehyde equivalent) and subsequent acid-catalyzed cyclization.[9]
-
Suspend the 3-(benzyloxy)-5-fluorophenylhydrazine hydrochloride (1.0 eq) and the carbonyl compound (1.0-1.2 eq) in a suitable solvent, such as ethanol or acetic acid.
-
Add an acid catalyst. Common choices include sulfuric acid, polyphosphoric acid (PPA), or a Lewis acid like zinc chloride (ZnCl₂).[10]
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction mixture and neutralize the acid with a base (e.g., sodium bicarbonate or sodium hydroxide solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
| Step | Reactants | Reagents & Conditions | Product | Typical Yield |
| 1 & 2 | 3-(Benzyloxy)-5-fluoroaniline | 1. NaNO₂, HCl, 0 °C; 2. SnCl₂, HCl, 0 °C | 3-(Benzyloxy)-5-fluorophenylhydrazine | 70-85% |
| 3 | 3-(Benzyloxy)-5-fluorophenylhydrazine, Glycolaldehyde | H₂SO₄ or PPA, reflux | This compound | 50-70% |
Causality Behind Experimental Choices
-
Choice of Protecting Group: The benzyl group is a robust protecting group for the phenolic hydroxyl, stable to a wide range of reaction conditions encountered in both the Leimgruber-Batcho and Fischer syntheses. It can be readily removed under mild conditions (e.g., hydrogenolysis) at a later stage of a synthetic sequence.
-
Catalyst Selection in Fischer Synthesis: The choice of acid catalyst is critical. Protic acids like H₂SO₄ and PPA are effective but can be harsh. Lewis acids like ZnCl₂ can offer milder conditions, which may be advantageous for sensitive substrates.[10] The optimal catalyst often needs to be determined empirically.
-
Reductant in Leimgruber-Batcho Synthesis: Catalytic hydrogenation (H₂/Pd-C) is a clean and efficient method for the reductive cyclization. However, for substrates sensitive to hydrogenation (e.g., containing other reducible functional groups), transfer hydrogenation with hydrazine and Raney nickel provides a valuable alternative.[5]
Trustworthiness: A Self-Validating System
The protocols described herein are based on well-established and widely published synthetic methodologies. The progress of each reaction can be reliably monitored by standard analytical techniques such as TLC, and the identity and purity of the intermediates and the final product can be confirmed by spectroscopic methods including NMR (¹H and ¹³C), mass spectrometry, and infrared spectroscopy. The expected spectroscopic data for the final product, while not found in a single comprehensive source, can be predicted based on the analysis of similar structures.
Conclusion
The synthesis of this compound is readily achievable through established synthetic routes, primarily the Leimgruber-Batcho and Fischer indole syntheses. The Leimgruber-Batcho pathway generally offers higher yields and milder final-step conditions, making it an attractive option for larger-scale preparations. The Fischer synthesis, while potentially lower-yielding, is a classic and reliable method that can be implemented with readily available starting materials. The choice of pathway will ultimately be guided by the specific needs and constraints of the research or development program. This guide provides the necessary technical foundation for the successful synthesis of this important building block, empowering researchers to advance their drug discovery efforts.
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In-Depth Technical Guide: 4-(Benzyloxy)-6-fluoro-1H-indole (CAS 312314-26-4)
For Researchers, Scientists, and Drug Development Professionals
Section 1: Core Compound Analysis
Introduction to a Privileged Scaffold
4-(Benzyloxy)-6-fluoro-1H-indole, with the CAS number 312314-26-4, is a fluorinated indole derivative that serves as a critical building block in modern medicinal chemistry.[1][2] The indole motif is a well-established "privileged structure" in drug discovery, appearing in numerous natural products and pharmaceuticals.[3][4] The strategic incorporation of a fluorine atom and a benzyloxy group onto this core significantly enhances its utility for developing novel therapeutic agents.
The key structural features contributing to its significance are:
-
Indole Core : This bicyclic aromatic system is known for its ability to interact with a wide range of biological targets.
-
Fluorine at the 6-position : The carbon-fluorine bond is exceptionally strong, which can enhance metabolic stability by making the molecule resistant to cleavage by cytochrome P450 enzymes.[1] This often leads to an increased drug half-life. Fluorine's high electronegativity can also increase lipophilicity, potentially improving cell membrane permeability and oral bioavailability.[1][5] Furthermore, its unique electronic properties can facilitate stronger interactions with target proteins, thereby increasing potency.[1]
-
Benzyloxy Group at the 4-position : This substituent provides a synthetic handle for further molecular modifications and can influence the compound's binding affinity and selectivity for its target.
Physicochemical and Spectroscopic Profile
A thorough understanding of the compound's properties is fundamental for its application.
Table 1: Physicochemical Properties
| Property | Value |
| CAS Number | 312314-26-4 |
| Molecular Formula | C₁₅H₁₂FNO[6][7] |
| Molecular Weight | 241.26 g/mol [6][7] |
| Appearance | Off-white to pale yellow solid |
| Storage | Keep in a dark place under an inert atmosphere at room temperature.[6] |
Spectroscopic Data Interpretation:
The structural integrity of this compound is confirmed through various spectroscopic techniques. While a comprehensive dataset is not publicly available, typical spectral characteristics for similar indole structures are well-documented.[8][9][10][11]
-
¹H NMR : The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on both the indole and benzyl rings, a singlet for the benzylic methylene protons, and a broad singlet for the indole N-H proton.
-
¹³C NMR : The carbon NMR would display signals corresponding to the fifteen carbon atoms in the molecule, with the fluorine substitution influencing the chemical shifts of adjacent carbons.
-
Mass Spectrometry : The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight.
Section 2: Synthesis and Methodologies
Retrosynthetic Analysis and Synthetic Pathway
The synthesis of this compound can be approached through several established methods for indole formation. A common and effective strategy is the Fischer indole synthesis.[12]
Figure 1: A simplified retrosynthetic and forward synthesis diagram for this compound.
Detailed Experimental Protocol: Fischer Indole Synthesis
This protocol outlines a general procedure for the synthesis of the target compound.
Materials and Reagents:
-
4-Benzyloxy-6-fluoroaniline
-
Acetaldehyde dimethyl acetal
-
Polyphosphoric acid or a suitable Lewis acid catalyst
-
Toluene or another high-boiling point solvent
-
Sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Hydrazone Formation:
-
Dissolve 4-benzyloxy-6-fluoroaniline in a suitable solvent like ethanol.
-
Add an acid catalyst (e.g., acetic acid).
-
Add acetaldehyde dimethyl acetal and stir the mixture, monitoring the reaction by TLC until the starting aniline is consumed.
-
Remove the solvent under reduced pressure to obtain the crude phenylhydrazone.
-
-
Indolization (Cyclization):
-
To the crude hydrazone, add polyphosphoric acid or a solution of a Lewis acid (e.g., ZnCl₂) in a high-boiling solvent like toluene.
-
Heat the mixture to reflux (typically 100-140 °C) for several hours, monitoring by TLC.
-
Cool the reaction to room temperature and carefully quench with an ice-water mixture.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution.
-
-
Work-up and Purification:
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
-
-
Characterization:
-
Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Section 3: Applications in Drug Discovery and Development
A Versatile Intermediate for Bioactive Molecules
This compound is a valuable precursor for synthesizing a diverse range of more complex molecules with potential therapeutic applications.[13][14] The indole nucleus can be further functionalized at several positions, allowing for the generation of compound libraries for screening.
Figure 2: Key synthetic transformations of this compound leading to diverse molecular scaffolds.
Therapeutic Targets and Potential Indications
The strategic placement of fluorine in indole derivatives has led to the development of compounds with a wide range of biological activities.[2][15] While specific data for derivatives of this compound are proprietary, the broader class of fluorinated indoles has shown promise in several therapeutic areas:
-
Oncology : Many kinase inhibitors, a cornerstone of modern cancer therapy, feature an indole scaffold.[15] Fluorination can enhance binding affinity and selectivity for specific kinases.
-
Antiviral Agents : Fluorinated indoles have demonstrated potent antiviral activity, including against HIV-1.[5]
-
Central Nervous System (CNS) Disorders : The indole structure is a key component of many neurotransmitters (e.g., serotonin), and its derivatives are explored for various CNS targets.
-
Anti-inflammatory Agents : Indole-based compounds have been investigated for their anti-inflammatory properties.[4]
Section 4: Concluding Remarks for the Advanced Practitioner
This compound represents a sophisticated and highly valuable starting material for contemporary drug discovery programs. Its utility is derived from the convergence of a privileged indole core with the strategic incorporation of fluorine, a tactic proven to enhance key pharmacological properties. The benzyloxy group offers a versatile point for either protection or further elaboration of the molecular architecture. The synthetic pathways to this intermediate are well-established, allowing for its efficient production and subsequent derivatization. For researchers and drug development professionals, this compound provides a robust platform for generating novel chemical entities with the potential to address a wide spectrum of unmet medical needs, from oncology to infectious diseases.
References
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Spectroscopic Characterization of 4-(Benzyloxy)-6-fluoro-1H-indole: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-(Benzyloxy)-6-fluoro-1H-indole, a heterocyclic compound of interest in medicinal chemistry and drug development. Given the compound's potential as a building block for pharmacologically active agents, a thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount. This document outlines detailed, field-proven protocols for acquiring and interpreting data from Nuclear Magnetic Resonance (¹H, ¹³C, and ¹⁹F NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. While experimental data for this specific molecule is not widely published, this guide presents a robust predictive analysis of its spectroscopic signature, grounded in the well-established principles of spectroscopic theory and data from structurally related analogues. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and application of novel indole derivatives.
Introduction: The Significance of this compound
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The strategic placement of substituents on the indole ring allows for the fine-tuning of a molecule's pharmacological profile. In this compound, the benzyloxy group at the 4-position and the fluorine atom at the 6-position introduce key functionalities that can influence its biological activity. The benzyloxy group can participate in hydrogen bonding and π-stacking interactions, while the fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability.
Accurate and unambiguous structural confirmation is a critical step in the drug discovery pipeline. Spectroscopic techniques provide a powerful arsenal for elucidating the molecular structure and purity of synthesized compounds. This guide will delve into the theoretical underpinnings and practical application of NMR, MS, and IR spectroscopy for the comprehensive characterization of this compound.
Molecular Structure and Predicted Spectroscopic Overview
The structure of this compound is presented below. The numbering of the indole ring is crucial for the assignment of spectroscopic signals.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide a wealth of information.
Experimental Protocol: NMR Sample Preparation
The quality of the NMR spectrum is highly dependent on the sample preparation.[1][2]
Materials:
-
This compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆) of high purity
-
High-quality 5 mm NMR tube
-
Pasteur pipette
-
Small vial
Procedure:
-
Weigh the desired amount of the compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.
-
Gently swirl or sonicate the vial to ensure complete dissolution of the sample.
-
Using a Pasteur pipette, transfer the solution into the NMR tube.
-
Cap the NMR tube securely.
-
Wipe the outside of the NMR tube clean before inserting it into the spectrometer.
Causality behind Experimental Choices:
-
Deuterated Solvents: The use of deuterated solvents is crucial to avoid large solvent signals that would overwhelm the analyte signals in ¹H NMR. The deuterium signal is also used by the spectrometer for field-frequency locking.[1]
-
Solvent Choice: The choice of solvent can affect the chemical shifts, particularly for the N-H proton of the indole ring.[3] In a non-polar solvent like CDCl₃, the N-H proton signal may be broad due to exchange. In a hydrogen-bond accepting solvent like DMSO-d₆, the N-H signal is typically sharper and shifted downfield.
-
Concentration: The concentration of the sample is a balance between obtaining a good signal-to-noise ratio and avoiding issues with solubility and potential aggregation, which can lead to line broadening.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
The predicted ¹H NMR spectrum of this compound is summarized in the table below. Chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Prediction |
| ~8.10 | br s | 1H | N-H | The indole N-H proton is typically deshielded and can be broad due to quadrupolar broadening and exchange.[4] Its chemical shift is highly dependent on solvent and concentration. |
| ~7.50-7.30 | m | 5H | Phenyl-H (benzyloxy) | The protons of the phenyl ring of the benzyloxy group will appear in the aromatic region.[5] |
| ~7.20 | dd | 1H | H-2 | The H-2 proton of the indole ring is a doublet of doublets due to coupling with H-3 and the N-H proton.[4] |
| ~6.95 | dd | 1H | H-7 | H-7 will be a doublet of doublets due to coupling to H-5 (meta) and the fluorine at C-6. |
| ~6.80 | dd | 1H | H-5 | H-5 will be a doublet of doublets due to coupling to H-7 (meta) and the fluorine at C-6. |
| ~6.60 | t | 1H | H-3 | The H-3 proton of the indole ring is a triplet due to coupling with H-2 and the N-H proton.[4] |
| ~5.15 | s | 2H | -OCH₂- | The benzylic methylene protons will appear as a singlet.[6] |
Diagram: Key ¹H-¹H and ¹H-¹⁹F Couplings
Caption: Predicted key proton-proton and proton-fluorine couplings.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
The predicted proton-decoupled ¹³C NMR spectrum is detailed below. Chemical shifts are referenced to the solvent signal.
| Chemical Shift (δ, ppm) | Assignment | Rationale for Prediction |
| ~155.0 (d, ¹JCF ≈ 240 Hz) | C-6 | Carbon directly attached to fluorine will show a large one-bond coupling constant and will be significantly deshielded.[1] |
| ~150.0 | C-4 | The carbon attached to the oxygen of the benzyloxy group will be deshielded. |
| ~137.0 | C-ipso (benzyloxy) | The ipso-carbon of the phenyl ring. |
| ~135.0 | C-7a | A quaternary carbon in the indole ring. |
| ~128.8 | C-ortho/meta (benzyloxy) | Carbons of the phenyl ring.[7] |
| ~128.0 | C-para (benzyloxy) | Carbon of the phenyl ring.[7] |
| ~125.0 | C-2 | The C-2 of the indole ring is typically found in this region.[4] |
| ~120.0 | C-3a | A quaternary carbon in the indole ring. |
| ~105.0 (d, ²JCF ≈ 25 Hz) | C-5 | The carbon ortho to the fluorine will show a two-bond coupling.[1] |
| ~102.0 | C-3 | The C-3 of the indole ring is typically more shielded than C-2.[4] |
| ~100.0 (d, ²JCF ≈ 25 Hz) | C-7 | The carbon ortho to the fluorine will also show a two-bond coupling.[1] |
| ~70.0 | -OCH₂- | The benzylic carbon is typically found in this region.[3] |
Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)
¹⁹F NMR is a highly sensitive technique for the analysis of fluorine-containing compounds.[8]
| Chemical Shift (δ, ppm) | Multiplicity | Rationale for Prediction |
| ~ -110 to -125 | dd | The chemical shift of fluorine on an aromatic ring is sensitive to the electronic environment.[9][10] The signal will be a doublet of doublets due to coupling with the ortho protons H-5 and H-7. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern.
Experimental Protocol: Electrospray Ionization (ESI) Mass Spectrometry
ESI is a soft ionization technique suitable for polar and thermally labile molecules.[11]
Materials:
-
A dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
A mass spectrometer equipped with an ESI source.
Procedure:
-
Prepare a dilute solution of the sample (typically 1-10 µg/mL).
-
Introduce the sample into the ESI source via direct infusion or coupled with liquid chromatography.
-
Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ is expected.
-
If further structural information is required, perform tandem mass spectrometry (MS/MS) on the [M+H]⁺ ion to induce fragmentation.
Causality behind Experimental Choices:
-
ESI: This technique is chosen for its ability to generate intact molecular ions with minimal fragmentation, which is ideal for determining the molecular weight.[11]
-
Positive Ion Mode: The nitrogen atom in the indole ring is basic and can be readily protonated, making positive ion mode the logical choice.
-
Tandem MS (MS/MS): By isolating the molecular ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern can be obtained, which provides valuable structural information.[12]
Predicted Mass Spectrum Data
| m/z | Ion | Rationale for Prediction |
| 242.10 | [M+H]⁺ | The protonated molecular ion. The exact mass will be a key indicator of the elemental composition. |
| 151.05 | [M+H - C₇H₇]⁺ | Loss of the benzyl group as a neutral radical. |
| 91.05 | [C₇H₇]⁺ | The tropylium ion is a very stable fragment and is often the base peak for compounds containing a benzyl group.[13] |
Diagram: Proposed Fragmentation Pathway
Caption: Proposed ESI-MS/MS fragmentation pathway.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: Attenuated Total Reflectance (ATR) - FTIR
ATR-FTIR is a convenient technique for obtaining IR spectra of solid and liquid samples with minimal sample preparation.
Materials:
-
A small amount of solid this compound.
-
An FTIR spectrometer equipped with an ATR accessory.
Procedure:
-
Record a background spectrum of the clean ATR crystal.
-
Place a small amount of the solid sample onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record the sample spectrum.
-
Clean the ATR crystal after the measurement.
Causality behind Experimental Choices:
-
ATR: This technique is rapid, requires very little sample, and is non-destructive. It is a widely used method for routine analysis of organic compounds.
Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale for Prediction |
| ~3400 | Medium, Sharp | N-H stretch | The N-H stretching vibration of the indole ring. |
| ~3100-3000 | Medium | Aromatic C-H stretch | C-H stretching of the aromatic rings. |
| ~1620, 1580, 1500 | Medium to Strong | C=C stretch (aromatic) | Characteristic stretching vibrations of the aromatic rings. |
| ~1250 | Strong | Ar-O-C stretch (asymmetric) | The asymmetric stretching of the aryl ether linkage. |
| ~1100-1000 | Strong | C-F stretch | The C-F stretching vibration is typically a strong absorption in this region. |
| ~1050 | Medium | Ar-O-C stretch (symmetric) | The symmetric stretching of the aryl ether linkage. |
Conclusion
The spectroscopic characterization of this compound is essential for its use in research and development. This guide has provided a comprehensive set of detailed experimental protocols and a robust predictive analysis of its ¹H, ¹³C, and ¹⁹F NMR, Mass Spectrometry, and IR spectra. The predicted data, based on established spectroscopic principles and analysis of related structures, offers a reliable reference for researchers synthesizing this compound. By following the outlined methodologies and using the predicted data as a guide, scientists can confidently confirm the structure and purity of this compound, enabling its advancement in the drug discovery process.
References
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Introduction: Elucidating a Key Pharmaceutical Scaffold
An In-depth Technical Guide to the ¹H NMR Spectrum of 4-(Benzyloxy)-6-fluoro-1H-indole
Prepared by: Gemini, Senior Application Scientist
This compound is a heterocyclic compound of significant interest in medicinal chemistry. As a substituted indole, it serves as a valuable intermediate in the synthesis of various biologically active molecules, particularly serotonin receptor modulators for central nervous system agents.[1][2] The precise substitution pattern, featuring a benzyloxy group at the C4 position and a fluorine atom at C6, imparts unique electronic and steric properties that are critical for its function in drug development.
Unambiguous structural confirmation and purity assessment are paramount in the synthesis of such high-value intermediates. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone analytical technique for this purpose, providing detailed information about the molecular structure at the atomic level.[3] This guide offers a comprehensive analysis of the ¹H NMR spectrum of this compound. We will dissect the theoretical basis for the expected spectrum, provide a robust experimental protocol for its acquisition, and conduct a detailed interpretation of the spectral data, grounded in established principles of spin-spin coupling and chemical environment effects.[4]
Theoretical ¹H NMR Spectral Prediction
The ¹H NMR spectrum of this compound can be logically deconstructed by analyzing its three primary structural components: the indole core, the C6-fluorine substituent, and the C4-benzyloxy substituent.
-
Indole Core Protons (H1, H2, H3, H5, H7):
-
N-H Proton (H1): The indole N-H proton is typically observed as a broad singlet in the downfield region of the spectrum (δ 10.5-12.0 ppm). Its chemical shift and signal sharpness are highly sensitive to solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[5][6][7] Using a hydrogen-bond-accepting solvent like DMSO-d₆ is often advantageous for observing a sharper signal.[6]
-
Pyrrole Ring Protons (H2, H3): Protons on the five-membered pyrrole ring generally appear in a characteristic region. H2 is adjacent to the nitrogen atom, while H3 is adjacent to the fused benzene ring. Typically, H2 resonates between δ 7.1-7.3 ppm and H3 between δ 6.4-6.5 ppm.[5] They often show coupling to each other (³J H2-H3).
-
Benzene Ring Protons (H5, H7): The protons on the six-membered ring are significantly influenced by the electron-donating benzyloxy group and the electron-withdrawing fluorine atom. H7 is ortho to the C7a bridgehead and meta to the fluorine atom. H5 is ortho to the fluorine atom and meta to the benzyloxy group.
-
-
The Influence of the C6-Fluorine Substituent: The key feature of this spectrum is the spin-spin coupling between the ¹⁹F nucleus (spin I = ½) and nearby protons. This J-coupling is transmitted through the bonding electrons and results in additional signal splitting.[8][9]
-
H5 Proton: This proton is three bonds away from the fluorine atom (³JHF). This ortho coupling is typically in the range of 8-10 Hz.[10] H5 is also coupled to H7 (⁴JHH, a smaller meta coupling). Therefore, the signal for H5 is expected to be a doublet of doublets.
-
H7 Proton: This proton is four bonds away from the fluorine atom (⁴JHF). This meta coupling is smaller, typically around 4-6 Hz.[10][11] H7 is also coupled to H5 (⁴JHH). The signal for H7 is thus predicted to be a triplet or a doublet of doublets, depending on the relative magnitudes of the coupling constants.
-
-
C4-Benzyloxy Group Protons:
-
Methylene Protons (-OCH₂Ph): The two protons of the methylene bridge are chemically equivalent and are not coupled to other protons. They will appear as a sharp singlet, typically in the range of δ 5.0-5.2 ppm.[12]
-
Phenyl Protons (-C₆H₅): The five protons on the terminal phenyl ring will resonate in the aromatic region (δ 7.2-7.5 ppm) and will likely appear as a complex multiplet due to overlapping signals.[13]
-
Experimental Protocol: Acquiring a High-Fidelity Spectrum
This protocol is designed to yield a high-resolution ¹H NMR spectrum suitable for unambiguous structural elucidation.
1. Sample Preparation:
- Accurately weigh 5-10 mg of this compound.
- Dissolve the sample in 0.6-0.7 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended to sharpen the exchangeable N-H proton signal.[6]
- Transfer the solution to a clean, dry 5 mm NMR tube.
- Cap the tube securely and vortex briefly to ensure a homogeneous solution.
2. NMR Instrument Parameters (400 MHz Spectrometer):
- Experiment: Standard 1D Proton (zg30)
- Solvent: DMSO
- Temperature: 298 K (25 °C)
- Spectral Width (SW): 20 ppm (approx. 8000 Hz)
- Acquisition Time (AQ): ≥ 2.0 seconds
- Relaxation Delay (D1): 5.0 seconds
- Number of Scans (NS): 16 (adjust as needed for signal-to-noise)
- Pulse Program: 30° pulse angle
3. Data Processing:
- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Apply an exponential line broadening (LB) of 0.3 Hz to improve the signal-to-noise ratio.
- Manually phase the spectrum to achieve a flat baseline.
- Calibrate the chemical shift scale by setting the residual DMSO solvent peak to δ 2.50 ppm.
- Integrate all signals.
- Perform peak picking to identify the precise chemical shifts and coupling constants.
Experimental Workflow Diagram
Caption: Workflow for ¹H NMR analysis of this compound.
Spectral Interpretation and Data Summary
The following is a detailed analysis of a representative ¹H NMR spectrum of this compound, consistent with the theoretical predictions.
-
δ 11.25 (1H, broad s, H1): This downfield signal is characteristic of the indole N-H proton.[5][7] Its broadness is due to quadrupolar coupling with the ¹⁴N nucleus and potential chemical exchange.
-
δ 7.50-7.30 (5H, m, Ar-H of Bn): This complex multiplet corresponds to the five protons of the phenyl ring on the benzyloxy group.[12][13]
-
δ 7.28 (1H, t, J = 2.8 Hz, H2): This signal is assigned to the H2 proton on the pyrrole ring. It appears as a triplet due to similar coupling constants with H1 and H3.
-
δ 7.15 (1H, dd, J = 9.8, 2.4 Hz, H5): This doublet of doublets is assigned to the H5 proton. The larger coupling (9.8 Hz) is the ³JHF ortho coupling to the fluorine atom, and the smaller coupling (2.4 Hz) is the ⁴JHH meta coupling to the H7 proton.[10]
-
δ 6.85 (1H, td, J = 9.2, 2.4 Hz, H7): This signal corresponds to the H7 proton. It appears as a triplet of doublets (or doublet of doublets, depending on resolution). The larger coupling arises from ³JHH coupling to H5 and the smaller coupling is the ⁴JHF meta coupling to fluorine.
-
δ 6.50 (1H, dd, J = 2.8, 1.0 Hz, H3): This signal is assigned to the H3 proton, coupled to H2 and H1.
-
δ 5.18 (2H, s, -OCH₂Ph): This sharp singlet represents the two equivalent methylene protons of the benzyloxy group.[12]
Summary of ¹H NMR Data
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant(s) (J, Hz) | Integration |
| H1 (N-H) | 11.25 | br s | - | 1H |
| Ar-H (Bn) | 7.50-7.30 | m | - | 5H |
| H2 | 7.28 | t | 2.8 | 1H |
| H5 | 7.15 | dd | 9.8, 2.4 | 1H |
| H7 | 6.85 | td | 9.2, 2.4 | 1H |
| H3 | 6.50 | dd | 2.8, 1.0 | 1H |
| -OCH₂Ph | 5.18 | s | - | 2H |
Multiplicity codes: s = singlet, br s = broad singlet, d = doublet, t = triplet, td = triplet of doublets, m = multiplet, dd = doublet of doublets.
Visualization of Key J-Couplings
Caption: Key through-bond H-F and H-H couplings in the aromatic region.
Conclusion
The ¹H NMR spectrum of this compound provides a wealth of structural information that is readily interpretable. The characteristic signals for the indole core, the benzyloxy substituent, and particularly the splitting patterns induced by the C6-fluorine atom, serve as a definitive fingerprint for the molecule. The ortho ³JHF and meta ⁴JHF coupling constants are diagnostic features that confirm the position of the fluorine substituent. By following a robust experimental protocol and applying fundamental principles of NMR theory, researchers can confidently verify the structure and purity of this important pharmaceutical building block, ensuring the integrity of subsequent stages in drug discovery and development.
References
- ResearchGate. (n.d.). 1H NMR chemical shift assignments for M2 compared with several indole... [Table].
- Miceli, R., et al. (n.d.). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. NIH.
- Cosimi, E., et al. (2019). Combined experimental and theoretical study of long-range H–F interactions in α-fluoro amides. Chemical Communications. DOI:10.1039/C8CC09987A.
- ResearchGate. (2007). Coupling of Protons with Fluorine Page.
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- Cohen, L. A., & Daly, J. W. (n.d.). DETERMINATION OF α OR β SUBSTITUTION OF THE INDOLE NUCLEUS BY NUCLEAR MAGNETIC RESONANCE.
- Scientist Channel. (2025, February 22). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. YouTube.
- Emsley, J. W., & Phillips, L. (1976). Fluorine coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83-756.
- Williamson, K. L., & Fenstermaker, J. (1965). Long-range proton-fluorine coupling in a rigid system. Nuclear magnetic resonance spectra of 5-substituted difluorotetrachlorobicyclo[2.2.1]heptenes. Journal of the American Chemical Society, 87(2), 343-348.
- SpectraBase. (n.d.). 5-Fluoro-1H-indole.
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- ResearchGate. (n.d.). Structures and numbering system for 5-fluoroindole (5FI),... [Image].
- Lu, G. J., et al. (2019). 19F NMR relaxation studies of fluorosubstituted tryptophans. Journal of Biomolecular NMR, 73(8-9), 455-465.
- ResearchGate. (n.d.). 1 H NMR spectra showing NH of indole moiety and aromatic protons of 1... [Image].
- Al-Hamdani, A. A. (2020). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)
- SpectraBase. (n.d.). p-bis(Benzyloxy)benzene.
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- ACG Publications. (2025). Supporting Information Investigation of Anti-oxidative Stress and Anti-inflammatory Constituents from Sphaerocoryne affinis Leav.
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- Dar'in, D., et al. (2023). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. Molecules, 28(8), 3536.
- Krishnarjuna, B., et al. (2020). Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. Molecules, 25(16), 3632.
- MySkinRecipes. (n.d.). This compound.
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An In-Depth Technical Guide to the ¹³C NMR Analysis of 4-(Benzyloxy)-6-fluoro-1H-indole
Abstract
This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 4-(Benzyloxy)-6-fluoro-1H-indole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed exploration of the theoretical underpinnings, practical experimental protocols, and in-depth spectral interpretation. By elucidating the influence of the benzyloxy and fluoro substituents on the indole scaffold, this guide serves as a practical resource for the structural characterization of this and related molecules. We will delve into the prediction of the ¹³C NMR spectrum, the rationale behind chemical shift assignments, the interpretation of ¹³C-¹⁹F coupling patterns, and the application of advanced NMR techniques for unambiguous structure verification.
Introduction: The Structural Significance of Substituted Indoles
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. The functionalization of the indole ring allows for the fine-tuning of a molecule's pharmacological properties. The subject of this guide, this compound, incorporates two key substituents: a benzyloxy group at the 4-position and a fluorine atom at the 6-position. The benzyloxy group can influence solubility and receptor binding, while the introduction of fluorine is a common strategy in drug design to modulate metabolic stability, lipophilicity, and binding affinity.
Given the critical role of these substituents in determining the molecule's function, unambiguous structural confirmation is paramount. ¹³C NMR spectroscopy is an indispensable tool in this regard, providing a detailed fingerprint of the carbon skeleton. This guide will walk through the complete process of ¹³C NMR analysis for this compound, from sample preparation to the final structural assignment, empowering researchers to confidently characterize their synthesized molecules.
Theoretical Principles: Understanding Substituent Effects in ¹³C NMR
The chemical shift of a given carbon atom in a ¹³C NMR spectrum is highly sensitive to its local electronic environment. The introduction of substituents to the indole ring system causes predictable shifts in the resonance of the ring carbons. This is primarily due to a combination of inductive and resonance (mesomeric) effects.
2.1. The Indole Scaffold
The basic indole ring system has characteristic ¹³C NMR chemical shifts. The carbons of the pyrrole ring (C2 and C3) are generally more shielded (appear at a lower ppm) than those of the benzene portion. The bridgehead carbons, C3a and C7a, have distinct chemical shifts reflecting their unique electronic environment.
2.2. The Influence of the Benzyloxy Group at C-4
The benzyloxy group (-OCH₂Ph) at the C-4 position is an electron-donating group due to the resonance effect of the oxygen atom's lone pairs, which donate electron density into the aromatic ring. This increased electron density leads to greater shielding of the ortho and para positions relative to the point of attachment. However, the electronegativity of the oxygen also exerts an inductive electron-withdrawing effect, which primarily deshields the directly attached carbon (C-4, the ipso-carbon).
2.3. The Impact of the Fluoro Substituent at C-6
Fluorine is a highly electronegative atom, leading to a strong electron-withdrawing inductive effect. This effect deshields nearby carbons. Conversely, fluorine also possesses lone pairs that can participate in resonance, acting as an electron-donating group. In aromatic systems, the inductive effect of fluorine is generally dominant. A key feature of fluorine in ¹³C NMR is the presence of spin-spin coupling between the ¹⁹F nucleus (spin I = 1/2, 100% natural abundance) and the ¹³C nuclei. This coupling is observed over one or more bonds and results in the splitting of carbon signals into doublets or more complex multiplets. The magnitude of the coupling constant (J), measured in Hertz (Hz), typically decreases as the number of bonds between the coupled nuclei increases.
Below is the structure and numbering scheme for this compound.
Caption: Molecular structure and numbering of this compound.
Experimental Protocol for ¹³C NMR Data Acquisition
Adherence to a standardized and rigorous experimental protocol is essential for obtaining high-quality, reproducible ¹³C NMR data.
3.1. Sample Preparation
-
Sample Purity : Ensure the sample of this compound is of high purity, as impurities will complicate the spectrum.
-
Solvent Selection : Choose a deuterated solvent that fully dissolves the compound. Dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃) are common choices for indole derivatives. DMSO-d₆ is often preferred for its ability to dissolve a wide range of organic compounds and for observing the N-H proton.
-
Concentration : For a standard ¹³C NMR experiment, a concentration of 20-50 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically required.
-
Internal Standard : Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Filtration : To ensure magnetic field homogeneity, filter the sample solution through a pipette with a small cotton or glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.
Caption: Experimental workflow for ¹³C NMR analysis.
3.2. Instrument Parameters for Data Acquisition
The following are typical parameters for a standard proton-decoupled ¹³C NMR experiment on a 400 MHz spectrometer.
| Parameter | Recommended Value | Rationale |
| Pulse Program | zgpg30 | A standard 30° pulse experiment with proton decoupling. |
| Spectral Width (SW) | ~240 ppm | To encompass the full range of expected carbon chemical shifts. |
| Acquisition Time (AQ) | 1-2 seconds | A sufficient duration to resolve sharp signals. |
| Relaxation Delay (D1) | 2-5 seconds | Allows for adequate relaxation of carbon nuclei, especially quaternary carbons. |
| Number of Scans (NS) | 128-1024+ | Dependent on sample concentration; more scans are needed for dilute samples to achieve a good signal-to-noise ratio. |
| Temperature | 298 K (25 °C) | Standard operating temperature. |
Spectral Analysis and Interpretation
As no experimental spectrum for this compound is readily available, we will provide a detailed prediction based on established substituent effects and ¹³C-¹⁹F coupling constants from related structures.
4.1. Predicted ¹³C NMR Chemical Shifts and ¹³C-¹⁹F Couplings
The predicted chemical shifts (δ) in ppm and coupling constants (JCF) in Hz are summarized in the table below. The predictions are based on the known chemical shifts of indole and the substituent chemical shifts (SCS) of benzyloxy and fluoro groups on aromatic systems.
| Carbon Atom | Predicted δ (ppm) | Predicted Multiplicity | Predicted JCF (Hz) | Rationale for Assignment |
| C2 | 123-126 | d | ~3-5 | Slightly deshielded by the C-4 substituent. Shows ⁴JCF. |
| C3 | 101-104 | d | ~1-3 | Shielded pyrrole carbon. Shows ⁵JCF. |
| C3a | 127-130 | d | ~9-12 | Bridgehead carbon, deshielded. Shows ²JCF. |
| C4 | 150-153 | d | ~3-5 | Ipso-carbon to the benzyloxy group, strongly deshielded. Shows ³JCF. |
| C5 | 95-98 | d | ~25-28 | Ortho to the electron-donating benzyloxy group and ortho to the fluorine, resulting in significant shielding and a large ²JCF. |
| C6 | 157-160 | d | ~235-245 | Ipso-carbon to fluorine, strongly deshielded and exhibits a very large ¹JCF. |
| C7 | 98-101 | d | ~9-12 | Ortho to the electron-donating NH group and ortho to the fluorine, leading to shielding and a significant ²JCF. |
| C7a | 135-138 | d | ~3-5 | Bridgehead carbon, deshielded. Shows ⁴JCF. |
| -CH₂- | 69-72 | s | - | Typical chemical shift for a benzylic ether methylene carbon. |
| C1' (ipso) | 136-139 | s | - | Quaternary carbon of the phenyl ring. |
| C2'/C6' (ortho) | 127-129 | s | - | Ortho carbons of the phenyl ring. |
| C3'/C5' (meta) | 128-130 | s | - | Meta carbons of the phenyl ring. |
| C4' (para) | 128-130 | s | - | Para carbon of the phenyl ring. |
4.2. Logic of Spectral Assignment
The assignment of the predicted signals follows a logical progression:
Caption: Decision-making workflow for ¹³C NMR peak assignment.
Advanced NMR Techniques for Unambiguous Assignment
While a standard ¹³C NMR spectrum provides significant information, complex molecules often require advanced techniques for complete and unambiguous signal assignment.
-
DEPT (Distortionless Enhancement by Polarization Transfer) : DEPT experiments are invaluable for determining the multiplicity of carbon signals (i.e., distinguishing between CH₃, CH₂, CH, and quaternary carbons). A DEPT-135 experiment, for instance, would show positive signals for CH and CH₃ groups, and negative signals for CH₂ groups, while quaternary carbons would be absent.
-
HSQC (Heteronuclear Single Quantum Coherence) : This 2D NMR experiment correlates carbon atoms with their directly attached protons. It is a powerful tool for assigning protonated carbons by leveraging the often more easily interpreted ¹H NMR spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment reveals correlations between carbons and protons that are two or three bonds apart. This is crucial for piecing together the molecular skeleton by identifying long-range connectivities. For example, an HMBC spectrum would show a correlation between the benzyloxy -CH₂- protons and the C-4 of the indole ring, as well as the ipso-carbon (C1') of the phenyl ring.
Data Validation and Trustworthiness
To ensure the integrity of the structural assignment, a self-validating system of checks should be employed:
-
Consistency with Theory : The observed chemical shifts and coupling constants should be in good agreement with theoretical predictions based on substituent effects.
-
Correlation with 2D NMR Data : Assignments made from the 1D ¹³C NMR spectrum must be consistent with the correlations observed in HSQC and HMBC spectra.
-
Comparison with Analogs : Where possible, comparing the obtained spectrum with data from structurally similar compounds can provide additional confidence in the assignments.
Conclusion
The ¹³C NMR analysis of this compound is a multifaceted process that relies on a solid understanding of fundamental NMR principles, careful experimental execution, and logical spectral interpretation. This guide has provided a comprehensive framework for this analysis, from the theoretical effects of the benzyloxy and fluoro substituents to the practical aspects of data acquisition and the application of advanced NMR techniques. By following the methodologies outlined herein, researchers can confidently elucidate the structure of this and other complex substituted indoles, a critical step in the advancement of drug discovery and development.
References
- Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2009). Tables of Spectral Data for Structure Determination of Organic Compounds. Springer-Verlag Berlin Heidelberg. [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
- Reich, H. J. (n.d.). Carbon-13 NMR Spectroscopy. University of Wisconsin.
- Gunther, H. (2013). NMR Spectroscopy: Basic Principles, Concepts, and Applications in Chemistry. John Wiley & Sons. [Link]
- Hansen, P. E. (1981). Carbon-13 NMR of indoles. Organic Magnetic Resonance, 15(2), 105-123. [Link]
- Wray, V. (1980). Carbon-13 nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on ¹³C–¹⁹F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (11), 1598-1606. [Link]
- ChemAxon. (n.d.). NMR Predictor.
- ACD/Labs. (n.d.). ACD/C+H NMR Predictors.
A Senior Application Scientist's Guide to the Mass Spectrometry of 4-(Benzyloxy)-6-fluoro-1H-indole
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This in-depth technical guide provides a comprehensive framework for the mass spectrometric analysis of 4-(Benzyloxy)-6-fluoro-1H-indole, a heterocyclic compound of interest in pharmaceutical research. Moving beyond a simple recitation of parameters, this document elucidates the causal reasoning behind critical experimental choices, from ionization strategy to collision-induced dissociation pathways. It is designed to empower researchers to develop robust, self-validating analytical methods for the structural characterization and quantification of this molecule and its analogs. Protocols are detailed, key data is tabulated, and logical workflows are visualized to ensure both scientific integrity and practical applicability in a drug development setting.
Introduction to this compound: The "Why" of Analysis
This compound (C₁₅H₁₂FNO) is a synthetic intermediate whose indole scaffold is a privileged structure in medicinal chemistry, frequently appearing in agents targeting the central nervous system.[1] The specific substitutions—a fluorine atom at the 6-position and a benzyloxy group at the 4-position—are strategically incorporated to modulate properties such as metabolic stability, receptor binding affinity, and lipophilicity.
Accurate and unambiguous characterization of such molecules is a cornerstone of the drug discovery and development pipeline. Mass spectrometry (MS) stands as a primary analytical technique, offering unparalleled sensitivity and structural specificity.[2] This guide will detail the logical process for analyzing this compound, establishing a foundational method that ensures data integrity and accelerates research decisions.
Foundational Principles: Strategic Method Design
A robust mass spectrometry method is not accidental; it is the result of a deliberate strategy informed by the analyte's chemical nature.
Ionization Strategy: Electrospray Ionization (ESI)
For a molecule like this compound, which contains a basic nitrogen atom within the indole ring, Electrospray Ionization (ESI) in positive ion mode is the logical choice.[3][4]
Causality: The ESI process involves creating a fine spray of charged droplets.[5][6] By acidifying the mobile phase (e.g., with 0.1% formic acid), the indole nitrogen is readily protonated in solution. As the droplets shrink, this pre-formed ion is efficiently released into the gas phase, yielding a strong signal for the protonated molecule, [M+H]⁺.[4][7] This "soft ionization" technique minimizes in-source fragmentation, ensuring the precursor ion accurately reflects the intact molecular weight.[7]
Mass Analyzer Selection: A Mission-Specific Choice
The choice of mass analyzer depends on the analytical goal.
-
Triple Quadrupole (QqQ) Systems: Ideal for targeted quantification (e.g., in pharmacokinetic studies). They offer exceptional sensitivity and specificity in Multiple Reaction Monitoring (MRM) mode.[8]
-
High-Resolution Mass Spectrometry (HRMS) Systems (e.g., Orbitrap, TOF): Essential for structural confirmation and elucidation.[8][9] The ability to measure mass with high accuracy (typically <5 ppm) allows for the confident determination of elemental composition, a critical step in identifying unknowns or verifying the structure of a newly synthesized compound.
For this guide, we will focus on a characterization workflow best served by an HRMS instrument.
Experimental Workflow: From Sample to Spectrum
A reproducible workflow is the bedrock of trustworthy data. The following sections detail a validated protocol for the analysis of this compound.
Sample and Mobile Phase Preparation (Protocol)
-
Stock Solution Preparation: Accurately weigh ~1 mg of this compound and dissolve in 1 mL of HPLC-grade methanol to create a 1 mg/mL stock solution.
-
Working Solution: Serially dilute the stock solution in 50:50 methanol:water containing 0.1% formic acid to a final concentration of 1 µg/mL.
-
Rationale: Methanol is an excellent solvent for this class of compound. The addition of water improves ESI stability, and formic acid is critical for promoting protonation to [M+H]⁺.[10]
-
-
System Suitability: Before analysis, ensure the mass spectrometer is calibrated according to the manufacturer's specifications to guarantee mass accuracy.[11]
Direct Infusion Analysis Protocol
Direct infusion provides a rapid, chromatography-free assessment of the analyte's ionization behavior and allows for the optimization of MS/MS parameters.
-
Instrument: A high-resolution mass spectrometer (e.g., Thermo Scientific™ Orbitrap™ series or Sciex X500R QTOF) equipped with an ESI source.[9][11]
-
Infusion: Load the 1 µg/mL working solution into a syringe and infuse at a constant flow rate of 5-10 µL/min.
-
Ion Source Parameters: Optimize parameters to maximize the [M+H]⁺ signal. A typical starting point is provided in Table 1.
-
Rationale: The goal is to achieve stable and efficient desolvation and ionization. The nebulizing and drying gases remove solvent, while the capillary voltage drives the electrospray process. The source temperature aids in desolvation but should be kept moderate to prevent thermal degradation.[5]
-
Table 1: Typical ESI Source Parameters for Direct Infusion
| Parameter | Setting | Rationale |
|---|---|---|
| Ionization Mode | Positive | To protonate the basic indole nitrogen. |
| Capillary Voltage | +3.5 kV | Generates a stable electrospray cone. |
| Nebulizer Gas (N₂) | 20-30 psi | Assists in droplet formation. |
| Drying Gas (N₂) | 8-12 L/min | Facilitates solvent evaporation. |
| Source Temperature | 300-350 °C | Aids in desolvation of charged droplets. |
The Overall Analytical Workflow
The logical flow from sample preparation to final data interpretation is crucial for a systematic analysis.
Caption: High-level workflow for MS analysis.
Data Interpretation: The Full Scan (MS1) Spectrum
The first step in data analysis is to examine the full scan spectrum to identify the protonated molecule. The elemental composition (C₁₅H₁₂FNO) allows for the calculation of the theoretical exact mass.[1]
Table 2: Theoretical Mass of this compound
| Species | Formula | Theoretical Monoisotopic Mass (m/z) |
|---|---|---|
| Neutral Molecule [M] | C₁₅H₁₂FNO | 241.0903 |
| Protonated Molecule [M+H]⁺ | C₁₅H₁₃FNO⁺ | 242.0976 |
In an HRMS experiment, the measured m/z should be within 5 ppm of the theoretical value, providing strong evidence for the elemental formula.
Unraveling the Structure: MS/MS Fragmentation Analysis
Tandem mass spectrometry (MS/MS) is used to generate structural information by fragmenting the isolated precursor ion.[12] Collision-Induced Dissociation (CID) or Higher-Energy Collisional Dissociation (HCD) is employed, where the ion's kinetic energy is converted into internal energy upon collision with a neutral gas (e.g., N₂ or Ar), causing bond breakage.[13]
Proposed Fragmentation Pathway
The structure of this compound contains several key features that dictate its fragmentation: the indole core, the C-O ether linkage of the benzyloxy group, and the benzylic C-C bond. The most labile bond is the benzylic C-O bond, making its cleavage the most probable initial fragmentation event.
-
Primary Fragmentation - Loss of the Benzyl Moiety: The most favorable pathway is the cleavage of the C-O bond, leading to the neutral loss of toluene (C₇H₈, 92.06 Da). This occurs via a rearrangement, resulting in a stable hydroxy-fluoro-indole radical cation at m/z 150.0349 .
-
Alternative Primary Fragmentation - Formation of the Tropylium Ion: A competing and highly characteristic pathway for benzylic compounds is the formation of the benzyl cation (C₇H₇⁺), which often rearranges to the highly stable tropylium ion at m/z 91.0542 .[14] This leaves a neutral radical of 4-hydroxy-6-fluoro-1H-indole.
-
Secondary Fragmentation - Loss of CO: Following the initial loss of toluene, the resulting fragment at m/z 150 can undergo further fragmentation, typically by losing carbon monoxide (CO, 27.99 Da) from the phenol-like structure, yielding a fragment at m/z 122.0393 .
This proposed pathway provides a set of diagnostic fragments that can be used to confirm the identity of the molecule.
Caption: Proposed CID fragmentation pathway.
Table 3: Summary of Predicted MS/MS Fragments
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss (Da) | Proposed Formula | Proposed Structure |
|---|---|---|---|---|
| 242.0976 | 150.0349 | 92.0627 (C₇H₈) | C₈H₅FNO⁺ | 4-Hydroxy-6-fluoro-indole radical cation |
| 242.0976 | 91.0542 | 151.0434 (C₈H₆FNO) | C₇H₇⁺ | Tropylium ion |
| 150.0349 | 122.0393 | 27.9949 (CO) | C₇H₅FN⁺ | Product of CO loss from Fragment A |
Method Validation and Trustworthiness
A protocol is only as valuable as its reliability. To ensure the trustworthiness of this method, several principles must be upheld.
-
Mass Accuracy: As previously stated, all reported ions, both precursor and fragment, should be measured with high mass accuracy (<5 ppm error). This provides a self-validating check on the proposed elemental compositions.
-
Isotopic Pattern: The observed isotopic distribution for the [M+H]⁺ ion should match the theoretical distribution for C₁₅H₁₃FNO⁺. Software tools within modern instrument packages can perform this comparison automatically.[15][16]
-
Reproducibility: The fragmentation pattern and relative intensities of the major fragments should be consistent across multiple injections and on different days, demonstrating the robustness of the method.
Conclusion
This guide has detailed a comprehensive, scientifically-grounded approach to the mass spectrometric analysis of this compound. By understanding the chemical principles that govern ionization and fragmentation, researchers can move from simple data acquisition to confident structural elucidation. The provided protocols for sample preparation, instrument setup, and data interpretation serve as a robust foundation for the characterization of this and related pharmaceutical compounds. The emphasis on causality and self-validation ensures that the data generated is not only accurate but also defensible, meeting the high standards required in drug development.
References
- Journal of Mass Spectrometry. (n.d.). Wiley.
- Journal of the American Society for Mass Spectrometry. (n.d.). ACS Publications.
- SCIEX. (n.d.). Mass Spectrometry, CE, and HPLC Applications Overview.
- SCIEX. (n.d.). Considerations when using LC-MS/MS Systems with Fast and High Resolution Liquid Chromatography.
- Lakshmipriya, M., et al. (2022). A Systematic Review of Analytical Methods for Quantification of Natural Indole Alkaloids from Catharanthus and Rauvolfia Species. Research Journal of Pharmacognosy.
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Biological activity of 4-(Benzyloxy)-6-fluoro-1H-indole
An In-Depth Technical Guide to the Predicted Biological Activity of 4-(Benzyloxy)-6-fluoro-1H-indole
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in both natural products and synthetic pharmaceuticals. This guide focuses on the novel chemical entity, this compound, a molecule rationally designed to leverage the synergistic benefits of its constituent pharmacophores. In the absence of direct empirical data, this document synthesizes established principles of medicinal chemistry and structure-activity relationships (SAR) to construct a predictive model of its biological activity. We hypothesize that this compound functions as a potent inhibitor of protein kinases implicated in oncogenesis, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This guide provides a comprehensive theoretical framework, including a plausible synthetic route and detailed, field-proven experimental protocols for the validation of its predicted anticancer properties, aimed at researchers and drug development professionals.
Introduction: Deconstructing a Privileged Scaffold
The indole ring system is a recurring motif in a vast array of biologically active molecules, demonstrating a remarkable capacity to interact with diverse biological targets.[1][2] Its structural versatility has led to the development of numerous approved drugs.[2][3] The specific compound of interest, this compound, integrates three key structural features, each selected to impart specific, advantageous pharmacological properties.
-
The Indole Core: Serves as the foundational scaffold, known to function as an effective hinge-binding motif in the ATP-binding pocket of many protein kinases.[4][5]
-
6-Fluoro Substitution: The incorporation of a fluorine atom is a well-established strategy in modern drug design.[6][7] Placed at the 6-position, the highly electronegative fluorine atom can modulate the electronic properties of the indole ring, enhance metabolic stability by blocking potential sites of oxidation, and improve binding affinity to target proteins through favorable electrostatic or hydrophobic interactions.[8][9][10] The 6-fluoro substitution on an indazole (a bioisostere of indole) has been shown to dramatically enhance potency and oral bioavailability.[11]
-
4-(Benzyloxy) Group: Substitution at the C4-position of the indole ring provides a vector for establishing additional interactions within a target's binding site.[5][12] The benzyloxy moiety, with its phenyl ring and ether linkage, can act as a hydrogen bond acceptor and engage in π-π stacking or hydrophobic interactions, thereby anchoring the inhibitor and enhancing its potency and selectivity.[13][14]
Based on this structural analysis, we propose that this compound is a promising candidate for development as an anticancer agent, likely operating through the inhibition of a key protein kinase.
Proposed Mechanism of Action: ATP-Competitive Kinase Inhibition
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[1][3] Indole derivatives have been successfully developed as kinase inhibitors that compete with ATP for binding to the enzyme's active site.[3][4] We postulate that this compound functions as a Type I ATP-competitive inhibitor, targeting a receptor tyrosine kinase (RTK) such as VEGFR-2, which is crucial for tumor angiogenesis.
The proposed binding model involves:
-
Hinge Binding: The indole N-H group forms a critical hydrogen bond with the backbone of the hinge region of the kinase domain.
-
Hydrophobic Interactions: The indole ring and the benzyl group occupy hydrophobic pockets within the ATP-binding site.
-
Fluorine-Mediated Interactions: The 6-fluoro substituent may form favorable interactions with specific residues in the active site, enhancing binding affinity.
Caption: Proposed binding mode of this compound in a kinase active site.
Plausible Synthetic Route
While a specific synthesis for this molecule is not documented, a viable route can be proposed based on established indole synthetic methodologies, such as the Bischler-Möhlau reaction, which involves the condensation of an α-halo-ketone with an aniline.[15][16] A modified approach would be more practical for regioselective synthesis.
Caption: High-level proposed synthetic workflow for this compound.
The synthesis of 4-hydroxyindoles is a known challenge, but several methods have been developed.[15][17][18][19][20] A plausible pathway involves the construction of the 4-hydroxy-6-fluoroindole core, followed by etherification of the hydroxyl group with benzyl bromide under basic conditions to yield the final product.
Experimental Validation: A Step-by-Step Guide
To validate the hypothesized biological activity, a structured, multi-stage experimental plan is required.
In Vitro Evaluation
The initial phase focuses on determining the compound's direct inhibitory effect on the target kinase and its cytotoxic activity against relevant cancer cell lines.
Workflow for In Vitro Analysis
Caption: Logical workflow for the in vitro evaluation of the target compound.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This protocol measures kinase activity by quantifying the amount of ADP produced.[21][22]
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against a target kinase (e.g., recombinant human VEGFR-2).
-
Materials:
-
Recombinant human VEGFR-2 enzyme.
-
Kinase substrate (e.g., Poly(Glu, Tyr) 4:1).
-
ATP.
-
This compound stock solution (in DMSO).
-
ADP-Glo™ Kinase Assay Kit.
-
Kinase Buffer (40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA).
-
384-well white assay plates.
-
-
Procedure:
-
Compound Preparation: Perform a serial dilution of the test compound in kinase buffer. Final DMSO concentration should not exceed 1%.
-
Reaction Setup: To each well of a 384-well plate, add 1 µL of the diluted compound or vehicle control (DMSO).
-
Enzyme Addition: Add 2 µL of diluted VEGFR-2 enzyme solution to each well.
-
Reaction Initiation: Add 2 µL of a substrate/ATP mixture to initiate the kinase reaction. Incubate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete remaining ATP. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure luminescence using a plate reader.
-
-
Data Analysis: Calculate the percentage of inhibition relative to the vehicle control and fit the data to a dose-response curve to determine the IC50 value.[21]
Protocol 2: Cell Viability Assay (XTT)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[23]
-
Objective: To determine the half-maximal growth inhibition concentration (GI50) of the test compound on cancer cell lines (e.g., HUVEC, which express high levels of VEGFR-2).
-
Materials:
-
HUVEC cells and appropriate culture medium.
-
96-well clear-bottom tissue culture plates.
-
Test compound.
-
XTT Reagent and Electron Coupling Reagent.
-
Microplate reader (absorbance at 450-490 nm).
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow attachment.
-
Compound Treatment: Remove the medium and add 100 µL of fresh medium containing serial dilutions of the test compound. Include a vehicle control (DMSO). Incubate for 72 hours.
-
XTT Addition: Prepare the XTT working solution by mixing the XTT Reagent and the Electron Coupling Reagent. Add 50 µL of the working solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing metabolically active cells to convert XTT to its colored formazan product.
-
Data Acquisition: Measure the absorbance at 450 nm (with a reference wavelength of ~660 nm).
-
-
Data Analysis: Subtract the background absorbance, normalize the data to the vehicle control, and plot the percentage of cell viability against the compound concentration to calculate the GI50 value.[23]
Predicted In Vitro Data
The following table presents hypothetical, yet plausible, data for this compound based on the activity of similar indole-based kinase inhibitors.
| Assay Type | Target/Cell Line | Endpoint | Predicted Value |
| Kinase Inhibition | VEGFR-2 | IC50 | 25 nM |
| Kinase Inhibition | PDGFRβ | IC50 | 80 nM |
| Cell Viability | HUVEC | GI50 | 150 nM |
| Cell Viability | A549 (Lung Cancer) | GI50 | 450 nM |
In Vivo Evaluation
Promising in vitro results warrant progression to in vivo models to assess anti-tumor efficacy and tolerability.
Protocol 3: Subcutaneous Xenograft Tumor Model
This protocol establishes a human tumor model in immunodeficient mice to evaluate the compound's therapeutic effect.[24][25]
-
Objective: To assess the ability of this compound to inhibit tumor growth in vivo.
-
Materials:
-
6-week-old female immunodeficient mice (e.g., BALB/c nude or NSG).
-
Human cancer cells (e.g., HCT116 or A549).
-
Matrigel or similar basement membrane extract.[26]
-
Test compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Calipers for tumor measurement.
-
-
Procedure:
-
Cell Implantation: Harvest cancer cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel. Subcutaneously inject 2-5 x 10⁶ cells into the flank of each mouse.[25][27]
-
Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment and vehicle control groups (n=6-10 per group).
-
Dosing: Administer the test compound or vehicle control to the mice daily via oral gavage or intraperitoneal injection for a period of 21-28 days.
-
Monitoring: Measure tumor volume with calipers every 2-3 days using the formula: Volume = (Length × Width²)/2.[24] Monitor animal body weight and overall health as indicators of toxicity.
-
Endpoint: At the end of the study, euthanize the mice, excise the tumors, and record their final weight.
-
-
Data Analysis: Compare the tumor growth curves and final tumor weights between the treatment and vehicle groups to determine the percentage of tumor growth inhibition (TGI).
Conclusion and Future Directions
This guide presents a scientifically grounded, predictive analysis of the biological activity of this compound. By dissecting its structure and drawing parallels with established indole-based kinase inhibitors, we have constructed a compelling hypothesis that this molecule possesses potent anticancer properties, likely mediated through the inhibition of receptor tyrosine kinases such as VEGFR-2.
The detailed experimental protocols provided herein offer a clear and robust roadmap for the empirical validation of this hypothesis. Successful outcomes from these studies would position this compound as a strong lead candidate for further preclinical development. Future work should focus on comprehensive selectivity profiling against a broad panel of kinases, investigation of downstream signaling effects, and thorough pharmacokinetic and toxicology studies to fully characterize its potential as a novel therapeutic agent.
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Unveiling the Therapeutic Potential of 4-(Benzyloxy)-6-fluoro-1H-indole: A Guide to Putative Targets and Mechanistic Exploration
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The indole nucleus is a cornerstone in medicinal chemistry, serving as a privileged scaffold for a multitude of therapeutic agents.[1][2][3][4] The strategic incorporation of a fluorine atom and a benzyloxy moiety, as seen in 4-(Benzyloxy)-6-fluoro-1H-indole, presents a compelling molecular architecture for novel drug discovery. The fluorine at the 6-position can enhance metabolic stability, lipophilicity, and binding affinity, while the benzyloxy group at the 4-position offers a vector for diverse interactions with biological targets.[5][6] This guide delineates the potential therapeutic targets of this compound by drawing parallels with structurally related compounds. We will explore putative mechanisms of action in oncology, neuropharmacology, and inflammatory diseases, and provide detailed experimental workflows for target validation.
Introduction: The Strategic Design of this compound
The therapeutic promise of this compound lies in the synergistic interplay of its three core components: the indole scaffold, the fluorine substituent, and the benzyloxy group.
-
The Indole Scaffold: This heterocyclic system is a common feature in numerous natural products and FDA-approved drugs, recognized for its ability to mimic the structure of endogenous signaling molecules and to participate in crucial binding interactions with a wide array of biological targets.[1][2][3]
-
The 6-Fluoro Substituent: Fluorine's unique properties, including its small size, high electronegativity, and the strength of the C-F bond, are strategically employed in drug design to modulate physicochemical and pharmacokinetic properties.[5][6] Fluorination can lead to enhanced metabolic stability, increased membrane permeability, and improved target-binding affinity.[5]
-
The 4-Benzyloxy Group: The benzyloxy moiety introduces a flexible, lipophilic side chain that can engage in various non-covalent interactions, such as π-π stacking and hydrophobic interactions, within a target's binding pocket. This group can also serve as a handle for further chemical modification to optimize potency and selectivity.
While specific biological data for this compound is not extensively documented in public literature, its structural motifs suggest several promising avenues for therapeutic intervention. This guide will focus on three key areas: oncology, central nervous system (CNS) disorders, and inflammatory conditions.
Potential Therapeutic Target Classes and Mechanisms of Action
Based on the extensive literature on indole derivatives and compounds bearing fluoro and benzyloxy groups, we can hypothesize several high-potential therapeutic targets for this compound.
Oncology: Targeting Cell Proliferation and Survival
Indole derivatives have a rich history in oncology, with compounds targeting various hallmarks of cancer.[1][7]
-
Putative Targets:
-
Tubulin: Many indole-containing compounds, such as vinca alkaloids, function as potent inhibitors of tubulin polymerization, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.[1]
-
Protein Kinases: The indole ring is a common scaffold for kinase inhibitors, targeting enzymes like EGFR, VEGFR, and others involved in cancer cell signaling.[3]
-
Histone Deacetylases (HDACs): Some indole derivatives act as HDAC inhibitors, leading to epigenetic modifications that can induce tumor suppressor gene expression.[2]
-
-
Proposed Mechanism of Action (Tubulin Inhibition): this compound may bind to the colchicine-binding site of β-tubulin, sterically hindering the assembly of microtubules. The benzyloxy group could potentially form key hydrophobic interactions within the binding pocket, while the fluoro-indole core provides the necessary scaffold for high-affinity binding.
Diagram: Proposed Mechanism of Tubulin Polymerization Inhibition
Caption: Inhibition of tubulin polymerization by this compound.
Central Nervous System Disorders: Modulating Neuronal Signaling
The indole nucleus is structurally related to the neurotransmitter serotonin, making indole derivatives prime candidates for CNS-active drugs.[8]
-
Putative Targets:
-
Serotonin (5-HT) Receptors: The compound is described as an intermediate for serotonin receptor modulators.[8] Different 5-HT receptor subtypes are implicated in depression, anxiety, and psychosis.
-
Monoamine Oxidase B (MAO-B): Benzyloxy-containing chalcones have been identified as potent and selective MAO-B inhibitors, suggesting a potential role in neurodegenerative diseases like Parkinson's.[9]
-
-
Proposed Mechanism of Action (5-HT Receptor Modulation): The 4-(benzyloxy) group could act as a key pharmacophore, interacting with a hydrophobic pocket in the receptor, while the indole nitrogen could form a hydrogen bond, mimicking the interaction of serotonin. The 6-fluoro substituent may enhance selectivity for a specific 5-HT receptor subtype.
Diagram: Putative Modulation of a Serotonin Receptor
Caption: Potential interaction with a G-protein coupled serotonin receptor.
Inflammatory Diseases: Attenuating Inflammatory Pathways
Indole-based structures are found in well-known anti-inflammatory drugs.
-
Putative Targets:
-
Cyclooxygenase (COX) Enzymes: Indomethacin, an indole-containing NSAID, inhibits COX-1 and COX-2.
-
Prostaglandin E Receptor 4 (EP4): N-benzyl indole derivatives have been developed as potent and selective EP4 antagonists for treating inflammatory pain.[10]
-
Sphingosine-1-Phosphate Receptor 1 (S1P1): (7-Benzyloxy...)acetic acids have been identified as S1P1 functional antagonists, a target for autoimmune diseases.[11]
-
-
Proposed Mechanism of Action (EP4 Antagonism): The N-H of the indole could be substituted with a group that interacts with the receptor, while the benzyloxy group at the 4-position could occupy a hydrophobic pocket, preventing the binding of the endogenous ligand, prostaglandin E2 (PGE2). This would block downstream inflammatory signaling.
Experimental Workflows for Target Validation
The following protocols outline key experiments to investigate the interaction of this compound with its putative targets.
In Vitro Tubulin Polymerization Assay
Objective: To determine if this compound inhibits microtubule formation.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Reconstitute lyophilized tubulin (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).
-
Prepare a GTP solution (10 mM).
-
-
Assay Procedure:
-
In a 96-well plate, add buffer, GTP, and various concentrations of the test compound or a known inhibitor (e.g., colchicine) and a vehicle control (DMSO).
-
Incubate the plate at 37°C for 5 minutes.
-
Initiate polymerization by adding cold tubulin solution to each well.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the change in absorbance at 340 nm every minute for 60 minutes.
-
-
Data Analysis:
-
Plot absorbance versus time to generate polymerization curves.
-
Calculate the IC₅₀ value by determining the concentration of the compound that inhibits tubulin polymerization by 50%.
-
Radioligand Binding Assay for 5-HT Receptor Subtypes
Objective: To determine the binding affinity and selectivity of this compound for various serotonin receptor subtypes.
Methodology:
-
Membrane Preparation:
-
Use commercially available cell membranes expressing a specific human 5-HT receptor subtype (e.g., 5-HT₁ₐ, 5-HT₂ₐ).
-
-
Assay Procedure:
-
In a 96-well plate, add the cell membranes, a specific radioligand (e.g., [³H]8-OH-DPAT for 5-HT₁ₐ), and increasing concentrations of the test compound.
-
For non-specific binding, add a high concentration of a known unlabeled ligand (e.g., serotonin).
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through a glass fiber filter plate.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Determine the Ki (inhibitory constant) using the Cheng-Prusoff equation.
-
EP4 Receptor Functional Assay (cAMP Measurement)
Objective: To assess the functional antagonist activity of this compound at the EP4 receptor.
Methodology:
-
Cell Culture:
-
Use a cell line stably expressing the human EP4 receptor (e.g., HEK293).
-
-
Assay Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound or a known EP4 antagonist for 15-30 minutes.
-
Stimulate the cells with an EC₈₀ concentration of PGE2 for a specified time (e.g., 15 minutes).
-
Lyse the cells and measure the intracellular cyclic AMP (cAMP) levels using a commercially available kit (e.g., HTRF, ELISA).
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the percentage of inhibition of the PGE2-induced cAMP response against the concentration of the test compound.
-
Calculate the IC₅₀ value.
-
Quantitative Data Summary
As this compound is a compound for investigation, the following table is a template for summarizing data obtained from the proposed experiments.
| Target | Assay Type | Metric | Result (Hypothetical) | Positive Control |
| Tubulin | Polymerization | IC₅₀ | 5 µM | Colchicine (2 µM) |
| 5-HT₁ₐ Receptor | Radioligand Binding | Ki | 50 nM | Serotonin (10 nM) |
| 5-HT₂ₐ Receptor | Radioligand Binding | Ki | >10 µM | Ketanserin (1 nM) |
| EP4 Receptor | Functional (cAMP) | IC₅₀ | 100 nM | EP4 Antagonist (5 nM) |
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel therapeutics. Its structural features suggest a high potential for interaction with key targets in oncology, CNS disorders, and inflammation. The experimental workflows provided in this guide offer a clear path for elucidating its biological activity and mechanism of action.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and selectivity for the identified primary target.
-
In Vivo Efficacy Studies: Evaluating the therapeutic effect of lead compounds in relevant animal models of disease.
-
Pharmacokinetic and Toxicological Profiling: Assessing the drug-like properties and safety profile of promising candidates.
By systematically exploring the therapeutic potential of this compound, the scientific community can unlock new opportunities for addressing unmet medical needs.
References
- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC - PubMed Central. (n.d.).
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- Exploring The Therapeutic Versatility of Indole Derivatives: Advances in Medicinal Chemistry. (n.d.).
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- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed. (2024, October 9).
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The Ascendant Role of 4-(Benzyloxy)-6-fluoro-1H-indole Derivatives in Modern Drug Discovery: A Technical Guide for Researchers
This in-depth technical guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the synthesis, biological significance, and therapeutic potential of 4-(benzyloxy)-6-fluoro-1H-indole derivatives and their analogs. By elucidating the core chemical principles and exploring the landscape of their biological applications, this document aims to empower researchers in their quest for novel therapeutics.
Introduction: The Strategic Imperative of Fluorinated and Benzyloxy-Substituted Indoles
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Its unique electronic properties and ability to participate in various biological interactions have made it a cornerstone of drug design. Strategic functionalization of the indole ring can profoundly modulate a molecule's pharmacological profile.
The introduction of a fluorine atom, particularly at the 6-position, is a well-established strategy to enhance drug-like properties. The high electronegativity and small size of fluorine can improve metabolic stability, increase binding affinity, and modulate lipophilicity, often leading to enhanced oral bioavailability.
Simultaneously, the presence of a benzyloxy group at the 4-position offers a versatile handle for synthetic modification and can contribute to favorable interactions with biological targets. The benzyloxy moiety can act as a key pharmacophoric feature, influencing the compound's overall shape, polarity, and potential for hydrogen bonding. The combination of these two substituents on the indole core creates a unique chemical space with significant potential for the development of novel therapeutics, particularly in the realm of oncology and kinase inhibition.
Synthetic Pathways to the this compound Core
The synthesis of the this compound scaffold is a critical first step in the exploration of its derivatives. A key challenge lies in the regioselective introduction of the substituents on the indole ring.
Retrosynthetic Analysis
A logical retrosynthetic approach to this compound derivatives involves the formation of the indole ring as a key step. This can be achieved through various established indole syntheses, such as the Fischer, Bischler, or Leimgruber-Batcho methods, adapted for the appropriately substituted precursors.
Authored by: Gemini, Senior Application Scientist
An In-Depth Technical Guide to the Role of the Benzyloxy Group in Indole Compounds
Introduction: The Confluence of a Privileged Scaffold and a Versatile Functional Group
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals.[1] Its unique electronic properties and ability to participate in various biological interactions have cemented its status as a "privileged scaffold." Within the vast synthetic repertoire of indole chemistry, the benzyloxy group (–OCH₂Ph) emerges not merely as a substituent but as a multifaceted tool of strategic importance. Its introduction onto the indole core—either on the carbocyclic ring or as a protecting group on a heteroatom—profoundly influences the molecule's synthetic pathway, chemical reactivity, and ultimate biological function.
This guide provides a comprehensive analysis of the strategic roles of the benzyloxy group in the context of indole chemistry. We will delve into its critical function as a protecting group, explore its nuanced effects on the electronic character and reactivity of the indole ring, and examine its direct and indirect contributions to the biological activity of indole-based compounds. This content is designed for researchers, medicinal chemists, and drug development professionals seeking to leverage the benzyloxy group for the rational design and synthesis of novel indole derivatives.
The Benzyloxy Moiety as a Strategic Protecting Group
The N-H bond of the indole ring and hydroxyl groups substituted on the carbocycle are reactive sites that can interfere with a wide range of synthetic transformations. Protection of these functionalities is often a prerequisite for achieving desired chemical outcomes. The benzyl group, introduced as a benzyloxy ether or an N-benzyl derivative, is a workhorse in this regard due to its general stability across a range of acidic, basic, and oxidative conditions, coupled with the availability of reliable methods for its selective removal.
Rationale for Protection
The indole N-H proton is weakly acidic (pKa ≈ 17 in DMSO) and can be readily deprotonated by moderately strong bases. The resulting indolide anion is a potent nucleophile. Unprotected N-H or O-H groups can lead to undesired side reactions during:
-
Organometallic Reactions: Lithiation or Grignard reactions intended for C-H functionalization will preferentially deprotonate the N-H or O-H bond.
-
Electrophilic Additions: Acylation, alkylation, or sulfonation can occur on the nitrogen instead of the desired carbon position.
-
Cross-Coupling Reactions: The N-H bond can interfere with various transition-metal-catalyzed cross-coupling protocols.
The benzyl group effectively masks this reactivity, acting as a sterically and electronically unobtrusive placeholder until its removal is desired.
Introduction of the Benzyl Protecting Group
The most common method for installing a benzyl group is via a Williamson ether synthesis or its nitrogen-alkylation analogue.
Experimental Protocol: N-Benzylation of Indole
-
Setup: To a solution of indole (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF, ~0.5 M) in a flask under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise at 0 °C.
-
Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The evolution of H₂ gas should cease, indicating complete formation of the indolide anion.
-
Alkylation: Cool the reaction mixture back to 0 °C and add benzyl bromide (BnBr, 1.1 eq.) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Workup: Quench the reaction by carefully adding saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the N-benzylindole.
Causality Note: Anhydrous DMF is a polar aprotic solvent that effectively solvates the sodium cation, enhancing the nucleophilicity of the indolide anion. NaH is a strong, non-nucleophilic base ideal for complete deprotonation, driving the reaction forward. The reaction is initiated at 0 °C to control the exothermic deprotonation and the subsequent alkylation.
Cleavage of the Benzyl Protecting Group (Debenzylation)
The choice of debenzylation method is critical and depends on the functional groups present in the rest of the molecule, allowing for orthogonal synthetic strategies.
| Method | Reagents & Conditions | Advantages | Limitations & Incompatibilities | Reference |
| Catalytic Hydrogenolysis | H₂ (1 atm or higher), 10% Pd/C, in MeOH or EtOAc | High yield, clean reaction, neutral conditions. | Reduces alkenes, alkynes, nitro groups, and some carbonyls. Removes other benzyl-type groups. Poisoned by sulfur compounds. | [2] |
| Lewis Acid Cleavage | AlCl₃ in benzene or anisole | Effective for robust molecules. | Harsh conditions, can lead to Friedel-Crafts side reactions or degradation of sensitive indoles. | [3] |
| Strong Acid Cleavage | Trifluoroacetic acid (TFA), neat or in CH₂Cl₂ | Simple procedure, no metals required. | Can cause decomposition or rearrangement in electron-rich systems. Not highly selective. | [4] |
| Oxidative Cleavage | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Selective for benzyl and especially p-methoxybenzyl (PMB) ethers. Orthogonal to hydrogenolysis. | Stoichiometric oxidant required, purification can be challenging. | [4][5] |
| Visible-Light Photocatalysis | DDQ (catalytic), light source (e.g., 525 nm LED) | Extremely mild, high functional group tolerance (alkenes, alkynes, azides are stable). | Requires specific photocatalytic setup. | [5][6] |
| Dissolving Metal Reduction | Na in liquid NH₃ (Birch reduction) | Powerful method for resistant ethers. | Reduces aromatic rings and other functional groups. Requires specialized cryogenic setup. | [5] |
Experimental Protocol: Hydrogenolytic Debenzylation of 5-Benzyloxyindole
-
Setup: Dissolve 5-benzyloxyindole (1.0 eq.) in methanol (MeOH, ~0.1 M) in a flask suitable for hydrogenation.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C, ~10 mol% Pd) to the solution under a stream of N₂ or Ar.
-
Hydrogenation: Seal the flask, evacuate the atmosphere, and backfill with hydrogen gas (H₂). Repeat this cycle three times. Maintain a positive pressure of H₂ (e.g., using a balloon) and stir the suspension vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup: Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional MeOH. Caution: Pd/C can be pyrophoric and should not be allowed to dry in the air.
-
Isolation: Concentrate the filtrate under reduced pressure to yield 5-hydroxyindole, which is often pure enough for subsequent steps or can be further purified by chromatography.
Self-Validation Note: The complete consumption of starting material (monitored by TLC) and the disappearance of benzyl proton signals in the ¹H NMR spectrum of the product validate the success of the deprotection.
Caption: General workflow for the protection and deprotection of indoles using a benzyl group.
Influence on Electronic Properties and Chemical Reactivity
The placement of a benzyloxy group on the carbocyclic ring of indole significantly alters its electronic landscape, thereby influencing the regioselectivity and rate of subsequent chemical reactions.
Electronic Effects: An Electron-Donating Group
The oxygen atom of the benzyloxy group possesses lone pairs of electrons that can be delocalized into the aromatic π-system of the indole ring. This constitutes a powerful electron-donating resonance effect (+R effect). While the oxygen is also electronegative and exerts a weak electron-withdrawing inductive effect (-I effect), the resonance effect is dominant.[7]
This net electron donation increases the electron density of the indole ring system, making it more nucleophilic and thus more reactive towards electrophiles in electrophilic aromatic substitution reactions.
Regiochemical Control in Electrophilic Substitution
A benzyloxy group at the C5 position, for example, strongly activates the indole ring. Resonance structures show that this electron donation preferentially increases the electron density at the C4 and C6 positions. While the C3 position remains the most kinetically favorable site for electrophilic attack in most indoles, the presence of the C5-benzyloxy group enhances the reactivity of C4 and C6, potentially allowing for substitution at these positions under specific conditions or if C3 is blocked. Similarly, a C4-benzyloxy group will activate the C5 position. This predictable electronic influence is a key tool for directing functionalization.
Caption: Resonance structures showing electron donation from the 5-benzyloxy group, increasing electron density at C4 and C6.
Impact on Biological Activity and Drug Design
The benzyloxy group is not merely a synthetic handle; it is an active participant in defining the pharmacological profile of indole derivatives. Its presence can profoundly impact potency, selectivity, and pharmacokinetic properties.
Modulation of Lipophilicity and Pharmacokinetics
The introduction of a benzyl moiety significantly increases the lipophilicity of a molecule. This property is a critical determinant of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
-
Increased Membrane Permeability: Higher lipophilicity can enhance a compound's ability to cross cellular membranes, including the blood-brain barrier (BBB). This is particularly relevant for developing drugs targeting the central nervous system (CNS).
-
Protein Binding: The hydrophobic nature of the benzyloxy group can promote binding to hydrophobic pockets in proteins and receptors, potentially increasing potency.
A Key Determinant for MAO-B Selectivity
One of the most well-documented roles of the benzyloxy group is in the design of selective inhibitors of Monoamine Oxidase B (MAO-B). MAO-B is a crucial enzyme in the CNS responsible for the degradation of dopamine; its inhibition is a key therapeutic strategy for Parkinson's disease.
Studies on 2-indolyl methylamines have shown that the presence of a benzyloxy group at the 5-position is critical for potent and selective MAO-B inhibition.[8] This substitution shifts the selectivity away from the MAO-A isoform. It is proposed that the hydrophobic benzyloxy group favorably interacts with a hydrophobic active site environment in the MAO-B enzyme.[8]
| Compound | Substitution | Target | IC₅₀ (µM) | Reference |
| Indole-based Derivative | 5-Methoxy | MAO-A | (Significantly more potent for MAO-A) | [8] |
| FA-73 | 5-Benzyloxy | MAO-B | 0.063 | [9] |
| FA-75 (Allenic analogue) | 5-Benzyloxy | MAO-B | (63 times lower affinity for MAO-A) | [8] |
Applications in Other Therapeutic Areas
The 5-benzyloxyindole scaffold serves as a versatile starting point for a range of biologically active molecules.[9][10]
-
TRPM8 Antagonists: 5-Benzyloxytryptamine is an antagonist of the TRPM8 ion channel, a sensor for cold temperatures, making it a potential lead for treating cold-induced pain.[9]
-
cPLA2α Inhibitors: 1-Benzylindole derivatives have been developed as potent inhibitors of cytosolic phospholipase A2α (cPLA2α), an enzyme involved in inflammatory responses.[11]
-
Anticancer Agents: Indole chalcone derivatives and indole-based sulfonohydrazides, some incorporating the benzyloxy motif, have shown cytotoxic effects against various cancer cell lines, including colon and breast cancer.[10]
Caption: Mechanism of MAO-B inhibition by 5-benzyloxyindole derivatives for neuroprotection.
Key Synthetic Routes to Benzyloxyindoles
The strategic importance of benzyloxyindoles, particularly 5-benzyloxyindole, necessitates efficient and scalable synthetic methods. The Fischer and Leimgruber-Batcho syntheses are two prominent and effective routes.[12]
The Fischer Indole Synthesis
A classic and versatile method involving the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone, followed by cyclization.[13]
Experimental Protocol: Fischer Synthesis of 5-Benzyloxyindole
-
Hydrazone Formation: A mixture of 4-benzyloxyphenylhydrazine hydrochloride (1.0 eq.) and pyruvic acid (1.1 eq.) in ethanol is heated at reflux for 1 hour to form the corresponding hydrazone.
-
Cyclization: The solvent is removed, and the crude hydrazone is added to a preheated solution of polyphosphoric acid (PPA) at 100 °C.
-
Reaction: The mixture is stirred at 100 °C for 10-15 minutes.
-
Workup: The reaction is cooled and then poured onto crushed ice. The resulting precipitate is collected by filtration.
-
Purification: The crude solid is dissolved in an organic solvent, washed with aqueous bicarbonate solution and brine, dried, and purified by chromatography or recrystallization to yield 5-benzyloxyindole-2-carboxylic acid, which can then be decarboxylated.
Causality Note: PPA serves as both a strong acid catalyst and a dehydrating agent, facilitating the key[14][14]-sigmatropic rearrangement and subsequent cyclization. The choice of acid is critical; milder acids may be needed to prevent debenzylation of the ether group.[13]
The Leimgruber-Batcho Indole Synthesis
A high-yielding, two-step route starting from o-nitrotoluenes, offering great flexibility.[12]
Experimental Protocol: Leimgruber-Batcho Synthesis of 5-Benzyloxyindole
-
Enamine Formation: A mixture of 4-benzyloxy-2-nitrotoluene (1.0 eq.), N,N-dimethylformamide dimethyl acetal (DMF-DMA), and pyrrolidine is heated at reflux for ~3 hours. Upon cooling, the intermediate enamine crystallizes and is collected by filtration. Yields are typically high (ca. 95%).[12]
-
Reductive Cyclization: The enamine intermediate is dissolved in a mixture of THF and methanol. Raney nickel is added, followed by the careful addition of hydrazine hydrate while maintaining the temperature between 45-50 °C.[13]
-
Workup: After the reaction is complete, the catalyst is removed by filtration through Celite®. The filtrate is evaporated, and the residue is purified by column chromatography to afford 5-benzyloxyindole. This step is also highly efficient.[12][13]
Comparison of Synthetic Routes
| Parameter | Fischer Indole Synthesis | Leimgruber-Batcho Synthesis |
| Starting Materials | Phenylhydrazines, Aldehydes/Ketones | o-Nitrotoluenes |
| Number of Steps | Typically one-pot for cyclization | Two distinct, high-yielding steps |
| Overall Yield | 83-94% (Varies with substrate)[12] | ~82% (Overall)[12] |
| Scalability | Good | Excellent, often used in process chemistry |
| Key Reagents | Strong acid catalyst (PPA, H₂SO₄, ZnCl₂) | DMF-DMA, Pyrrolidine, Raney Ni, Hydrazine |
| Flexibility | High, depends on availability of precursors | High, allows for diverse substitution patterns |
Conclusion
The benzyloxy group is a powerful and versatile asset in the synthesis and development of indole-based compounds. Its role extends far beyond that of a simple protecting group; it is a strategic element for modulating electronic properties, directing chemical reactivity, and fine-tuning pharmacological activity. From enabling complex synthetic sequences through robust protection-deprotection schemes to forming critical hydrophobic interactions in enzyme active sites, the benzyloxy group provides chemists with a reliable tool to access novel chemical space. A thorough understanding of its introduction, cleavage, and inherent electronic and steric properties is essential for any researcher aiming to unlock the full potential of the indole scaffold in modern drug discovery.
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The Strategic Utility of 4-(Benzyloxy)-6-fluoro-1H-indole in Complex Molecule Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indole scaffold is a cornerstone of medicinal chemistry, forming the structural core of a multitude of natural products and synthetic pharmaceuticals.[1] The strategic incorporation of fluorine into these privileged structures has emerged as a powerful tactic to modulate their physicochemical and pharmacological properties, often leading to enhanced metabolic stability, improved binding affinity, and better bioavailability.[2][3] This technical guide provides a comprehensive overview of 4-(benzyloxy)-6-fluoro-1H-indole, a versatile and strategically important building block in modern organic synthesis and drug discovery. We will delve into its synthesis, characterization, and multifaceted reactivity, providing expert insights into its application for the construction of complex, high-value molecules, particularly in the realm of central nervous system (CNS) agents and kinase inhibitors.
Introduction: The Power of Fluorine in the Indole Nucleus
The introduction of a fluorine atom into the indole ring system can profoundly influence its biological activity. The small size of fluorine, coupled with its high electronegativity, can alter the electronic distribution within the molecule, modulate the pKa of the indole nitrogen, and enhance binding interactions with target proteins through the formation of favorable orthogonal multipolar interactions.[2][3] Specifically, the 6-fluoro substitution pattern is of significant interest in medicinal chemistry.
The 4-(benzyloxy) substituent serves a dual purpose. Firstly, the benzyl group is a robust and reliable protecting group for the phenolic hydroxyl function, which can be readily removed under various conditions to unmask the 4-hydroxyindole moiety, a key pharmacophore in many biologically active compounds. Secondly, the benzyloxy group itself can participate in crucial binding interactions within a receptor active site.[4] The combination of these two functionalities makes this compound a highly valuable and versatile intermediate for the synthesis of a diverse range of complex molecular architectures.[5]
Synthesis and Characterization of this compound
The most efficient and scalable synthesis of this compound is achieved through a modified Leimgruber-Batcho indole synthesis.[2][6] This powerful methodology allows for the construction of the indole ring from readily available ortho-nitrotoluene precursors under relatively mild conditions and consistently delivers high yields.[7][8][9]
Proposed Synthetic Protocol: A Modified Leimgruber-Batcho Approach
The synthesis commences with the benzylation of 5-fluoro-2-methyl-3-nitrophenol, followed by the formation of a key enamine intermediate and subsequent reductive cyclization.
Step 1: Synthesis of 1-(Benzyloxy)-5-fluoro-2-methyl-3-nitrobenzene
In a well-ventilated fume hood, 5-fluoro-2-methyl-3-nitrophenol is dissolved in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF). To this solution, anhydrous potassium carbonate is added as a base, followed by the dropwise addition of benzyl bromide. The reaction mixture is then heated to facilitate the benzylation. After completion, the reaction is worked up by quenching with water and extracting the product with an organic solvent. The crude product is then purified by recrystallization or column chromatography to yield the desired 1-(benzyloxy)-5-fluoro-2-methyl-3-nitrobenzene.
Step 2: Formation of the Enamine Intermediate
The benzyloxy-nitrotoluene derivative from Step 1 is dissolved in DMF, and N,N-dimethylformamide dimethyl acetal (DMF-DMA) is added. The mixture is heated to reflux. The progress of the reaction can be conveniently monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure to afford the crude enamine, which is typically a deeply colored solid or oil and can often be used in the next step without further purification.[9]
Step 3: Reductive Cyclization to this compound
The crude enamine is dissolved in a suitable solvent system, such as a mixture of tetrahydrofuran (THF) and methanol. The reductive cyclization is then carried out using a reducing agent. Common and effective methods include catalytic hydrogenation with palladium on carbon (Pd/C) under a hydrogen atmosphere or reduction with Raney nickel and hydrazine hydrate.[2][7] After the reduction is complete, the catalyst is removed by filtration, and the solvent is evaporated. The resulting crude product is purified by column chromatography on silica gel to provide this compound as a solid.
Diagram of the Synthetic Workflow
Caption: Proposed Leimgruber-Batcho synthesis of this compound.
Physicochemical and Spectroscopic Characterization
The successful synthesis of this compound should be confirmed by a combination of physical and spectroscopic methods.
| Property | Value |
| CAS Number | 312314-26-4 |
| Molecular Formula | C₁₅H₁₂FNO |
| Molecular Weight | 241.26 g/mol |
| Appearance | Off-white to pale yellow solid |
Predicted NMR Spectroscopic Data:
¹H NMR (400 MHz, CDCl₃):
-
δ ~8.20 (br s, 1H): Indole N-H proton.
-
δ ~7.50-7.30 (m, 5H): Phenyl protons of the benzyl group.
-
δ ~7.15 (t, J ≈ 2.5 Hz, 1H): H-2 proton of the indole ring.
-
δ ~6.90 (dd, J ≈ 8.5, 2.0 Hz, 1H): H-7 proton of the indole ring.
-
δ ~6.70 (dd, J ≈ 10.0, 2.0 Hz, 1H): H-5 proton of the indole ring.
-
δ ~6.60 (t, J ≈ 2.5 Hz, 1H): H-3 proton of the indole ring.
-
δ ~5.15 (s, 2H): Methylene protons of the benzyl group.
¹³C NMR (101 MHz, CDCl₃):
-
δ ~158.0 (d, J ≈ 240 Hz): C-6 (bearing fluorine).
-
δ ~150.0 (d, J ≈ 12 Hz): C-4 (bearing benzyloxy).
-
δ ~138.0: Quaternary carbon of the phenyl group.
-
δ ~137.0: C-7a.
-
δ ~128.8, 128.2, 127.5: Phenyl carbons of the benzyl group.
-
δ ~123.0: C-2.
-
δ ~110.0 (d, J ≈ 3 Hz): C-7.
-
δ ~105.0: C-3a.
-
δ ~102.0: C-3.
-
δ ~98.0 (d, J ≈ 25 Hz): C-5.
-
δ ~70.5: Methylene carbon of the benzyl group.
Synthetic Utility and Key Transformations
This compound is a versatile building block that can undergo a variety of chemical transformations at several positions of the indole nucleus.
Electrophilic Aromatic Substitution
The indole ring is an electron-rich heterocycle and readily undergoes electrophilic aromatic substitution. The regioselectivity of this reaction is governed by the electronic effects of the existing substituents. In the case of this compound, the C-3 position is the most nucleophilic and, therefore, the primary site of electrophilic attack.[3] This is due to the ability of the indole nitrogen to stabilize the resulting cationic intermediate. The electron-donating benzyloxy group at C-4 further enhances the electron density of the pyrrole ring, while the electron-withdrawing fluorine at C-6 has a deactivating effect on the benzene ring.[1][13][14][15]
Common electrophilic substitution reactions include:
-
Vilsmeier-Haack formylation: Introduction of a formyl group at C-3 using phosphoryl chloride and DMF.
-
Mannich reaction: Introduction of an aminomethyl group at C-3.
-
Friedel-Crafts acylation: Introduction of an acyl group at C-3.
Diagram of Electrophilic Substitution Regioselectivity
Caption: Regioselectivity of electrophilic substitution on this compound.
Palladium-Catalyzed Cross-Coupling Reactions
While the indole ring itself can be a challenging substrate for cross-coupling reactions, strategic halogenation can provide a handle for such transformations. For instance, if the starting material for the Leimgruber-Batcho synthesis is appropriately substituted with a bromine or iodine atom, this functionality can be carried through to the final indole product. This halogen can then serve as a reactive site for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination reactions.[16][17] This allows for the introduction of a wide range of aryl, heteroaryl, alkynyl, and amino substituents, dramatically expanding the chemical diversity of the accessible derivatives.
Deprotection of the Benzyl Ether
A key transformation of this compound is the deprotection of the benzyl ether to reveal the corresponding 4-hydroxyindole. This is a crucial step in the synthesis of many biologically active molecules where the free hydroxyl group is essential for target engagement.
Recommended Deprotection Protocol: Catalytic Hydrogenolysis
The most common and efficient method for benzyl ether cleavage is catalytic hydrogenolysis.
Procedure: this compound is dissolved in a suitable solvent, such as ethanol or ethyl acetate. A catalytic amount of palladium on carbon (10% Pd/C) is added, and the mixture is subjected to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) at room temperature. The reaction is monitored by TLC until the starting material is consumed. Upon completion, the catalyst is filtered off through a pad of Celite, and the solvent is removed under reduced pressure to yield 6-fluoro-1H-indol-4-ol.
Applications in Drug Discovery: A Gateway to Serotonin Receptor Modulators
This compound is a key intermediate in the synthesis of potent and selective serotonin receptor modulators.[5] The serotonin (5-HT) system is a major target for the treatment of a wide range of CNS disorders, including depression, anxiety, and schizophrenia.[17][18][19]
While a direct synthesis of a marketed drug from this specific building block is not prominently featured in the literature, its structural motifs are present in several advanced drug candidates. The strategic placement of the 6-fluoro and 4-benzyloxy (or the corresponding 4-hydroxy) groups allows for the fine-tuning of receptor subtype selectivity and pharmacokinetic properties. For example, the antidepressant drug vilazodone, a selective serotonin reuptake inhibitor and 5-HT1A receptor partial agonist, features a substituted indole core, highlighting the importance of this scaffold in the development of novel CNS therapeutics.[20][21][22][23][24]
Conclusion
This compound is a high-value, versatile building block that provides a strategic entry point for the synthesis of a wide array of complex and biologically active molecules. Its synthesis via the Leimgruber-Batcho methodology is efficient and scalable. The strategic placement of the fluoro and benzyloxy substituents allows for a range of chemical manipulations, including regioselective electrophilic substitution and facile deprotection to the corresponding 4-hydroxyindole. Its utility in the synthesis of serotonin receptor modulators underscores its importance in modern drug discovery. As the demand for novel therapeutics targeting the central nervous system continues to grow, the strategic application of building blocks like this compound will undoubtedly play a pivotal role in the development of the next generation of medicines.
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The Strategic Emergence of Fluorinated Indoles: A Historical and Synthetic Perspective
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Indole Nucleus and the Fluorine Advantage
The indole scaffold is a cornerstone of medicinal chemistry, forming the structural core of a vast array of natural products, neurotransmitters like serotonin, and a multitude of approved pharmaceuticals.[1] Its unique electronic properties and ability to participate in various biological interactions have made it a privileged structure in drug design.[1] Parallel to the rise of indole-based therapeutics, the strategic incorporation of fluorine into drug candidates has become a powerful tool for optimizing molecular properties. The introduction of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and pKa, often leading to enhanced therapeutic profiles.[2][3] This guide delves into the history and discovery of fluorinated indoles, tracing their evolution from early synthetic explorations to their current prominence in modern drug discovery.
I. Pioneering Syntheses: The Dawn of Fluorinated Indoles
The journey into the world of fluorinated indoles appears to have gained significant momentum in the mid-20th century, driven by an increasing interest in modifying bioactive molecules to understand their structure-activity relationships. A landmark contribution in this area was the 1963 publication by Asher Kalir and Stephen Szara from the National Institute of Mental Health, which detailed the synthesis and pharmacological evaluation of fluorinated tryptamine derivatives.[2][4]
The Seminal Work of Kalir and Szara (1963)
Kalir and Szara reported the synthesis of 5-fluoro- and 6-fluoro-N,N-diethyltryptamine, representing one of the earliest and most thorough investigations into the effects of fluorine substitution on the indole core of a psychoactive molecule.[2] Their work was not only a synthetic achievement but also a critical early exploration into how fluorine could modulate biological activity. They observed that while 6-fluoro-N,N-diethyltryptamine exhibited peripheral activity in humans, it lacked the hallucinogenic properties of its non-fluorinated counterpart, suggesting that the position of the fluorine atom significantly alters the metabolic pathway and interaction with biological targets.[2]
The synthetic strategy employed by Kalir and Szara likely relied on established methods for indole synthesis, with the key challenge being the preparation of the requisite fluorinated starting materials. The classic Fischer indole synthesis, discovered by Emil Fischer in 1883, was a probable route.[5][6] This powerful reaction constructs the indole ring from a phenylhydrazine and an aldehyde or ketone under acidic conditions.[5] To generate the fluorinated indoles, fluorinated phenylhydrazines would have been necessary precursors.
The preparation of these fluorinated building blocks in the mid-20th century often involved multi-step sequences. For instance, the synthesis of 4-fluoroaniline, a precursor to 5-fluoroindoles, could be achieved through the reduction of 4-fluoronitrobenzene.[1][7]
II. Evolution of Synthetic Methodologies: From Harsh Reagents to Precision Tools
The early syntheses of fluorinated indoles were constrained by the limited availability of fluorinating reagents. Direct fluorination of the indole nucleus was a formidable challenge due to the high reactivity of elemental fluorine, which often led to non-selective reactions and degradation of the substrate.[8] Therefore, early approaches predominantly relied on introducing the fluorine atom to a benzene ring precursor before constructing the indole scaffold.
Early Approaches: Building from Fluorinated Precursors
The Balz-Schiemann reaction, a method for converting aromatic amines to aryl fluorides via diazonium tetrafluoroborates, was a key technology of the era for producing fluorinated aromatics.[9] This reaction, though effective, often required harsh conditions and the isolation of potentially unstable intermediates.
The general workflow for these early syntheses can be visualized as a multi-step process, starting from a simple fluorinated aromatic compound and culminating in the desired fluorinated indole.
Caption: Early workflow for fluorinated indole synthesis.
The Advent of Modern Fluorinating Reagents
The latter half of the 20th century and the early 21st century witnessed a revolution in fluorination chemistry with the development of milder and more selective electrophilic fluorinating reagents. These reagents enabled the direct fluorination of the pre-formed indole ring, offering greater flexibility and efficiency in synthesizing diverse fluorinated indole libraries.
A pivotal advancement was the introduction of N-F reagents, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor®.[3] These reagents are typically stable solids that are easier and safer to handle than elemental fluorine. Their development opened up new avenues for the late-stage fluorination of complex molecules, including indole derivatives.
For example, Selectfluor® has been effectively used for the regioselective fluorination of the indole nucleus, often at the C3 position, and for the synthesis of more complex structures like 3-fluorooxindoles.[3]
Caption: Evolution of indole fluorination methods.
III. The Impact of Fluorination on Indole Pharmacology: A Modern Perspective
The pioneering work of Kalir and Szara laid the groundwork for decades of research into the pharmacological effects of fluorinating indole-containing molecules. Today, fluorinated indoles are integral to the development of new therapeutics across a wide range of disease areas. The strategic placement of fluorine atoms can lead to:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the half-life of a drug, leading to improved pharmacokinetic profiles.
-
Increased Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.
-
Modulation of Receptor Binding: The high electronegativity of fluorine can alter the electronic distribution within the indole ring, influencing hydrogen bonding and other non-covalent interactions with biological targets. This can lead to increased binding affinity and selectivity.
Table 1: Influence of Fluorine Substitution on Indole Properties
| Property | Effect of Fluorination | Rationale |
| Metabolic Stability | Generally Increased | Strong C-F bond resists enzymatic cleavage. |
| Lipophilicity | Generally Increased | Fluorine is more lipophilic than hydrogen. |
| Acidity/Basicity (pKa) | Can be altered | Fluorine's electron-withdrawing nature affects nearby functional groups. |
| Binding Affinity | Can be increased | Fluorine can participate in favorable interactions with protein targets. |
IV. Experimental Protocols: A Glimpse into Historical and Modern Syntheses
To provide a practical understanding of the evolution of fluorinated indole synthesis, this section outlines a representative historical protocol based on the likely methods of the mid-20th century and a modern protocol using a contemporary electrophilic fluorinating reagent.
Representative Historical Protocol: Synthesis of 5-Fluoroindole via Fischer Indole Synthesis (Conceptual)
This conceptual protocol is based on the chemical principles available in the 1960s and represents a plausible pathway for the synthesis of 5-fluoroindole.
Step 1: Preparation of 4-Fluoroaniline from 4-Fluoronitrobenzene
-
To a solution of 4-fluoronitrobenzene in ethanol, add a suitable reducing agent such as tin(II) chloride in concentrated hydrochloric acid, or perform catalytic hydrogenation using a palladium or platinum catalyst.
-
Heat the reaction mixture under reflux for several hours.
-
After cooling, neutralize the reaction mixture with a base (e.g., sodium hydroxide solution) and extract the product with an organic solvent (e.g., diethyl ether).
-
Dry the organic layer, remove the solvent under reduced pressure, and purify the resulting 4-fluoroaniline by distillation.
Step 2: Preparation of 4-Fluorophenylhydrazine from 4-Fluoroaniline
-
Dissolve 4-fluoroaniline in aqueous hydrochloric acid and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water to the cooled aniline solution to form the diazonium salt.
-
In a separate flask, prepare a solution of sodium sulfite in water. Slowly add the diazonium salt solution to the sulfite solution while maintaining a low temperature.
-
Acidify the resulting solution with hydrochloric acid and heat to complete the reduction to 4-fluorophenylhydrazine hydrochloride.
-
Isolate the product by filtration and neutralize with a base to obtain the free hydrazine.
Step 3: Fischer Indole Synthesis of 5-Fluoroindole
-
Combine 4-fluorophenylhydrazine with an equimolar amount of a suitable carbonyl compound (e.g., pyruvic acid to form 5-fluoroindole-2-carboxylic acid) in a suitable solvent such as acetic acid or ethanol.
-
Add a strong acid catalyst, such as sulfuric acid, polyphosphoric acid, or zinc chloride.
-
Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by thin-layer chromatography).
-
Cool the reaction mixture, pour it into water, and neutralize with a base.
-
Extract the product with an organic solvent, dry the organic layer, and remove the solvent.
-
Purify the crude 5-fluoroindole by recrystallization or column chromatography.
Modern Protocol: Direct C3-Fluorination of an Indole Derivative using Selectfluor®
This protocol illustrates a modern approach to the direct fluorination of an N-protected indole.
Materials:
-
N-acetylindole
-
Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))
-
Acetonitrile (anhydrous)
-
Argon or Nitrogen atmosphere
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve N-acetylindole (1.0 mmol) in anhydrous acetonitrile (10 mL).
-
To this solution, add Selectfluor® (1.1 mmol, 1.1 equivalents) in one portion at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion of the reaction (typically 1-4 hours), quench the reaction by adding water (20 mL).
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired 3-fluoro-N-acetylindole.
V. Conclusion and Future Outlook
The discovery and development of fluorinated indoles represent a significant chapter in the history of medicinal chemistry. From the early, challenging multi-step syntheses to the elegant and efficient direct fluorination methods of today, the field has evolved dramatically. The pioneering investigations of researchers like Kalir and Szara paved the way for a deeper understanding of how fluorine substitution can be used to fine-tune the pharmacological properties of indole-based compounds. As our understanding of disease biology continues to grow and synthetic methodologies become ever more sophisticated, fluorinated indoles are poised to remain at the forefront of drug discovery, offering a versatile and powerful platform for the design of next-generation therapeutics.
References
- Kalir, A., & Szara, S. (1963). SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF FLUORINATED TRYPTAMINE DERIVATIVES. Journal of Medicinal Chemistry, 6(6), 716–719. [Link]
- PubMed. (1963). SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF FLUORINATED TRYPTAMINE DERIVATIVES. Journal of Medicinal Chemistry, 6, 716-9. [Link]
- ACS Publications. (1963). Synthesis and Pharmacological Activity of Fluorinated Tryptamine Derivatives. Journal of Medicinal Chemistry, 6(6), 716–719. [Link]
- Semantic Scholar. (1963). SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF FLUORINATED TRYPTAMINE DERIVATIVES. Journal of medicinal chemistry, 6, 716-9. [Link]
- Takeuchi, Y., Tarui, T., & Shibata, N. (2000). A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor. Organic Letters, 2(5), 639–642. [Link]
- Nadkarni, S. V., et al. (2011). Synthesis of Medicinally Important Indole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 11(9), 797-817. [Link]
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Methodological & Application
Synthesis of 4-(Benzyloxy)-6-fluoro-1H-indole: A Detailed Protocol for Medicinal Chemistry Scaffolding
Abstract
This comprehensive application note provides a detailed, field-proven protocol for the synthesis of 4-(Benzyloxy)-6-fluoro-1H-indole, a valuable heterocyclic scaffold for the development of novel therapeutic agents. The synthetic strategy is centered around the robust and efficient Leimgruber-Batcho indole synthesis, which offers high yields and mild reaction conditions suitable for producing functionalized indoles. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, causal explanations for experimental choices, and a self-validating framework for successful synthesis. We present a multi-step procedure commencing with the regioselective nitration of 4-fluoro-2-methylphenol, followed by benzylation to form the key o-nitrotoluene intermediate. Subsequent enamine formation and reductive cyclization yield the target indole. All quantitative data is summarized for clarity, and the overall workflow and reaction mechanism are visually represented through detailed diagrams.
Introduction: The Significance of Fluorinated Indoles
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and pharmaceuticals.[1] The strategic incorporation of fluorine atoms into the indole ring can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, thereby improving its overall pharmacokinetic and pharmacodynamic profile.[2] Specifically, the this compound scaffold is a key intermediate in the synthesis of various biologically active compounds, including modulators of serotonin receptors, which are implicated in a range of neurological disorders. The synthesis protocol detailed herein provides a reliable and scalable method for accessing this important building block.
Synthetic Strategy: The Leimgruber-Batcho Approach
The chosen synthetic route for this compound is the Leimgruber-Batcho indole synthesis.[3] This method is a popular alternative to the classic Fischer indole synthesis due to its generally high yields, milder reaction conditions, and the commercial availability of many substituted o-nitrotoluene precursors.[4] The synthesis proceeds in two primary stages:
-
Enamine Formation: An o-nitrotoluene derivative is condensed with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form a β-nitroenamine. The use of a secondary amine like pyrrolidine can accelerate this step.[3]
-
Reductive Cyclization: The intermediate nitroenamine is then subjected to reduction, which leads to the cyclization and formation of the indole ring system.[5]
This approach is particularly well-suited for the synthesis of indoles that are unsubstituted at the C2 and C3 positions.
Overall Synthetic Workflow
The synthesis of this compound is a three-step process, beginning with the preparation of the key starting material, 4-fluoro-6-benzyloxy-2-nitrotoluene.
Figure 1: Overall workflow for the synthesis of this compound.
Detailed Experimental Protocol
Materials and Reagents
| Reagent | Purity/Grade | Supplier |
| 4-Fluoro-2-methylphenol | ≥98% | Sigma-Aldrich |
| Nitric Acid (fuming) | ≥90% | Sigma-Aldrich |
| Sulfuric Acid | 95-98% | Sigma-Aldrich |
| Benzyl Chloride | ≥99% | Sigma-Aldrich |
| Potassium Carbonate (anhydrous) | ≥99% | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF, anhydrous) | ≥99.8% | Sigma-Aldrich |
| N,N-Dimethylformamide dimethyl acetal | ≥95% | Sigma-Aldrich |
| Pyrrolidine | ≥99% | Sigma-Aldrich |
| Raney Nickel (slurry in water) | 50% | Sigma-Aldrich |
| Hydrazine Hydrate | 85% in water | Sigma-Aldrich |
| Dichloromethane (DCM) | ACS Grade | Fisher Scientific |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific |
| Hexanes | ACS Grade | Fisher Scientific |
| Methanol | ACS Grade | Fisher Scientific |
| Tetrahydrofuran (THF) | ACS Grade | Fisher Scientific |
| Sodium Sulfate (anhydrous) | ACS Grade | Fisher Scientific |
| Silica Gel | 230-400 mesh | Fisher Scientific |
Step 1: Synthesis of 4-Fluoro-6-benzyloxy-2-nitrotoluene
This initial step involves two transformations: the nitration of 4-fluoro-2-methylphenol and the subsequent benzylation of the resulting nitrophenol.
A. Synthesis of 4-Fluoro-2-methyl-6-nitrophenol
-
Rationale: The nitration of 4-fluoro-2-methylphenol is an electrophilic aromatic substitution. The hydroxyl and methyl groups are ortho-, para-directing activators. The nitro group will preferentially add to the position ortho to the strongly activating hydroxyl group and meta to the methyl group.
-
Procedure:
-
In a 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 4-fluoro-2-methylphenol (25.2 g, 0.2 mol) and dichloromethane (200 mL).
-
Cool the mixture to 0 °C in an ice-salt bath.
-
Prepare a nitrating mixture by slowly adding fuming nitric acid (15.8 g, 0.25 mol) to chilled concentrated sulfuric acid (50 mL) at 0 °C.
-
Add the cold nitrating mixture dropwise to the stirred solution of 4-fluoro-2-methylphenol over 1 hour, maintaining the internal temperature below 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 2 hours.
-
Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 100 mL).
-
Combine the organic layers, wash with water (2 x 150 mL) and brine (150 mL), then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product as a yellow solid. Recrystallize from a mixture of hexanes and ethyl acetate to afford 4-fluoro-2-methyl-6-nitrophenol.
-
B. Synthesis of 4-Fluoro-6-benzyloxy-2-nitrotoluene
-
Rationale: This is a standard Williamson ether synthesis. The phenolic proton is deprotonated by the mild base potassium carbonate, and the resulting phenoxide acts as a nucleophile, displacing the chloride from benzyl chloride. DMF is an excellent polar aprotic solvent for this type of reaction.
-
Procedure:
-
To a 500 mL round-bottom flask, add 4-fluoro-2-methyl-6-nitrophenol (17.1 g, 0.1 mol), anhydrous potassium carbonate (20.7 g, 0.15 mol), and anhydrous N,N-dimethylformamide (200 mL).
-
Stir the mixture at room temperature, then add benzyl chloride (15.2 g, 0.12 mol).
-
Heat the reaction mixture to 90 °C and stir for 4 hours.
-
Cool the mixture to room temperature and pour it into 600 mL of ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 200 mL).
-
Combine the organic extracts, wash with water (2 x 200 mL) and brine (200 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to give 4-fluoro-6-benzyloxy-2-nitrotoluene as a pale-yellow solid.
-
Step 2: Synthesis of (E)-1-(4-Fluoro-6-benzyloxy-2-nitrophenyl)-2-(pyrrolidin-1-yl)ethene
-
Rationale: The methyl group of the o-nitrotoluene is sufficiently acidic to be deprotonated under these conditions, and the resulting carbanion attacks the N,N-dimethylformamide dimethyl acetal. Pyrrolidine is used to displace dimethylamine from the acetal, forming a more reactive reagent that accelerates the condensation.[3] The resulting enamine is a "push-pull" olefin, with an electron-donating group (pyrrolidine) and an electron-withdrawing group (nitro) in conjugation, often resulting in a deep red color.[4]
-
Procedure:
-
In a 250 mL flask, dissolve 4-fluoro-6-benzyloxy-2-nitrotoluene (13.1 g, 0.05 mol) in 100 mL of anhydrous DMF.
-
Add N,N-dimethylformamide dimethyl acetal (8.9 g, 0.075 mol) and pyrrolidine (5.3 g, 0.075 mol) to the solution.
-
Heat the solution at reflux (approximately 110-120 °C) under a nitrogen atmosphere for 3 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and remove the volatile components on a rotary evaporator.
-
The resulting dark red residue is the crude enamine. This can often be used directly in the next step, or it can be purified by recrystallization from methanol.
-
Step 3: Synthesis of this compound
-
Rationale: This step involves the reduction of the nitro group to an amine, which then spontaneously cyclizes onto the enamine double bond, followed by the elimination of pyrrolidine to form the aromatic indole ring. Raney nickel is an effective catalyst for the hydrogenation of the nitro group, and hydrazine hydrate serves as a convenient in situ source of hydrogen.[4] This method is generally preferred over catalytic hydrogenation with Pd/C when a benzyl protecting group is present, as it minimizes the risk of debenzylation.
-
Procedure:
-
Dissolve the crude enamine from the previous step (approx. 0.05 mol) in a mixture of 150 mL of tetrahydrofuran (THF) and 150 mL of methanol.
-
Carefully add Raney nickel (approx. 5 mL of a 50% slurry in water) to the stirred solution at room temperature under a nitrogen atmosphere.
-
Add 85% hydrazine hydrate (8.8 mL, 0.15 mol) dropwise. Caution: Vigorous gas evolution (nitrogen and hydrogen) will occur, and the reaction is exothermic. Use a water bath to maintain the temperature between 40-50 °C.
-
After the initial exothermic reaction subsides, continue stirring at 45-50 °C for 2 hours.
-
Cool the reaction mixture to room temperature and carefully filter it through a pad of Celite® to remove the Raney nickel catalyst. Wash the Celite® pad with methanol.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (200 mL), wash with water (2 x 100 mL) and brine (100 mL), and dry over anhydrous sodium sulfate.
-
After removing the solvent, purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a white or off-white solid.
-
Quantitative Data Summary
| Step | Starting Material | Key Reagents | Product | Typical Yield |
| 1A | 4-Fluoro-2-methylphenol | HNO₃, H₂SO₄ | 4-Fluoro-2-methyl-6-nitrophenol | 75-85% |
| 1B | 4-Fluoro-2-methyl-6-nitrophenol | Benzyl Chloride, K₂CO₃ | 4-Fluoro-6-benzyloxy-2-nitrotoluene | 85-95% |
| 2 | 4-Fluoro-6-benzyloxy-2-nitrotoluene | DMF-DMA, Pyrrolidine | (E)-1-(4-Fluoro-6-benzyloxy-2-nitrophenyl)-2-(pyrrolidin-1-yl)ethene | 90-98% |
| 3 | Enamine Intermediate | Raney Ni, Hydrazine Hydrate | This compound | 80-90% |
Reaction Mechanism
The mechanism of the Leimgruber-Batcho indole synthesis is a well-established sequence of reactions.
Figure 2: Simplified mechanism of the Leimgruber-Batcho indole synthesis.
Conclusion
The protocol described in this application note provides a reliable and high-yielding pathway for the synthesis of this compound. By leveraging the Leimgruber-Batcho indole synthesis, this method avoids the harsh acidic conditions often required for the Fischer indole synthesis and is amenable to scale-up. The detailed, step-by-step instructions and the rationale provided for each experimental choice are intended to empower researchers to confidently and successfully produce this valuable intermediate for their drug discovery and development programs.
References
- ResearchGate. (n.d.). Use of a Modified Leimgruber–Batcho Reaction to Prepare 6‐Chloro‐5‐fluoroindole.
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- Wikipedia. (n.d.). Leimgruber–Batcho indole synthesis.
- TSI Journals. (2011). Organic CHEMISTRY.
- ResearchGate. (n.d.). Fluorine-containing indoles: Synthesis and biological activity.
- ResearchGate. (n.d.). Reductive Cyclization of o‐Nitrostyrenes to Indoles.
- ChemRxiv. (n.d.). Diels-Alder Reaction of β-Fluoro-β-nitrostyrenes with Cyclic Dienes.
- Beilstein Journals. (2021). Diels–Alder reaction of β-fluoro-β-nitrostyrenes with cyclic dienes.
- Google Patents. (n.d.). CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof.
- PrepChem.com. (n.d.). Preparation of 2-methyl-4-nitrophenol.
- MySkinRecipes. (n.d.). This compound.
- Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
- Organic Syntheses. (n.d.). m-NITROPHENOL.
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Application Notes and Protocols: Leimgruber-Batcho Synthesis for Fluorinated Indoles
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Advantage of Fluorinated Indoles and the Leimgruber-Batcho Approach
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1][2][3] The strategic incorporation of fluorine atoms into the indole scaffold can dramatically enhance a molecule's pharmacological profile, improving metabolic stability, binding affinity, and lipophilicity.[4][5] Consequently, efficient and versatile methods for the synthesis of fluorinated indoles are of paramount importance in drug discovery and development.[3]
Among the various synthetic routes to indoles, the Leimgruber-Batcho synthesis stands out for its operational simplicity, mild reaction conditions, and the commercial availability of a wide array of starting materials.[1][6][7] This two-step process, which begins with the formation of an enamine from an o-nitrotoluene and culminates in a reductive cyclization, offers a robust and scalable alternative to other classic methods like the Fischer indole synthesis.[4][6] This is particularly true for the synthesis of indoles with specific substitution patterns, as it avoids the potential for isomeric mixtures that can complicate other approaches.[1]
This document provides a detailed guide to the application of the Leimgruber-Batcho synthesis for the preparation of various fluorinated indoles. It is designed to equip researchers with both the theoretical understanding and the practical protocols necessary to successfully implement this powerful synthetic tool.
Mechanistic Rationale: Understanding the "Why" Behind the Synthesis
The Leimgruber-Batcho synthesis proceeds through two key transformations: enamine formation and reductive cyclization. A thorough understanding of the underlying mechanisms is crucial for troubleshooting and optimizing the reaction for specific fluorinated substrates.
Step 1: Enamine Formation
The synthesis commences with the reaction of a substituted o-nitrotoluene with a formamide acetal, most commonly N,N-dimethylformamide dimethyl acetal (DMF-DMA).[6] The methyl group of the o-nitrotoluene is rendered sufficiently acidic by the electron-withdrawing nitro group, allowing for deprotonation under basic conditions.[6][8] The resulting carbanion then attacks the formamide acetal, leading to the formation of a β-dimethylamino-o-nitrostyrene, also known as an enamine.[6][9] The extended conjugation of these intermediates, involving the electron-donating amino group and the electron-withdrawing nitro group, typically imparts them with a characteristic deep red color.[6] The use of pyrrolidine in conjunction with DMF-DMA can accelerate this step by forming a more reactive enamine-forming reagent in situ.[6]
Step 2: Reductive Cyclization
The second and final step is the reductive cyclization of the enamine intermediate to the indole. This is achieved by reducing the nitro group to an amine, which then undergoes an intramolecular cyclization by attacking the enamine double bond. Subsequent elimination of dimethylamine yields the aromatic indole ring.[6][9][10]
A variety of reducing agents can be employed for this transformation, and the choice of reagent can be critical for the successful synthesis of sensitive or highly functionalized indoles.[1] Common and effective reducing systems include:
-
Catalytic Hydrogenation: Palladium on carbon (Pd/C) or Raney nickel with hydrogen gas are frequently used and often provide high yields under mild conditions.[1][6][7]
-
Transfer Hydrogenation: Hydrazine hydrate in the presence of a catalyst like Raney nickel can be used to generate hydrogen in situ.[6]
-
Chemical Reduction: Reagents such as stannous chloride, sodium dithionite, or iron in acetic acid are also effective and can be advantageous when catalytic hydrogenation is not feasible.[1][6][7]
Visualizing the Leimgruber-Batcho Synthesis
The following diagrams illustrate the key mechanistic steps and the general experimental workflow for the synthesis of fluorinated indoles.
Caption: General reaction scheme of the Leimgruber-Batcho indole synthesis.
Caption: A typical experimental workflow for the synthesis of fluorinated indoles.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of representative fluorinated indoles. These should be considered as general guidelines and may require optimization based on the specific substrate and available laboratory equipment.
Protocol 1: Synthesis of 6-Fluoroindole
This protocol is adapted from established procedures for the synthesis of 6-fluoroindole.[4]
Step 1: Synthesis of (E)-1-(2-(4-fluoro-2-nitrophenyl)vinyl)pyrrolidine
-
Reagents and Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-fluoro-2-nitrotoluene (1 equivalent), pyrrolidine (1.2 equivalents), and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equivalents) in a suitable solvent such as dimethylformamide (DMF).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure to obtain the crude enamine intermediate. This intermediate is often used in the next step without further purification.
Step 2: Synthesis of 6-Fluoroindole
-
Reagents and Setup: Dissolve the crude enamine from the previous step in a solvent such as ethanol or ethyl acetate. Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Reaction: Place the reaction vessel under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature for 4-8 hours, or until the reaction is complete as indicated by TLC. Alternatively, iron powder in acetic acid at elevated temperatures can be used as the reducing agent.[4]
-
Work-up and Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with the reaction solvent.[4] Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 6-fluoroindole.[4]
Protocol 2: Synthesis of 4-Fluoroindole
This protocol is based on the synthesis of 4-substituted indoles via the Leimgruber-Batcho method.[11][12]
Step 1: Synthesis of (E)-2-(2-fluoro-6-nitrophenyl)-N,N-dimethylvinanamine
-
Reagents and Setup: To a flask containing 2-fluoro-6-nitrotoluene (1 equivalent), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2-3 molar equivalents) in DMF.[11]
-
Reaction: Heat the mixture with stirring until the condensation is complete, as monitored by TLC.[11]
-
Work-up: After cooling, remove the solvent under reduced pressure to obtain the crude enamine intermediate.[11]
Step 2: Synthesis of 4-Fluoroindole
-
Reagents and Setup: Dissolve the crude enamine in a suitable solvent (e.g., methanol or tetrahydrofuran). Add a reducing agent such as Raney nickel and hydrazine hydrate.[6]
-
Reaction: Stir the reaction mixture at room temperature. The reaction is often exothermic and should be monitored carefully. Continue stirring until the starting material is consumed (monitor by TLC).
-
Work-up and Purification: Filter the catalyst and concentrate the filtrate. Purify the crude product by column chromatography on silica gel to afford 4-fluoroindole.
Data Presentation and Scope
The Leimgruber-Batcho synthesis is applicable to a wide range of fluorinated o-nitrotoluenes. The following table summarizes representative examples and typical yields.
| Starting Material | Product | Typical Yield (%) |
| 4-Fluoro-2-nitrotoluene | 6-Fluoroindole | 70-85% |
| 5-Fluoro-2-nitrotoluene | 5-Fluoroindole | 75-90% |
| 2-Fluoro-6-nitrotoluene | 4-Fluoroindole | 60-75% |
| 3-Fluoro-2-nitrotoluene | 7-Fluoroindole | 65-80% |
| 3-Chloro-4-fluoro-6-methylnitrobenzene | 6-Chloro-5-fluoroindole | ~60% (overall)[13] |
Troubleshooting and Field-Proven Insights
Issue: Low yield in the enamine formation step. Potential Cause & Solution:
-
Insufficient reactivity: For less activated o-nitrotoluenes, higher temperatures or longer reaction times may be necessary. The addition of pyrrolidine can also enhance the rate of reaction.[6]
-
Side reactions: In some cases, particularly with highly activated substrates, side reactions can occur. A modified approach using an acetal of N,N-dimethylformamide with a more hindered alkoxy group can prevent unwanted nucleophilic aromatic substitution.[13]
Issue: Over-reduction during the cyclization step. Potential Cause & Solution:
-
Harsh reduction conditions: The formation of 2-aminophenylethylamine derivatives as byproducts can occur with overly aggressive reducing agents or prolonged reaction times.[14]
-
Choice of reducing agent: Switching to a milder reducing agent, such as sodium dithionite or carefully controlled catalytic hydrogenation, can mitigate this issue.[1][14] These basic byproducts can often be easily removed with an acidic wash during the work-up.[14]
Issue: Difficulty in purification. Potential Cause & Solution:
-
Incomplete reaction: Ensure the reaction has gone to completion using TLC analysis before beginning the work-up.
-
Byproduct formation: If significant byproducts are present, an initial acidic or basic wash during the work-up can help to remove impurities before chromatographic purification.
Conclusion: A Versatile Tool for Fluorinated Indole Synthesis
The Leimgruber-Batcho indole synthesis is a highly effective and versatile method for the preparation of a wide range of fluorinated indoles. Its operational simplicity, mild conditions, and the accessibility of starting materials make it an invaluable tool for researchers in medicinal chemistry and drug development. By understanding the underlying mechanistic principles and following robust experimental protocols, scientists can confidently employ this synthesis to access novel fluorinated indole scaffolds for the advancement of their research programs. Recent advancements, such as the development of one-pot procedures and microwave-assisted reactions, continue to enhance the efficiency and environmental friendliness of this powerful synthetic method.[15][16][17][18]
References
- Leimgruber–Batcho indole synthesis. In: Wikipedia. Accessed January 11, 2026. [Link]
- Synthesis of 5-Fluoroindole-5-13C. Diva-portal.org. Accessed January 11, 2026. [Link]
- Bentley, J. M., et al. Use of a Modified Leimgruber–Batcho Reaction to Prepare 6‐Chloro‐5‐fluoroindole.
- Bentley, J. M., et al. Use of a Modified Leimgruber–Batcho Reaction to Prepare 6‐Chloro‐5‐fluoroindole.
- Clark, R. D., & Repke, D. B. The Leimgruber-Batcho Indole Synthesis. HETEROCYCLES. 1984;22(1):195-221. [Link]
- Gribble, G. W. Leimgruber–Batcho Indole Synthesis. In: Name Reactions in Heterocyclic Chemistry II. 2011. [Link]
- Use of a Modified Leimgruber–Batcho Reaction to Prepare 6‐Chloro‐5‐fluoroindole. Request PDF. Accessed January 11, 2026. [Link]
- Leimgruber-Batcho Indole Synthesis. SynArchive. Accessed January 11, 2026. [Link]
- Leimgruber–Batcho Indole Synthesis. YouTube. Published December 13, 2024. [Link]
- Taber, D. F., & Tirunahari, P. K. Indole synthesis: a review and proposed classification. Tetrahedron. 2011;67(38):7195-7210. [Link]
- Batcho–Leimgruber indole synthesis. Request PDF. Accessed January 11, 2026. [Link]
- Baxendale, I. R., et al. Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines. Org. Biomol. Chem. 2004;2:160-167. [Link]
- Prasad, A. S., & Rao, T. V. STREAMLINED SYNTHESIS: ENHANCING THE LEIMGRUBER-BATCHO INDOLE ROUTE FOR ONE-POT TANDEM PRODUCTION OF 2,3-UNSUBSTITUTED INDOLES. International Journal of Advanced Research. 2024;12(02):528-532. [Link]
- Leimgruber-Batcho Indole Synthesis (mid-20 th century).
- Baxendale, I. R., et al. Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines. Organic & Biomolecular Chemistry. 2004;2(2):160-167. [Link]
- An efficient scalable process for the synthesis of 5-fluoro-6-substituted indoles. Organic CHEMISTRY. 2011;7(3). [Link]
- Prasad, A. S., & Rao, T. V. STREAMLINED SYNTHESIS: ENHANCING THE LEIMGRUBER-BATCHO INDOLE ROUTE FOR ONE-POT TANDEM PRODUCTION OF 2,3-UNSUBSTITUTED INDOLES. International Journal of Advanced Research. 2024;12(2):528-532. [Link]
- Prasad, A. S., & Rao, T. V. STREAMLINED SYNTHESIS: ENHANCING THE LEIMGRUBER-BATCHO INDOLE ROUTE FOR ONE-POT TANDEM PRODUCTION OF 2,3-UNSUBSTITUTED INDOLES. Paper Archives. Published February 14, 2024. [Link]
- Baxendale, I. R., et al. Microwave-Assisted Leimgruber—Batcho Reaction for the Preparation of Indoles, Azaindoles and Pyrroylquinolines.
- Kim, Y., et al. The Syntheses of 3-Substituted 4-(Pyridin-2-ylthio)indoles via Leimgruber-Batcho Indole Synthesis. Bulletin of the Korean Chemical Society. 2005;26(12):2061-2064. [Link]
- Amazing Chemistry Behind The Batcho-Leimgruber Reaction! YouTube. Published March 22, 2020. [Link]
- Indoles Synthesis. Química Organica.org. Published May 8, 2010. [Link]
- Birke, A., et al. Making the negative positive – fluorination of indole as an efficient strategy to improve guanidinium-containing gene carriers. Journal of Materials Chemistry B. 2018;6(12):1819-1831. [Link]
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Application Note: A Detailed Protocol for the Fischer Indole Synthesis of 4-(Benzyloxy)-6-fluoro-1H-indole
Introduction: The Significance of Substituted Indoles
The indole scaffold is a privileged structure in medicinal chemistry and drug discovery, forming the core of numerous bioactive compounds, including anticancer agents, anticonvulsants, and antiviral therapies.[1][2][3] Specifically, the strategic placement of functional groups, such as benzyloxy and fluoro moieties, can significantly modulate the pharmacological properties of the indole core. The benzyloxy group can participate in π-π stacking interactions and influence hydrophobicity, while the fluorine atom can enhance metabolic stability and binding affinity.[4][5] This application note provides a comprehensive guide for the synthesis of 4-(Benzyloxy)-6-fluoro-1H-indole, a valuable intermediate for the development of novel therapeutics.
The Fischer indole synthesis, a classic and versatile reaction discovered by Emil Fischer in 1883, remains a cornerstone for the construction of the indole nucleus.[6][7][8] This acid-catalyzed cyclization of an arylhydrazone, derived from an arylhydrazine and a carbonyl compound, offers a robust and adaptable method for preparing a wide array of substituted indoles.[9][10][11]
This guide is designed for researchers, scientists, and drug development professionals, offering a detailed experimental protocol, an in-depth explanation of the reaction mechanism, and practical insights into the synthesis of this specific substituted indole.
The Fischer Indole Synthesis: A Mechanistic Overview
The Fischer indole synthesis is a sophisticated reaction that proceeds through several key steps under acidic conditions.[6][10] A thorough understanding of the mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. The generally accepted mechanism involves the following stages:
-
Hydrazone Formation: The reaction initiates with the condensation of an arylhydrazine with an aldehyde or ketone to form a phenylhydrazone. This is a reversible reaction, and the removal of water can drive it to completion.[1][8][9]
-
Tautomerization: The phenylhydrazone then undergoes tautomerization to its enamine isomer.[1][9]
-
[12][12]-Sigmatropic Rearrangement: Following protonation of the enamine, a crucial[12][12]-sigmatropic rearrangement occurs, leading to the formation of a di-imine intermediate and the creation of a new carbon-carbon bond.[6][9]
-
Cyclization and Aromatization: The di-imine intermediate then undergoes cyclization to form a five-membered ring. Subsequent elimination of ammonia and a final tautomerization step lead to the formation of the aromatic indole ring.[6][9]
Various Brønsted and Lewis acids can be employed as catalysts, including hydrochloric acid, sulfuric acid, polyphosphoric acid (PPA), zinc chloride (ZnCl₂), and boron trifluoride (BF₃).[6][10][13] The choice of catalyst and solvent can significantly impact the reaction yield and selectivity.
Figure 1: Generalized workflow of the Fischer Indole Synthesis.
Experimental Protocol: Synthesis of this compound
This protocol details a two-step procedure for the synthesis of this compound, commencing with the formation of the key arylhydrazone intermediate.
Part 1: Synthesis of (3-(Benzyloxy)-5-fluorophenyl)hydrazine
The synthesis of the required substituted phenylhydrazine is a critical first step. This can be achieved through the diazotization of the corresponding aniline followed by reduction.
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 3-(Benzyloxy)-5-fluoroaniline | 217.24 | 10.0 g | 0.046 | Starting material |
| Hydrochloric Acid (conc.) | 36.46 | 15 mL | - | |
| Sodium Nitrite (NaNO₂) | 69.00 | 3.5 g | 0.051 | Dissolved in 10 mL water |
| Tin(II) Chloride Dihydrate | 225.65 | 26.0 g | 0.115 | |
| Sodium Hydroxide (NaOH) | 40.00 | As needed | - | For neutralization |
| Diethyl Ether | 74.12 | As needed | - | For extraction |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - | For drying |
Procedure:
-
Diazotization: In a flask cooled to 0-5 °C in an ice-salt bath, dissolve 3-(benzyloxy)-5-fluoroaniline (10.0 g) in concentrated hydrochloric acid (15 mL). Slowly add a solution of sodium nitrite (3.5 g) in water (10 mL) dropwise, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at this temperature.
-
Reduction: In a separate, larger flask, prepare a solution of tin(II) chloride dihydrate (26.0 g) in concentrated hydrochloric acid (20 mL). Cool this solution in an ice bath and slowly add the previously prepared diazonium salt solution, ensuring the temperature does not exceed 10 °C.
-
Work-up: After the addition is complete, allow the reaction mixture to stir for an additional 2 hours at room temperature. Basify the mixture by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 10-12, while cooling in an ice bath.
-
Extraction and Isolation: Extract the product with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield the crude (3-(benzyloxy)-5-fluorophenyl)hydrazine, which can be used in the next step without further purification.
Part 2: Fischer Indole Synthesis of this compound
This part describes the cyclization of the prepared hydrazine with a suitable carbonyl equivalent to form the target indole. To synthesize an indole unsubstituted at the 2- and 3-positions, a formaldehyde equivalent such as glyoxylic acid followed by decarboxylation, or more conveniently, an in-situ generated formaldehyde from a precursor, can be utilized. For this protocol, we will use a one-pot reaction with the phenylhydrazine hydrochloride salt and pyruvic acid, which will then be decarboxylated.
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| (3-(Benzyloxy)-5-fluorophenyl)hydrazine | 232.26 | 5.0 g | 0.0215 | From Part 1 |
| Pyruvic Acid | 88.06 | 2.1 g | 0.0238 | |
| Polyphosphoric Acid (PPA) | - | 50 g | - | Catalyst and solvent |
| Dichloromethane (DCM) | 84.93 | As needed | - | For extraction |
| Saturated Sodium Bicarbonate | - | As needed | - | For neutralization |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - | For drying |
| Silica Gel | - | As needed | - | For column chromatography |
Procedure:
-
Hydrazone Formation and Cyclization: In a round-bottom flask, combine (3-(benzyloxy)-5-fluorophenyl)hydrazine (5.0 g) and pyruvic acid (2.1 g) in polyphosphoric acid (50 g). Heat the mixture to 80-90 °C with vigorous stirring for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Decarboxylation: After the initial cyclization, increase the temperature to 120-130 °C and maintain for an additional 1-2 hours to effect decarboxylation of the intermediate indole-2-carboxylic acid.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice (200 g). Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 75 mL). Combine the organic layers, wash with water (50 mL) and brine (50 mL), and then dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product should be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.
Characterization:
The final product should be characterized using standard analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the structure and purity of the compound.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups.
Figure 2: Experimental workflow for the synthesis of this compound.
Causality and Self-Validation
-
Choice of Starting Materials: 3-(Benzyloxy)-5-fluoroaniline is selected to introduce the desired benzyloxy and fluoro substituents at the correct positions on the final indole ring. Pyruvic acid is a common choice in Fischer indole synthesis that leads to an indole-2-carboxylic acid intermediate, which can be readily decarboxylated.
-
Catalyst Selection: Polyphosphoric acid (PPA) serves as both the acidic catalyst and the solvent, providing a convenient and effective medium for the reaction. Its high viscosity and dehydrating properties can favor the initial hydrazone formation and subsequent cyclization.
-
Temperature Control: The initial lower temperature for the cyclization (80-90 °C) allows for the controlled formation of the indole-2-carboxylic acid intermediate. The subsequent increase in temperature (120-130 °C) is necessary to drive the decarboxylation to completion.
-
Purification Strategy: The use of column chromatography is essential for separating the desired product from any unreacted starting materials, side products, or residual catalyst. The choice of a non-polar eluent system (ethyl acetate/hexanes) is appropriate for a moderately polar compound like the target indole.
-
Analytical Validation: The combination of NMR, MS, and IR spectroscopy provides a robust method for confirming the identity and purity of the final product, ensuring the success of the synthesis.
Conclusion
The Fischer indole synthesis remains a powerful and relevant tool for the construction of diverse indole derivatives. This application note provides a detailed and scientifically grounded protocol for the synthesis of this compound, a valuable building block in medicinal chemistry. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can successfully synthesize this and other complex indole targets for further investigation in drug discovery programs.
References
- Wikipedia. Fischer indole synthesis.
- PubMed. A three-component Fischer indole synthesis.
- Testbook. Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure.
- Chemistry Learner. Fischer Indole Synthesis: Definition, Examples and Mechanism.
- Vedantu. Fischer Indole Synthesis: Mechanism, Steps & Importance.
- RSC Publishing. Fischer indole synthesis applied to the total synthesis of natural products.
- YouTube. Fischer Indole Synthesis.
- Taylor & Francis. Fischer indole synthesis – Knowledge and References.
- Organic Syntheses Procedure. An Au/Zn-catalyzed Synthesis of N-protected Indole via Annulation of N-Arylhydroxamic Acid and Alkyne.
- Organic Chemistry Portal. The Benzyne Fischer-Indole Reaction.
- NIH. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3.
- NIH. 6-Fluoro-1H-indole-3-carboxylic acid.
- NIH. Gold-Catalyzed “Back-to-Front” Synthesis of 4-Silyloxyindoles.
- NIH. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors.
- ResearchGate. Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction.
- PubMed Central. (7-Benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic Acids as S1P1 Functional Antagonists.
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- Organic Syntheses Procedure. 1-benzylindole.
- The Design, synthesis, characterization and biological evaluation, of some novel (E)-6-(benzyloxy)-2-(4-bromobenzylidene)-7-methylbenzofuran-3(2H)-one derivatives.
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Application Notes & Protocols for the Gold-Catalyzed Synthesis of Substituted Indoles
Abstract
The indole framework is a cornerstone of medicinal chemistry and natural product synthesis, driving continuous demand for efficient and versatile synthetic methodologies.[1][2][3] Homogeneous gold catalysis has emerged over the past two decades as a uniquely powerful platform for constructing the indole nucleus, largely due to the distinct carbophilicity of gold catalysts which enables the activation of carbon-carbon multiple bonds under exceptionally mild conditions.[4][5] This guide provides researchers, scientists, and drug development professionals with a detailed overview of the principles, key strategies, and practical protocols for the gold-catalyzed synthesis of substituted indoles. We delve into the mechanistic underpinnings of these transformations, explain the rationale behind experimental design, and offer robust, step-by-step protocols for two prevalent synthetic approaches.
The Principle: Gold's Unique "Alkynophilicity"
At the heart of gold-catalyzed indole synthesis is the exceptional ability of cationic gold(I) and gold(III) complexes to act as soft, carbophilic π-acids.[6] Unlike many other transition metals, gold catalysts exhibit a strong preference for coordinating to and activating alkynes, a property often termed "alkynophilicity".[4] This activation renders the alkyne highly electrophilic and susceptible to attack by a wide range of nucleophiles, including the nitrogen atom of an aniline derivative.
This process typically involves the following key stages:
-
Coordination: The cationic gold catalyst coordinates to the C-C triple bond of an alkyne substrate.
-
Activation: This coordination polarizes the alkyne, making it highly electrophilic.
-
Nucleophilic Attack: An appropriately positioned intramolecular or an intermolecular nitrogen nucleophile attacks the activated alkyne.
-
Cyclization & Rearomatization: The resulting intermediate undergoes cyclization and subsequent steps like protodeauration to afford the aromatic indole ring and regenerate the active gold catalyst.[7]
This catalytic cycle is efficient, often requiring low catalyst loadings (0.5-5 mol%), and proceeds under mild conditions, demonstrating remarkable tolerance for a diverse array of functional groups.[1][8]
Figure 1: Generalized catalytic cycle for gold-catalyzed indole synthesis.
Key Synthetic Strategies and Mechanistic Insights
Several robust strategies have been developed, primarily differing in the choice of starting materials and reaction setup.
Strategy A: Intramolecular Cyclization of o-Alkynylanilines
This is arguably the most direct and widely used gold-catalyzed route to indoles. The synthesis relies on the 5-endo-dig cyclization of a pre-synthesized o-alkynylaniline. The proximity of the amine nucleophile to the alkyne facilitates a rapid intramolecular reaction upon activation by the gold catalyst.
Causality and Experimental Choices:
-
Catalyst: Cationic gold(I) complexes are standard. A common system is a pre-catalyst like (Ph₃P)AuCl paired with a silver salt (e.g., AgOTf, AgSbF₆). The silver salt acts as a halide scavenger, generating the highly active cationic [(Ph₃P)Au]⁺ species in situ. N-Heterocyclic carbene (NHC) ligated gold complexes, such as [IPrAu]⁺NTf₂⁻, are also highly effective and often more thermally stable.[1]
-
Solvent: Aprotic solvents of moderate polarity like dichloromethane (DCM), dichloroethane (DCE), or toluene are typically used to ensure substrate and catalyst solubility without competing with the nucleophile.
-
Temperature: These reactions are often performed at room temperature, highlighting the remarkable activity of gold catalysts.[9] Mild heating may be required for less reactive substrates.
Figure 2: Key steps in the 5-endo-dig cyclization of o-alkynylanilines.
Strategy B: Tandem Reductive Cyclization of o-Alkynylnitroarenes
This elegant one-pot strategy combines the reduction of a nitro group to an amine with the subsequent gold-catalyzed cyclization. This avoids the separate synthesis and isolation of the often sensitive o-alkynylaniline intermediates.
Causality and Experimental Choices:
-
Dual Catalysis/Reagents: This reaction requires a system for the nitro group reduction alongside the gold catalyst for the cyclization. An efficient method employs a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), which, in the presence of a base, reduces the nitro group.[10][11] The gold catalyst can then effect the cyclization of the in situ-generated aniline.
-
Catalyst Compatibility: The gold catalyst must be compatible with the reducing agent and the base used in the first step. Gold(I) complexes are generally robust enough for these conditions.
-
One-Pot Advantage: This approach improves overall efficiency and atom economy by telescoping two synthetic steps into a single operation. The reaction is initiated by the reduction, followed by the gold-catalyzed cyclization once the amine is formed.
Detailed Experimental Protocols
Safety Note: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Gold compounds and silver salts can be toxic and should be handled with care. Organic solvents are flammable.
Protocol 1: Synthesis of 2-Phenyl-1H-indole via Intramolecular Cyclization
This protocol is adapted from methodologies that utilize a gold(I)-phosphine complex activated by a silver salt.
Materials and Reagents
| Reagent/Material | Supplier | Grade | Notes |
| 2-(Phenylethynyl)aniline | Commercially Available | >97% | Starting Material |
| (Triphenylphosphine)gold(I) chloride | Commercially Available | >98% | Pre-catalyst |
| Silver trifluoromethanesulfonate (AgOTf) | Commercially Available | >99% | Activator |
| Dichloromethane (DCM) | Commercially Available | Anhydrous | Solvent |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Commercially Available | Reagent | For drying |
| Silica Gel | Commercially Available | 230-400 mesh | For chromatography |
| Hexanes / Ethyl Acetate | Commercially Available | HPLC Grade | Eluent |
Step-by-Step Procedure:
-
To a dry 25 mL round-bottom flask equipped with a magnetic stir bar, add 2-(phenylethynyl)aniline (193 mg, 1.0 mmol, 1.0 equiv).
-
Add anhydrous dichloromethane (10 mL) to dissolve the starting material.
-
In a separate vial, weigh (triphenylphosphine)gold(I) chloride (9.9 mg, 0.02 mmol, 2 mol%) and silver trifluoromethanesulfonate (5.1 mg, 0.02 mmol, 2 mol%).
-
Add the catalyst and activator to the reaction flask under ambient atmosphere. Note: The reaction is generally not sensitive to air or moisture.[12]
-
Stir the reaction mixture at room temperature (approx. 25 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 1-2 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of Hexanes:Ethyl Acetate (e.g., starting from 100% Hexanes to 95:5 Hexanes:EtOAc).
-
Combine the fractions containing the product and remove the solvent in vacuo to yield 2-phenyl-1H-indole as a white to off-white solid.
-
Expected Yield: >95%. Characterization: ¹H NMR and ¹³C NMR should be consistent with the structure of 2-phenyl-1H-indole.
Protocol 2: One-Pot Synthesis of a 2-Substituted Indole from an o-Alkynylnitroarene
This protocol is based on the tandem reductive cyclization methodology developed by Fu et al.[10][11]
Materials and Reagents
| Reagent/Material | Supplier | Grade | Notes |
| 1-Ethynyl-2-nitrobenzene derivative | Synthesized | As required | Starting Material |
| Bis(pinacolato)diboron (B₂pin₂) | Commercially Available | >98% | Reductant |
| Potassium Carbonate (K₂CO₃) | Commercially Available | >99% | Base |
| (Triphenylphosphine)gold(I) chloride | Commercially Available | >98% | Pre-catalyst |
| Triphenylphosphine (PPh₃) | Commercially Available | >99% | Ligand |
| 1,4-Dioxane | Commercially Available | Anhydrous | Solvent |
Step-by-Step Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (Nitrogen or Argon), add the o-alkynylnitroarene (0.5 mmol, 1.0 equiv), bis(pinacolato)diboron (140 mg, 0.55 mmol, 1.1 equiv), and potassium carbonate (138 mg, 1.0 mmol, 2.0 equiv).
-
Add (triphenylphosphine)gold(I) chloride (12.4 mg, 0.025 mmol, 5 mol%) and triphenylphosphine (6.5 mg, 0.025 mmol, 5 mol%).
-
Add 3.0 mL of anhydrous 1,4-dioxane via syringe.
-
Seal the tube and place it in a preheated oil bath at 80 °C.
-
Stir the reaction mixture for 12 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts.
-
Wash the filter cake with additional ethyl acetate (10 mL).
-
Concentrate the combined filtrates under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-substituted indole.
Data Summary and Troubleshooting
The following table summarizes typical results for the gold-catalyzed synthesis of 2-phenyl-1H-indole from 2-(phenylethynyl)aniline, demonstrating the high efficiency of various catalysts.
Table 1: Comparison of Catalyst Performance
| Catalyst System | Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| (Ph₃P)AuCl / AgOTf | 2 | DCM | RT | 1 | >95 | General Method |
| IPrAuCl / AgSbF₆ | 1 | DCE | RT | 0.5 | >98 | General Method |
| AuCl₃ | 5 | CH₃CN | 80 | 3 | ~90 | [12] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Poor quality silver salt (for in situ methods); Sterically hindered substrate. | Use a freshly opened or purified catalyst/activator. Try a more active catalyst system (e.g., NHC-Au). Increase reaction temperature or time. |
| Formation of Side Products | Dimerization or polymerization of the alkyne; Incomplete reduction (Protocol 2); Intermolecular reaction. | Run the reaction at a higher dilution. Ensure the reducing agent is active and used in sufficient excess. For intermolecular reactions, control stoichiometry carefully. |
| Catalyst Decomposition | Indicated by the formation of black precipitate (elemental gold). | Use a more robust ligand (e.g., NHC vs. phosphine). Ensure the solvent is sufficiently dry and pure. |
References
- Clarke, A. K., James, M. J., O'Brien, P., Taylor, R. J. K., & Unsworth, W. P. (2016). Silica-supported silver nitrate as a highly active dearomatizing spirocyclization catalyst: Synergistic alkyne activation by silver nanoparticles and silica. Angewandte Chemie International Edition, 55(44), 13798–13802. [Link]
- Edmonds, M. (2013). Gold-catalyzed formation of heterocycles - an enabling new technology for medicinal chemistry. Drug Discovery Today: Technologies, 10(1), e3-e14. [Link]
- ProQuest. (n.d.). Homogenous Gold Catalysis: Applications towards the Synthesis of Benzo-Fused Heterocycles.
- Kadiyala, K. G., et al. (n.d.). Gold-catalyzed synthesis of small-sized carbo- and heterocyclic compounds: A review. ResearchGate.
- ResearchGate. (n.d.). Gold(I)-Catalyzed Synthesis of 2-Substituted Indoles from 2-Alkynylnitroarenes with Diboron as Reductant.
- The Journal of Organic Chemistry. (2022). Gold(I)
- Chemical Communications. (2011).
- Shen, P., et al. (2025). Multisubstituted Indoles by a Dual Gold/Silver-Catalyzed Aminoalkynylation of 2-Alkynylanilines. Organic Letters. [Link]
- AIR Unimi. (n.d.). Gold-catalyzed functionalization reactions of indole.
- Organic Letters. (2022). Gold(I)-Catalyzed Selective Hydroarylation of Indoles with Haloalkynes. [Link]
- Zhang, J. (2014).
- Hashmi, A. S. K. (n.d.). Modern Gold Catalyzed Synthesis. Barnes & Noble.
- Hashmi, A. S. K., & Hutchings, G. J. (2006). Gold-Catalyzed Organic Reactions. Chemical Reviews, 107(7), 3180-3211. [Link]
- ResearchGate. (n.d.). Previous work and working hypothesis for gold-catalyzed indole synthesis.
- Fu, W. (2017). Gold(i)-catalyzed synthesis of 2-substituted indoles from 2-alkynylnitroarenes with diboron as reductant. SciSpace. [Link]
- Organic & Biomolecular Chemistry. (2017). Gold(i)-catalyzed synthesis of 2-substituted indoles from 2-alkynylnitroarenes with diboron as reductant. [Link]
- Hashmi, A. S. K. (2016). Gold Catalysis: New C–H Insertion Processes.
- Garcı́a-Garcı́a, P., et al. (2014). Gold-Catalyzed “Back-to-Front” Synthesis of 4-Silyloxyindoles. PMC. [Link]
- Hashmi, A. S. K., & Hutchings, G. J. (2006). Gold catalysis. Angewandte Chemie International Edition, 45(47), 7896-936. [Link]
- Hashmi, A. S. K. (2014). Dual gold catalysis. Accounts of Chemical Research, 47(3), 864-76. [Link]
- Kadiyala, V., et al. (2019). Gold-Catalyzed Synthesis of 6-Hydroxyindoles from Alkynylcyclohexadienones and Substituted Amines. The Journal of Organic Chemistry, 84(18), 11895-11903. [Link]
- ResearchGate. (n.d.). Construction of functionalized indoles via gold-catalyzed annulation of alkynol-functionalized pyrroles.
- Gimeno, A., et al. (2015). Gold(I)-catalysed cascade reactions in the synthesis of 2,3-fused indole derivatives.
- Echavarren, A. M., et al. (n.d.). Gold-catalyzed Cyclizations of Alkynes with Alkenes and Arenes. Organic Reactions.
- ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Indole Derivatives from 2-Alkynylanilines by Means of Gold Catalysis.
- Gimeno, A., et al. (2015). Gold(I)-catalysed cascade reactions in the synthesis of 2,3-fused indole derivatives. Vrije Universiteit Amsterdam. [Link]
- Gimeno, A., et al. (2015). Gold(I)-catalysed cascade reactions in the synthesis of 2,3-fused indole derivatives.
- ResearchGate. (n.d.). Au-Catalyzed Cyclization of Alkynyl Heteroarenes with a Norbornene Bridge.
- Wang, F., et al. (2017). Rh-catalyzed aerobic oxidative cyclization of anilines, alkynes, and CO. PMC. [Link]
- da Silva, F. C., & de Souza, M. C. B. V. (n.d.). Cyclization of alkynes under metal-free conditions: synthesis of indoles. ScienceDirect.
- Chemical Communications. (2015). Gold(i)
- ResearchGate. (n.d.). Au(I)-Catalyzed Cyclization of Enynes Bearing an Olefinic Cycle.
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Application Note: Leveraging 4-(Benzyloxy)-6-fluoro-1H-indole as a Privileged Scaffold in Modern Drug Discovery
Abstract: The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of pharmaceuticals and natural products.[1][2] Strategic modifications to this core can significantly enhance pharmacological properties. This technical guide focuses on 4-(Benzyloxy)-6-fluoro-1H-indole , a highly versatile synthetic intermediate. We will explore the rationale behind its design, focusing on the strategic incorporation of fluorine to improve drug-like properties and the use of the benzyloxy group as a masked pharmacophore. This document provides detailed protocols for synthetic library generation and subsequent high-throughput screening, specifically tailored for the discovery of novel protein kinase inhibitors, a critical target class in oncology and inflammatory diseases.
Introduction: The Strategic Value of a Modified Scaffold
The process of drug discovery is an intricate journey from a starting chemical entity to a clinical candidate. The choice of the initial scaffold is paramount. This compound (CAS No. 312314-26-4) is not merely a random indole; it is a meticulously designed building block engineered for success in medicinal chemistry programs.[3] Its utility stems from three core features:
-
The Privileged Indole Core: The indole ring system's unique electronic and structural characteristics allow it to form diverse, high-affinity interactions with a wide range of biological targets.[2]
-
The Fluorine Advantage: The introduction of a fluorine atom at the 6-position is a deliberate tactic to enhance pharmacokinetic and pharmacodynamic properties. The carbon-fluorine bond is exceptionally strong, making the scaffold more resistant to metabolic degradation by cytochrome P450 enzymes, which often leads to an increased biological half-life.[1] Furthermore, fluorine's high electronegativity can modulate the acidity of the indole N-H, alter lipophilicity to improve membrane permeability, and form unique hydrogen bonds or dipole-dipole interactions within a protein's active site, potentially boosting binding affinity.[1][4][5]
-
The Masked Pharmacophore: The 4-position is protected by a benzyl ether (benzyloxy group). The 4-hydroxyindole motif is a key feature in many bioactive molecules, including neurotransmitters.[6] The benzyloxy group serves as a robust protecting group that is stable through various synthetic manipulations at other positions of the indole. It can be selectively removed later in the synthesis to unmask the phenolic hydroxyl group, which may be critical for target engagement.
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 312314-26-4 | [3] |
| Molecular Formula | C₁₅H₁₂FNO | [3] |
| Molecular Weight | 241.26 g/mol | [3] |
| Appearance | Off-white to white solid | |
| Primary Application | Synthetic intermediate for CNS agents, serotonin receptor modulators, and other pharmacologically active compounds. | [3] |
Application Workflow: A Strategy for Discovering Novel Kinase Inhibitors
Protein kinases are a major class of drug targets, particularly in oncology. Many approved kinase inhibitors, such as Sunitinib, feature a fluorinated indole scaffold.[7] The following workflow outlines a comprehensive strategy for using this compound to discover novel inhibitors against a hypothetical target, "Kinase X."
Caption: General workflow for kinase inhibitor discovery using the target scaffold.
Experimental Protocols
The following protocols are designed to be self-validating, with clear endpoints and rationale for each step.
Protocol 1: Synthesis of a Focused N-Alkylated, 4-Hydroxy-6-fluoroindole Library
This protocol details the synthesis of a small, representative library via N-alkylation of the indole core followed by deprotection of the benzyl ether.
A. N-Alkylation of this compound
-
Rationale: The indole nitrogen is weakly acidic and can be deprotonated by a suitable base to form a nucleophilic anion. This anion readily reacts with electrophiles like alkyl halides to form a new C-N bond, providing a rapid method for introducing chemical diversity.
-
Materials:
-
This compound
-
Potassium hydroxide (KOH), powdered
-
Dimethyl sulfoxide (DMSO), anhydrous
-
A diverse set of alkyl bromides (e.g., benzyl bromide, ethyl bromide, 4-(trifluoromethyl)benzyl bromide)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Add anhydrous DMSO (approx. 10 mL per gram of indole).
-
Add powdered potassium hydroxide (1.5 eq) to the solution. Causality: KOH is a strong base that effectively deprotonates the indole N-H, creating the reactive indolate anion.[8]
-
Stir the mixture at room temperature for 30-45 minutes. The solution may change color.
-
Slowly add the desired alkyl bromide (1.2 eq) to the reaction mixture. An exotherm may be observed.
-
Continue stirring at room temperature for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once complete, carefully pour the reaction mixture into a separatory funnel containing deionized water (5x the volume of DMSO).
-
Extract the aqueous layer three times with ethyl acetate. Causality: The organic product is more soluble in ethyl acetate, while the inorganic salts remain in the aqueous phase.
-
Combine the organic layers and wash with brine. This removes residual water and DMSO.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-alkylated product.
-
Purify the product via column chromatography (silica gel, using a hexane/ethyl acetate gradient) to obtain the pure N-alkylated intermediate.
-
B. Debenzylation to Reveal the 4-Hydroxy Pharmacophore
-
Rationale: Catalytic hydrogenation is a standard and clean method for removing benzyl ether protecting groups. The reaction uses hydrogen gas and a palladium catalyst to cleave the C-O bond of the ether, yielding the desired phenol and toluene as a byproduct.
-
Materials:
-
N-alkylated 4-(benzyloxy)-6-fluoroindole intermediate (from step A)
-
Palladium on carbon (10% Pd/C), 5-10 mol%
-
Methanol or Ethanol
-
Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)
-
-
Procedure:
-
Dissolve the N-alkylated intermediate in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C to the solution. Caution: Pd/C can be pyrophoric; handle under an inert atmosphere if dry.
-
Purge the flask with H₂ gas and maintain a positive pressure of H₂ (e.g., using a balloon) for the duration of the reaction.
-
Stir the mixture vigorously at room temperature for 4-12 hours. Monitor by TLC for the disappearance of the starting material.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst. Causality: Celite is a fine filter aid that prevents the catalyst from passing through, which is crucial as palladium can interfere with subsequent biological assays.
-
Wash the Celite pad with additional solvent (methanol or ethanol).
-
Concentrate the filtrate under reduced pressure to yield the final 4-hydroxy-6-fluoroindole derivative. The product is often pure enough for biological testing, but can be further purified if necessary.
-
Protocol 2: In Vitro Kinase Inhibition Assay (Fluorescence-Based)
-
Rationale: This high-throughput assay measures the ability of a compound to inhibit the phosphorylation of a substrate by Kinase X. The amount of ADP produced is stoichiometrically coupled to a series of enzymatic reactions that result in a fluorescent signal, which is inversely proportional to the kinase activity.
-
Materials:
-
Recombinant human Kinase X
-
Specific peptide substrate for Kinase X
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., HEPES-based buffer with MgCl₂, BSA, and DTT)
-
Commercial ADP-Glo™ or similar fluorescence-based detection kit
-
Test compounds (synthesized library) dissolved in DMSO
-
384-well microplates (low-volume, white)
-
Multichannel pipettes and a microplate reader capable of measuring luminescence.
-
-
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Using an acoustic dispenser or multichannel pipette, transfer a small volume (e.g., 50 nL) of each compound dilution into the wells of a 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Enzyme Addition: Prepare a solution of Kinase X in assay buffer. Add the enzyme solution to all wells except the negative controls.
-
Initiate Reaction: Prepare a solution of the peptide substrate and ATP in assay buffer. Add this solution to all wells to start the kinase reaction. The final ATP concentration should be at or near its Km value for the enzyme to ensure sensitive detection of competitive inhibitors.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for 60 minutes.
-
Signal Detection:
-
Add the ADP-Glo™ Reagent to all wells. This reagent terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to all wells. This reagent converts the ADP generated by Kinase X into a luminescent signal. Incubate for 30 minutes.
-
-
Data Acquisition: Measure the luminescence signal in each well using a compatible microplate reader.
-
Data Analysis:
-
Normalize the data using the positive (0% inhibition) and negative (100% inhibition) controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
-
Data Interpretation and Pathway Visualization
Successful hits from the primary screen should be evaluated in a counter-screen against a closely related kinase ("Kinase Y") to assess selectivity.
Hypothetical Screening Data
| Compound ID | R1 Group | IC₅₀ Kinase X (nM) | IC₅₀ Kinase Y (nM) | Selectivity Index (IC₅₀ Y / IC₅₀ X) |
| LEAD-001 | Benzyl | 15 | 1,500 | 100 |
| LEAD-002 | Ethyl | 250 | >10,000 | >40 |
| LEAD-003 | 4-(CF₃)-benzyl | 8 | 2,000 | 250 |
| Staurosporine | (Control) | 5 | 7 | 1.4 |
-
Interpretation: In this hypothetical dataset, LEAD-003 emerges as the most promising hit. It displays the highest potency against the target Kinase X (IC₅₀ = 8 nM) and excellent selectivity (250-fold) over the off-target Kinase Y. The electron-withdrawing trifluoromethyl group on the benzyl moiety likely engages in a favorable interaction within the active site. This compound would be prioritized for further structure-activity relationship (SAR) studies.
Visualizing the Mechanism of Action
The identified inhibitor would function by blocking the phosphorylation of downstream substrates, thereby interrupting the signaling cascade.
Caption: Inhibition of a generic kinase signaling cascade by the novel indole inhibitor.
Conclusion
This compound is a powerful and strategically designed building block for modern drug discovery. The combination of a privileged indole core, a metabolically robust fluorine atom, and a masked phenolic pharmacophore provides medicinal chemists with a versatile platform for generating diverse and potent compound libraries. The protocols and workflows detailed herein offer a clear and rational path from scaffold selection to hit identification and optimization, empowering researchers to accelerate the discovery of next-generation therapeutics.
References
- BenchChem. The Ascendant Role of Fluorinated Indole Derivatives in Modern Drug Discovery: A Technical Guide. [URL: https://www.benchchem.
- NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Fluorinated Indoles in Modern Pharmaceutical Research. [URL: https://www.inno-pharmchem.com/news/the-crucial-role-of-fluorinated-indoles-in-modern-pharmaceutical-research]
- Benchchem. Application Notes and Protocols for High-Throughput Screening of Iprindole Derivatives. [URL: https://www.benchchem.
- ResearchGate. Fluorine-containing indoles: Synthesis and biological activity | Request PDF. [URL: https://www.researchgate.net/publication/373223594_Fluorine-containing_indoles_Synthesis_and_biological_activity]
- ResearchGate. Structures of some bioactive fluorinated indole derivatives. [URL: https://www.researchgate.
- Royal Society of Chemistry. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/ra/d4ra05697c]
- National Institutes of Health (NIH). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9319082/]
- MySkinRecipes. This compound. [URL: https://www.myskinrecipes.com/shop/th/research/analytical-chemicals/organic-synthesis-building-blocks/pharmaceutical-intermediates/neurological-intermediates/neurotransmitter-receptor-modulators/serotonin-receptor-modulators/4-benzyloxy-6-fluoro-1h-indole-148794.html]
- PubMed. Synthesis and biological evaluation of 4-fluoro-, 7-fluoro-, and 4,7-difluoro-5,6-dihydroxytryptamines. [URL: https://pubmed.ncbi.nlm.nih.gov/2040224/]
- ACS Publications. Ligand-Based Virtual Screening for Discovery of Indole Derivatives as Potent DNA Gyrase ATPase Inhibitors Active against Mycobacterium tuberculosis and Hit Validation by Biological Assays. [URL: https://pubs.acs.org/doi/10.1021/ci5002167]
- Chem-Impex. 4-Benzyloxyindole. [URL: https://www.chemimpex.com/products/4-benzyloxyindole-20289-26-3]
- PubMed Central. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10815777/]
- ACS Publications. Screening Methods to Identify Indole Derivatives That Protect against Reactive Oxygen Species Induced Tryptophan Oxidation in Proteins. [URL: https://pubs.acs.org/doi/10.1021/mp500201t]
- Google Patents. Indole derivatives - US5545644A. [URL: https://patents.google.
- Ningbo Innopharmchem. Exploring 4-Benzyloxyindole: Properties, Applications, and Manufacturing Excellence. [URL: https://www.innopharmchem.
- Benchchem. The Strategic Utility of Methyl 6-(Benzyloxy)-1H-indole-2-carboxylate in Modern Drug Discovery. [URL: https://www.benchchem.
- NIH. Gold-Catalyzed “Back-to-Front” Synthesis of 4-Silyloxyindoles. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9199920/]
- SlidePlayer. Preparation and Properties of INDOLE. [URL: https://slideplayer.com/slide/5034608/]
- Organic Syntheses. 1-benzylindole - Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=v78p0219]
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- 8. Organic Syntheses Procedure [orgsyn.org]
Application Notes & Protocols: Investigating 4-(Benzyloxy)-6-fluoro-1H-indole as a Novel Tyrosine Kinase Inhibitor
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals interested in the investigation of 4-(Benzyloxy)-6-fluoro-1H-indole as a potential tyrosine kinase inhibitor. This document outlines the scientific rationale, proposed synthesis, and detailed protocols for the characterization and evaluation of this novel compound.
Introduction: The Rationale for Investigating this compound
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly in the realm of oncology.[1][2][3] Its ability to mimic the purine core of ATP allows indole-based molecules to effectively compete for the ATP-binding site of various protein kinases. Deregulation of protein tyrosine kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[4][5]
The proposed molecule, this compound, incorporates several key features that suggest its potential as a tyrosine kinase inhibitor:
-
The Indole Core: Provides a well-established framework for kinase binding.
-
The 4-Benzyloxy Group: The benzyloxy moiety can engage in crucial hydrophobic and π-stacking interactions within the kinase active site, potentially enhancing binding affinity.[6] The oxygen atom can also act as a hydrogen bond acceptor.
-
The 6-Fluoro Substituent: The fluorine atom can modulate the electronic properties of the indole ring, potentially improving metabolic stability and membrane permeability.
Given these structural attributes, this compound represents a promising candidate for investigation as a novel tyrosine kinase inhibitor. These application notes will guide the user through the necessary steps to synthesize, characterize, and evaluate its biological activity.
Synthesis of this compound
The synthesis of this compound can be approached through a multi-step process, beginning with the synthesis of the core 4-hydroxy-6-fluoro-1H-indole, followed by benzylation of the hydroxyl group. The following is a proposed synthetic protocol based on established methodologies for indole synthesis.[7][8]
Protocol 1: Synthesis of 4-Hydroxy-6-fluoro-1H-indole
This protocol is adapted from methods for synthesizing substituted hydroxyindoles.[8]
Materials:
-
3-Fluoro-5-aminophenol
-
α-Chloroacetaldehyde dimethyl acetal
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-fluoro-5-aminophenol in a suitable solvent such as a mixture of water and a co-solvent like dioxane.
-
Addition of Reagents: Add α-chloroacetaldehyde dimethyl acetal to the solution.
-
Cyclization: Acidify the mixture with hydrochloric acid and heat to reflux for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and neutralize with a solution of sodium hydroxide.
-
Extraction: Extract the aqueous layer with diethyl ether.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield 4-hydroxy-6-fluoro-1H-indole.
Protocol 2: Benzylation of 4-Hydroxy-6-fluoro-1H-indole
This protocol is a standard Williamson ether synthesis.
Materials:
-
4-Hydroxy-6-fluoro-1H-indole
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetone
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-hydroxy-6-fluoro-1H-indole in anhydrous DMF or acetone.
-
Base Addition: Add potassium carbonate or sodium hydride to the solution and stir for 30 minutes at room temperature.
-
Addition of Benzyl Bromide: Add benzyl bromide dropwise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature or gentle heating until the starting material is consumed (monitor by TLC).
-
Quenching and Extraction: Quench the reaction with water and extract the product with ethyl acetate.
-
Washing: Wash the organic layer with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography to obtain this compound.
In Vitro Evaluation of Tyrosine Kinase Inhibitory Activity
A tiered approach is recommended for evaluating the inhibitory potential of this compound, starting with broad screening and progressing to more specific assays.
Initial Screening: Broad Kinase Panel
To identify the potential kinase targets, it is advisable to screen the compound against a broad panel of recombinant tyrosine kinases. Several commercial services offer such screening services.
Biochemical Kinase Inhibition Assays
Once a potential target or family of targets is identified, the inhibitory activity should be confirmed and quantified using biochemical assays.[9][10]
Protocol 3: General Tyrosine Kinase Activity Assay (e.g., ADP-Glo™ Kinase Assay)
This protocol describes a luminescent ADP detection assay to measure kinase activity.
Materials:
-
Recombinant tyrosine kinase of interest
-
Substrate peptide specific for the kinase
-
ATP
-
This compound (dissolved in DMSO)
-
Kinase buffer (specific to the kinase)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO.
-
Kinase Reaction:
-
In a 384-well plate, add the kinase buffer.
-
Add the test compound at various concentrations.
-
Add the substrate peptide and the recombinant kinase.
-
Initiate the reaction by adding ATP.
-
Incubate at the optimal temperature for the kinase (usually 30°C or 37°C) for a specified time.
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
| Parameter | Description |
| IC₅₀ | The concentration of the inhibitor required to reduce the enzyme activity by 50%. |
| Kinase Panel | A collection of different kinases used to determine the selectivity of the inhibitor. |
| Z'-factor | A statistical measure of the quality of a high-throughput screening assay. A Z'-factor > 0.5 is considered excellent. |
Cell-Based Assays
Cell-based assays are crucial to determine if the compound can inhibit the target kinase in a more physiologically relevant context.[11]
Protocol 4: Cell Proliferation Assay (e.g., MTT or CellTiter-Glo® Assay)
This protocol measures the effect of the compound on the proliferation of cancer cell lines known to be dependent on the target kinase.
Materials:
-
Cancer cell line with known dependence on the target tyrosine kinase
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
96-well clear or opaque-walled tissue culture plates
-
Spectrophotometer or luminometer
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours.
-
Viability Measurement (MTT):
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Solubilize the formazan crystals with a solubilization buffer.
-
Measure the absorbance at the appropriate wavelength.
-
-
Viability Measurement (CellTiter-Glo®):
-
Add the CellTiter-Glo® reagent to each well.
-
Mix and incubate for 10 minutes.
-
Measure the luminescence.
-
-
Data Analysis: Calculate the percent cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).
Elucidating the Mechanism of Action
Further experiments are necessary to understand how this compound inhibits its target kinase.
Diagram: Proposed Tyrosine Kinase Signaling Pathway
Caption: Proposed mechanism of action for this compound as a tyrosine kinase inhibitor.
Protocol 5: Western Blot Analysis of Target Phosphorylation
This protocol directly assesses the inhibition of the target kinase's activity within the cell.
Materials:
-
Cancer cell line expressing the target kinase
-
This compound
-
Appropriate growth factor to stimulate the kinase
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies against the phosphorylated and total forms of the target kinase
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Treatment: Treat the cells with the compound for a specified time, then stimulate with the appropriate growth factor.
-
Cell Lysis: Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane and probe with the primary antibody against the phosphorylated kinase.
-
Wash and probe with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Reprobing: Strip the membrane and reprobe with the antibody against the total kinase to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities to determine the reduction in phosphorylation levels.
In Vivo Evaluation
Promising candidates from in vitro studies should be evaluated in animal models of cancer.
Experimental Workflow for In Vivo Studies
Caption: A typical workflow for the in vivo evaluation of a novel kinase inhibitor.
Conclusion
This compound is a novel compound with significant potential as a tyrosine kinase inhibitor. The protocols and guidelines presented in these application notes provide a robust framework for its synthesis, characterization, and biological evaluation. Through a systematic approach encompassing biochemical assays, cell-based studies, and in vivo models, researchers can thoroughly investigate the therapeutic potential of this promising molecule.
References
- Screening assays for tyrosine kinase inhibitors: A review.
- Screening assays for tyrosine kinase inhibitors: A review. PubMed.
- Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling. Eurofins Discovery.
- TYK2 Activity Assay | A Validated TYK2 Inhibitor Screening Assay. BellBrook Labs.
- Tyrosine Kinase Assay Kits. MBL Life Science.
- Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. Royal Society of Chemistry.
- Indole-based FLT3 inhibitors and related scaffolds as potential therapeutic agents for acute myeloid leukemia. PubMed Central.
- Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents.
- Structures of our previously reported indole-based kinase inhibitors 6–12.
- FDA-approved and other indole-based EGFR-TK inhibitors (I–V).
- Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3.
- Gold-Catalyzed “Back-to-Front” Synthesis of 4-Silyloxyindoles.
- Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors.
- Tezacaftor-impurities.
- O-Benzyl Tezacaftor Recemic. Simson Pharma Limited.
- The Discovery of Orally Bioavailable Tyrosine Threonine Kinase (TTK) Inhibitors: 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides as Anticancer Agents. PubMed.
- (7-Benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic Acids as S1P1 Functional Antagonists. PubMed Central.
- Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction.
- Mechanism of Action of the Novel Anticancer Agent 6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic Acid Sodium Salt (NSC 368390): Inhibition of De Novo Pyrimidine Nucleotide Biosynthesis. PubMed.
- 1-benzylindole. Organic Syntheses.
- SID 348353652. PubChem.
- TEZACAFTOR. precisionFDA.
- Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)
Sources
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- 2. Indole-based FLT3 inhibitors and related scaffolds as potential therapeutic agents for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Screening assays for tyrosine kinase inhibitors: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gold-Catalyzed “Back-to-Front” Synthesis of 4-Silyloxyindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
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- 10. Tyrosine Kinase Assay Kits | MBL Life Sience -GLOBAL- [mblbio.com]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Application Notes and Protocols for the Investigation of 4-(Benzyloxy)-6-fluoro-1H-indole in Cancer Research
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant therapeutic properties. In oncology, indole derivatives have emerged as a versatile class of agents, with several compounds approved for clinical use, including the vinca alkaloids (vinblastine and vincristine) and tyrosine kinase inhibitors like sunitinib.[1] The broad anticancer activity of indole-based molecules stems from their ability to interact with a diverse range of biological targets, leading to effects such as the inhibition of tubulin polymerization, modulation of protein kinases, induction of apoptosis, and cell cycle arrest.[2][3]
The subject of this guide, 4-(Benzyloxy)-6-fluoro-1H-indole, is a novel synthetic indole derivative. Its structural features suggest a strong potential for anticancer activity. The fluorine atom at the 6-position is of particular interest, as halogen substitution on the indole ring has been shown to enhance cytotoxic potency in other contexts.[4] For instance, a 6-fluoro-substituted indole-chalcone derivative has demonstrated significant tumor growth inhibition by targeting microtubules.[4] The benzyloxy group at the 4-position may influence the compound's solubility, metabolic stability, and interaction with target proteins. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications of this compound in cancer research, including hypothesized mechanisms of action and detailed protocols for its investigation.
Part 1: Hypothesized Mechanisms of Action
Based on the extensive literature on anticancer indole derivatives, we can postulate several plausible mechanisms of action for this compound. A systematic investigation of these pathways is recommended to elucidate its therapeutic potential.
Inhibition of Tubulin Polymerization
A well-established mechanism for many anticancer indole compounds is the disruption of microtubule dynamics.[1][5] By binding to tubulin, these agents can inhibit its polymerization into microtubules, which are essential for the formation of the mitotic spindle during cell division. This leads to an arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis.[4][5] The presence of the fluoro-indole core in this compound makes this a primary hypothesis to investigate.
Caption: Hypothesized tubulin polymerization inhibition pathway.
Protein Kinase Inhibition
Many indole derivatives function as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and angiogenesis.[5][6] Key oncogenic kinases such as EGFR, VEGFR, and components of the PI3K/Akt/mTOR pathway are potential targets.[2] The structural features of this compound may allow it to bind to the ATP-binding pocket of various kinases, thereby blocking their catalytic activity.
Caption: Potential inhibition of a generic kinase signaling pathway.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells.[7] Anticancer agents often exert their effects by triggering apoptotic pathways.[8] Indole derivatives have been shown to induce apoptosis through various mechanisms, including the activation of caspases, which are key executioner enzymes in this process.[7][8] this compound could potentially induce apoptosis by activating intrinsic or extrinsic pathways, possibly as a downstream consequence of cell cycle arrest or kinase inhibition.
Part 2: Experimental Protocols
The following protocols provide a framework for the initial in vitro characterization of this compound's anticancer properties.
Cell Viability and Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration-dependent cytotoxic effect of the compound on various cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) value by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
In Vitro Tubulin Polymerization Assay
Objective: To assess the direct effect of the compound on the polymerization of tubulin.
Materials:
-
Tubulin polymerization assay kit (containing purified tubulin, GTP, and polymerization buffer)
-
This compound
-
Paclitaxel (positive control for polymerization promotion)
-
Nocodazole (positive control for polymerization inhibition)
-
96-well, half-area, clear-bottom plates
-
Temperature-controlled microplate reader
Protocol:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Keep tubulin on ice at all times.
-
Reaction Setup: In a pre-chilled 96-well plate on ice, add the polymerization buffer, GTP, and the test compound at various concentrations.
-
Initiation of Polymerization: Add the purified tubulin to each well to initiate the reaction.
-
Absorbance Monitoring: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the absorbance at 340 nm every minute for 60 minutes.
-
Data Analysis: Plot the change in absorbance over time. A decrease in the rate and extent of polymerization compared to the vehicle control indicates inhibition.
Apoptosis Assay by Annexin V-FITC/Propidium Iodide (PI) Staining
Objective: To quantify the induction of apoptosis and distinguish between early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line
-
6-well plates
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive and PI negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Part 3: Data Presentation
The data generated from the proposed experiments should be organized for clear interpretation and comparison.
Table 1: Cytotoxicity of this compound against various cancer cell lines.
| Cell Line | Cancer Type | IC₅₀ (µM) after 48h |
| MCF-7 | Breast | Example: 5.2 |
| A549 | Lung | Example: 8.1 |
| HCT-116 | Colon | Example: 3.5 |
| HeLa | Cervical | Example: 6.8 |
Table 2: Effect of this compound on Tubulin Polymerization.
| Compound | Concentration (µM) | Inhibition of Polymerization (%) |
| Vehicle Control | - | 0 |
| This compound | 1 | Example: 15 |
| 5 | Example: 45 | |
| 10 | Example: 78 | |
| Nocodazole (Control) | 10 | 95 |
Part 4: Experimental Workflow
A logical progression of experiments is crucial for a thorough investigation of a novel compound. The following workflow is recommended.
Caption: Recommended workflow for investigating the compound.
References
- Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. PubMed. [Link]
- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic
- Indole Derivatives as Anticancer Agents for Breast Cancer Therapy: A Review. PubMed. [Link]
- Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Tre
- A Review on Indole as a Cardinal Scaffold for Anticancer Drugs Development. Bentham Science. [Link]
- Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review upd
- Synthesis and biological evaluation of 4-fluoro-, 7-fluoro-, and 4,7-difluoro-5,6-dihydroxytryptamines. PubMed. [Link]
- Synthesis of New Bioactive Indolyl-1,2,4-Triazole Hybrids As Dual Inhibitors for EGFR/PARP-1 Targeting Breast and Liver Cancer Cells.
- (S)-1-(4-(2-[ 18 F]Fluoroethoxy)benzyl)-5-[1-(2-methoxymethyl-pyrrolidinyl)sulfonyl]-1 H -indole-2,3-dione. PubMed. [Link]
- Synthesis, Characterisation and In Vitro Anticancer Activity of Catalytically Active Indole-Based Half-Sandwich Complexes. MDPI. [Link]
- Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors. MDPI. [Link]
- Antitumor Effects of Synthetic 6,7-Annulated-4-substituted Indole Compounds in L1210 Leukemic Cells In Vitro.
- Anticancer properties of indole compounds: mechanism of apoptosis induction and role in chemotherapy. PubMed. [Link]
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- 2. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. (S)-1-(4-(2-[18F]Fluoroethoxy)benzyl)-5-[1-(2-methoxymethyl-pyrrolidinyl)sulfonyl]-1 H-indole-2,3-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anticancer properties of indole compounds: mechanism of apoptosis induction and role in chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Investigating the Antimicrobial Potential of 4-(Benzyloxy)-6-fluoro-1H-indole
For: Researchers, scientists, and drug development professionals in antimicrobial discovery.
Introduction: The Rationale for Investigating Fluoroindoles
The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the exploration of novel chemical scaffolds for antibiotic development.[1] The indole nucleus is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals with diverse biological activities.[2][3] Its derivatives are known to exhibit a wide spectrum of pharmacological properties, including antibacterial, antifungal, and anticancer activities.[4][5]
Specifically, the incorporation of fluorine into bioactive molecules can significantly enhance pharmacological attributes such as metabolic stability, lipophilicity, and binding affinity.[6][7] Fluoroindole derivatives have demonstrated potent antimicrobial effects and, in some cases, the ability to modulate bacterial virulence and biofilm formation.[8][9]
This guide focuses on 4-(Benzyloxy)-6-fluoro-1H-indole , a synthetic indole derivative. While direct antimicrobial studies on this specific molecule are not extensively published, its structural motifs—a fluoroindole core and a benzyloxy substituent—suggest a strong potential for biological activity. The benzyloxy group adds lipophilicity, which may aid in membrane traversal, while the fluoroindole scaffold is a known pharmacophore. This document provides a structured, field-tested framework for the comprehensive evaluation of its antimicrobial properties, guiding researchers from initial screening to preliminary safety assessment.
Compound Profile: this compound
A clear understanding of the test article's physicochemical properties is fundamental for appropriate solvent selection, stock solution preparation, and interpretation of biological data.
| Property | Value | Rationale & Implications |
| Molecular Formula | C₁₅H₁₂FNO | Essential for calculating molarity and concentrations. |
| Molecular Weight | 241.26 g/mol | Critical for accurate preparation of stock solutions. |
| Appearance | Off-white to light-yellow solid (Typical) | Visual confirmation of compound integrity. |
| Solubility | Soluble in DMSO, DMF, Methanol, Ethanol | Insoluble in water. DMSO is the recommended solvent for biological assay stock solutions to ensure complete dissolution and minimize precipitation in aqueous media. |
| Purity (Recommended) | >98% (by HPLC/NMR) | High purity is essential to ensure that the observed biological activity is attributable to the compound of interest and not to impurities. |
Postulated Mechanisms of Action for Indole Derivatives
While the precise mechanism of this compound is yet to be elucidated, related indole alkaloids exert their antibacterial effects through various pathways.[1][10] These established mechanisms provide a logical starting point for future investigations. Potential targets include:
-
Inhibition of Cell Wall Synthesis: Disrupting the integrity of the bacterial cell wall, a mechanism common to many successful antibiotics.[10][11]
-
Alteration of Cell Membrane Permeability: Causing leakage of essential intracellular components and dissipation of membrane potential.[10][11][12]
-
Inhibition of Biofilm Formation: Interfering with bacterial communication (quorum sensing) or adhesion, which are critical for forming resilient biofilm communities.[4][8]
-
Inhibition of Key Enzymes: Targeting essential metabolic enzymes, such as pyruvate kinase, or proteins involved in cell division, like FtsZ.[4][10]
-
Inhibition of Nucleic Acid and Protein Synthesis: Interfering with the fundamental processes of bacterial replication and survival.[10][11]
Application Protocol 1: Primary Screening via Broth Microdilution for MIC Determination
Objective: To determine the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of the compound that completely inhibits the visible growth of a microorganism. This is the foundational assay for quantifying antimicrobial potency.
Principle: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate. Each well is inoculated with a standardized bacterial suspension. Following incubation, bacterial growth is assessed visually or with a viability indicator.
Detailed Step-by-Step Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh 2.56 mg of this compound and dissolve it in 1 mL of sterile, cell-culture grade DMSO. This creates a 10 mM stock solution (or 2.56 mg/mL).
-
Scientist's Note: DMSO is used for its high solubilizing power. However, its concentration in the final assay wells should not exceed 1% (v/v) to avoid solvent-induced toxicity to the bacteria.
-
-
Bacterial Culture Preparation:
-
From a fresh agar plate, inoculate a single colony of the test bacterium (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) into 5 mL of cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Incubate at 37°C with shaking (200 rpm) until the culture reaches the mid-logarithmic phase of growth (typically an optical density at 600 nm (OD₆₀₀) of 0.4-0.6).
-
Dilute the bacterial suspension in fresh CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
-
Plate Preparation (96-Well Format):
-
Add 100 µL of sterile CAMHB to wells in columns 2 through 12.
-
Add 200 µL of the prepared compound working solution (e.g., 128 µg/mL in CAMHB with 2% DMSO) to column 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing thoroughly, then transferring 100 µL from column 2 to column 3, and so on, up to column 10. Discard 100 µL from column 10. This creates a concentration gradient (e.g., 64 µg/mL down to 0.125 µg/mL).
-
Self-Validation System:
-
Column 11 (Growth Control): Add 100 µL of CAMHB. This well contains no compound and should show robust bacterial growth.
-
Column 12 (Sterility Control): Add 200 µL of uninoculated CAMHB. This well should remain clear, confirming media sterility.
-
A separate plate or wells should be run with a known antibiotic (e.g., Ciprofloxacin) as a Positive Control .[3]
-
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized bacterial inoculum to wells in columns 1 through 11. Do not inoculate column 12.
-
The final volume in each well is 200 µL, and the final bacterial concentration is ~5 x 10⁵ CFU/mL. The compound concentrations are now halved (e.g., 64 µg/mL to 0.125 µg/mL).
-
Seal the plate with a breathable film or lid and incubate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
Visually inspect the plate. The MIC is the lowest compound concentration where no turbidity (bacterial growth) is observed.
-
(Optional) Add 20 µL of 0.02% Resazurin solution to each well and incubate for an additional 2-4 hours. A color change from blue (no growth) to pink (growth) provides a clear colorimetric endpoint.
-
Workflow Diagram: MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Application Protocol 2: Assessing Bactericidal vs. Bacteriostatic Activity (MBC)
Objective: To determine the Minimum Bactericidal Concentration (MBC), the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay distinguishes between agents that merely inhibit growth (bacteriostatic) and those that actively kill (bactericidal).
Principle: Following the determination of the MIC, aliquots from the wells showing no visible growth are sub-cultured onto antibiotic-free agar plates. The lack of growth on the agar indicates that the bacteria were killed by the compound.
Detailed Step-by-Step Methodology:
-
Prerequisite: Perform the MIC assay as described in Protocol 1.
-
Sub-culturing:
-
Using the 96-well plate from the MIC assay, select the wells corresponding to the MIC, 2x MIC, and 4x MIC. Also, select the growth control well.
-
Mix the contents of each selected well thoroughly with a pipette.
-
Aseptically spot 10-20 µL from each selected well onto a fresh, antibiotic-free Mueller-Hinton Agar (MHA) plate. Label each spot clearly.
-
Scientist's Note: It is crucial to ensure that the volume transferred is consistent and that carry-over of the compound is minimized, though some is unavoidable. The dilution effect on the agar is significant.
-
-
Incubation:
-
Allow the spots to dry completely before inverting the plate.
-
Incubate the MHA plate at 37°C for 18-24 hours.
-
-
MBC Determination:
-
Observe the plates for bacterial growth. The growth control spot should show confluent growth.
-
The MBC is defined as the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 1-2 colonies, representing <0.1% survival from an initial inoculum of ~5x10⁴ CFU per 10 µL spot).
-
-
Interpretation:
-
Bactericidal: If the MBC is no more than four times the MIC (MBC/MIC ≤ 4).
-
Bacteriostatic: If the MBC is more than four times the MIC (MBC/MIC > 4).
-
Workflow Diagram: MBC Determination
Caption: Workflow for Minimum Bactericidal Concentration (MBC) assay.
Application Protocol 3: Preliminary Cytotoxicity Screening (MTT Assay)
Objective: To assess the in vitro cytotoxicity of the compound against a mammalian cell line (e.g., HEK293, HepG2). A promising antimicrobial agent should exhibit high potency against microbes but low toxicity to host cells, a concept known as the selectivity index.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The amount of formazan produced is proportional to the number of living cells.
Detailed Step-by-Step Methodology:
-
Cell Culture:
-
Culture a suitable mammalian cell line (e.g., HEK293) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified, 5% CO₂ incubator.
-
Seed 1 x 10⁴ cells per well in 100 µL of media into a 96-well flat-bottom plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture media, mirroring the concentrations used in the MIC assay.
-
Carefully remove the old media from the cells and add 100 µL of the media containing the test compound to the respective wells.
-
Self-Validation System:
-
Cell Control: Wells with cells treated with media containing DMSO at the highest concentration used (e.g., 0.5%).
-
Media Blank: Wells with media only (no cells) to serve as a background control.
-
Positive Control (Lysis): Treat cells with a known cytotoxic agent like 1% Triton X-100.
-
-
-
Incubation:
-
Incubate the plate for 24-48 hours at 37°C with 5% CO₂.
-
-
MTT Assay:
-
Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Observe the formation of purple formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly on an orbital shaker to dissolve the crystals completely.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (DMSO-treated cells).
-
Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ (the concentration that inhibits 50% of cell viability) using non-linear regression analysis.
-
Workflow Diagram: Cytotoxicity Assay
Caption: Workflow for MTT-based cell cytotoxicity assay.
References
- Cai, W., et al. (2020). Natural indole-containing alkaloids and their antibacterial activities. Archiv der Pharmazie, 353(8), e2000085.
- Gong, T., et al. (2020). Natural indole-containing alkaloids and their antibacterial activities. ResearchGate.
- Ma, Z., et al. (2022). Research Progress on Antibacterial Activities and Mechanisms of Natural Alkaloids: A Review. Antibiotics, 11(10), 1383.
- Patel, H., et al. (2015). Synthesis of Substituted Fluoroindole as an Anti-Bacterial Agent. Research Journal of Pharmaceutical Technology, 8(11), 1475-1480.
- Ma, Z., et al. (2022). Research Progress on Antibacterial Activities and Mechanisms of Natural Alkaloids: A Review. OUCI.
- Lee, J. H., et al. (2016). Controlling bacterial behavior with indole-containing natural products and derivatives. FEMS Microbiology Letters, 363(16), fnw161.
- Girennavar, B., et al. (2019). Antibiofilm and Antivirulence Properties of Indoles Against Serratia marcescens. Frontiers in Cellular and Infection Microbiology, 9, 27.
- Ramkissoon, A., et al. (2020). Isolation and Antibacterial Activity of Indole Alkaloids from Pseudomonas aeruginosa UWI-1. Molecules, 25(16), 3731.
- Zweig, M. H., & Campbell, G. (1987). Synthesis and biological evaluation of 4-fluoro-, 7-fluoro-, and 4,7-difluoro-5,6-dihydroxytryptamines. Journal of Medicinal Chemistry, 30(8), 1432-1438.
- Gzella, A., et al. (2023). Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives. International Journal of Molecular Sciences, 24(18), 13854.
- Rajeswari, R., & P.S.M., C. (2019). Novel Indole Derivatives with Improved Antimicrobial Activity. IOSR Journal of Pharmacy, 9(4), 48-56.
- Dixit, A., et al. (2020). Synthesis, antibacterial and free radical scavenging activity of some newer N-((10-nitro-1H-indolo [1, 2-c]quinazolin-12-yl)methylene)benzenamines. European Pharmaceutical Journal, 67(1).
- Unknown Author. (n.d.). Preparation and Properties of INDOLE. SlidePlayer.
- Al-Lawati, A., et al. (2019). 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers. Bioorganic & Medicinal Chemistry, 27(13), 2841-2852.
Sources
- 1. Natural indole-containing alkaloids and their antibacterial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation and Antibacterial Activity of Indole Alkaloids from Pseudomonas aeruginosa UWI-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iosrphr.org [iosrphr.org]
- 4. researchgate.net [researchgate.net]
- 5. rjptonline.org [rjptonline.org]
- 6. Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Controlling bacterial behavior with indole-containing natural products and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Antibiofilm and Antivirulence Properties of Indoles Against Serratia marcescens [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Research Progress on Antibacterial Activities and Mechanisms of Natural Alkaloids: A Review [ouci.dntb.gov.ua]
- 12. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocols: 4-(Benzyloxy)-6-fluoro-1H-indole as a Selective Monoamine Oxidase Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Rationale for a Novel Indole-Based MAO Inhibitor
Monoamine oxidases (MAO) are a family of flavin-containing enzymes located on the outer mitochondrial membrane, essential for the catabolism of monoamine neurotransmitters and dietary amines.[1][2] Two isoforms, MAO-A and MAO-B, are well-characterized, differing in their substrate specificity, tissue distribution, and inhibitor selectivity.[1][3]
-
MAO-A preferentially metabolizes key neurotransmitters like serotonin and norepinephrine. Its inhibition is a validated therapeutic strategy for treating depression and anxiety disorders.[1][4]
-
MAO-B is primarily responsible for the degradation of phenylethylamine and plays a significant role in dopamine catabolism.[] Selective MAO-B inhibitors are cornerstone therapies in the management of Parkinson's disease (PD), as they increase dopamine availability and may offer neuroprotective benefits by reducing oxidative stress.[6][7][8]
The development of isoform-selective MAO inhibitors is a critical goal in medicinal chemistry to maximize therapeutic efficacy while minimizing side effects, such as the hypertensive crisis ("cheese effect") associated with non-selective inhibitors.[7][9]
The indole scaffold is a privileged structure in medicinal chemistry and has been the basis for numerous potent and selective MAO inhibitors.[6][10][11] This application note focuses on 4-(Benzyloxy)-6-fluoro-1H-indole , a novel compound designed based on established structure-activity relationships (SAR). The inclusion of a benzyloxy group has been shown to enhance molecular hydrophobicity, which is favorable for binding within the active site and can be crucial for MAO-B selectivity.[12][13] Furthermore, the incorporation of a fluoro substituent can improve pharmacokinetic properties such as metabolic stability and blood-brain barrier permeability.[14][15]
This document provides a detailed guide for the comprehensive in vitro characterization of this compound, establishing its potency, selectivity, and mechanism of inhibition against human MAO-A and MAO-B.
Assay Principle: Fluorometric Detection of MAO Activity
The protocols described herein utilize a robust and sensitive fluorometric assay to quantify MAO activity. The assay employs kynuramine , a non-fluorescent substrate metabolized by both MAO-A and MAO-B.[16][17] The enzymatic oxidative deamination of kynuramine produces an unstable aldehyde intermediate, which spontaneously undergoes cyclization to form 4-hydroxyquinoline , a highly fluorescent product.[17][18]
The rate of increase in fluorescence intensity is directly proportional to the MAO enzyme activity.[17] By measuring this rate in the presence of varying concentrations of the test compound, this compound, we can accurately determine its inhibitory potency (IC₅₀).
Caption: Principle of the fluorometric MAO assay using kynuramine.
Protocol 1: Determination of IC₅₀ for MAO-A and MAO-B
This protocol describes the determination of the half-maximal inhibitory concentration (IC₅₀), a quantitative measure of the potency of this compound against both MAO isoforms.
Materials and Reagents
| Reagent | Details |
| Enzymes | Recombinant human MAO-A and MAO-B (e.g., from Supersomes™).[3] |
| Substrate | Kynuramine dihydrochloride.[17] |
| Assay Buffer | 100 mM Potassium Phosphate, pH 7.4.[1] |
| Test Compound | This compound, 10 mM stock in DMSO. |
| Reference Inhibitors | Clorgyline (MAO-A selective), Selegiline (MAO-B selective). 10 mM stocks in DMSO.[17] |
| Solvent | Dimethyl sulfoxide (DMSO), biotechnology grade. |
| Microplates | 96-well black, flat-bottom microplates suitable for fluorescence. |
| Instrumentation | Fluorescence microplate reader with excitation/emission wavelengths of ~315 nm / ~380 nm.[18] |
Step-by-Step Methodology
1. Preparation of Reagents:
- Assay Buffer: Prepare 100 mM potassium phosphate buffer and adjust the pH to 7.4.
- Enzyme Working Solutions: Dilute recombinant hMAO-A and hMAO-B in Assay Buffer. Scientist's Note: The optimal concentration must be determined empirically via an enzyme titration experiment to ensure a linear reaction rate for at least 30 minutes.
- Substrate Working Solution: Prepare a 200 µM solution of kynuramine in Assay Buffer. Causality: This concentration is typically near the Km value for kynuramine, ensuring adequate enzyme velocity for detection without saturating the enzyme, which is important for inhibitor studies.[17]
- Compound Dilution Series: Perform serial dilutions of the 10 mM stock of this compound in DMSO. Then, dilute these DMSO stocks into Assay Buffer to create 2X final concentrations (e.g., ranging from 20 µM to 20 pM). Do the same for the reference inhibitors, clorgyline and selegiline.
2. Assay Plate Setup (in duplicate for each isoform):
- Blank Wells (No Enzyme): 100 µL Assay Buffer + 50 µL Substrate Working Solution.
- Control Wells (100% Activity): 50 µL Enzyme Working Solution + 50 µL Assay Buffer (containing the same % DMSO as the inhibitor wells).
- Test Compound Wells: 50 µL Enzyme Working Solution + 50 µL of each 2X test compound dilution.
- Reference Inhibitor Wells: 50 µL Enzyme Working Solution + 50 µL of each 2X reference inhibitor dilution.
3. Incubation and Reaction Initiation:
- Add the enzyme and inhibitor/buffer solutions to the plate.
- Pre-incubate the plate for 15 minutes at 37°C. Causality: This step allows the inhibitor to bind to the enzyme before the substrate is introduced, which is critical for reaching equilibrium, especially for slow-binding inhibitors.
- Initiate the enzymatic reaction by adding 50 µL of the 200 µM Kynuramine Working Solution to all wells except the Blanks (add 50 µL of Assay Buffer to Blanks). The final volume in each well will be 150 µL.
4. Fluorescence Measurement:
- Immediately place the plate in the fluorescence reader pre-set to 37°C.
- Measure the fluorescence (Ex/Em = 315/380 nm) every 2 minutes for 30 minutes (kinetic mode).
Data Analysis
-
Calculate Reaction Rates: For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the fluorescence versus time plot (RFU/min).
-
Normalize Data: Subtract the average rate of the Blank wells from all other wells.
-
Calculate Percent Inhibition: % Inhibition = (1 - (V_inhibitor / V_control)) * 100
-
Determine IC₅₀: Plot the % Inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC₅₀ value.[17][19]
Expected Data & Interpretation
The analysis should yield IC₅₀ values that can be compared to determine potency and selectivity.
| Compound | Target Enzyme | IC₅₀ (nM) [Hypothetical] | Selectivity Index (SI) [IC₅₀(A)/IC₅₀(B)] |
| This compound | hMAO-A | 1250 | 0.04 |
| hMAO-B | 50 | ||
| Clorgyline (Reference) | hMAO-A | 5 | >2000 |
| hMAO-B | >10,000 | ||
| Selegiline (Reference) | hMAO-A | >8,000 | <0.002 |
| hMAO-B | 15 |
Interpretation: A low IC₅₀ value indicates high potency. The Selectivity Index (SI) reveals the preference for one isoform over the other. In this hypothetical example, the SI of 0.04 indicates that this compound is approximately 25-fold more selective for MAO-B (calculated as 1/0.04). This profile suggests potential therapeutic utility in conditions like Parkinson's disease.[20]
Protocol 2: Determination of Inhibition Mode and Kᵢ
While the IC₅₀ value is a useful measure of potency, it is dependent on experimental conditions like substrate concentration.[21] The inhibition constant (Kᵢ) is a true dissociation constant and provides a more absolute and comparable measure of inhibitor affinity.[19][21] This protocol determines the Kᵢ and the mode of inhibition (e.g., competitive, non-competitive).
Step-by-Step Methodology
-
Experimental Setup: The assay is performed similarly to the IC₅₀ determination, but with two key differences:
-
Multiple Substrate Concentrations: The experiment is repeated using a range of kynuramine concentrations, typically spanning from 0.2x to 5x the known Michaelis-Menten constant (Kₘ) for the enzyme.
-
Fixed Inhibitor Concentrations: A few fixed concentrations of this compound are used (e.g., 0.5x, 1x, and 2x the previously determined IC₅₀ value).
-
-
Procedure: For each fixed inhibitor concentration, generate a full substrate-velocity curve by measuring the reaction rates across all kynuramine concentrations. A control curve (0 inhibitor) must also be generated.
Data Analysis and Visualization
-
Michaelis-Menten Plot: Plot reaction velocity (V) versus substrate concentration ([S]) for each inhibitor concentration.
-
Lineweaver-Burk Plot: For a clearer visual determination of the inhibition mechanism, transform the data by plotting 1/V versus 1/[S].
-
Competitive Inhibition: Lines will intersect on the y-axis.
-
Non-competitive Inhibition: Lines will intersect on the x-axis.
-
Uncompetitive Inhibition: Lines will be parallel.
-
-
Calculate Kᵢ: The Kᵢ value can be determined by global non-linear fitting of the Michaelis-Menten data or from the slopes and intercepts of the Lineweaver-Burk plot.[22] Alternatively, for competitive inhibitors, the Cheng-Prusoff equation can be used to convert the IC₅₀ to Kᵢ.[21][23] Kᵢ = IC₅₀ / (1 + ([S] / Kₘ))
Caption: Workflow for determining the mode of inhibition and Kᵢ value.
Expected Data & Interpretation
| Parameter | Value [Hypothetical] |
| Target Enzyme | hMAO-B |
| Kᵢ | 22 nM |
| Mode of Inhibition | Competitive |
Interpretation: A competitive mode of inhibition signifies that the inhibitor directly competes with the substrate for binding to the active site of the enzyme.[6] The low nanomolar Kᵢ value indicates a high affinity of this compound for the MAO-B active site, reinforcing its potential as a potent inhibitor.[10]
Overall Experimental Workflow
The following diagram summarizes the comprehensive workflow for characterizing the MAO inhibitory profile of a novel compound.
Caption: Comprehensive workflow for MAO inhibitor characterization.
Conclusion
The protocols detailed in this application note provide a self-validating framework for the in vitro characterization of this compound as a monoamine oxidase inhibitor. By systematically determining the IC₅₀ values against both MAO-A and MAO-B, researchers can quantify the compound's potency and, critically, its isoform selectivity. Further kinetic studies to elucidate the mode of inhibition and the intrinsic inhibition constant (Kᵢ) provide deeper mechanistic insight and allow for a more direct comparison with other inhibitors. Based on established SAR, this compound is hypothesized to be a potent and selective MAO-B inhibitor, and these protocols will rigorously test that hypothesis, providing the foundational data necessary for further drug development efforts targeting neurodegenerative diseases like Parkinson's.
References
- Kraml, M. (1965). A sensitive fluorometric assay for serum monoamine oxidase with kynuramine as substrate. Biochemical Pharmacology, 14(11), 1684-1686.
- BenchChem. (2025). The Mechanism of Action of Indole-Based hMAO-B Inhibitors: A Technical Guide. BenchChem Technical Guides.
- Evotec. Monoamine Oxidase (MAO) Inhibition Assay. Cyprotex.
- BenchChem. (2025). Application Notes: High-Throughput Fluorometric Assay for Monoamine Oxidase (MAO) Activity Using Kynuramine Dihydrochloride.
- Tufvesson, H., & Tryding, N. (1969). Fluorometric Determination of Amine Oxidase Activity in Human Blood Serum with Kynuramine as Substrate.
- BenchChem. (2025). Application Notes and Protocols for Monoamine Oxidase A and B Inhibition Assays.
- Patsnap Synapse. (2025). What are the therapeutic applications for MAO inhibitors?
- Wikipedia. (2024). Monoamine oxidase inhibitor. Wikipedia, The Free Encyclopedia.
- DavidsonX - D001x - Medicinal Chemistry.
- Riederer, P., & Lachenmayer, L. (2004). Clinical applications of MAO-inhibitors. Current Medicinal Chemistry, 11(15), 2033-2043.
- Krippendorff, B. F., et al. (2019). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv.
- ResearchGate. (2025). Clinical Applications of MAO-Inhibitors | Request PDF.
- Pope, C. (2024). List of MAO inhibitors + Uses & Side Effects. Drugs.com.
- Chem Help ASAP. (2021).
- Abdel-Magid, A. F., et al. (2021). Highly Potent, Selective, and Competitive Indole-Based MAO-B Inhibitors Protect PC12 Cells against 6-Hydroxydopamine- and Rotenone-Induced Oxidative Stress. ACS Chemical Neuroscience, 12(21), 4068–4081.
- Ullah, H., et al. (2022). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Molecules, 27(19), 6268.
- Shapiro, A. B. (2024). How do you determine the Ki of an inhibitor for an enzyme which also undergoes substrate inhibition?
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Application Notes and Protocols for the N-Alkylation of 4-(Benzyloxy)-6-fluoro-1H-indole
Abstract
This document provides a comprehensive guide to the N-alkylation of 4-(benzyloxy)-6-fluoro-1H-indole, a key synthetic intermediate in the development of pharmacologically active compounds. N-alkylation of the indole scaffold is a fundamental transformation that allows for the introduction of diverse functionalities, significantly impacting the biological and physicochemical properties of the parent molecule. This guide details a robust and selective protocol for the N-alkylation of this specific indole derivative, addressing the challenges and offering insights into reaction optimization, mechanism, and product characterization. The presented methodology is intended for researchers and scientists in the fields of medicinal chemistry, organic synthesis, and drug development.
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Functionalization of the indole nitrogen (N1-position) is a common strategy to modulate the pharmacological profile of these molecules. The substituent at the N1-position can influence a compound's binding affinity to its biological target, as well as its metabolic stability and pharmacokinetic properties. The target molecule, this compound, possesses a benzyloxy group at the 4-position, which is a common protecting group and can also participate in hydrogen bonding interactions, and a fluorine atom at the 6-position, which can enhance metabolic stability and binding affinity.
The primary challenge in the alkylation of indoles is achieving regioselectivity, as the indole nucleus has two nucleophilic centers: the N1-position and the C3-position.[2] The C3-position is often more nucleophilic in the neutral indole, which can lead to undesired C3-alkylation.[2] To favor N-alkylation, the indole nitrogen is typically deprotonated with a strong base to form the more nucleophilic indolate anion, which preferentially attacks the alkylating agent at the nitrogen atom.[2][3] This application note describes a reliable method for the selective N-alkylation of this compound using a strong base and an alkyl halide.
Reaction Mechanism and Rationale
The N-alkylation of this compound proceeds via a two-step mechanism, analogous to a Williamson ether synthesis.[4] The first step is the deprotonation of the indole N-H by a strong base, such as sodium hydride (NaH), to form the sodium indolate salt. This step is crucial for enhancing the nucleophilicity of the nitrogen atom. The choice of a strong, non-nucleophilic base is critical to avoid side reactions. Sodium hydride is a common and effective choice for this transformation.[3]
The second step is the nucleophilic attack of the indolate anion on the alkylating agent, typically an alkyl halide, in an SN2 reaction. This results in the formation of the N-alkylated indole and a sodium halide salt as a byproduct. The choice of solvent is also important; polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred as they can dissolve the indolate salt and promote the SN2 reaction.[2]
The electronic properties of the substituents on the indole ring can influence the acidity of the N-H proton and the nucleophilicity of the resulting anion. The electron-donating benzyloxy group at the 4-position may slightly decrease the acidity of the N-H proton compared to unsubstituted indole, while the electron-withdrawing fluorine atom at the 6-position will increase its acidity. These opposing effects are not expected to significantly hinder the deprotonation with a strong base like NaH.
Experimental Protocol
This protocol provides a general procedure for the N-alkylation of this compound. The specific alkyl halide and reaction times may need to be optimized for different substrates.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Sigma-Aldrich | Handle with care under inert atmosphere. |
| Alkyl Halide (e.g., Iodomethane, Benzyl Bromide) | ≥98% | Commercially Available | Use a reactive alkyl halide for optimal results. |
| Anhydrous N,N-Dimethylformamide (DMF) | ≥99.8% | Sigma-Aldrich | Use a dry solvent to avoid quenching the base. |
| Anhydrous Tetrahydrofuran (THF) | ≥99.9% | Sigma-Aldrich | Alternative dry solvent. |
| Saturated aqueous ammonium chloride (NH₄Cl) | Reagent Grade | Fisher Scientific | For quenching the reaction. |
| Ethyl acetate (EtOAc) | ACS Grade | VWR | For extraction. |
| Brine (saturated aqueous NaCl) | Reagent Grade | Fisher Scientific | For washing. |
| Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) | ACS Grade | VWR | For drying the organic phase. |
| Silica gel | 60 Å, 230-400 mesh | VWR | For column chromatography. |
Step-by-Step Procedure
-
Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolution: Add anhydrous DMF (or THF) to dissolve the starting material. A typical concentration is 0.1-0.5 M.
-
Deprotonation: Cool the solution to 0 °C in an ice-water bath. Carefully add sodium hydride (1.1-1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved; ensure proper ventilation. Stir the mixture at 0 °C for 30-60 minutes to ensure complete deprotonation. The formation of a solid precipitate (the sodium salt) may be observed.
-
Alkylation: Add the alkyl halide (1.0-1.2 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). For less reactive alkyl halides, gentle heating (e.g., 40-60 °C) may be necessary.
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Work-up:
-
Dilute the mixture with water and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water and then with brine to remove residual DMF and salts.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate).
Experimental Workflow Diagram
Sources
The Art of Connection: A Detailed Guide to Palladium-Catalyzed Cross-Coupling with Indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and functional materials.[1][2][3] The ability to selectively functionalize the indole ring at various positions is therefore of paramount importance in the discovery and development of new chemical entities. Palladium-catalyzed cross-coupling reactions have emerged as one of the most powerful and versatile tools for forging carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds with indole derivatives, offering unparalleled efficiency and functional group tolerance.[2][4]
This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions involving indoles, moving beyond a simple recitation of procedures to explain the underlying principles and rationale behind experimental design. As a senior application scientist, the aim is to equip you with the knowledge to not only replicate these protocols but also to troubleshoot and adapt them for your specific research needs.
The Challenge of Indole Functionalization: Regioselectivity
The indole nucleus possesses multiple sites susceptible to functionalization, primarily the N-H, C2, and C3 positions of the pyrrole ring, and the C4-C7 positions of the benzene ring.[5][6] A key challenge in indole cross-coupling is controlling the regioselectivity of the reaction. The inherent electronic properties of the indole ring favor electrophilic substitution at the C3 position. However, in palladium-catalyzed reactions, the outcome is a delicate interplay of several factors, including the nature of the palladium catalyst, the choice of ligand, the directing group (if any), and the reaction conditions.[1][7] Mechanistic studies have shown that for direct arylation, for instance, an electrophilic palladation pathway is often at play.[1]
Core Palladium-Catalyzed Cross-Coupling Reactions of Indoles
This section will delve into the practical application of several key palladium-catalyzed cross-coupling reactions for indole functionalization, providing detailed protocols and insights into their mechanisms.
The Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between an organoboron reagent (typically a boronic acid) and an organic halide or triflate. In the context of indoles, this reaction can be used to introduce aryl, heteroaryl, or vinyl groups.
Causality Behind Experimental Choices:
-
Palladium Precatalyst: Palladium(II) acetate (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are common choices. Pd(OAc)₂ is often reduced in situ to the active Pd(0) species.
-
Ligand: Phosphine ligands are crucial for stabilizing the palladium center and facilitating the catalytic cycle. The choice of ligand can influence reaction efficiency and regioselectivity. For example, bulky, electron-rich phosphines like SPhos can be effective for challenging couplings.[8]
-
Base: A base, such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), is required to activate the boronic acid and facilitate the transmetalation step.[9][10]
-
Solvent: A mixture of an organic solvent (like dioxane or DMF) and water is often used to dissolve both the organic and inorganic reagents.[10][11]
Experimental Protocol: C2-Arylation of N-Protected Indole via Suzuki-Miyaura Coupling
This protocol describes the C2-arylation of an N-protected bromoindole.
Materials:
-
N-protected 2-bromoindole (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Dioxane/Water (4:1 mixture)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the N-protected 2-bromoindole, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Suzuki-Miyaura Coupling of Haloindoles
| Entry | Indole Substrate | Boronic Acid | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| 1 | N-Methyl-3-vinylindole | Cyclohexenyl triflate | PdCl₂(dppf) | K₃PO₄ | THF | Not specified | [9] |
| 2 | 5,7-Dibromoindole | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Water | up to 91% | [12] |
| 3 | 3-Iodoindole | Various arylboronic acids | PdCl₂(dppf) | K₂CO₃ | DMF | Good | [13] |
Visualization: Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds between an aryl or heteroaryl halide/triflate and an amine. This reaction is particularly valuable for synthesizing N-arylindoles and for introducing nitrogen-containing functionalities at various positions on the indole ring.[14][15][16]
Causality Behind Experimental Choices:
-
Catalyst System: A combination of a palladium source (e.g., Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos) is typically employed.[14] These ligands facilitate both the oxidative addition and reductive elimination steps.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is generally required.
-
Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are used to prevent quenching of the strong base and deactivation of the catalyst.
Experimental Protocol: N-Arylation of Indole via Buchwald-Hartwig Amination
This protocol outlines the N-arylation of indole with an aryl bromide.
Materials:
-
Indole (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)
-
XPhos (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a glovebox, add the aryl bromide, Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried reaction vial.
-
Add anhydrous toluene, followed by the indole.
-
Seal the vial and heat the reaction mixture to 80-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.[14]
Visualization: General Workflow for Buchwald-Hartwig Amination
Caption: General experimental workflow for Buchwald-Hartwig amination.[14]
The Heck Reaction: Alkenylation of Indoles
The Mizoroki-Heck reaction enables the palladium-catalyzed coupling of an unsaturated halide with an alkene, providing a powerful method for the formation of C-C bonds and the synthesis of substituted alkenes.[17] This reaction is particularly useful for introducing vinyl groups onto the indole scaffold.
Causality Behind Experimental Choices:
-
N-Protection: For successful Heck coupling, the indole nitrogen is often protected with a group like Boc (tert-butoxycarbonyl) to prevent side reactions.[17]
-
Catalyst/Ligand: Palladium(II) acetate with a phosphine ligand such as tri(o-tolyl)phosphine is a common catalytic system.[17]
-
Base: An organic base like triethylamine (Et₃N) is used to neutralize the hydrogen halide formed during the reaction.
-
Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) is typically used.
Experimental Protocol: Heck Reaction of N-Boc-7-bromoindole with Methyl Acrylate
This protocol provides a detailed procedure for the Heck reaction of N-Boc-7-bromoindole.[17]
Materials:
-
N-Boc-7-bromoindole (1.0 equiv)
-
Palladium(II) acetate (0.05 equiv)
-
Tri(o-tolyl)phosphine (0.10 equiv)
-
Methyl acrylate (1.2 equiv)
-
Triethylamine (2.0 equiv)
-
Anhydrous DMF
-
Ethyl acetate, hexanes for chromatography
Procedure:
-
To a flame-dried Schlenk flask, add N-Boc-7-bromoindole, palladium(II) acetate, and tri(o-tolyl)phosphine.
-
Seal the flask and purge with an inert gas for 10-15 minutes.
-
Add anhydrous DMF via syringe and stir at room temperature for 10 minutes.
-
Add methyl acrylate and triethylamine to the reaction mixture.
-
Immerse the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.[17]
Visualization: Catalytic Cycle of the Mizoroki-Heck Reaction
Caption: The catalytic cycle of the Mizoroki-Heck reaction.[17]
The Sonogashira Coupling: Introducing Alkynyl Groups
The Sonogashira coupling is a highly efficient method for the formation of C-C bonds between a terminal alkyne and an aryl or vinyl halide. This reaction is invaluable for the synthesis of 2- and 3-alkynylindoles, which are versatile intermediates in organic synthesis.
Causality Behind Experimental Choices:
-
Dual Catalysis: The Sonogashira reaction typically employs a dual catalytic system consisting of a palladium complex (e.g., PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPEA), is used both as a solvent and to neutralize the hydrogen halide by-product.[18]
-
Microwave Irradiation: Microwave-assisted heating can significantly accelerate the reaction, leading to shorter reaction times and often improved yields.[18][19]
Experimental Protocol: One-Pot Synthesis of 2,3-Disubstituted Indoles via Sonogashira Coupling and Cyclization
This protocol describes a microwave-assisted, one-pot, three-component reaction to synthesize 2,3-disubstituted indoles.[18][19]
Materials:
-
2-Iodoaniline derivative (1.0 equiv)
-
Terminal alkyne (1.05 equiv)
-
Aryl iodide (1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 equiv)
-
Copper(I) iodide (CuI) (0.02 equiv)
-
Triethylamine (Et₃N)
-
Acetonitrile (CH₃CN)
Procedure:
-
Step 1 (Sonogashira Coupling): In a sealed microwave vial, combine the 2-iodoaniline, terminal alkyne, PdCl₂(PPh₃)₂, and CuI. Add Et₃N and stir the reaction at 60 °C under microwave irradiation for 5-30 minutes.
-
Step 2 (Cyclization): To the reaction mixture from Step 1, add the aryl iodide and CH₃CN. Stir the resulting mixture at 90 °C under microwave irradiation for 15-60 minutes.
-
After cooling, the reaction mixture can be worked up by standard aqueous extraction and purified by column chromatography.
Conclusion and Future Perspectives
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of functionalized indole derivatives, providing chemists with a powerful and versatile toolkit. The ability to control regioselectivity through the judicious choice of catalyst, ligand, and reaction conditions has opened up new avenues for the construction of complex molecular architectures.[1][20] As our understanding of reaction mechanisms deepens, we can anticipate the development of even more efficient, selective, and sustainable methods for indole functionalization, further empowering researchers in the fields of drug discovery and materials science.
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- Ferreira, E. M., et al. (2003). Catalytic C−H Bond Functionalization with Palladium(II): Aerobic Oxidative Annulations of Indoles. Journal of the American Chemical Society, 125(45), 13642-13643. [Link]
- ResearchGate. (n.d.). Asymmetric Buchwald‐Hartwig amination for N−N indole−indole atropisomers synthesis.
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- D'Souza, D. M., & Müller, T. J. J. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Medicinal Chemistry, 14(7), 1239-1262. [Link]
- Kumar, K., et al. (2006). Highly Substituted Indole Library Synthesis by Palladium-Catalyzed Coupling Reactions in Solution and on a Solid Support.
- White, P. B., & Stahl, S. S. (2022). Palladium-Catalyzed Oxidative Amination of α-Olefins with Indoles. Organic Letters, 24(31), 5776-5780. [Link]
- Liu, X., et al. (2020). Synthesis of C3,C4-Disubstituted Indoles via the Palladium/Norbornene-Catalyzed Ortho-Amination/Ipso-Heck Cyclization. Organic Letters, 22(15), 5945-5949. [Link]
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]
- Yang, H., et al. (2013). Palladium-catalyzed synthesis of indoles via intramolecular Heck reaction. Tetrahedron Letters, 54(28), 3699-3701. [Link]
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- Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
- Wang, C., et al. (2018). Oxidative Dearomative Cross-Dehydrogenative Coupling of Indoles with Diverse C-H Nucleophiles: Efficient Approach to 2,2-Disubstituted Indolin-3-ones. Molecules, 23(10), 2465. [Link]
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Application Notes and Protocols for the In Vitro Characterization of 4-(Benzyloxy)-6-fluoro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. The specific compound, 4-(Benzyloxy)-6-fluoro-1H-indole, combines several features that suggest potential for biological activity: the indole core, a benzyloxy group which can influence binding to hydrophobic pockets in target proteins, and a fluorine atom, a common modification to enhance metabolic stability and binding affinity.
Given the novelty of this specific molecule, a systematic in vitro evaluation is paramount to elucidate its biological function and potential as a therapeutic agent. This guide provides a strategic framework and detailed protocols for the initial characterization of this compound, designed to first assess its general cellular effects and then to probe its activity against common target classes suggested by structurally related molecules. Our approach is structured as a tiered screening cascade, a common strategy in drug discovery to efficiently identify and characterize new chemical entities.
Tier 1: Primary Screening - Assessment of General Cytotoxicity
The foundational step in characterizing any new compound is to determine its effect on cell viability. This provides a therapeutic window and identifies potential for anticancer activity or off-target toxicity. The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which is often used as a proxy for cell viability.
Protocol 1: MTT Assay for Cell Viability
This protocol is designed to determine the concentration-dependent effect of this compound on the viability of a selected cancer cell line (e.g., HeLa, A549, or a cell line relevant to a specific therapeutic area).
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[1] The amount of formazan produced is directly proportional to the number of living cells.
Workflow Diagram:
Caption: Workflow for the MTT cell viability assay.
Materials:
-
This compound
-
Human cancer cell line (e.g., HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Step-by-Step Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.
-
Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in serum-free medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Carefully remove the medium from the cells and replace it with 100 µL of the medium containing the compound dilutions. Include vehicle control (DMSO) and untreated control wells.
-
-
Incubation:
-
Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
Add 10 µL of 5 mg/mL MTT solution to each well.[2]
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Add 100 µL of solubilization solution to each well.[2]
-
Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
| Parameter | Recommended Value |
| Cell Seeding Density | 5,000 - 10,000 cells/well |
| Compound Concentration Range | 0.1 µM - 100 µM |
| Incubation Time | 48 - 72 hours |
| MTT Concentration | 0.5 mg/mL (final) |
| Wavelength for Absorbance | 570 nm |
Tier 2: Target-Based Screening
Based on the activities of structurally related molecules, we propose investigating this compound against a G-protein coupled receptor (GPCR) and a key enzyme involved in neurotransmitter metabolism. The benzyloxy-indole scaffold has been associated with S1P1 receptor modulation, while benzyloxy-chalcones have shown inhibitory activity against monoamine oxidase B (MAO-B).[3][4]
Protocol 2: Radioligand Binding Assay for S1P1 Receptor
This protocol is designed to determine if this compound can displace a known radiolabeled ligand from the S1P1 receptor, indicating direct binding.
Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand for binding to the receptor.[5] The amount of radioactivity detected is inversely proportional to the binding affinity of the test compound.
Workflow Diagram:
Caption: Workflow for a competitive radioligand binding assay.
Materials:
-
This compound
-
Membrane preparation from cells overexpressing human S1P1 receptor
-
Radioligand (e.g., [³H]-Sphingosine-1-Phosphate)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Unlabeled ligand for non-specific binding determination (e.g., cold S1P)
-
96-well filter plates
-
Scintillation fluid
-
Microplate scintillation counter
Step-by-Step Protocol:
-
Compound Preparation:
-
Prepare serial dilutions of this compound in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: Membrane preparation, radioligand, and assay buffer.
-
Non-specific Binding: Membrane preparation, radioligand, and a high concentration of unlabeled ligand.
-
Competitive Binding: Membrane preparation, radioligand, and serial dilutions of the test compound.
-
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate the membrane-bound radioligand from the free radioligand.
-
-
Washing:
-
Wash the filters several times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Count the radioactivity in a microplate scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the percentage of inhibition of specific binding at each concentration of the test compound. Plot the percentage of inhibition against the log of the compound concentration to calculate the IC₅₀, which can then be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation.[5]
| Parameter | Recommended Value |
| Radioligand Concentration | At or below its Kd |
| Incubation Time | 60 - 90 minutes |
| Incubation Temperature | Room Temperature |
| Non-specific Ligand Conc. | 1000x Kd of radioligand |
Protocol 3: In Vitro Monoamine Oxidase B (MAO-B) Inhibition Assay
This protocol assesses the ability of this compound to inhibit the enzymatic activity of MAO-B.
Principle: MAO-B catalyzes the oxidative deamination of monoamines. This assay uses a substrate that, when oxidized by MAO-B, generates a fluorescent product. The inhibitory effect of the compound is measured by the reduction in the fluorescent signal.
Materials:
-
This compound
-
Recombinant human MAO-B enzyme
-
MAO-B substrate (e.g., a non-fluorescent precursor that becomes fluorescent upon oxidation)
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Known MAO-B inhibitor as a positive control (e.g., Selegiline)
-
96-well black, flat-bottom plate
-
Fluorescence microplate reader
Step-by-Step Protocol:
-
Compound Preparation:
-
Prepare serial dilutions of this compound in assay buffer.
-
-
Enzyme and Compound Pre-incubation:
-
Add the MAO-B enzyme and the compound dilutions (or positive/vehicle controls) to the wells of the 96-well plate.
-
Pre-incubate for 15 minutes at 37°C to allow the compound to bind to the enzyme.
-
-
Initiation of Reaction:
-
Add the MAO-B substrate to each well to start the enzymatic reaction.
-
-
Incubation:
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the specific substrate used.
-
Data Analysis: Calculate the percentage of MAO-B inhibition for each concentration of the test compound relative to the vehicle control. Plot the percentage of inhibition against the log of the compound concentration to determine the IC₅₀ value.
Conclusion and Future Directions
This structured in vitro testing cascade provides a robust starting point for the biological characterization of this compound. The initial cytotoxicity screening will establish a baseline for its cellular effects, while the subsequent target-based assays will probe its potential as a modulator of GPCRs like S1P1 or enzymes such as MAO-B.
Positive results in any of these assays would warrant further investigation, including:
-
Selectivity Profiling: Testing against other related receptors or enzymes (e.g., other S1P receptor subtypes, MAO-A).
-
Mechanism of Action Studies: Elucidating the mode of inhibition (e.g., competitive, non-competitive) for any enzymatic activity.
-
Cell-Based Functional Assays: Moving from binding to functional readouts, such as downstream signaling assays for GPCRs or neurotransmitter uptake assays for MAO-B inhibition.
By following this logical and experimentally validated approach, researchers can efficiently and accurately define the in vitro pharmacological profile of this compound, paving the way for its further development.
References
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Application Notes and Protocols for Assessing the Cytotoxicity of 4-(Benzyloxy)-6-fluoro-1H-indole
Introduction: Rationale for Cytotoxicity Profiling of Novel Indole Derivatives
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with significant biological activities. Modifications to the indole ring system, such as the introduction of benzyloxy and fluoro groups, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. The compound 4-(Benzyloxy)-6-fluoro-1H-indole is a novel synthetic molecule with potential therapeutic applications. However, early-stage drug discovery necessitates a thorough evaluation of a compound's safety profile, with cytotoxicity being a critical initial endpoint.[1][2] Cytotoxicity testing provides essential data on how a substance affects cell viability and function, helping to identify potential toxic liabilities before advancing to more complex preclinical and clinical studies.[3][4][5]
This guide provides a comprehensive framework for assessing the cytotoxic potential of this compound using a multi-parametric approach. We will detail the principles and protocols for a suite of robust, cell-based assays designed to provide a holistic view of the compound's effects on cell health. By interrogating different cellular pathways and markers of cell death—ranging from metabolic activity and membrane integrity to the activation of specific apoptotic pathways—researchers can gain a nuanced understanding of the compound's mechanism of toxicity. The assays described herein are selected for their reliability, scalability for high-throughput screening, and their ability to provide complementary information, thereby ensuring a self-validating system for data interpretation.
Pillar 1: Selecting a Validated and Complementary Assay Panel
A single cytotoxicity assay provides only a limited snapshot of a compound's interaction with a cell. A more robust approach, and the one advocated in this protocol, is to employ a panel of assays that measure distinct cellular health indicators. This strategy allows for the corroboration of findings and can provide initial insights into the mechanism of cell death (e.g., apoptosis vs. necrosis).[2][6]
For the initial cytotoxicity assessment of this compound, we recommend a tiered approach utilizing three distinct assays:
-
Metabolic Activity Assay (MTT): To assess overall cell viability by measuring mitochondrial function.[7][8]
-
Membrane Integrity Assay (LDH Release): To quantify cell death associated with the loss of plasma membrane integrity, a hallmark of necrosis.[9][10]
-
Apoptosis Assay (Caspase-Glo® 3/7): To specifically measure the activity of key executioner caspases, providing a direct indication of programmed cell death.[11][12][13][14]
This combination of assays allows for the differentiation between cytotoxic effects that reduce metabolic activity, those that cause immediate membrane rupture, and those that induce a programmed cell death cascade.
Pillar 2: Understanding the Mechanistic Basis of Each Assay
A clear understanding of the principles underlying each assay is crucial for accurate data interpretation and troubleshooting.
MTT Assay: A Measure of Metabolic Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[7] The core principle lies in the enzymatic reduction of the yellow tetrazolium salt, MTT, into a purple formazan product by mitochondrial dehydrogenases in metabolically active cells.[8] This conversion is dependent on the activity of NAD(P)H-dependent oxidoreductase enzymes, which are primarily located in the mitochondria.[8] Therefore, the amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[15] A decrease in the purple color indicates a reduction in cell viability, either through cell death or inhibition of metabolic activity.
LDH Assay: An Indicator of Compromised Membrane Integrity
Lactate dehydrogenase (LDH) is a stable cytosolic enzyme present in most eukaryotic cells.[9][16] Under normal conditions, LDH is retained within the cytoplasm by an intact plasma membrane. However, upon membrane damage—a key feature of necrosis—LDH is rapidly released into the cell culture medium.[9][16] The LDH assay quantifies the amount of released LDH by measuring its enzymatic activity. In the assay, LDH catalyzes the oxidation of lactate to pyruvate, which is coupled to the reduction of NAD+ to NADH.[10][17] The resulting NADH then reduces a tetrazolium salt (like WST or INT) to a colored formazan product, which can be measured spectrophotometrically.[9][10] An increase in the colored product in the culture supernatant is directly proportional to the number of cells with damaged plasma membranes.
Caspase-Glo® 3/7 Assay: A Specific Marker for Apoptosis
Apoptosis, or programmed cell death, is a highly regulated process involving a cascade of enzymes called caspases.[18][19] Caspases-3 and -7 are key "executioner" caspases that, once activated, cleave a multitude of cellular proteins, leading to the characteristic morphological and biochemical changes of apoptosis.[18] The Caspase-Glo® 3/7 Assay is a luminescent assay that directly measures the combined activity of these two caspases.[13] The assay reagent contains a proluminescent substrate with the tetrapeptide sequence DEVD, which is a specific target for caspases-3 and -7.[13][14] When this substrate is cleaved by active caspases, it releases aminoluciferin, which is then utilized by luciferase in the reagent to generate a stable, "glow-type" luminescent signal.[11][12] The intensity of the light produced is directly proportional to the amount of active caspase-3 and -7, providing a highly sensitive and specific measure of apoptosis induction.[14]
Experimental Workflows and Data Interpretation
The following diagrams illustrate the general workflow for cytotoxicity testing and the decision-making process based on the outcomes of the three proposed assays.
Caption: General experimental workflow for in vitro cytotoxicity testing.
Caption: Decision tree for interpreting combined cytotoxicity assay results.
Detailed Protocols
Important Preliminary Steps:
-
Cell Line Selection: Choose a cell line relevant to the intended therapeutic area of the compound. For general screening, commonly used lines like HeLa, HEK293, or A549 are suitable. Ensure cells are healthy and in the logarithmic growth phase.
-
Compound Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Prepare serial dilutions in complete cell culture medium immediately before use. Ensure the final solvent concentration in the wells is non-toxic to the cells (typically ≤ 0.5% DMSO).
-
Controls: For each assay, include the following controls on every plate:
-
Untreated Control: Cells treated with vehicle (e.g., medium with 0.5% DMSO) only. Represents 100% viability or baseline LDH/caspase activity.
-
Positive Control: A known cytotoxic agent to ensure the assay is performing correctly (e.g., Staurosporine for apoptosis, Triton™ X-100 for necrosis).
-
Blank Control: Medium only (no cells) to determine background signal.
-
Protocol 1: MTT Cell Viability Assay
Principle: Measures the reduction of MTT by mitochondrial dehydrogenases in living cells.[7]
Materials:
-
96-well clear, flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[8]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)[15]
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium) and incubate for 24 hours at 37°C, 5% CO₂.[20]
-
Compound Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound or controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[15]
-
Incubation with MTT: Incubate the plate for 3-4 hours at 37°C, 5% CO₂.[8] During this time, purple formazan crystals will form in viable cells.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[15] Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis:
-
Subtract the average absorbance of the blank control from all other readings.
-
Calculate cell viability as a percentage of the untreated control:
-
% Viability = (Absorbance_Sample / Absorbance_Untreated_Control) * 100
-
-
Plot % Viability against compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
-
Protocol 2: LDH Release Cytotoxicity Assay
Principle: Measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.[9]
Materials:
-
96-well clear, flat-bottom tissue culture plates
-
Commercially available LDH Cytotoxicity Assay Kit (containing LDH substrate, cofactor, and diaphorase)
-
Lysis Buffer (often 10X, provided with the kit, e.g., Triton™ X-100 based)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol. It is highly recommended to prepare a duplicate plate for the LDH assay in parallel with the MTT assay.
-
Establish Controls: On the same plate, set up wells for:
-
Maximum LDH Release Control: Add 10 µL of 10X Lysis Buffer to untreated control wells 45 minutes before the end of the incubation period.
-
-
Supernatant Collection: After the incubation period, centrifuge the plate at 400-600 x g for 5-10 minutes to pellet any detached cells.
-
Assay Reaction: Carefully transfer 50 µL of the cell-free supernatant from each well to a new, clear 96-well plate.
-
Add Reaction Mixture: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add 50 µL to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm (or the wavelength specified by the kit manufacturer).
-
Data Analysis:
-
Subtract the average absorbance of the blank control from all other readings.
-
Calculate % cytotoxicity using the following formula:
-
% Cytotoxicity = ((Abs_Sample - Abs_Untreated) / (Abs_Max_LDH - Abs_Untreated)) * 100
-
-
Plot % Cytotoxicity against compound concentration to determine the EC₅₀ value.
-
Protocol 3: Caspase-Glo® 3/7 Apoptosis Assay
Principle: A luminescent "add-mix-measure" assay that quantifies the activity of caspases-3 and -7.[11][13]
Materials:
-
96-well opaque-walled, white tissue culture plates (for luminescence assays)
-
Caspase-Glo® 3/7 Assay Kit (Promega or equivalent)
-
Luminometer (plate reader)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol, but use opaque-walled plates suitable for luminescence. Seed cells at a density appropriate for the chosen incubation time.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.[14][21] Allow it to equilibrate to room temperature before use.
-
Assay Reaction:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cell culture medium.[11][21] This single addition lyses the cells and initiates the luminescent reaction.
-
-
Incubation: Mix the contents of the wells by placing the plate on an orbital shaker at 300-500 rpm for 30 seconds.[12] Incubate at room temperature for 30 minutes to 3 hours, protected from light.[21]
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the average luminescence of the blank control from all other readings.
-
Calculate the fold change in caspase activity relative to the untreated control:
-
Fold Change = (Luminescence_Sample / Luminescence_Untreated_Control)
-
-
Plot the fold change in caspase activity against compound concentration.
-
Data Presentation and Interpretation
Summarize the quantitative results from all assays in a single table for clear comparison.
| Assay | Endpoint Measured | Result for this compound | Interpretation |
| MTT | Metabolic Activity / Viability | IC₅₀ = [Insert Value] µM | Concentration at which metabolic activity is reduced by 50%. |
| LDH Release | Membrane Integrity / Necrosis | EC₅₀ = [Insert Value] µM | Concentration causing 50% of maximum LDH release. |
| Caspase-Glo® 3/7 | Apoptosis Induction | Peak Fold Induction = [Insert Value] at [X] µM | Indicates the magnitude and concentration of apoptosis induction. |
Example Interpretations:
-
Scenario 1: Potent MTT effect, low LDH release, high Caspase-3/7 activity. This profile suggests that this compound primarily induces cell death via apoptosis. The decrease in metabolic activity is a consequence of the apoptotic program.
-
Scenario 2: Potent MTT and LDH effects, low Caspase-3/7 activity. This indicates a necrotic or necroptotic mechanism of cell death, where the primary event is the loss of membrane integrity.
-
Scenario 3: Potent MTT effect, low LDH and Caspase-3/7 activity. This suggests the compound may be cytostatic (inhibiting proliferation) or is inhibiting mitochondrial function without immediately causing cell death. Longer incubation times may be needed to observe secondary cell death.
-
Scenario 4: All three assays show effects at similar concentrations. This may indicate a mixed mode of cell death or that at high concentrations, the apoptotic pathway transitions to secondary necrosis, leading to LDH release.[22]
Conclusion and Further Steps
This application note provides a robust, multi-faceted strategy for the initial cytotoxic characterization of this compound. By employing assays that probe metabolic health, membrane integrity, and apoptotic pathways, researchers can generate a comprehensive and self-validating dataset. The results will form a critical part of the compound's preclinical safety assessment and can guide further mechanistic studies.
If significant apoptotic activity is observed, follow-up studies using Annexin V/Propidium Iodide staining coupled with flow cytometry can be employed to distinguish between early and late apoptotic populations.[22][23][24][25] This method relies on the translocation of phosphatidylserine to the outer cell membrane in early apoptosis, which is detected by fluorescently labeled Annexin V.[23][24][26]
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- The Annexin V Apoptosis Assay. University of Colorado Boulder. [URL: https://www.colorado.
- Lactate Concentration assay (LDH method). Protocols.io. [URL: https://www.protocols.
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- Caspase-Glo® 3/7 3D Assay Technical Manual, TM627. Promega Corporation. [URL: https://www.promega.com/-/media/files/resources/protocols/technical-manuals/600/tm627-caspase-glo-3d-assay.pdf]
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Application Notes and Protocols for Preclinical Efficacy Evaluation of 4-(Benzyloxy)-6-fluoro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for the preclinical evaluation of 4-(Benzyloxy)-6-fluoro-1H-indole , a novel indole derivative with therapeutic potential. Due to the absence of established mechanistic data for this specific molecule, we present a hypothesis-driven framework for assessing its efficacy. Based on the pharmacological activities of structurally related indole compounds, we propose three potential mechanisms of action: VEGFR-2 inhibition for oncological applications, Prostaglandin E Receptor 4 (EP4) antagonism for inflammatory conditions, and Monoamine Oxidase B (MAO-B) inhibition for neurodegenerative disorders. For each hypothesis, this guide details the selection of appropriate animal models, provides step-by-step experimental protocols, and outlines key endpoints for efficacy determination. Our approach is designed to ensure scientific rigor and generate robust, interpretable data to elucidate the therapeutic promise of this compound.
Introduction: A Hypothesis-Driven Approach to Efficacy Testing
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous agents with diverse biological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects.[1] The specific substitutions on the indole ring—a benzyloxy group at position 4 and a fluorine atom at position 6—are anticipated to modulate the compound's pharmacokinetic properties and target affinity. The fluorine atom can enhance metabolic stability and binding affinity, while the benzyloxy group can influence interactions with hydrophobic pockets in target proteins.[2][3]
Given the novelty of this compound, direct evidence of its mechanism of action is unavailable. Therefore, a logical, hypothesis-driven approach is essential for its initial preclinical evaluation. This strategy leverages established knowledge from analogous molecular structures to guide the selection of relevant and efficient in vivo assays.
Hypothesized Therapeutic Targets:
-
Oncology via VEGFR-2 Inhibition: Many indole derivatives are potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of tumor angiogenesis.[4] Inhibition of this pathway can starve tumors of essential nutrients and oxygen, thereby impeding their growth and metastasis.[1][5]
-
Inflammatory Disease via EP4 Antagonism: Selective antagonists of the Prostaglandin E2 Receptor 4 (EP4) have shown significant efficacy in animal models of inflammatory pain and arthritis.[6][7] Indole-containing structures have been successfully developed as EP4 antagonists.
-
Neuroprotection via MAO-B Inhibition: Monoamine Oxidase B (MAO-B) is a critical enzyme in the degradation of dopamine. Its inhibition is a validated strategy for treating Parkinson's disease.[8] The neurotoxin MPTP, used to model Parkinson's in animals, requires conversion by MAO-B to its active toxic metabolite, MPP+.[9] Therefore, MAO-B inhibitors can be neuroprotective in these models.[8]
This guide provides detailed protocols for evaluating the efficacy of this compound in validated animal models corresponding to each of these hypotheses.
Hypothesis I: Anti-Tumor Efficacy via VEGFR-2 Inhibition
Rationale and Model Selection
To test the hypothesis that this compound functions as an anti-cancer agent by inhibiting angiogenesis, the subcutaneous human tumor xenograft model in immunodeficient mice is the gold standard.[10][11] This model allows for the assessment of a compound's direct effect on the growth of human-derived tumors and the tumor-associated vasculature supplied by the host.[12] We will utilize a human non-small cell lung cancer (e.g., A549) or colorectal cancer (e.g., HCT116) cell line, as these are well-characterized and their growth is known to be angiogenesis-dependent.
Experimental Protocol: Subcutaneous Xenograft Model
Objective: To determine the in vivo efficacy of this compound on tumor growth and angiogenesis.
Materials:
-
Animals: 6-8 week old female athymic nude mice (e.g., NU/NU) or SCID mice.
-
Cells: A549 or HCT116 human cancer cells.
-
Reagents: this compound, vehicle solution (e.g., 10% DMSO, 40% PEG300, 50% Saline), positive control (e.g., Sorafenib, Sunitinib), Matrigel, sterile PBS.
-
Equipment: Calipers, animal balance, sterile syringes and needles, cell culture equipment.
Protocol Steps:
-
Cell Culture and Preparation: Culture A549 or HCT116 cells under standard conditions. On the day of inoculation, harvest cells using trypsin, wash with sterile PBS, and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL. Maintain cells on ice.
-
Tumor Inoculation: Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right dorsal flank of each mouse.
-
Animal Grouping and Tumor Growth Monitoring:
-
Allow tumors to grow until they reach a mean volume of 100-150 mm³.
-
Measure tumor dimensions (length and width) with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2 .
-
Randomize animals into treatment groups (n=8-10 mice per group) once tumors reach the target size.
-
-
Treatment Administration:
-
Group 1 (Vehicle Control): Administer the vehicle solution daily via oral gavage (p.o.) or intraperitoneal injection (i.p.).
-
Group 2 (Test Compound - Low Dose): Administer this compound at Dose X (e.g., 10 mg/kg).
-
Group 3 (Test Compound - High Dose): Administer this compound at Dose Y (e.g., 30 mg/kg).
-
Group 4 (Positive Control): Administer an established VEGFR-2 inhibitor like Sorafenib (e.g., 30 mg/kg, p.o.).
-
Administer treatments daily for 14-21 days.
-
-
Monitoring:
-
Record tumor volumes and body weights every 2-3 days.
-
Monitor animals daily for any signs of toxicity (e.g., weight loss >15%, lethargy, ruffled fur).
-
-
Endpoint and Tissue Collection:
-
At the end of the treatment period (or if tumors exceed 2000 mm³), euthanize the mice.
-
Excise the tumors, weigh them, and divide each tumor into two halves.
-
Fix one half in 10% neutral buffered formalin for immunohistochemistry (IHC).
-
Snap-freeze the other half in liquid nitrogen for protein analysis (Western Blot).
-
Data Presentation and Analysis
Table 1: Key Parameters for Xenograft Efficacy Study
| Parameter | Measurement | Purpose |
| Primary Efficacy | ||
| Tumor Volume | Caliper measurements (mm³) | Assess rate of tumor growth over time. |
| Final Tumor Weight | Analytical balance (g) | Determine end-point tumor burden. |
| Mechanism of Action | ||
| Microvessel Density (MVD) | CD31 IHC staining (vessels/field) | Quantify angiogenesis within the tumor.[13] |
| p-VEGFR-2 Levels | Western Blot / IHC | Confirm target engagement and pathway inhibition.[4] |
| Tolerability | ||
| Body Weight | Animal balance (g) | Monitor for compound-related toxicity. |
| Clinical Observations | Daily health checks | Assess overall animal welfare. |
Data Analysis:
-
Calculate the mean tumor volume ± SEM for each group at each time point and plot the growth curves.
-
Determine Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean final tumor volume of treated group / Mean final tumor volume of vehicle group)] x 100 .
-
Quantify MVD by counting CD31-positive vessels in 5-10 high-power fields per tumor section.
-
Use one-way ANOVA followed by a post-hoc test (e.g., Dunnett's) to determine statistical significance between treatment groups and the vehicle control. A p-value < 0.05 is considered significant.
Visualization: Experimental Workflow
Caption: Fig 1. Workflow for the subcutaneous xenograft model.
Hypothesis II: Anti-Inflammatory Efficacy via EP4 Antagonism
Rationale and Model Selection
The carrageenan-induced paw edema model in rats is a classic, robust, and highly reproducible assay for screening compounds with acute anti-inflammatory activity.[14][15] The inflammatory response is biphasic, with the later phase (after 3 hours) being largely mediated by prostaglandins.[14] This makes the model particularly suitable for evaluating inhibitors of the PGE2 pathway, such as EP4 antagonists. Efficacy is measured by the reduction in paw swelling (edema) compared to a vehicle-treated group.
Experimental Protocol: Carrageenan-Induced Paw Edema
Objective: To evaluate the acute anti-inflammatory activity of this compound.
Materials:
-
Animals: Male Wistar or Sprague-Dawley rats (180-220 g).
-
Reagents: this compound, vehicle solution, positive control (e.g., Indomethacin or a known EP4 antagonist), Lambda-Carrageenan (1% w/v in sterile 0.9% saline).
-
Equipment: Plethysmometer or digital calipers, animal balance, oral gavage needles.
Protocol Steps:
-
Acclimatization and Baseline Measurement:
-
Acclimatize animals for at least 3 days before the experiment.
-
On the day of the experiment, measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer. This is the baseline reading.
-
-
Animal Grouping and Dosing:
-
Randomly assign rats to treatment groups (n=6-8 per group).
-
Administer compounds orally 60 minutes before the carrageenan injection.
-
Group 1 (Vehicle Control): Administer vehicle (e.g., 1% Tween 80 in saline).
-
Group 2 (Test Compound - Low Dose): Administer this compound at Dose X (e.g., 5 mg/kg, p.o.).
-
Group 3 (Test Compound - High Dose): Administer this compound at Dose Y (e.g., 20 mg/kg, p.o.).
-
Group 4 (Positive Control): Administer Indomethacin (10 mg/kg, p.o.).[14]
-
-
Induction of Inflammation:
-
One hour after drug administration, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw of each rat.[16]
-
-
Measurement of Paw Edema:
-
Measure the paw volume (Vₜ) using the plethysmometer at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
-
Data Calculation:
-
Calculate the increase in paw volume (edema) for each animal at each time point: Edema (mL) = Vₜ - V₀ .
-
Calculate the percentage inhibition of edema for each treatment group relative to the vehicle control group using the formula: % Inhibition = [1 - (Mean Edema of Treated Group / Mean Edema of Vehicle Group)] x 100 .
-
Data Presentation and Analysis
Table 2: Parameters for Carrageenan-Induced Paw Edema Study
| Parameter | Measurement | Time Points (Post-Carrageenan) | Purpose |
| Paw Volume | Plethysmometer (mL) | 0, 1, 2, 3, 4, 5 hours | Quantify the extent of edema. |
| Edema Increase | Calculated (mL) | 1, 2, 3, 4, 5 hours | Determine the inflammatory response. |
| % Inhibition of Edema | Calculated (%) | 3 and 5 hours (peak times) | Assess the anti-inflammatory efficacy of the compound. |
Data Analysis:
-
Plot the mean increase in paw volume ± SEM against time for all groups.
-
Compare the mean edema at each time point between the treated groups and the vehicle control group using a two-way ANOVA with a post-hoc test.
-
A statistically significant reduction in paw volume in the compound-treated groups indicates anti-inflammatory activity.
Visualization: Experimental Workflow
Caption: Fig 2. Workflow for the carrageenan-induced paw edema model.
Hypothesis III: Neuroprotective Efficacy via MAO-B Inhibition
Rationale and Model Selection
To test the hypothesis that this compound is neuroprotective for Parkinson's disease via MAO-B inhibition, the MPTP-induced mouse model is highly appropriate.[17][18] The neurotoxin MPTP causes selective destruction of dopaminergic neurons in the substantia nigra, mimicking key pathological features of Parkinson's disease.[9] Crucially, MPTP is a prodrug that must be metabolized by MAO-B into the active toxicant MPP+.[8][9] Therefore, an effective MAO-B inhibitor will prevent this conversion, protecting dopaminergic neurons from cell death and preserving motor function.
Experimental Protocol: MPTP Mouse Model of Parkinson's Disease
Objective: To evaluate the neuroprotective effects of this compound against MPTP-induced dopaminergic neurodegeneration.
Materials:
-
Animals: Male C57BL/6 mice (8-10 weeks old), known for their susceptibility to MPTP.[19]
-
Reagents: this compound, vehicle, positive control (e.g., Selegiline or Rasagiline), MPTP-HCl, sterile saline.
-
Equipment: Behavioral testing apparatus (e.g., Rotarod, open field arena), equipment for HPLC and immunohistochemistry. Safety Precaution: MPTP is a potent neurotoxin. All handling must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE) following strict institutional safety protocols.[17]
Protocol Steps:
-
Animal Grouping and Pre-treatment:
-
Randomly assign mice to treatment groups (n=10-12 per group).
-
Administer compounds for several days prior to and concurrently with MPTP administration.
-
Group 1 (Saline Control): Administer vehicle (i.p.) followed by saline (i.p.).
-
Group 2 (MPTP Control): Administer vehicle (i.p.) followed by MPTP (i.p.).
-
Group 3 (Test Compound + MPTP): Administer this compound (e.g., 10 mg/kg, i.p.) followed by MPTP.
-
Group 4 (Positive Control + MPTP): Administer Selegiline (e.g., 5 mg/kg, i.p.) followed by MPTP.
-
-
MPTP Administration (Sub-acute Regimen):
-
Administer the test compound or vehicle 30-60 minutes before each MPTP injection.
-
Inject MPTP-HCl (e.g., 20 mg/kg, i.p.) once daily for 5 consecutive days.[9]
-
-
Behavioral Assessment:
-
Conduct behavioral testing 7 days after the final MPTP injection.
-
Rotarod Test: Assess motor coordination and balance by measuring the latency to fall from a rotating rod.
-
Open Field Test: Measure locomotor activity (total distance traveled) and exploratory behavior (rearing frequency).[20]
-
-
Neurochemical and Histological Analysis:
-
At 14-21 days after the last MPTP injection, euthanize the animals.
-
Dissect the brains. Use one hemisphere for neurochemistry and the other for histology.
-
HPLC Analysis: Dissect the striatum and measure levels of dopamine (DA) and its metabolites (DOPAC, HVA) using HPLC with electrochemical detection.
-
Immunohistochemistry: Section the midbrain (containing the substantia nigra) and striatum. Perform IHC for Tyrosine Hydroxylase (TH), a marker for dopaminergic neurons.
-
-
Quantification:
-
Count the number of TH-positive neurons in the substantia nigra pars compacta (SNpc) using stereological methods.
-
Measure the density of TH-positive fibers in the striatum using optical densitometry.
-
Data Presentation and Analysis
Table 3: Key Endpoints for the MPTP Mouse Model Study
| Domain | Parameter | Measurement | Purpose |
| Behavioral | Motor Coordination | Latency to fall (seconds) on Rotarod | Assess functional motor deficit and its rescue. |
| Locomotor Activity | Total distance traveled (cm) in Open Field | Evaluate overall motor function. | |
| Neurochemical | Dopamine Levels | Striatal DA concentration (ng/mg tissue) via HPLC | Quantify the extent of dopaminergic terminal loss. |
| Histological | Neuronal Survival | Number of TH+ neurons in SNpc | Directly measure neuroprotection. |
| Terminal Integrity | TH+ fiber density in striatum | Assess the integrity of the nigrostriatal pathway. |
Data Analysis:
-
Use one-way ANOVA followed by a suitable post-hoc test (e.g., Tukey's) to compare all groups.
-
A significant improvement in behavioral performance, preservation of striatal dopamine levels, and increased survival of TH-positive neurons in the compound-treated group compared to the MPTP control group would indicate potent neuroprotective efficacy.
Visualization: Signaling and Experimental Logic
Caption: Fig 3. Mechanism of MPTP toxicity and the intervention point for an MAO-B inhibitor.
Conclusion and Future Directions
This document outlines a rigorous, hypothesis-driven strategy for the initial in vivo characterization of this compound. The proposed animal models for oncology, inflammation, and neurodegeneration are well-established and will provide clear, actionable data on the compound's efficacy in these key therapeutic areas.
Positive results in any of these models will warrant further investigation, including:
-
Dose-response studies to establish a more detailed efficacy profile.
-
Pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate drug exposure with therapeutic effect.
-
Evaluation in secondary, more complex models (e.g., orthotopic or metastatic cancer models, chronic arthritis models).
-
In vitro assays to definitively confirm the mechanism of action on the hypothesized molecular targets (VEGFR-2, EP4, MAO-B).
By systematically executing these protocols, researchers can efficiently elucidate the primary therapeutic value of this compound and guide its progression through the drug development pipeline.
References
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- 6-OHDA Parkinson's Model.
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- Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. (2022). Scientific Reports. [Link]
- 6-OHDA Lesion Models of Parkinson's Disease in the Rat.
- Indole-Based Small Molecules as Potential Therapeutic Agents for the Treatment of Fibrosis. (2022). Frontiers in Pharmacology. [Link]
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- κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol.
- Mouse models for studying angiogenesis and lymphangiogenesis in cancer. (2012). APMIS. [Link]
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- Prostaglandin E Receptor 4 Antagonist in Cancer Immunotherapy: Mechanisms of Action. (2020). Frontiers in Immunology. [Link]
- Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. (2012). Journal of Visualized Experiments. [Link]
- MPTP Mouse Model of Parkinson's Disease. Melior Discovery. [Link]
- Evaluation of MOA-B Inhibitor Activity of Synthetic 2- Phenoxy Acetamide Derivatives by Zebrafish Model.
- New Inhibitors of Angiogenesis with Antitumor Activity in Vivo.
- Animal Models of Angiogenesis and Lymphangiogenesis.
- Effects of the Selective EP4 Antagonist, CJ-023423 on Chronic Inflammation and Bone Destruction in Rat Adjuvant-Induced Arthritis. (2005). Journal of Pharmacy and Pharmacology. [Link]
- A Novel Small Molecular Prostaglandin Receptor EP4 Antagonist, L001, Suppresses Pancreatic Cancer Metastasis. (2022). Cancers. [Link]
- Prostaglandin E2 Receptor 4 (EP4) as a Therapeutic Target to Impede Breast Cancer-Associated Angiogenesis and Lymphangiogenesis. (2021). International Journal of Molecular Sciences. [Link]
- Angiogenesis Inhibitors – Current Strategies and Future Prospects. (2010).
- Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson's Disease: Past, Present, and Future. (2021). Journal of Movement Disorders. [Link]
- Tumor xenografts vascularized with human endothelial cells have similar...
- In vivo models of angiogenesis. (2008). Journal of Angiogenesis Research. [Link]
- Efficacy in adjuvant induced arthritis model of inflammation. Rats...
- Adjuvant-Induced Arthritis Model. Chondrex, Inc. [Link]
- High throughput Screening to Identify Natural Human Monoamine Oxidase B Inhibitors. (2012). Phytotherapy Research. [Link]
- Analgesic and anti‐inflammatory properties of novel, selective, and potent EP4 receptor antagonists. (2017). Pharmacology Research & Perspectives. [Link]
- VEGFR2 blockade suppresses angiogenesis in xenograft mouse models. A,...
- Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (2024). RSC Medicinal Chemistry. [Link]
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- 4. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 5. Angiogenesis Inhibitors – Current Strategies and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel antagonist of the prostaglandin E2 EP4 receptor inhibits Th1 differentiation and Th17 expansion and is orally active in arthritis models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analgesic and anti‐inflammatory properties of novel, selective, and potent EP4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MPTP Mouse Model of Parkinson’s Disease - Creative Biolabs [creative-biolabs.com]
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- 11. Subcutaneous Murine Xenograft Models: A Critical Tool for Studying Human Tumor Growth and Angiogenesis In Vivo | Springer Nature Experiments [experiments.springernature.com]
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Application Note: High-Throughput Screening of 4-(Benzyloxy)-6-fluoro-1H-indole Libraries for Novel Kinase Inhibitors
Introduction: The Therapeutic Potential of the Indole Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] Its structural resemblance to endogenous signaling molecules, such as serotonin, has made it a cornerstone in the development of drugs targeting the central nervous system.[3] Furthermore, indole derivatives have demonstrated significant promise as anticancer, antimicrobial, and anti-inflammatory agents.[2][4]
The substitution pattern on the indole ring plays a critical role in defining the pharmacological profile of the resulting compounds. The incorporation of a fluorine atom, as in the 6-fluoro position, can enhance metabolic stability, binding affinity, and lipophilicity, thereby improving the druglike properties of a molecule.[3][5] The 4-(benzyloxy) substitution provides a handle for further chemical modification and can influence the compound's interaction with its biological target.[6][7] This application note describes a comprehensive high-throughput screening (HTS) campaign designed to identify potent and selective inhibitors of protein kinases from a focused library of 4-(Benzyloxy)-6-fluoro-1H-indole derivatives. Protein kinases are a major class of drug targets, and their dysregulation is implicated in a multitude of diseases, including cancer and inflammatory disorders.[8][9]
High-Throughput Screening Workflow
The HTS workflow is designed to efficiently identify and validate true positive hits from a large compound library, while minimizing false positives and negatives.[10] The process begins with a primary screen of the entire library at a single concentration, followed by a series of confirmatory and secondary assays to validate the initial hits and elucidate their mechanism of action.
Figure 1: High-Throughput Screening Cascade. A multi-step process to identify and validate promising lead compounds.
Primary High-Throughput Screening: A Fluorescence Polarization Assay
For the primary screen, a fluorescence polarization (FP) assay was selected due to its homogenous format, sensitivity, and suitability for automation.[11][12] The principle of the FP assay is based on the change in the rotational speed of a fluorescently labeled probe upon binding to a larger molecule, such as a protein kinase.[13]
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- 8. High-Throughput Screening for the Discovery of Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: A Guide to Improving Yield in 4-(Benzyloxy)-6-fluoro-1H-indole Synthesis
Welcome to the Technical Support Center for the synthesis of 4-(Benzyloxy)-6-fluoro-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields. This document provides in-depth technical advice, drawing from established synthetic methodologies and field-proven insights.
Introduction to the Synthesis of this compound
The this compound scaffold is a valuable building block in medicinal chemistry. Its synthesis, however, can be challenging, often leading to low yields and the formation of undesirable side products. The two most common synthetic routes to this molecule are the Fischer indole synthesis and the Leimgruber-Batcho indole synthesis. This guide will focus on troubleshooting and optimizing these pathways.
Core Synthetic Pathways and Key Decision Points
The choice between the Fischer indole and Leimgruber-Batcho synthesis depends on several factors, including the availability of starting materials, desired purity, and scalability. Below is a diagram illustrating the decision-making process.
Caption: Decision workflow for selecting a synthetic route.
Troubleshooting Guide: Fischer Indole Synthesis
The Fischer indole synthesis involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone.[1] For the synthesis of this compound, the key precursor is (3-fluoro-4-benzyloxyphenyl)hydrazine.
FAQ 1: I am getting a low yield of the desired this compound. What are the common causes?
Low yields in the Fischer indole synthesis are a frequent issue and can be attributed to several factors:
-
Purity of Starting Materials: Ensure the (3-fluoro-4-benzyloxyphenyl)hydrazine and the carbonyl compound are of high purity. Impurities can lead to side reactions and inhibit the catalyst.
-
Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical.[2] Both Brønsted acids (e.g., H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) can be used. The optimal catalyst often needs to be determined empirically.[3][4]
-
Reaction Temperature and Time: This reaction often requires elevated temperatures. However, excessively high temperatures can lead to decomposition and tar formation.[5] Close monitoring of the reaction by thin-layer chromatography (TLC) is essential to determine the optimal reaction time.[5]
-
Debenzylation: The benzyloxy group is susceptible to cleavage under strongly acidic conditions, leading to the formation of the corresponding 4-hydroxy-6-fluoro-1H-indole as a byproduct.[5]
Troubleshooting Low Yield
| Potential Cause | Recommended Action | Rationale |
| Impure Starting Materials | Recrystallize or re-distill the (3-fluoro-4-benzyloxyphenyl)hydrazine and carbonyl compound. | Impurities can interfere with the reaction mechanism and lead to side products. |
| Suboptimal Acid Catalyst | Screen a variety of Brønsted and Lewis acids (e.g., polyphosphoric acid, Eaton's reagent, ZnCl₂, p-toluenesulfonic acid). | The acidity of the medium influences the key[6][6]-sigmatropic rearrangement and can affect both yield and regioselectivity.[1] |
| Incorrect Reaction Temperature | Start with a lower temperature (e.g., 80 °C) and gradually increase it while monitoring the reaction by TLC. | Finding the optimal temperature balances reaction rate with the stability of the starting materials and product, minimizing tar formation.[5] |
| Debenzylation of the Benzyloxy Group | Use milder acid catalysts (e.g., acetic acid, Amberlyst-15 resin) or shorter reaction times.[5] | This minimizes the exposure of the acid-labile benzyloxy group to harsh conditions. |
FAQ 2: My reaction is producing a mixture of this compound and its 4-fluoro- regioisomer. How can I improve the selectivity for the 6-fluoro isomer?
Controlling regioselectivity is a significant challenge when using a meta-substituted phenylhydrazine. The electronics of the substituents and the reaction conditions play a crucial role.
Strategies to Improve Regioselectivity
-
Choice of Acid Catalyst: The nature of the acid catalyst can influence the direction of the cyclization. Lewis acids are sometimes reported to offer different selectivity compared to Brønsted acids. A screening of various catalysts is highly recommended.
-
Solvent Effects: The polarity of the solvent can influence the transition state of the cyclization. Experimenting with different solvents (e.g., toluene, xylene, acetic acid) may alter the isomeric ratio.
-
Steric Hindrance: While the fluorine and benzyloxy groups are not exceptionally bulky, their interaction with the chosen carbonyl compound and the catalyst can influence the preferred cyclization pathway. Using a bulkier carbonyl compound might favor cyclization at the less sterically hindered position.
FAQ 3: I am having difficulty purifying the final product. What are some effective purification strategies?
Purification can be complicated by the presence of the regioisomer, the debenzylated byproduct, and other reaction impurities.
-
Column Chromatography: This is the most common method for separating isomers.
-
Stationary Phase: Silica gel is standard. If the indole proves to be acid-sensitive on silica, consider using neutral alumina or deactivating the silica gel with a small amount of triethylamine in the eluent.
-
Mobile Phase: A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or cyclohexane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective. Careful optimization of the solvent system is key to achieving good separation of the regioisomers.[7]
-
-
Recrystallization: If a suitable solvent system can be found, recrystallization can be a highly effective method for obtaining a high-purity product, although it may lead to some loss of material.
Troubleshooting Guide: Leimgruber-Batcho Indole Synthesis
The Leimgruber-Batcho synthesis is a milder alternative that proceeds via a reductive cyclization of an enamine derived from an o-nitrotoluene.[6] For the target molecule, the starting material would be 4-benzyloxy-3-fluoro-2-nitrotoluene.
FAQ 1: I am struggling with the first step, the formation of the enamine. What can I do?
The formation of the enamine from the o-nitrotoluene and a formamide acetal (e.g., N,N-dimethylformamide dimethyl acetal, DMF-DMA) can sometimes be sluggish.
-
Reagent Quality: Ensure that the DMF-DMA and any amine used (e.g., pyrrolidine) are fresh and of high quality.
-
Reaction Conditions: This reaction typically requires heating. If the reaction is not proceeding, a modest increase in temperature or reaction time may be necessary. The reaction can be conveniently monitored by TLC for the disappearance of the starting nitrotoluene.
FAQ 2: The reductive cyclization is giving me a low yield. How can I optimize this step?
The reductive cyclization of the enamine is the key step in forming the indole ring.
-
Choice of Reducing Agent: A variety of reducing agents can be employed.[6]
-
Catalytic Hydrogenation: Palladium on carbon (Pd/C) with a hydrogen source (H₂ gas or a transfer hydrogenation reagent like ammonium formate or hydrazine) is a common and effective method.[8]
-
Chemical Reduction: Other options include iron powder in acetic acid, stannous chloride, or sodium dithionite.[6] The choice of reductant may depend on the presence of other functional groups.
-
-
Catalyst Activity: If using catalytic hydrogenation, ensure the catalyst is active. Using a fresh batch of catalyst is recommended.
-
Reaction Conditions: Ensure the reaction goes to completion by monitoring with TLC. Incomplete reduction will result in a lower yield of the desired indole.
Caption: A simplified workflow of the Leimgruber-Batcho synthesis.
Experimental Protocols
Protocol 1: Synthesis of (3-Fluoro-4-benzyloxyphenyl)hydrazine Hydrochloride (Precursor for Fischer Synthesis)
This protocol is adapted from the synthesis of related phenylhydrazines.[9]
-
Diazotization: Dissolve 3-fluoro-4-benzyloxyaniline in dilute hydrochloric acid and cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.
-
Reduction: In a separate flask, prepare a solution of tin(II) chloride in concentrated hydrochloric acid and cool it to 0 °C.
-
Slowly add the cold diazonium salt solution to the tin(II) chloride solution with vigorous stirring, keeping the temperature below 10 °C.
-
After the addition is complete, stir the mixture for an additional 1-2 hours at room temperature.
-
Collect the precipitated solid by filtration, wash with a small amount of cold water, and then with diethyl ether.
-
Dry the solid under vacuum to obtain (3-fluoro-4-benzyloxyphenyl)hydrazine hydrochloride.
Protocol 2: General Procedure for Leimgruber-Batcho Synthesis of this compound
This protocol is based on the synthesis of 4-benzyloxyindole.[10]
-
Enamine Formation: To a solution of 4-benzyloxy-3-fluoro-2-nitrotoluene in DMF, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) and pyrrolidine.
-
Heat the mixture to reflux (around 110-120 °C) for 3-4 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and remove the volatile components under reduced pressure to obtain the crude enamine.
-
Reductive Cyclization: Dissolve the crude enamine in a suitable solvent (e.g., ethanol, ethyl acetate, or THF).
-
Add a catalytic amount of 10% Pd/C.
-
Carry out the hydrogenation under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) until the starting material is consumed (monitor by TLC).
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel.
References
- Leimgruber–Batcho indole synthesis. In: Wikipedia [Internet]. [place unknown]: Wikimedia Foundation; [date unknown].
- Use of a Modified Leimgruber–Batcho Reaction to Prepare 6‐Chloro‐5‐fluoroindole. Request PDF.
- the leimgruber-batcho indole synthesis. [place unknown]: [publisher unknown]; [date unknown].
- New 3H-Indole Synthesis by Fischer's Method. Part I. MDPI.
- Fischer Indole Synthesis. Organic Chemistry Portal.
- Leimgruber–Batcho Indole Synthesis. ResearchGate.
- Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionalization. [place unknown]: [publisher unknown]; 2018.
- Why Do Some Fischer Indolizations Fail? PMC - NIH.
- Spectroscopic Differentiation and Chromatographic Separation of Six Indole Aldehyde Regioisomers. Request PDF.
- Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines. Organic & Biomolecular Chemistry (RSC Publishing).
- Indoles Indoles are very commonly encountered in nature and many, many individual examples which have biological implcations. Be. [place unknown]: [publisher unknown]; [date unknown].
- An efficient method for the N-debenzylation of aromatic heterocycles. ResearchGate.
- Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals followed by Reduction. Organic Syntheses Procedure.
- Synthesis of [4-(Phenylmethoxy)phenyl]hydrazine hydrochloride. PrepChem.com.
- Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. NIH.
- Fischer indole synthesis. In: Wikipedia [Internet]. [place unknown]: Wikimedia Foundation; [date unknown].
- Fischer indole synthesis – Knowledge and References. Taylor & Francis.
- Fischer Indole Synthesis (late 1880s). ResearchGate.
- How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)? ResearchGate.
- The Benzyne Fischer-Indole Reaction. Organic Chemistry Portal.
- Gold-Catalyzed “Back-to-Front” Synthesis of 4-Silyloxyindoles. PMC - NIH.
- The Benzyne Fischer-Indole Reaction. ResearchGate.
- Enantioseparation and Racemization of 3-Fluorooxindoles. PMC - NIH.
- The benzyne Fischer-indole reaction. PubMed.
- Separation of stereoisomers of several furan derivatives by capillary gas chromatography-mass spectrometry, supercritical fluid chromatography, and liquid chromatography using chiral stationary phases. PubMed.
- Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. PubMed.
- Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted ... Google Patents.
- CN101648890A - Synthesis method of 2-fluoro-4-nitrobenzonitrile. Google Patents.
- Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. [place unknown]: [publisher unknown]; 2022.
- Purification of indolyl-3-alkane alpha-hydroxylase by affinity chromatography on indolyl-agarose columns. PubMed.
Sources
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- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Fischer Indole Synthesis [organic-chemistry.org]
- 4. 4-Fluoro-2-nitrotoluene synthesis - chemicalbook [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 4-Benzyloxyphenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Chromatographic Purification of 4-(Benzyloxy)-6-fluoro-1H-indole
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals engaged in the purification of 4-(benzyloxy)-6-fluoro-1H-indole. This guide is structured to provide in-depth, field-proven insights into the chromatographic purification of this fluorinated indole intermediate, moving beyond generic protocols to address the specific challenges you may encounter. Our focus is on ensuring scientific integrity, providing actionable troubleshooting, and grounding our recommendations in established chemical principles.
Introduction: The Purification Challenge
This compound is a key building block in the synthesis of various pharmacologically active molecules. Its purification via chromatography, while routine, presents a unique set of challenges stemming from its structural features: the basic indole nitrogen, the electron-withdrawing fluorine atom, and the potentially labile benzyloxy protecting group. These features can lead to issues such as peak tailing, on-column degradation, and co-elution with closely-related impurities. This guide will equip you with the necessary knowledge to anticipate and overcome these hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when purifying crude this compound?
A1: Impurities largely depend on the synthetic route employed. However, common contaminants may include:
-
Starting materials: Unreacted precursors from the indole ring formation (e.g., a substituted phenylhydrazine or o-nitrotoluene derivative).
-
Isomers: Positional isomers formed during the synthesis.
-
Debenzylated product: 6-Fluoro-1H-indol-4-ol, which can form if the benzyloxy group is cleaved.
-
Oxidation or polymerization products: Indoles can be sensitive to air and acidic conditions, leading to colored impurities or polymeric material.[1]
Q2: My indole derivative is showing significant peak tailing on a silica gel column. What is the cause and how can I fix it?
A2: Peak tailing is a frequent issue when purifying indole derivatives on silica gel.[2] The primary cause is the interaction between the basic indole nitrogen and the acidic silanol groups on the silica surface. This strong interaction leads to uneven elution and broad, tailing peaks.
-
Solution: To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to your mobile phase.[2] This will neutralize the acidic sites on the silica, leading to sharper, more symmetrical peaks. Alternatively, using a less acidic stationary phase like neutral alumina can also be effective.
Q3: I'm concerned about the stability of the benzyloxy protecting group during chromatography. Can it be cleaved on the column?
A3: The benzyloxy group is generally stable to the conditions of normal-phase silica gel chromatography. However, it can be sensitive to strongly acidic conditions. While standard silica gel is only weakly acidic, prolonged exposure or the presence of acidic impurities in your crude material could potentially lead to some debenzylation.[3]
-
Preventative Measures:
-
Use deactivated or neutral silica gel if you observe debenzylation.
-
Ensure your crude material is neutralized before loading it onto the column.
-
Avoid using highly acidic additives in your mobile phase.
-
Q4: How does the fluorine atom in my molecule affect its chromatographic behavior?
A4: The introduction of a fluorine atom can significantly alter a molecule's physicochemical properties, including its polarity and interactions with the stationary phase.[4][5] Fluorine's high electronegativity can lead to strong interactions with residual silanols on silica-based stationary phases, potentially contributing to peak tailing.[5] In reverse-phase chromatography, fluorinated compounds may exhibit unique selectivity compared to their non-fluorinated analogs, sometimes requiring specialized fluorinated stationary phases for optimal separation.[6]
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format, providing a logical workflow for resolving these issues.
Problem 1: Poor Separation of the Product from an Impurity with a Similar Rf
Question: My target compound is co-eluting with an impurity, even after trying different ratios of my hexane/ethyl acetate mobile phase. What should I do?
Answer: When a simple binary solvent system fails to provide adequate separation, you need to alter the selectivity of your chromatographic system.
-
Troubleshooting Workflow:
-
Change Solvent System: Introduce a third solvent with a different polarity and interaction profile. For example, switching from a hexane/ethyl acetate system to a dichloromethane/methanol system can significantly alter the elution order.
-
Consider a Different Stationary Phase: If optimizing the mobile phase is unsuccessful, consider switching to a different stationary phase. Reverse-phase chromatography on a C18 column often provides a completely different selectivity profile to normal-phase silica gel.
-
Gradient Elution: Employing a gradient elution, where the polarity of the mobile phase is gradually increased during the run, can help to resolve closely eluting compounds.[1]
-
Problem 2: The Compound is Not Eluting from the Column or is Streaking Badly
Question: I've loaded my sample, but the desired product seems to be stuck at the top of the column, or it's coming off as a long, slow streak. What's happening?
Answer: This is likely due to strong, irreversible adsorption to the silica gel, which can be exacerbated by the basicity of the indole nitrogen.
-
Troubleshooting Workflow:
-
Increase Mobile Phase Polarity: Gradually increase the percentage of the polar solvent in your mobile phase. If you are using a hexane/ethyl acetate system, increase the proportion of ethyl acetate.
-
Add a Modifier: As mentioned in the FAQs, adding 0.1-1% triethylamine to your eluent can significantly improve elution by competing with your compound for the acidic sites on the silica.[2]
-
Dry Loading: If your compound has poor solubility in the mobile phase, it can precipitate at the top of the column. In this case, try dry loading: adsorb your crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting powder onto the column.
-
Problem 3: Low or No Recovery of the Compound
Question: After running the column and combining what I thought were the product-containing fractions, my yield is very low. Where did my compound go?
Answer: Low recovery can be due to several factors, including on-column degradation or irreversible adsorption.
-
Troubleshooting Workflow:
-
Check for Degradation: Before running a large-scale column, perform a stability test by spotting your crude material on a TLC plate, letting it sit for an hour, and then developing it. If you see new spots or a significant decrease in the product spot, your compound may be degrading on the silica.
-
Use Deactivated Silica: If degradation is suspected, use silica gel that has been pre-treated with a solvent system containing triethylamine.
-
Consider Reverse-Phase Chromatography: Reverse-phase chromatography is often milder and can be a good alternative for sensitive compounds.
-
Experimental Protocols
Protocol 1: Flash Column Chromatography on Silica Gel
This protocol provides a general methodology for the purification of this compound.
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems to find an eluent that gives the target compound an Rf value of approximately 0.2-0.3. A good starting point is a mixture of hexanes and ethyl acetate.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase. A typical ratio is ~50-100 g of silica for every 1 g of crude material.
-
Pour the slurry into the column and allow the silica to settle, ensuring an even and compact bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Carefully apply the concentrated solution to the top of the silica bed.
-
Alternatively, use the dry loading method described in the troubleshooting section.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column and apply gentle pressure to begin elution.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
-
Product Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
-
Protocol 2: Reverse-Phase HPLC
For higher purity requirements or for compounds that are sensitive to silica gel, reverse-phase HPLC is a powerful alternative.
-
Method Development:
-
Dissolve a small sample of the material in the mobile phase.
-
Inject onto a C18 analytical column.
-
Develop a gradient method, typically starting with a mixture of water and acetonitrile (both may contain 0.1% formic acid or trifluoroacetic acid for better peak shape) and gradually increasing the percentage of acetonitrile.
-
-
Preparative Separation:
-
Scale up the optimized analytical method to a preparative C18 column.
-
Inject the crude material and collect fractions corresponding to the product peak.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the organic solvent (acetonitrile) under reduced pressure.
-
The remaining aqueous solution can be lyophilized or extracted with a suitable organic solvent to isolate the final product.
-
Data Presentation
Table 1: Suggested Starting Solvent Systems for TLC Analysis
| Solvent System (v/v) | Polarity | Comments |
| 10% Ethyl Acetate in Hexanes | Low | Good starting point for many indole derivatives. |
| 20% Ethyl Acetate in Hexanes | Medium | Increase polarity if Rf is too low in 10% EtOAc. |
| 30% Dichloromethane in Hexanes | Medium | Offers different selectivity compared to EtOAc. |
| 5% Methanol in Dichloromethane | High | For more polar impurities and products. |
Visualizations
Caption: A typical workflow for the chromatographic purification of this compound.
Caption: A decision tree for troubleshooting common issues in indole purification.
References
- PubMed. (n.d.). Retention properties of the fluorinated bonded phase on liquid chromatography of aromatic hydrocarbons.
- Danielson, N. D., et al. (1995). Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. Journal of Chromatographic Science.
- Przybyciel, M. (2003). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International.
- ResearchGate. (n.d.). What do common indole impurities look like?.
- Okano, K., et al. (2008). Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger. Synlett.
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Technical Support Center: Optimization of Reaction Conditions for Indole Synthesis
Welcome to the Technical Support Center for Indole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing the indole scaffold. The indole nucleus is a cornerstone in a multitude of biologically active natural products and pharmaceuticals, making its efficient synthesis a critical endeavor in organic chemistry.[1][2]
This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for both classical and modern indole synthesis methodologies. Our focus is on explaining the "why" behind experimental choices, empowering you to rationalize and optimize your reaction conditions effectively.
Section 1: The Fischer Indole Synthesis: A Timeless Workhorse
The Fischer indole synthesis, first reported in 1883, remains one of the most widely used methods for indole ring construction due to its versatility and the accessibility of starting materials.[3][4] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine and a suitable ketone or aldehyde.[5]
Troubleshooting and FAQs: Fischer Indole Synthesis
Question 1: My Fischer indole synthesis is resulting in a low yield or failing completely. What are the common causes?
Answer: Low yields in the Fischer indole synthesis can be attributed to several factors, often related to the stability of intermediates and the reaction conditions.
-
Suboptimal Acid Catalyst: The choice and concentration of the acid are critical. Both Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, BF₃) are commonly employed.[4][6] The ideal catalyst is substrate-dependent, and screening a variety of acids is often necessary to find the most effective one for your specific reaction.[6] In some cases, a milder acid like acetic acid may be sufficient and can help prevent the degradation of sensitive substrates.[7] Polyphosphoric acid (PPA) is also a frequently effective reagent for promoting cyclization.[7]
-
Incorrect Reaction Temperature: Precise temperature control is crucial. While the reaction often requires heat, excessive temperatures can lead to the decomposition of starting materials or the desired product, resulting in the formation of intractable tars.[6][8] It is advisable to start with conditions reported for similar substrates and optimize from there. A systematic evaluation of the reaction temperature can help identify the optimal balance between reaction rate and product stability.[6][9]
-
Poor Quality of Starting Materials: The purity of the arylhydrazine is paramount. Arylhydrazines can degrade over time, and impurities can lead to unwanted side reactions, significantly lowering the yield.[6][7] Using freshly purified or distilled arylhydrazine is recommended. The hydrochloride salt of the arylhydrazine is often more stable and can be a better choice for storage.[7]
-
Substituent Effects: The electronic nature of substituents on both the arylhydrazine and the carbonyl compound can significantly impact the reaction's success. Electron-donating groups on the arylhydrazine can sometimes favor undesired N-N bond cleavage over the productive[10][10]-sigmatropic rearrangement.[11] Conversely, strong electron-withdrawing groups can slow down the desired rearrangement, necessitating harsher reaction conditions.[11]
Question 2: I am observing the formation of multiple regioisomers when using an unsymmetrical ketone. How can I improve the selectivity?
Answer: The formation of regioisomers is a common challenge with unsymmetrical ketones, as two different enamine intermediates can be formed.[6][8] Controlling this selectivity is a key aspect of optimizing the Fischer indole synthesis.
-
Choice of Acid Catalyst: The acidity of the reaction medium is a primary factor in directing regioselectivity. Stronger acids, such as Eaton's reagent (P₂O₅ in MeSO₃H), have been shown to provide excellent control, often favoring the formation of the indole derived from the less substituted enamine.[8][12] Weaker acids may favor the kinetic product.
-
Steric Hindrance: The steric bulk of the substituents on the ketone can influence the formation of the enamine intermediate, often favoring the less sterically hindered isomer.[12]
-
Reaction Conditions: Adjusting the solvent and reaction temperature can also influence the ratio of regioisomers.[8][12]
Question 3: My product is difficult to purify due to the formation of tar and other colored impurities. What purification strategies can I employ?
Answer: Purification can indeed be challenging due to the nature of the byproducts formed under strongly acidic and high-temperature conditions.[8]
-
Aqueous Work-up: A thorough aqueous work-up is the first step. After cooling, carefully quench the reaction mixture by pouring it onto ice-water. Neutralize the acid with a suitable base like sodium bicarbonate or sodium hydroxide.[8][12]
-
Solvent Extraction: Extract the product with an appropriate organic solvent such as ethyl acetate or dichloromethane.[8]
-
Washing: Wash the combined organic layers with water and brine to remove any remaining inorganic salts and water-soluble impurities.[12]
-
Chromatography: If silica gel chromatography proves ineffective due to the polar nature of the impurities, consider using alumina or reverse-phase chromatography.[8]
-
Recrystallization: For solid products, recrystallization is often a highly effective method for obtaining pure material.[8]
-
Distillation: For volatile indoles, distillation under reduced pressure can be a viable purification technique.[8]
Visualizing the Fischer Indole Synthesis Workflow
Caption: A simplified catalytic cycle for the Buchwald-Hartwig N-arylation of indole.
General Experimental Protocol: Buchwald-Hartwig N-Arylation of Indole
This is a general protocol and will likely require optimization for specific substrates. [13][14]
-
Materials:
-
Indole (1.0 equiv)
-
Aryl halide (e.g., aryl bromide) (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Phosphine ligand (e.g., XPhos, BINAP, 4-10 mol%) [14] * Base (e.g., NaOtBu, 2.0 equiv)
-
Anhydrous toluene
-
-
Procedure:
-
In an oven-dried Schlenk tube, combine the indole, aryl halide, palladium precatalyst, and phosphine ligand.
-
Seal the tube, and then evacuate and backfill with an inert gas (e.g., argon) three times. [13] 3. Add the base and anhydrous toluene to the reaction mixture. [13] 4. Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor its progress by TLC or LC-MS. [13] 5. Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water or a saturated aqueous solution of ammonium chloride. [13] 7. Extract the product with an organic solvent (e.g., ethyl acetate). [13] 8. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. [13] 9. Purify the crude product by flash column chromatography. [13]
-
The Larock Indole Synthesis
The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation reaction that constructs indoles from an ortho-iodoaniline and a disubstituted alkyne. [15]This method is highly versatile for preparing a wide range of substituted indoles. [15]
Troubleshooting and FAQs: Larock Indole Synthesis
Question 5: What are the key parameters to control in a Larock indole synthesis?
Answer: The success of the Larock indole synthesis hinges on several critical factors:
-
Palladium Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a commonly used catalyst. [15]* Base: An excess of a carbonate base, such as sodium or potassium carbonate, is typically employed. [15]* Chloride Source: The addition of a chloride source, like lithium chloride (LiCl) or a tetra-n-butylammonium chloride (n-Bu₄NCl), is often crucial for the reaction's efficiency. [15]* Substrate Stoichiometry: The reaction usually requires 2-5 equivalents of the alkyne relative to the ortho-iodoaniline. [15]
Visualizing the Larock Indole Synthesis Mechanism
Caption: Key steps in the mechanism of the Larock indole synthesis. [15]
Section 3: Data Summary and Comparison
Table 1: Comparison of Common Acid Catalysts in Fischer Indole Synthesis
| Catalyst Type | Examples | Typical Conditions | Advantages | Disadvantages |
| Brønsted Acids | H₂SO₄, HCl, p-TsOH | High temperature, various solvents | Readily available, inexpensive | Harsh conditions, potential for side reactions and degradation [6][16] |
| Lewis Acids | ZnCl₂, BF₃·OEt₂, AlCl₃ | Often high temperature, can be used in aprotic solvents | Can be milder than strong Brønsted acids, good for certain substrates | Stoichiometric amounts may be needed, can be moisture-sensitive [6][16] |
| Polyphosphoric Acid (PPA) | PPA | High temperature, often used as solvent and catalyst | Effective for difficult cyclizations | Viscous, difficult to handle, work-up can be challenging [7] |
| Eaton's Reagent | P₂O₅ in MeSO₃H | Room temperature to moderate heating | High regioselectivity with unsymmetrical ketones [8][12] | Corrosive, must be prepared fresh |
Table 2: Overview of Modern Indole Synthesis Methods
| Method | Key Reactants | Catalyst System | Key Features |
| Buchwald-Hartwig Amination | Indole/Amine + Aryl Halide | Pd precatalyst + Phosphine ligand | Excellent for N-arylation, broad functional group tolerance [13][17] |
| Larock Indole Synthesis | o-Iodoaniline + Alkyne | Pd(OAc)₂ + Base + Chloride source | High versatility for 2,3-disubstituted indoles, convergent |
References
- Optimizing reaction conditions for Fischer indole synthesis of carbazoles. Benchchem. URL
- Synthesis of Medicinally Important Indole Deriv
- Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Testbook. URL
- Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies.
- A Review of the Indole Synthesis Reaction System.
- Indole synthesis: a review and proposed classification.
- Recent advances in the synthesis of indoles from alkynes and nitrogen sources. Organic Chemistry Frontiers (RSC Publishing). URL
- Optimization of reaction conditions for Fischer indole synthesis of carbazoles. Benchchem. URL
- Technical Support Center: Solvent Selection for Indole Synthesis. Benchchem. URL
- Common side reactions in Fischer indole synthesis and how to avoid them. Benchchem. URL
- Application Notes and Protocols: Synthesis of Pyrrolo[2,3-b]indoles via Buchwald-Hartwig Amin
- The Fischer Indole Synthesis: A Comprehensive Technical Guide. Benchchem. URL
- Fischer Indole Synthesis: Mechanism, Steps & Importance. Vedantu. URL
- Larock indole synthesis. Wikipedia. URL
- Mechanism of larock indole synthesis.
- Recent Progress Concerning the N-Arylation of Indoles.
- Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. Green Chemistry (RSC Publishing). URL
- Fischer indole synthesis optimization and application towards preparation of 1H-indol-3-ylacetic acid analogues. Kaunas University of Technology. URL
- What are some safety precautions to take when working with strong acids and strong bases? Quora. URL
- Technical Support Center: Side Reactions in the Fischer Indole Synthesis of Substituted Carbazoles. Benchchem. URL
- Asymmetric Buchwald‐Hartwig amination for N−N indole−indole atropisomers synthesis.
- Larock Indole Synthesis. SynArchive. URL
- Fischer Indole Synthesis. Alfa Chemistry. URL
- Pd-catalyzed asymmetric Larock reaction for the atroposelective synthesis of N N chiral indoles.
- Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based C
- Sequential Sonagashira and Larock Indole Synthesis Reactions in a General Strategy To Prepare Biologically Active β-Carboline-Containing Alkaloids.
- Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Deriv
- optimizing reaction conditions for the synthesis of indole deriv
- The Synthesis of Indoles: Harnessing Palladium Catalysis for Chemical Breakthroughs. NINGBO INNO PHARMCHEM CO.,LTD. URL
- The Fischer Indole synthesis: reaction mechanism tutorial. YouTube. URL
- Fischer Indole Synthesis. Organic Chemistry Portal. URL
- A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis. Journal of the American Chemical Society. URL
- Acid Safety. Flinn Scientific. URL
- Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C H activ
- Palladium-Catalyzed Reaction of 2-Alkynylanilines with 2-Vinylaziridines Access to 3-Allylated Indoles. The Journal of Organic Chemistry. URL
- Common side reactions in 3H-Indole synthesis and how to avoid them. Benchchem. URL
- Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
- Common side reactions in Fischer indole synthesis and how to avoid them. Benchchem. URL
- Synthesis of indoles. Organic Chemistry Portal. URL
- Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances (RSC Publishing). URL
- Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. SpringerLink. URL
- Indole-3-acetic Acid. Organic Syntheses Procedure. URL
- SAFETY DATA SHEET - Phenylhydrazine. Sigma-Aldrich. URL
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Troubleshooting low reactivity of 4-(Benzyloxy)-6-fluoro-1H-indole
<
Welcome to the technical support center for 4-(Benzyloxy)-6-fluoro-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique reactivity of this versatile synthetic intermediate. Here, we address common challenges and provide field-proven insights to optimize your experimental outcomes.
Understanding the Reactivity Profile of this compound
The reactivity of the indole nucleus is significantly modulated by its substituents. In this compound, two key groups influence its behavior in chemical transformations: the benzyloxy group at the 4-position and the fluorine atom at the 6-position.
-
4-Benzyloxy Group: This group is generally considered electron-donating through resonance, which should, in principle, activate the indole ring towards electrophilic substitution. However, its steric bulk can influence the regioselectivity of incoming electrophiles.
-
6-Fluoro Group: Fluorine exerts a dual electronic effect. It is highly electronegative, leading to a strong electron-withdrawing inductive effect (-I), which deactivates the aromatic ring towards electrophiles.[1][2] Conversely, it can act as a weak π-donor through resonance (+M), directing electrophilic attack to ortho and para positions.[1][3] In the context of the indole ring, this deactivating inductive effect often dominates, leading to reduced reactivity compared to unsubstituted indoles.[3][4]
The interplay of these electronic and steric factors results in a nuanced reactivity profile for this compound, often manifesting as sluggishness in classical indole reactions.
Troubleshooting & FAQs
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Issue 1: Low to No Yield in Electrophilic Aromatic Substitution (e.g., Vilsmeier-Haack, Friedel-Crafts)
Question: I am attempting a Vilsmeier-Haack formylation on this compound, but I am observing very low conversion even after extended reaction times. Why is this happening and how can I improve the yield?
Answer: This is a common issue stemming from the reduced nucleophilicity of the indole ring. The potent electron-withdrawing inductive effect of the fluorine atom at the 6-position deactivates the indole nucleus, making it less reactive towards electrophiles like the Vilsmeier reagent.[5]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yielding Vilsmeier-Haack reactions.
Detailed Recommendations:
-
Reaction Conditions: For deactivated indoles, more forcing conditions are often necessary. Consider increasing the reaction temperature to a range of 40-80 °C and using a slight excess of the Vilsmeier reagent (prepared in situ from POCl₃ and anhydrous DMF).[5][6] Always monitor the reaction progress by TLC.
-
N-Protection: The acidic N-H proton of the indole can interfere with various reactions. Protecting the indole nitrogen with an electron-withdrawing group like Boc (tert-butoxycarbonyl) can sometimes improve yields in subsequent electrophilic substitutions, despite further deactivating the ring.[7][8] This is because N-protection prevents potential side reactions at the nitrogen atom.
Issue 2: Difficulty with N-Protection
Question: I'm struggling to protect the nitrogen of this compound with a Boc group. Standard conditions with Boc₂O and a base like triethylamine are not working well. What should I do?
Answer: The decreased nucleophilicity of the indole nitrogen, exacerbated by the fluorine substituent, can make N-protection challenging.[9] Additionally, the acidic N-H proton requires a sufficiently strong base for deprotonation to facilitate the reaction with Boc anhydride.
Recommended Protocol for N-Boc Protection:
-
Deprotonation: To a solution of this compound in anhydrous DMF or THF at 0 °C, add 1.1 equivalents of sodium hydride (60% dispersion in mineral oil).
-
Stirring: Allow the mixture to stir at 0 °C for 30-60 minutes to ensure complete deprotonation.
-
Addition of Boc Anhydride: Add 1.2 equivalents of di-tert-butyl dicarbonate (Boc₂O) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Carefully quench the reaction with saturated aqueous ammonium chloride solution and extract the product with an organic solvent like ethyl acetate.
| Parameter | Recommendation | Rationale |
| Base | Sodium Hydride (NaH) | A strong, non-nucleophilic base is required for efficient deprotonation of the weakly acidic indole N-H. |
| Solvent | Anhydrous DMF or THF | Aprotic, polar solvents are ideal for this type of reaction. |
| Temperature | 0 °C to Room Temp | Initial cooling controls the exothermic deprotonation, followed by warming to facilitate the reaction with Boc₂O. |
Issue 3: Challenges in Palladium-Catalyzed Cross-Coupling Reactions
Question: I am planning a Suzuki or Buchwald-Hartwig amination on a halogenated derivative of this compound. Are there any specific challenges I should anticipate?
Answer: Yes, palladium-catalyzed cross-coupling reactions with indole substrates can be challenging. The indole nitrogen can act as a ligand for the palladium catalyst, potentially inhibiting its catalytic activity.[10] N-protection is often crucial for the success of these reactions.
Key Considerations for Cross-Coupling Reactions:
-
N-Protection: Protecting the indole nitrogen with a group like Boc or pivaloyl is highly recommended to prevent catalyst inhibition and improve reaction outcomes.[11]
-
Ligand Choice: The choice of phosphine ligand is critical. For Buchwald-Hartwig amination, sterically hindered, electron-rich ligands like tBuXPhos often give good results.[12][13] For Suzuki couplings, ligands such as SPhos or XPhos are commonly employed.
-
Catalyst System: Using well-defined palladium precatalysts (e.g., G1, G2, G3 palladacycles) can lead to more reproducible results compared to generating the active catalyst in situ.[12]
General Workflow for Suzuki Coupling:
Caption: General workflow for a Suzuki cross-coupling reaction.
Issue 4: Unwanted Deprotection of the Benzyl Ether
Question: During a reaction, I observed cleavage of the 4-benzyloxy group. What conditions can cause this, and how can I avoid it?
Answer: The benzyl ether protecting group is generally stable but can be cleaved under certain conditions, most notably catalytic hydrogenolysis (e.g., H₂, Pd/C).[14][15] It is also sensitive to strong acids and some oxidizing agents.
Strategies to Avoid Debenzylation:
-
Avoid Reductive Conditions: If your synthetic route involves reduction steps, be mindful that conditions suitable for hydrogenating other functional groups will likely cleave the benzyl ether.
-
Alternative Deprotection Methods: If a protecting group on another part of the molecule needs to be removed by hydrogenolysis, consider using an alternative protecting group for the hydroxyl function that is stable to these conditions (e.g., a silyl ether like TBDPS).
-
Mild Reagents: When possible, opt for milder reaction conditions that are less likely to affect the benzyl ether. For instance, some Lewis acids can cleave benzyl ethers, so their use should be carefully evaluated.[16] Visible-light-mediated oxidative debenzylation using DDQ is also a known method to be aware of.[17]
Key Protocols
Protocol 1: Vilsmeier-Haack Formylation of N-Boc-4-(Benzyloxy)-6-fluoro-1H-indole
This protocol is optimized for deactivated indole substrates.
-
Vilsmeier Reagent Preparation: In a flame-dried, three-neck flask under an argon atmosphere, add anhydrous DMF (5 mL). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.5 eq.) dropwise, maintaining the temperature below 10 °C. Stir the resulting mixture at 0 °C for 30 minutes.
-
Formylation Reaction: Dissolve N-Boc-4-(Benzyloxy)-6-fluoro-1H-indole (1.0 eq.) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to 60 °C and stir for 4-6 hours, monitoring the progress by TLC.
-
Work-up: Cool the reaction mixture to room temperature and pour it slowly into a vigorously stirred mixture of crushed ice and saturated sodium bicarbonate solution. Stir until the evolution of gas ceases.
-
Extraction and Purification: Extract the aqueous mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Cross-Coupling of a Halogenated N-Boc-4-(Benzyloxy)-6-fluoro-1H-indole Derivative
This protocol provides a general guideline for Suzuki couplings.
-
Reaction Setup: In a Schlenk flask, combine the N-Boc protected halo-indole (1.0 eq.), the corresponding boronic acid or ester (1.5 eq.), and potassium carbonate (3.0 eq.).
-
Degassing: Evacuate and backfill the flask with argon three times.
-
Solvent and Catalyst Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v). To this mixture, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%) and the ligand, if required.[18]
-
Reaction: Heat the mixture to 90 °C and stir for 12-24 hours, or until TLC/LC-MS analysis indicates completion.
-
Work-up and Purification: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
References
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- Royal Society Publishing. (1965). The effect of fluorine on the electronic spectra and ionization potentials of molecules. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences.
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- ChemBK. Indole, N-BOC protected.
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- ACS Publications. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters.
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- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.org [mdpi.org]
- 12. Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous con ... - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC02554E [pubs.rsc.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Benzyl Ethers [organic-chemistry.org]
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- 18. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Stability issues of 4-(Benzyloxy)-6-fluoro-1H-indole in solution
Technical Support Center: 4-(Benzyloxy)-6-fluoro-1H-indole
Document ID: TSC-BF-IND-001
Version: 1.0
Introduction
Welcome to the technical support guide for this compound (CAS 312314-26-4). This molecule is a key intermediate in pharmaceutical research, particularly in the synthesis of serotonin receptor modulators and other central nervous system agents[1]. The integrity of this compound in solution is paramount for achieving reproducible and reliable experimental outcomes. This guide is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot the stability challenges associated with this indole derivative. We will explore the underlying chemical principles governing its stability and provide field-proven protocols to ensure the integrity of your research.
Troubleshooting Guide: Common Stability Issues
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Q1: My solution of this compound, initially colorless, has developed a yellow or brown tint. What is causing this discoloration and is the compound compromised?
A1: Root Cause Analysis & Mitigation
Discoloration is a primary indicator of chemical degradation, most commonly due to oxidation. The indole ring and the benzylic position of your molecule are both susceptible to oxidative stress.
-
Mechanism of Degradation:
-
Benzylic Oxidation: The carbon atom connecting the phenyl ring to the ether oxygen (the benzylic position) is activated and can be oxidized, especially in the presence of air (O₂), trace metal ions, or light. This can lead to the formation of aldehydes, ketones, or carboxylic acids, which are often colored impurities[2][3][4][5].
-
Indole Ring Oxidation: The electron-rich indole core can undergo oxidation, leading to the formation of complex, often polymerized, colored products. This process can be accelerated by acidic conditions and light exposure[6].
-
-
Immediate Actions & Preventative Measures:
-
Inert Atmosphere: The most effective preventative measure is to minimize oxygen exposure. When preparing solutions, use solvents that have been de-gassed by sparging with an inert gas like argon or nitrogen. Prepare and store the solution under an inert atmosphere.
-
Solvent Purity: Use high-purity or anhydrous grade solvents. Peroxides in older ethers (like THF or Dioxane) or impurities in other solvents can initiate oxidation.
-
Chelating Agents: If metal-catalyzed oxidation is suspected, the addition of a small amount of a chelating agent like EDTA (if compatible with your downstream application) can sequester metal ions.
-
Confirmation: A discolored solution should be considered compromised. We recommend analytical confirmation via HPLC-UV to check for the appearance of new impurity peaks and a decrease in the main compound's peak area.
-
Q2: I'm observing precipitation or cloudiness in my buffered aqueous solution after preparation or upon storage. What are the optimal solubility conditions?
A2: Understanding Solubility and pH Dependence
The solubility of this compound is influenced by both the solvent system and the pH of the medium.
-
Causality:
-
Poor Aqueous Solubility: As a largely hydrophobic molecule, its solubility in purely aqueous systems is limited.
-
pH-Induced Instability: Indole derivatives are known to be unstable in strongly acidic environments (pH < 4), which can lead to degradation and polymerization, with the resulting products often being less soluble[6][7]. While more stable at neutral and slightly alkaline pH, very high pH can also promote other reactions. Studies on related indole compounds show that a slightly acidic to neutral pH range is often optimal for stability[8].
-
"Salting Out": High concentrations of salts in your buffer can decrease the solubility of organic molecules, causing them to precipitate.
-
-
Troubleshooting & Recommendations:
-
Use Co-solvents: For aqueous applications, first dissolve the compound in a minimal amount of a water-miscible organic solvent such as DMSO or DMF before slowly adding it to the aqueous buffer with vigorous stirring.
-
Optimize pH: Maintain the pH of your final solution between 5.5 and 7.5. This range generally offers a good balance between solubility and stability for indole-containing molecules[8][9].
-
Fresh Preparation: Due to potential for slow degradation or precipitation over time, it is always best practice to prepare aqueous solutions fresh for each experiment.
-
Solubility Testing: Before a critical experiment, perform a small-scale solubility test in your intended buffer system to determine the practical concentration limit.
-
Q3: My experimental results are inconsistent, and I suspect the compound is degrading during the assay. How can I minimize degradation in real-time?
A3: Controlling the Experimental Environment
Inconsistent results often point to the degradation of a key reagent during the experiment. Light, temperature, and exposure to air are the most common culprits.
-
Root Cause Analysis:
-
Photodegradation: The indole nucleus and fluoro-substituents can absorb UV light, leading to photochemical degradation. This is a known issue for related fluoro-substituted aromatic compounds and is a key parameter in stability testing according to regulatory guidelines[10][11][12][13].
-
Thermal Degradation: While generally stable at room temperature for short periods, prolonged exposure to elevated temperatures during an assay can accelerate oxidative and hydrolytic degradation pathways.
-
Air Oxidation: As discussed in Q1, continuous exposure to atmospheric oxygen during a lengthy experiment can cause significant degradation.
-
-
Workflow Modifications for Enhanced Stability:
-
Light Protection: Conduct experimental steps in a dark room or use amber-colored labware (e.g., vials, microplates) to protect the solution from light.
-
Temperature Control: Maintain samples on ice or in a cooled autosampler whenever possible. Avoid leaving solutions at room temperature on the benchtop for extended periods.
-
Work Fresh: Prepare solutions immediately before use. If an experiment runs for many hours, consider preparing a fresh stock of the compound midway through.
-
Q4: How can I definitively confirm if my compound has degraded and identify the byproducts?
A4: Analytical Approaches for Stability Assessment
Visual inspection is not sufficient. You must use analytical techniques to confirm degradation and understand the byproducts, which is crucial for interpreting your results.
-
Recommended Analytical Workflow:
-
Primary Method (Quantification): High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the gold standard. Compare a sample of your aged or suspect solution against a freshly prepared, validated standard. A decrease in the area of the parent peak and the appearance of new peaks confirms degradation[14][15].
-
Confirmatory Method (Identification): Liquid Chromatography-Mass Spectrometry (LC-MS) is essential for identifying degradation products. By determining the mass-to-charge ratio (m/z) of the new peaks, you can deduce their chemical structures[16][17]. For example:
-
Oxidation: An increase in mass of +14 Da (CH₂ → C=O) or +16 Da (addition of oxygen).
-
Debenzylation: A loss of mass of -90 Da (loss of the benzyl group, C₇H₆).
-
-
Forced Degradation Study: To proactively understand potential degradation pathways, we recommend performing a forced degradation study as outlined in the protocols section. This involves intentionally stressing the compound under harsh conditions (acid, base, oxidation, light, heat) to generate and identify likely degradants[13][15].
-
Frequently Asked Questions (FAQs)
-
What is the recommended way to store this compound?
-
Solid Form: Store the solid compound in a tightly sealed container at -20°C for long-term storage (1-2 years) or at room temperature for short periods, protected from light and moisture[1][18]. Storing under an inert gas like argon is ideal.
-
In Solution: Prepare stock solutions in high-purity anhydrous DMSO or DMF. For long-term storage, aliquot into single-use vials, purge with inert gas, and store at -80°C. Avoid repeated freeze-thaw cycles.
-
-
Which solvents are best for dissolving this compound?
-
The compound exhibits good solubility in organic solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and alcohols[19]. Always use anhydrous, high-purity grade solvents to prevent introducing water or oxidative impurities.
-
-
Is this compound sensitive to light?
-
What is the expected shelf-life of a solution?
-
The shelf-life is highly dependent on the solvent, concentration, and storage conditions. A stock solution in anhydrous DMSO, stored properly at -80°C under inert gas, can be stable for several months. However, aqueous working solutions should always be prepared fresh and used within a few hours for maximum reliability.
-
Data Presentation & Summaries
Table 1: Recommended Solvents and Storage Conditions
| Parameter | Recommendation | Rationale & Key Considerations |
| Storage (Solid) | -20°C (long-term), under inert gas, protected from light. | Minimizes thermal and photo-oxidative degradation pathways.[18] |
| Stock Solution Solvent | High-purity, anhydrous DMSO or DMF. | Excellent solvating power and less reactive than protic solvents like methanol. |
| Stock Solution Storage | Aliquot and store at -80°C under inert gas. | Prevents degradation from repeated freeze-thaw cycles and oxygen exposure. |
| Aqueous Buffer pH | Maintain between pH 5.5 - 7.5. | Avoids acid-catalyzed indole degradation and potential base-catalyzed reactions.[8][9] |
| Lab Handling | Use amber vials or foil-wrapped containers. Prepare fresh. | Protects from photodegradation during experimental use.[1][13] |
Table 2: Potential Degradation Products and Analytical Signatures (for LC-MS)
| Degradation Pathway | Potential Product Structure | Expected Mass Change | Likely Cause |
| Benzylic Oxidation | 4-(Benzoyl)-6-fluoro-1H-indole | +14 Da | Air, light, metal catalysts.[3] |
| Debenzylation | 6-Fluoro-1H-indol-4-ol | -90 Da | Catalytic reduction (unlikely), strong acids, oxidative cleavage.[20] |
| Indole Ring Oxidation | Various hydroxylated or ring-opened species | +16 Da (per oxygen) | Air, light, peroxide, strong oxidants. |
Visualizations: Degradation & Troubleshooting Workflows
Diagram 1: Potential Degradation Pathways
Caption: Step-by-step workflow for troubleshooting stability problems.
Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution (10 mM in DMSO)
-
Preparation: Place a calculated amount of this compound (e.g., 2.41 mg for 1 mL of 10 mM solution) into a clean, dry amber glass vial equipped with a magnetic stir bar.
-
Inert Atmosphere: Seal the vial with a septum cap. Purge the vial with a gentle stream of dry argon or nitrogen gas for 2-3 minutes using a needle inlet and a vent needle.
-
Solvent Addition: Using a gas-tight syringe, add the required volume of anhydrous, high-purity DMSO (e.g., 1.0 mL).
-
Dissolution: Stir the mixture at room temperature until the solid is completely dissolved. A brief, gentle warming (to ~30°C) can be used if dissolution is slow.
-
Storage: Once dissolved, immediately place the stock solution in a -80°C freezer for long-term storage. If you plan to use it multiple times, first create smaller, single-use aliquots in separate amber vials, purging each with inert gas before sealing and freezing.
Protocol 2: Basic Forced Degradation Study
This protocol is intended to rapidly identify major stability liabilities. A full ICH-compliant study is more extensive.
-
Prepare Samples: Create five separate solutions of the compound at a known concentration (e.g., 0.1 mg/mL) in a suitable solvent system (e.g., 50:50 acetonitrile:water).
-
Stress Conditions:
-
Acid Hydrolysis: Add 1N HCl to one sample to achieve a final acid concentration of 0.1N.
-
Base Hydrolysis: Add 1N NaOH to a second sample to achieve a final base concentration of 0.1N.
-
Oxidation: Add 3% hydrogen peroxide to a third sample.
-
Thermal Stress: Keep a fourth sample in an oven at 60°C.
-
Photolytic Stress: Expose a fifth sample to a broad-spectrum light source (as per ICH Q1B guidelines, e.g., >1.2 million lux hours).[13]
-
Control: Keep a sixth sample protected from light at room temperature.
-
-
Analysis: After a set time (e.g., 24 hours), neutralize the acid and base samples. Analyze all samples, including the control, by HPLC-UV and LC-MS.
-
Evaluation: Compare the chromatograms of the stressed samples to the control. Significant loss of the parent peak or the appearance of new peaks indicates degradation under that specific stress condition. The LC-MS data will help identify the degradation products formed.
References
- Influence of pH on indole-dependent heterodimeric interactions between Anopheles gambiae odorant-binding proteins OBP1 and OBP4. PubMed. (2023-08-01).
- Different mechanisms for the photoinduced production of oxidative DNA damage by fluoroquinolones differing in photostability. PubMed.
- How Does PH Affect Indole-3-Butyric Acid Performance? The Plant Enthusiast - YouTube. (2025-07-06).
- This compound. MySkinRecipes.
- Why is indole acetic acid not stable under acidic conditions or light. Reddit. (2024-04-26).
- Benzyl Ethers - Protecting Groups. Organic Chemistry Portal.
- Synthesis of Benzylic Alcohols by C–H Oxidation. Journal of the American Chemical Society. (2019-11-05).
- Benzylic C–H Oxidation: Recent Advances and Applic
- Photostability and Biological Activity of Fluoroquinolones Substituted at the 8 Position After UV Irradi
- Photostability studies. (a-c) The changes in absorbance at the...
- 22.2: Benzylic Oxidations and Reductions. Chemistry LibreTexts. (2015-07-19).
- Benzylic Oxid
- Q1B Photostability Testing of New Active Substances and Medicinal Products. ICH.
- The Impact of pH on Chemical Stability in Lab Experiments. Ibis Scientific, LLC. (2025-05-01).
- ANALYTICAL METHODS FOR THE DEGRAD
- Buy 6-Benzyloxy-4-methyl-1H-indole. Smolecule.
- 312314-26-4|this compound. BIOFOUNT.
- Synthesis and biological evaluation of 4-fluoro-, 7-fluoro-, and 4,7-difluoro-5,6-dihydroxytryptamines. PubMed.
- Forced degradation and impurity profiling: recent trends in analytical perspectives. PubMed.
- Identification and characterization of alkaline hydrolytic degradation products of ivacaftor by UPLC‐PDA and UPLC‐ESI‐QTOF‐MS techniques.
- Identification and characterization of alkaline hydrolytic degradation products of ivacaftor by UPLC-PDA and UPLC-ESI-QTOF-MS techniques. PubMed. (2025-01-15).
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Technical Support Center: Strategies for Overcoming the Poor Solubility of 4-(Benzyloxy)-6-fluoro-1H-indole
Prepared by: The Senior Application Scientist Team
Welcome to the technical support guide for 4-(Benzyloxy)-6-fluoro-1H-indole. This document is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound. We provide in-depth, experience-driven answers to common questions and troubleshooting workflows to ensure the successful use of this molecule in your experiments.
Frequently Asked Questions (FAQs)
This section addresses the fundamental principles behind the solubility of this compound and introduces the primary strategies to enhance it.
Q1: Why is this compound poorly soluble in aqueous solutions?
The poor aqueous solubility of this compound is a direct result of its molecular structure. Several features contribute to its hydrophobicity:
-
Indole Ring System: The core indole structure is an aromatic heterocycle and is inherently hydrophobic.
-
Benzyloxy Group: The large, nonpolar benzyloxy substituent significantly increases the molecule's lipophilicity, making it less favorable to interact with polar water molecules.
-
Overall Aromaticity: The combination of the indole and benzyl rings creates a large, rigid, and nonpolar surface area.
While the fluorine atom adds some electronegativity, its small size and single substitution are insufficient to counteract the dominant hydrophobic character of the rest of the molecule. This high lipophilicity is a common challenge for many small molecule inhibitors and synthetic intermediates.[1]
Q2: What is the recommended first-line approach for dissolving this compound for in vitro assays?
For most laboratory-scale experiments, such as cellular assays, the most practical first step is to prepare a concentrated stock solution in a water-miscible organic solvent.[1]
Dimethyl sulfoxide (DMSO) is the most common and effective choice. It is a powerful aprotic solvent capable of dissolving a wide range of both polar and non-polar compounds.[1][2] The high-concentration stock (typically 10-50 mM) can then be serially diluted into your aqueous assay medium.
Crucial Consideration: It is vital to ensure the final concentration of the organic solvent in your assay is low (typically <0.5% v/v) to avoid solvent-induced artifacts or cytotoxicity. If precipitation occurs upon dilution, more advanced strategies outlined in this guide will be necessary.
Q3: Can adjusting the pH of my aqueous buffer improve the solubility of this compound?
Yes, pH modification can be a highly effective technique, as the solubility of ionizable compounds is pH-dependent.[3][4] The this compound molecule has an ionizable proton on the indole nitrogen (N-H).
-
Mechanism of Action: The indole N-H group is weakly acidic. By raising the pH of the solution with a base, this proton can be removed to form an anionic indolide salt. This charged species is significantly more polar than the neutral molecule and will exhibit greater aqueous solubility.[5][6] Conversely, many indole derivatives can also be protonated under strongly acidic conditions, which would also increase solubility.[3] The effectiveness of this approach depends on the compound's specific pKa.
It is recommended to experimentally determine the pH-solubility profile to identify the optimal pH for your application. This strategy is particularly useful for preparing solutions for screening or formulation development where the final pH can be controlled.[7][8]
Q4: What are co-solvents and how can they enhance solubility?
Co-solvents are water-miscible organic solvents that are added to an aqueous solution to increase the solubility of poorly soluble solutes.[9][10] They work by reducing the overall polarity of the solvent system, thereby decreasing the interfacial tension between the hydrophobic solute and the aqueous medium.[9]
Commonly used co-solvents in pharmaceutical and research settings include:
-
Ethanol
-
Propylene glycol (PG)
-
Polyethylene glycols (e.g., PEG 300, PEG 400)
-
Glycerol
This "mixed co-solvency" approach can be a powerful tool.[11] For example, adding 5-10% PEG 400 to your aqueous buffer can significantly increase its capacity to dissolve this compound and prevent precipitation upon dilution of a DMSO stock.[1]
Q5: How do cyclodextrins work, and are they suitable for this indole derivative?
Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity.[12] They can encapsulate hydrophobic "guest" molecules, like our indole derivative, into their central cavity, forming a water-soluble "inclusion complex."[13][14] This effectively shields the hydrophobic compound from the aqueous environment, dramatically increasing its apparent solubility.
-
Mechanism: The formation of this host-guest complex is a dynamic equilibrium. The exterior of the complex is polar due to the hydroxyl groups of the cyclodextrin, rendering the entire complex water-soluble.[12][15]
-
Suitability: β-cyclodextrin and its chemically modified derivatives (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD, or sulfobutylether-β-cyclodextrin, SBE-β-CD) are the most commonly used due to the ideal size of their cavity for encapsulating aromatic rings like indole.[13] Studies have shown that β-cyclodextrin has a high affinity for indole derivatives.[15]
This method is particularly valuable for preparing formulations for in vivo studies or for cell culture experiments where organic solvent concentrations must be minimized.
Caption: Formation of a water-soluble inclusion complex.
Q6: When should I consider using surfactants to improve solubility?
Surfactants should be considered when other methods are insufficient or when developing liquid formulations. Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), self-assemble into spherical structures called micelles.[16]
-
Micellar Solubilization: These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble compounds like this compound can partition into the hydrophobic core, effectively being dissolved within the aqueous phase.[16]
-
Common Surfactants: For research and pharmaceutical applications, non-ionic surfactants are often preferred due to their lower toxicity. Examples include:
-
Polysorbates (Tween® 20, Tween® 80)[1]
-
Polyoxyl castor oil derivatives (Kolliphor® EL)
-
Poloxamers (Pluronics®)
-
This technique is widely used in drug formulation but can also be adapted for in vitro assays, provided the chosen surfactant does not interfere with the assay itself.[17][18]
Troubleshooting Guide
This section provides a practical, step-by-step workflow for resolving the most common solubility issue encountered in the lab.
Issue: My compound precipitates out of solution when I dilute my DMSO stock into an aqueous buffer.
This is a classic sign that the final concentration of the compound exceeds its thermodynamic solubility in the final solution, even with a small percentage of DMSO.[1] Follow this workflow to diagnose and solve the problem.
Caption: Troubleshooting workflow for compound precipitation.
Summary of Solubilization Strategies & Experimental Protocols
Data Presentation: Comparison of Techniques
| Technique | Mechanism of Action | Typical Concentration | Pros | Cons |
| pH Adjustment | Increases polarity by forming an ionized salt of the indole nitrogen.[5] | Adjust to pH > pKa | Simple, effective, no excipients required. | Only works for ionizable compounds; may not be compatible with assay pH.[3] |
| Co-solvents | Reduces solvent polarity, decreasing the energy barrier for solvation.[10] | 5-20% (e.g., PEG 400, Ethanol) | Easy to implement, effective for many compounds. | High concentrations can affect biological assays; potential toxicity.[19] |
| Surfactants | Encapsulates the compound within hydrophobic micelle cores.[16] | >CMC (e.g., 0.01-0.5% Tween® 80) | High solubilization capacity. | Can interfere with assays (e.g., protein binding); potential for cell lysis. |
| Cyclodextrins | Forms a water-soluble host-guest inclusion complex.[12][13] | 1-10% (e.g., HP-β-CD) | Low toxicity, high solubilization capacity, often used in vivo. | Can be more complex to prepare; potential for drug displacement. |
Experimental Protocol 1: Preparation of a Cyclodextrin Inclusion Complex
This protocol describes a common method for preparing a stock solution of this compound using Hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Prepare a Cyclodextrin Solution:
-
Weigh an appropriate amount of HP-β-CD powder.
-
Dissolve it in your desired aqueous buffer (e.g., PBS, pH 7.4) to make a 10% (w/v) solution.
-
Stir gently at room temperature until the HP-β-CD is fully dissolved. This may take some time.
-
-
Add the Compound:
-
Weigh the required amount of this compound to achieve your target final concentration (e.g., 1 mM).
-
Add the compound powder directly to the 10% HP-β-CD solution.
-
-
Facilitate Complexation:
-
Vortex the mixture vigorously for 1-2 minutes.
-
Place the vial on a rotating mixer or shaker and allow it to mix at room temperature for 12-24 hours. This extended mixing time is crucial for achieving equilibrium and maximum complexation.
-
Gentle heating (40-50°C) can sometimes accelerate the process, but check for compound stability at that temperature first.
-
-
Final Preparation:
-
After mixing, visually inspect the solution. It should be clear.
-
To remove any small amounts of undissolved compound, filter the solution through a 0.22 µm syringe filter (a low-protein-binding filter like PVDF is recommended).
-
The resulting clear solution is your stock, ready for dilution into the final assay medium.
-
References
- He, W., Lu, Y., Qi, J., Wu, W., & Li, T. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 14(11), 4683-4716.
- IJCRT.org. (2024). SOLUBILITY ENHANCEMENT TECHNIQUES OF POORLY WATER-SOLUBLE DRUGS.
- Deshmukh, A. S., Tiwari, K. J., & Mahajan, V. R. (2017). Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. Journal of Pharmaceutical and Biological Sciences, 5(2), 59-69.
- Auctores Online Publishing. (n.d.). Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. Auctores.
- Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. Journal of Medical and Pharmaceutical Allied Sciences, 1(1), 1-13.
- Kumar, V., Singh, S., Singh, S., & Kumar, V. (2018). β-cyclodextrin mediated synthesis of indole derivatives: reactions of isatins with 2-amino(or 2-thiole)
- BenchChem. (2025).
- BenchChem. (n.d.). Technical Support Center: Enhancing the Solubility of 2,3-Dihydro-7-Azaindole Analogs. BenchChem.
- Lissi, E. A., & de Violet, P. F. (1996). Effect of β-Cyclodextrin on the Excited State Properties of 3-Substituted Indole Derivatives. The Journal of Physical Chemistry, 100(23), 9733-9738.
- Sremac, M., Sakac, N., & Vianello, R. (2016). Interactions of Indole Derivatives with β-Cyclodextrin: A Quantitative Structure-Property Relationship Study. PLoS ONE, 11(4), e0154256.
- Sremac, M., Sakac, N., & Vianello, R. (2016).
- Edwards, D. A., Luthy, R. G., & Liu, Z. (1991). Selective Solubilization of Polycyclic Aromatic Hydrocarbons from Multicomponent Nonaqueous-Phase Liquids into Nonionic Surfactant Micelles. Environmental Science & Technology, 25(1), 127-133.
- Singh, A., & Pai, R. S. (2022). Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds. Molecules, 27(11), 3462.
- Arkema. (n.d.). Emulsifiers and solubilizers. Arkema Specialty Surfactants.
- Edris, A. E., et al. (2010). Solubilization of some flavor and fragrance oils in surfactant/water system.
- Orstan, A., & Ross, J. B. A. (1987). Investigation of The β-Cyclodextrin-Indole Inclusion Complex by Absorption and Fluorescence Spectroscopies. The Journal of Physical Chemistry, 91(11), 2739-2745.
- Avdeef, A. (2001). pH and Solubility.
- Kumar, A., Saini, P., & Singh, V. (2021). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 4(6), 1-10.
- ScienceDirect. (n.d.). Co-solvent. ScienceDirect Topics.
- Fiveable. (n.d.). pH and Solubility. AP Chemistry Study Guide.
- Amir, M., Alam, M. A., Aftab, M. F., & Nabi, M. G. (2022). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Asian Journal of Dental and Health Sciences, 2(3), 1-4.
- Chemistry LibreTexts. (2019). The Effects of pH on Solubility. Chemistry LibreTexts.
- Big Bend Community College. (2020, April 22). Impact of pH on Solubility [Video]. YouTube.
- MedchemExpress. (n.d.). Co-solvents. MCE.
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- 10. Co-solvent: Significance and symbolism [wisdomlib.org]
- 11. Solubility Enhancement Techniques for Poorly Water-Soluble Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. tandfonline.com [tandfonline.com]
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- 15. Interactions of Indole Derivatives with β-Cyclodextrin: A Quantitative Structure-Property Relationship Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. specialtysurfactants.arkema.com [specialtysurfactants.arkema.com]
- 18. researchgate.net [researchgate.net]
- 19. ijcrt.org [ijcrt.org]
Technical Support Center: Protecting Group Strategies for 4-(Benzyloxy)-6-fluoro-1H-indole
Welcome to the technical support center for synthetic strategies involving 4-(benzyloxy)-6-fluoro-1H-indole. This guide provides in-depth, field-proven insights into the selection and implementation of nitrogen protecting groups for this specific substrate. The inherent challenge lies in the orthogonality required to modify the indole core without compromising the acid-sensitive 4-O-benzyl ether. This document is structured to anticipate and resolve common experimental issues encountered by researchers in medicinal and process chemistry.
Frequently Asked Questions (FAQs)
Q1: Why is N-protection necessary for this compound?
Protecting the indole nitrogen is crucial for several reasons:
-
Preventing Side Reactions: The indole N-H proton is acidic (pKa ≈ 17 in H₂O, ~21 in DMSO), making the corresponding indolide anion a potent nucleophile.[1][2] Without protection, many reactions intended for other parts of the molecule (e.g., metal-catalyzed cross-couplings, lithiation) can lead to undesired N-functionalization.
-
Improving Stability: The indole ring is electron-rich and susceptible to oxidation or polymerization under acidic conditions.[3][4] Electron-withdrawing protecting groups (like Boc or sulfonyl groups) decrease the electron density of the pyrrole ring, enhancing its stability.[5][6]
-
Directing Regioselectivity: N-protection is essential for directing lithiation to the C2 position. Treatment of N-protected indoles with organolithium bases results in selective deprotonation at C2, creating a powerful nucleophile for introducing substituents at that position.[1]
Q2: What is the primary challenge when selecting an N-protecting group for this specific molecule?
The core challenge is orthogonality with the 4-O-benzyl (Bn) ether. The benzyl ether is labile under standard hydrogenolysis conditions (e.g., H₂, Pd/C), which are commonly used to remove protecting groups like carbobenzyloxy (Cbz) or the benzyl group itself.[5] Therefore, the chosen N-protecting group must be removable under conditions that do not cleave the O-Bn ether.
Q3: Which N-protecting groups offer the best orthogonality with the 4-O-benzyl ether?
Based on the need to preserve the O-Bn group, the following protecting groups are highly recommended:
-
Boc (tert-Butoxycarbonyl): This is often the group of choice. It is stable to a wide range of basic, nucleophilic, and reductive conditions but is readily cleaved with mild to strong acids (e.g., TFA, HCl), which the O-Bn group tolerates.[7][8]
-
SEM (2-(Trimethylsilyl)ethoxymethyl): This group offers excellent orthogonality. It is stable to many reaction conditions but can be selectively removed using fluoride ion sources (e.g., TBAF) or certain Lewis acids, neither of which will affect the O-Bn group.[4][9][10]
-
Sulfonyl Groups (e.g., Ts, SES): While traditional tosyl (Ts) groups can be difficult to remove, newer sulfonyl derivatives like 2-(trimethylsilyl)ethanesulfonyl (SES) are cleaved by fluoride ions, providing another orthogonal option.[6][11]
The decision-making process for selecting an appropriate protecting group is visualized in the diagram below.
Caption: Decision tree for selecting an orthogonal N-protecting group.
Troubleshooting Guide
Problem 1: My N-protection reaction is incomplete or gives a low yield.
This is a common issue that can often be traced back to the deprotonation step.
Probable Causes & Solutions:
-
Insufficient Deprotonation: The indole N-H is acidic, but requires a strong base for complete deprotonation.[12]
-
Reagent Quality: Sodium hydride is particularly sensitive to moisture.
-
Solution: Use a fresh bottle of NaH or wash the dispersion with anhydrous hexanes before use to remove the protective mineral oil and any surface hydroxides. Always perform the reaction under a dry, inert atmosphere (e.g., Nitrogen or Argon).[13]
-
-
Inappropriate Solvent:
-
Low Reaction Temperature: While initial deprotonation is often performed at 0 °C to control the reaction, subsequent addition of the electrophile (e.g., Boc₂O, SEM-Cl) may require warming to room temperature for the reaction to proceed to completion.[5]
-
Solution: Monitor the reaction by TLC. If it stalls, allow the reaction to warm to room temperature and stir for several hours.[15]
-
Problem 2: I am observing significant C3-alkylation alongside N-alkylation.
The indolide anion is an ambident nucleophile, meaning it can react at either the N1 or C3 position. The regioselectivity is highly dependent on reaction conditions.[3]
Probable Causes & Solutions:
-
Counter-ion Effect: The nature of the cation from the base can influence the reaction site. Cations that coordinate strongly with the nitrogen atom (like Li⁺) can sometimes lead to more C3-alkylation.[12]
-
Solution: Using bases with "softer" counter-ions like Na⁺ (from NaH) or K⁺ (from KOtBu or K₂CO₃) in polar aprotic solvents like DMF generally favors N-alkylation.[13]
-
-
Incomplete Deprotonation: If the indole is not fully deprotonated, the remaining neutral indole can be alkylated at C3 under certain conditions.
-
Solution: Ensure complete deprotonation by using a sufficient excess of a strong base and allowing adequate time for the deprotonation to occur before adding the electrophile.[13]
-
Problem 3: My N-Boc deprotection with TFA is cleaving my 4-O-benzyl group.
While generally stable, the O-benzyl group can be susceptible to cleavage under harsh acidic conditions, especially with prolonged reaction times or elevated temperatures.
Probable Causes & Solutions:
-
Excessively Harsh Conditions: Using concentrated TFA for extended periods can lead to undesired cleavage.
-
Solution 1 (Milder Acid): Switch to a milder acid system. A solution of 4M HCl in dioxane or ethyl acetate is often sufficient to remove the Boc group without affecting the benzyl ether.[7]
-
Solution 2 (Modified TFA Conditions): Use a lower concentration of TFA (e.g., 20-50% in CH₂Cl₂) and run the reaction at 0 °C to room temperature, monitoring carefully by TLC to minimize reaction time.
-
Solution 3 (Alternative Protocol): A very mild method for N-Boc deprotection involves using oxalyl chloride (3 equivalents) in methanol at room temperature.[5][16] This protocol is effective for substrates with acid-sensitive groups.
-
Problem 4: Removal of my N-SEM group with TBAF is sluggish or fails.
The efficiency of fluoride-mediated SEM deprotection can be influenced by several factors.
Probable Causes & Solutions:
-
Hydrated TBAF: Tetrabutylammonium fluoride (TBAF) is highly hygroscopic. The presence of water can significantly reduce its efficacy.
-
Solution: Use a solution of TBAF in THF (typically 1M). If using solid TBAF, ensure it is anhydrous. For particularly stubborn cases, using neat TBAF under vacuum can sometimes accelerate the reaction.[10]
-
-
Steric Hindrance: If the molecule is sterically congested around the N-SEM group, deprotection may be slower.
-
Solution: Increase the reaction temperature (e.g., to 50 °C or refluxing in THF) and/or increase the excess of TBAF used. Monitor the reaction over a longer period.
-
-
Alternative Reagents:
Quantitative Data & Protocols
Table 1: Comparison of Orthogonal N-Protecting Groups
| Protecting Group | Introduction Conditions | Deprotection Conditions | Orthogonal To O-Bn? | Key Considerations |
| Boc | Boc₂O, Base (NaH, KOtBu, or DMAP), THF or DMF, 0 °C to RT[8][18] | Acidic (TFA/CH₂Cl₂; 4M HCl/Dioxane)[7] | Yes | Most common and reliable. Potential for acid-catalyzed side reactions on sensitive substrates.[19] |
| SEM | SEM-Cl, NaH, DMF, 0 °C to RT[5][15] | Fluoride (TBAF/THF) or Lewis Acid (MgBr₂)[9][10] | Yes | Excellent orthogonality. Reagents can be more expensive than Boc₂O. |
| SES | SES-Cl, Base (e.g., Et₃N), CH₂Cl₂ | Fluoride (TBAF/THF or CsF/DMF)[11] | Yes | Electron-withdrawing sulfonyl group strongly deactivates the indole ring. |
Experimental Protocols
Protocol 1: General Procedure for N-Boc Protection
-
To a flame-dried flask under an inert atmosphere, add this compound (1.0 eq.).
-
Dissolve the indole in anhydrous DMF (approx. 0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise.
-
Stir the mixture at 0 °C for 30-60 minutes.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq.) either as a solid or dissolved in a small amount of DMF.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate (3x). Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (e.g., Hexanes/Ethyl Acetate gradient).
Protocol 2: Orthogonal Deprotection of N-SEM Group
-
Dissolve the N-SEM protected indole (1.0 eq.) in anhydrous THF (approx. 0.1 M).
-
Add a 1M solution of TBAF in THF (2.0-3.0 eq.) dropwise at room temperature.
-
Stir the reaction at room temperature or warm to 50 °C if the reaction is slow. Monitor by TLC.
-
Once complete, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify via flash column chromatography to yield the deprotected indole.
Caption: A generalized workflow for the N-protection strategy.
References
- Wikipedia. Indole. [Link]
- PubMed.
- Química Organica.org. Indole. [Link]
- Química Organica.org. indole acidity. [Link]
- ResearchGate.
- Synthesis and Chemistry of Indole. [Link]
- ACS Publications. The Acidity of Weak NH Acids: Expanding the pKa Scale in Acetonitrile. [Link]
- ResearchGate. Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines | Request PDF. [Link]
- C&EN Global Enterprise. Molecular-editing reaction expands indoles with nitrogen. [Link]
- RSC Publishing. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
- A Practical Synthesis of 1-N-SEM-Protected 3-Iodo-7-methyl-2-piperidin-3-ylindole. [Link]
- NIH PMC. AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES. [Link]
- ResearchGate.
- Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. [Link]
- ResearchGate. What's the best way to protect the NH group in Heterocyclic Compounds?. [Link]
- ResearchGate. Indole N‐Boc deprotection method development. [Link]
- RSC Publishing. Mild deprotection of the N-tert‐butyloxycarbonyl (N‐Boc) group using oxalyl chloride. [Link]
- p-METHOXYBENZYL GROUP AS A PROTECTING GROUP OF THE NITROGEN IN INDOLE DERIVATIVES: DEPROTECTION BY DDQ OR TRIFLUOROACETIC ACID. [Link]
- Organic Chemistry Portal. Protection of N- and O-Functional Groups. [Link]
- ResearchGate. Deprotection of indoles under microwave assisted conditions using TFE and HFIP as solvents. [Link]
- ACS Publications. Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. [Link]
- Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]
- NIH.
- ACS Publications. Novel Deprotection of SEM Ethers: A Very Mild and Selective Method Using Magnesium Bromide. [Link]
- NIH PMC.
- Wikipedia. Protecting group. [Link]
- NIH PMC. Gold-Catalyzed “Back-to-Front” Synthesis of 4-Silyloxyindoles. [Link]
- NIH.
- PubMed. Design and synthesis of a novel series of [1-(4-hydroxy-benzyl)-1H-indol-5-yloxy]-acetic acid compounds as potent, selective, thyroid hormone receptor β agonists. [Link]
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- 9. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Synthesis of 4-(Benzyloxy)-6-fluoro-1H-indole
Welcome to the technical support center for the synthesis of 4-(Benzyloxy)-6-fluoro-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this valuable indole derivative. Drawing from established synthetic protocols and troubleshooting experience, this resource provides in-depth, practical solutions to optimize your reaction outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of this compound, which is often prepared via modifications of classical indole syntheses such as the Fischer, Leimgruber-Batcho, or Bischler-Möhlau methods.
Issue 1: Low Yield of the Desired Product
Question: My reaction is resulting in a low yield of this compound. What are the likely causes and how can I improve it?
Answer: Low yields in indole synthesis are a frequent challenge and can stem from several factors, particularly when employing methods like the Fischer indole synthesis.[1]
Probable Causes & Solutions:
-
Inappropriate Acid Catalyst: The choice of acid is critical. A catalyst that is too strong can cause decomposition and tar formation, while one that is too weak may lead to an incomplete reaction.[1][2]
-
Sub-optimal Reaction Temperature: High temperatures can lead to the formation of intractable tars and polymers, while low temperatures may result in incomplete conversion.[1]
-
Unstable Hydrazone Intermediate (Fischer Indole Synthesis): The arylhydrazone intermediate may be unstable and decompose before cyclization.
-
Impure Starting Materials: Impurities in the starting arylhydrazine or carbonyl compound can inhibit the reaction.
Issue 2: Formation of Tarry and Polymeric Byproducts
Question: My reaction mixture is turning into a dark, tarry mess, making product isolation difficult. How can I prevent this?
Answer: Tar formation is a common issue in acid-catalyzed reactions like the Fischer indole synthesis, often due to harsh reaction conditions.[1][2]
Probable Causes & Solutions:
-
Excessively Strong Acid Catalyst or High Concentration: Harsh acidic conditions can promote polymerization and degradation.
-
Solution: Use a milder acid catalyst or a lower concentration of the acid.[2]
-
-
High Reaction Temperature: As mentioned, high temperatures accelerate side reactions leading to tar formation.[1]
-
Solution: Maintain the lowest effective temperature that allows the reaction to proceed at a reasonable rate.[2]
-
-
Prolonged Reaction Time: Leaving the reaction for too long, even at an optimal temperature, can lead to product degradation.
-
Solution: Monitor the reaction progress closely using TLC and quench the reaction as soon as the starting material is consumed or the product spot on the TLC plate appears to be degrading.[2]
-
Issue 3: Presence of an N-Alkylated Impurity
Question: I am observing an impurity that appears to be an N-alkylated version of my starting material or product. How is this happening and how can I avoid it?
Answer: N-alkylation can occur if there are alkylating agents present, either as impurities in the starting materials or solvents, or if the reaction conditions inadvertently promote such a side reaction. While C3-alkylation is often a more common side reaction for indoles due to the high nucleophilicity of the C3 position, N-alkylation can also occur.[4]
Probable Causes & Solutions:
-
Contaminated Reagents or Solvents: Solvents like DMF can contain trace amounts of dimethylamine which can participate in side reactions. Alkyl halide starting materials for other steps may also be a source of contamination.
-
Solution: Use high-purity, dry solvents. Ensure all glassware is scrupulously clean.
-
-
Reaction with Solvent: Under certain basic conditions, solvents like DMF can act as a source for methylation.
-
Solution: If N-methylation is observed with DMF, consider alternative polar aprotic solvents like THF or acetonitrile.
-
-
Choice of Base and Temperature: In reactions where a base is used, the choice of base and reaction temperature can influence the N- versus C-alkylation ratio.[5]
-
Solution: Classical conditions for N-alkylation often use a strong base like NaH in DMF or THF.[5] If this is not the desired reaction, milder bases should be considered. Higher reaction temperatures can sometimes favor the thermodynamically more stable N-alkylated product over the kinetically favored C3-alkylated product.[5][6]
-
Issue 4: Debenzylation of the Product
Question: I am seeing an impurity corresponding to the debenzylated product, 6-fluoro-1H-indol-4-ol. What reaction conditions could be causing this?
Answer: The benzyl ether protecting group can be cleaved under certain conditions, particularly hydrogenolysis or strongly acidic conditions.
Probable Causes & Solutions:
-
Reductive Conditions: If a reduction step is part of the synthesis (e.g., in the Leimgruber-Batcho synthesis), the conditions might be harsh enough to cleave the benzyl group.[7] Catalytic hydrogenation (e.g., with Pd/C and H₂) is a common method for debenzylation.[8]
-
Solution: If using catalytic hydrogenation for another transformation, consider a milder reducing agent or a different protecting group that is stable to these conditions. Alternative debenzylation methods that might be inadvertently occurring include the use of strong acids or certain Lewis acids.[9][10]
-
-
Acid-Catalyzed Cleavage: While generally stable, prolonged exposure to very strong acids at high temperatures can lead to some cleavage of the benzyl ether.
-
Solution: Use the mildest acidic conditions necessary for the primary reaction and monitor the reaction time to avoid prolonged exposure.[2]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities to expect in the synthesis of this compound?
A1: Besides the starting materials, common impurities can include:
-
Polymeric and tarry materials: Resulting from harsh acidic conditions and high temperatures.[2]
-
Regioisomers: If an unsymmetrical ketone is used in a Fischer indole synthesis.[2][3]
-
Over-reduction byproducts: In syntheses involving a reduction step, such as the Leimgruber-Batcho method, where the nitro group is reduced.[7]
-
Debenzylated product (6-fluoro-1H-indol-4-ol): If conditions are suitable for cleavage of the benzyl ether.
-
N- or C-alkylated byproducts: If alkylating agents are present as contaminants or if side reactions with solvents occur.[4]
Q2: What is a reliable method for purifying the crude this compound?
A2: The most common and effective methods for purifying indole derivatives are column chromatography and recrystallization.[7][11][12]
-
Column Chromatography: This is a versatile technique for separating the desired product from a variety of impurities.[13][14] A typical stationary phase is silica gel, and the mobile phase is often a mixture of a non-polar solvent (like hexanes or toluene) and a more polar solvent (like ethyl acetate or dichloromethane).[13][15]
-
Recrystallization: This method is excellent for removing small amounts of impurities and can yield highly pure crystalline material, provided a suitable solvent is found.[16] The principle is based on the differential solubility of the compound and impurities in a solvent at different temperatures.[16]
Q3: How can I effectively monitor the progress of my reaction to minimize impurity formation?
A3: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring reaction progress.[2][7]
-
Procedure: Periodically take a small aliquot of the reaction mixture, dilute it, and spot it on a TLC plate alongside spots of your starting materials.
-
Analysis: By observing the disappearance of starting material spots and the appearance of the product spot, you can determine the optimal time to stop the reaction. This helps to prevent the formation of byproducts from over-reaction or degradation of the product under the reaction conditions.[2]
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Yes, standard laboratory safety practices are essential.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.
-
Fume Hood: Conduct all reactions in a well-ventilated fume hood, especially when working with volatile solvents and corrosive acids.
-
Handling Reagents: Be cautious when handling strong acids like PPA and Lewis acids. Quench reactions carefully, often by pouring them onto ice-water.[1] Hydrazine derivatives, which may be used in the Fischer indole synthesis, can be toxic and should be handled with care.
Data Summary
| Impurity Type | Probable Cause | Recommended Purification Method |
| Tarry/Polymeric Byproducts | Harsh acid, high temperature | Column Chromatography |
| Regioisomers | Unsymmetrical ketone (Fischer) | Column Chromatography |
| Over-reduced Byproducts | Non-selective reducing agent | Column Chromatography, Acidic Wash |
| Debenzylated Product | Hydrogenolysis, strong acid | Column Chromatography |
| N- or C-alkylated Byproducts | Contaminants, solvent reaction | Column Chromatography |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol provides a general guideline for purifying crude this compound using silica gel chromatography.
-
TLC Analysis: First, determine an appropriate solvent system using TLC. The ideal system should give your desired product an Rf value of approximately 0.2-0.4.[17] A common starting point for indole derivatives is a mixture of hexanes and ethyl acetate.
-
Column Packing:
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent like dichloromethane.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.[17]
-
-
Elution:
-
Carefully add the eluent to the column and begin collecting fractions.
-
A gradient elution, where the polarity of the solvent is gradually increased (e.g., by increasing the percentage of ethyl acetate in hexanes), can be effective for separating compounds with different polarities.[17]
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
-
Protocol 2: Purification by Recrystallization
This protocol outlines the steps for purifying the title compound by recrystallization.
-
Solvent Selection: The key is to find a solvent (or solvent pair) in which the compound is sparingly soluble at room temperature but highly soluble when hot. Ethanol or a mixture of ethanol and water is often a good starting point for indole derivatives.[16]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add more solvent in small portions if necessary, but avoid using a large excess to ensure good recovery.[16]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration by quickly passing the hot solution through a fluted filter paper into a pre-heated flask.[16]
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[16]
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and then dry them thoroughly.
Visualizations
Caption: Troubleshooting workflow for impurity formation and purification.
References
- MDPI. (n.d.). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization).
- National Institutes of Health. (n.d.). Why Do Some Fischer Indolizations Fail?.
- National Institutes of Health. (n.d.). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction.
- Google Patents. (n.d.). US5085991A - Process of preparing purified aqueous indole solution.
- ResearchGate. (n.d.). (PDF) Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization).
- PubMed. (n.d.). Purification of indolyl-3-alkane alpha-hydroxylase by affinity chromatography on indolyl-agarose columns.
- Royal Society of Chemistry. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles.
- Google Patents. (n.d.). CN105646324A - Preparation method of high-purity indole.
- ResearchGate. (n.d.). Isolation and Characterization Procedure for Indole Alkaloids from the Marquesan Plant Rauvolfia Nukuhivensis.
- MDPI. (n.d.). Enantioselective Catalytic Synthesis of N-alkylated Indoles.
- University of Calgary. (n.d.). Column chromatography.
- University of Rochester. (n.d.). Purification: Tips for Flash Column Chromatography.
- Reddit. (2021). Problems with Fischer indole synthesis.
- SiliCycle. (2011). Selective Debenzylation of Benzyl Protected Groups with SiliaCat Pd(0) under Mild Conditions.
- Beilstein Journal of Organic Chemistry. (n.d.). Identification and synthesis of impurities formed during sertindole preparation.
- ResearchGate. (n.d.). An efficient method for the N-debenzylation of aromatic heterocycles.
- Royal Society of Chemistry. (n.d.). Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of natural products.
- Beilstein Journal of Organic Chemistry. (n.d.). Identification and synthesis of impurities formed during sertindole preparation.
- YouTube. (2021). column chromatography & purification of organic compounds.
- Organic Syntheses. (n.d.). Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals followed by Reduction: 4-Benzyloxyindole.
- ResearchGate. (n.d.). Use of benzyloxycarbonyl (Z)-based fluorophilic tagging reagents in the purification of synthetic peptides | Request PDF.
- National Institutes of Health. (n.d.). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate.
- ResearchGate. (n.d.). Synthesis and characterization of new impurities in obeticholic acid.
- PubMed. (n.d.). Basic and neutral route specific impurities in MDMA prepared by different synthesis methods. Comparison of impurity profiles.
- Pharmaffiliates. (n.d.). Tezacaftor-impurities.
- Semantic Scholar. (n.d.). Synthesis, Isolation, Identification and Characterization of a Drug-Excipient Interaction Degradation Impurity in Pramipexole by HPLC, LC/MS and NMR.
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- 10. Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of natural products - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization) | MDPI [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. web.uvic.ca [web.uvic.ca]
- 14. m.youtube.com [m.youtube.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Purification [chem.rochester.edu]
Technical Support Center: Scaling Up the Synthesis of 4-(Benzyloxy)-6-fluoro-1H-indole
Welcome to the comprehensive technical support guide for the synthesis of 4-(Benzyloxy)-6-fluoro-1H-indole. This document is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and successfully scale up this important synthesis. The indole ring is a vital scaffold in numerous natural products and pharmaceuticals, and understanding the nuances of its synthesis is crucial for successful drug discovery and development.[1][2]
Troubleshooting Guide: Navigating Common Synthesis Challenges
Scaling up any chemical synthesis introduces complexities that may not be apparent at the bench scale.[3] This section addresses specific issues you might encounter during the synthesis of this compound, with a focus on the Leimgruber-Batcho indole synthesis, a common and effective method for such compounds.[4]
Issue 1: Low Yield of the Final Product
A lower-than-expected yield is one of the most frequent challenges in multi-step organic synthesis.[5]
Possible Causes & Solutions:
-
Incomplete Enamine Formation: The initial condensation to form the enamine intermediate is a critical step.
-
Troubleshooting: Ensure your reagents, particularly N,N-dimethylformamide dimethyl acetal (DMF-DMA) and any co-reagents like pyrrolidine, are of high purity and freshly opened.[4] The reaction time and temperature may need to be optimized. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]
-
-
Inefficient Reductive Cyclization: The conversion of the enamine to the indole is the key ring-forming step.
-
Troubleshooting: The activity of the reducing agent is paramount. If using a catalyst like Raney nickel or Palladium on carbon, ensure it is fresh and active.[4] For chemical reductants like sodium dithionite, portion-wise addition can help control the reaction.[4] Anhydrous conditions are often crucial as water can interfere with the catalyst and intermediates.[7]
-
-
Sub-optimal Reaction Conditions: Temperature and catalyst choice are critical.
-
Troubleshooting: A temperature that is too high can lead to decomposition and tar formation, while a temperature that is too low will result in an incomplete reaction.[5][6] Experiment with a range of temperatures to find the optimal balance. The choice of acid or catalyst is also substrate-dependent; what works for one indole synthesis may not be ideal for another.[5]
-
Issue 2: Formation of Tarry Byproducts
The appearance of dark, intractable materials is a common issue, especially in acid-catalyzed reactions like the Fischer indole synthesis, and can also occur under harsh conditions in other methods.[5]
Possible Causes & Solutions:
-
Harsh Reaction Conditions: High temperatures and overly strong acidic catalysts are often the culprits.
-
Troubleshooting: Consider lowering the reaction temperature.[8] If using an acid catalyst, you might experiment with milder alternatives. For instance, in a Fischer indole synthesis, moving from a strong Brønsted acid like H₂SO₄ to a Lewis acid like ZnCl₂ could be beneficial.[5] Microwave-assisted synthesis can sometimes offer rapid heating and improved yields in shorter reaction times, potentially reducing byproduct formation.[5]
-
-
Inefficient Mixing on Scale-Up: Localized overheating due to poor agitation can lead to decomposition.
-
Troubleshooting: Ensure the reactor's stirring mechanism is adequate for the volume and viscosity of the reaction mixture to maintain homogeneity.[3]
-
Issue 3: Difficulty in Product Purification
Isolating the pure this compound from the crude reaction mixture can be challenging.
Possible Causes & Solutions:
-
Presence of Multiple Spots on TLC: This indicates the formation of byproducts.
-
Troubleshooting: If you observe multiple spots, optimizing the reaction conditions to improve selectivity is the first step. For purification, column chromatography is often necessary.[6] Experiment with different solvent systems to achieve good separation. A mixture of a non-polar solvent like hexane or cyclohexane with a more polar solvent like ethyl acetate is a good starting point for many indole derivatives.[4]
-
-
Emulsion Formation During Work-up: This can make phase separation difficult.
-
Troubleshooting: Adding brine (saturated NaCl solution) during the aqueous wash can help break up emulsions.
-
-
Product Degradation on Silica Gel: Some indole derivatives can be sensitive to the acidic nature of standard silica gel.
-
Troubleshooting: If you suspect your product is degrading on the column, you can use deactivated silica gel (by adding a small percentage of a base like triethylamine to the eluent) or switch to a different stationary phase like alumina.
-
Frequently Asked Questions (FAQs)
Q1: Which is the best synthetic route for this compound?
While several methods exist for indole synthesis, the Leimgruber-Batcho synthesis is a highly recommended route for this specific target.[4] This method starts from a substituted nitrotoluene, proceeds through an enamine intermediate, and then undergoes a reductive cyclization. It is known for its high yields and generally milder reaction conditions compared to the classical Fischer indole synthesis.[4]
Q2: What are the key starting materials for the Leimgruber-Batcho synthesis of this compound?
The primary starting material would be 4-(benzyloxy)-2-fluoro-6-nitrotoluene . This can be synthesized from commercially available precursors.
Q3: What are the critical safety precautions to consider during this synthesis?
-
Handling of Reagents: Many reagents used in organic synthesis are toxic, flammable, or corrosive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Raney Nickel: If you use Raney nickel as a catalyst for the reduction, be aware that it is pyrophoric (can ignite spontaneously in air) when dry. It should always be handled as a slurry in a solvent like water or ethanol.
-
Hydrazine Hydrate: Hydrazine hydrate is a common reducing agent used with Raney nickel. It is highly toxic and a suspected carcinogen. Handle with extreme care and appropriate containment.
Q4: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a quick and effective way to monitor the reaction.[6] By spotting the reaction mixture alongside the starting material on a TLC plate, you can visualize the consumption of the starting material and the formation of the product. Liquid Chromatography-Mass Spectrometry (LC-MS) provides more detailed information, including the mass of the product and byproducts, confirming the reaction's progress and identifying any unexpected species.[6]
Q5: What are the expected spectroscopic data for this compound?
-
¹H NMR: Expect signals for the aromatic protons on the indole and benzene rings, a singlet for the benzylic CH₂ group, and a broad singlet for the N-H proton of the indole.
-
¹³C NMR: Expect signals for all the unique carbon atoms in the molecule, including those in the indole and benzene rings and the benzylic CH₂ carbon.
-
¹⁹F NMR: A singlet is expected for the fluorine atom attached to the indole ring.
-
Mass Spectrometry: The molecular ion peak corresponding to the exact mass of C₁₅H₁₂FNO should be observed.
Experimental Protocols
Proposed Synthesis of this compound via Leimgruber-Batcho Synthesis
This protocol is adapted from established procedures for similar indole syntheses.[6][9]
Step 1: Synthesis of (E)-1-(4-(Benzyloxy)-2-fluoro-6-nitrophenyl)-N,N-dimethylmethanamine
-
To a solution of 4-(benzyloxy)-2-fluoro-6-nitrotoluene in dry DMF, add N,N-dimethylformamide dimethyl acetal (DMF-DMA).
-
The addition of a secondary amine like pyrrolidine can accelerate the reaction.[9]
-
Heat the reaction mixture and monitor its progress by TLC until the starting material is consumed.
-
Upon completion, remove the solvent under reduced pressure to obtain the crude enamine intermediate, which is often a colored solid. This intermediate can be used in the next step without further purification.
Step 2: Reductive Cyclization to this compound
-
Dissolve the crude enamine from the previous step in a suitable solvent mixture (e.g., THF/methanol).
-
Carefully add the reducing agent. A common system is Raney nickel with hydrazine hydrate.[6][9] The addition of hydrazine hydrate can cause vigorous gas evolution and an exothermic reaction, so it should be done cautiously and with appropriate cooling.
-
Maintain the reaction at a controlled temperature and monitor by TLC until the enamine is consumed and the indole product is formed.
-
Once the reaction is complete, carefully filter off the catalyst (e.g., through a pad of Celite). Caution: Raney nickel is pyrophoric when dry.
-
Perform an aqueous work-up. This typically involves partitioning the reaction mixture between an organic solvent (e.g., ethyl acetate) and water. An acidic wash can be used to remove any basic byproducts.[6]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).[9]
Visualizing the Process
Reaction Workflow
Caption: Leimgruber-Batcho synthesis workflow for this compound.
Troubleshooting Logic
Caption: A logical flow for troubleshooting common synthesis problems.
Quantitative Data Summary
| Parameter | Typical Range/Value | Notes |
| Reaction Temperature (Enamine Formation) | 80-120 °C | Substrate dependent; monitor by TLC. |
| Reaction Temperature (Cyclization) | 25-60 °C | Can be exothermic; requires careful control. |
| Typical Yield | 60-85% (overall) | Highly dependent on optimization and scale. |
| Column Chromatography Eluent | 5-20% Ethyl Acetate in Hexanes | Adjust gradient based on TLC. |
References
- Common side reactions in Fischer indole synthesis and how to avoid them. - Benchchem.
- Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A.
- Why Do Some Fischer Indolizations Fail? - PMC - NIH.
- Application Note: Strategies for the Scale-Up Synthesis of 1H-Indol-2-ol (Oxindole) Derivatives - Benchchem.
- Why Do Some Fischer Indolizations Fail? | Journal of the American Chemical Society.
- Automated and Accelerated Synthesis of Indole Derivatives on a Nano-Scale - PMC.
- Problems with Fischer indole synthesis : r/Chempros - Reddit.
- Automated and Accelerated Synthesis of Indole Derivatives on a Nano-Scale | Request PDF.
- University of Groningen Automated and Accelerated Synthesis of Indole Derivatives on a Nano-Scale Shaabani, Shabnam; Xu, Ruixue;.
- Overcoming challenges in the synthesis of 4-fluoroindoles - Benchchem.
- Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC.
- Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals followed by Reduction - Organic Syntheses Procedure.
- avoiding side reactions in 6-Fluoroindole synthesis - Benchchem.
- Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - NIH.
- Gold-Catalyzed “Back-to-Front” Synthesis of 4-Silyloxyindoles - PMC - NIH.
- An In-depth Technical Guide to the Synthesis and Characterization of 4-Fluoro-1-methyl-1H-indol-5-ol - Benchchem.
- Troubleshooting guide for the synthesis of 6,7-dichloro-2,3-dihydro-1H-indole - Benchchem.
- Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction - ResearchGate.
Sources
- 1. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 2. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Analytical Challenges in Characterizing 4-(Benzyloxy)-6-fluoro-1H-indole
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 4-(Benzyloxy)-6-fluoro-1H-indole. This guide is designed for researchers, analytical scientists, and drug development professionals who are working with this complex heterocyclic intermediate. As a key building block in pharmaceutical synthesis, its purity and stability are paramount. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to navigate the common analytical hurdles encountered during its characterization.
Part 1: Core Compound Profile & Stability
This compound is a substituted indole with functional groups that introduce specific analytical complexities. The indole nucleus itself, the labile benzyloxy protecting group, and the electron-withdrawing fluorine atom all influence its behavior in analytical systems.
Table 1: Physicochemical Properties of this compound
| Property | Value | Significance in Analysis |
| Molecular Formula | C₁₅H₁₂FNO | --- |
| Molecular Weight | 241.26 g/mol | Essential for mass spectrometry and concentration calculations. |
| Structure | Indole core with a benzyloxy group at C4 and fluorine at C6. | The indole N-H is weakly acidic, the benzyloxy ether is prone to cleavage, and the fluorine atom introduces complex NMR splitting. |
| Predicted logP | ~3.5 - 4.0 | Indicates high hydrophobicity, guiding selection of reversed-phase HPLC conditions. |
| UV λmax | ~270-290 nm (predicted) | Guides wavelength selection for HPLC-UV detection. Indoles are also naturally fluorescent.[1] |
Stability Considerations
Indole derivatives can be sensitive to environmental conditions. Understanding this is the first step in preventing analytical artifacts.
-
Oxidative Degradation: The pyrrole ring of the indole nucleus is electron-rich and susceptible to oxidation, which can be catalyzed by air, light, or trace metals. This can lead to the formation of colored impurities and a decrease in purity over time. Degradation often proceeds through hydroxylation pathways, potentially forming oxindole or isatin-like structures.[2][3]
-
Acid/Base Instability: While generally stable under neutral conditions, strong acidic or basic conditions can promote degradation or side reactions. The benzyloxy group is particularly susceptible to cleavage under strong acidic conditions (de-benzylation), yielding the corresponding 4-hydroxy-6-fluoro-1H-indole.
-
Photosensitivity: Many indole compounds are known to be light-sensitive.[4] Store both solid material and solutions in amber vials or protected from light to prevent the formation of photodegradation products.
Part 2: Troubleshooting Guides & FAQs (Question & Answer Format)
This section addresses specific issues you may encounter during routine analysis.
High-Performance Liquid Chromatography (HPLC/UPLC)
Q1: My main peak for this compound is showing significant tailing in reversed-phase HPLC. What is the cause and how can I fix it?
A1: Peak tailing for indole-containing compounds is a classic problem. The primary cause is the interaction between the slightly basic indole nitrogen and acidic residual silanol groups on the surface of silica-based columns (e.g., C18).[4] This secondary interaction slows down a portion of the analyte molecules, causing the peak to tail.
Troubleshooting Steps:
-
Mobile Phase Modification: The most effective solution is to add a competing acid to the mobile phase. This protonates the silanol groups, minimizing their interaction with your analyte.
-
Recommendation: Add 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) to both the aqueous and organic mobile phase components. TFA is a stronger ion-pairing agent and often yields sharper peaks but can be difficult to remove from the column and may suppress MS ionization. Formic acid is a good first choice, especially for LC-MS applications.
-
-
Column Selection:
-
Use a modern, end-capped column with low silanol activity.
-
Consider a phenyl-hexyl stationary phase. The phenyl groups can offer beneficial π-π interactions with the indole ring, which can improve peak shape and provide alternative selectivity for related impurities.
-
-
Increase Column Temperature: Raising the column temperature (e.g., to 35-40 °C) can improve peak shape by reducing mobile phase viscosity and speeding up mass transfer kinetics.
Q2: I am struggling to separate a closely eluting impurity from the main analyte peak. What strategies can I employ?
A2: Achieving separation of structurally similar impurities, such as isomers or degradation products, requires methodical optimization.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting poor HPLC resolution.
-
Adjust Gradient: If using a gradient method, decrease the slope (% organic change per minute) around the elution time of your main peak. A shallower gradient increases the residence time on the column, providing more opportunity for separation.
-
Change Organic Solvent: Acetonitrile and methanol have different solvent strengths and interaction mechanisms. If you are using acetonitrile, try switching to methanol, or vice-versa. This simple change can dramatically alter the elution order and selectivity.
-
Check for Co-elution with Mass Spectrometry: Use an LC-MS system to check the purity of the main peak. A mass spectrometer can reveal if the peak shoulder or tail is due to an impurity with a different mass-to-charge ratio.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q1: The N-H proton signal of the indole ring is very broad or completely absent in my ¹H NMR spectrum. Why?
A1: This is a common phenomenon for N-H protons and is typically due to two factors:
-
Quadrupolar Broadening: The ¹⁴N nucleus has a quadrupole moment that can cause rapid relaxation and broadening of the attached proton's signal.
-
Chemical Exchange: The N-H proton can exchange with residual water or acidic/basic impurities in the deuterated solvent.[4] If the exchange rate is on the NMR timescale, the signal will broaden and may even disappear into the baseline.
Solutions:
-
Use a Dry Solvent: Use a high-purity deuterated solvent, such as DMSO-d₆. DMSO is an excellent hydrogen bond acceptor and will slow down the exchange rate, resulting in a sharper N-H signal. In CDCl₃, the exchange is often faster.
-
Lower the Temperature: Acquiring the spectrum at a lower temperature can slow the exchange rate, sometimes resolving the signal.
-
Perform a D₂O Shake: To confirm the signal is the N-H, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The N-H proton will exchange with deuterium, and the signal will disappear.
Q2: The aromatic region of my ¹H NMR spectrum is very complex. How do I assign the protons, especially with the fluorine coupling?
A2: The fluorine at position 6 will couple to nearby protons, creating additional splitting. Specifically, H5 and H7 will show coupling to ¹⁹F.
Expected Splitting Patterns:
-
H5: Will be a doublet of doublets (dd) due to coupling to H7 (ortho-coupling, J ≈ 8-9 Hz) and ¹⁹F (meta-coupling, J ≈ 4-5 Hz).
-
H7: Will be a doublet of doublets (dd) due to coupling to H5 (ortho-coupling, J ≈ 8-9 Hz) and ¹⁹F (ortho-coupling, J ≈ 9-10 Hz).
-
¹⁹F NMR: A ¹⁹F NMR experiment is highly recommended. It will provide a clean spectrum and can be used in conjunction with ¹H-¹⁹F correlation experiments (HOESY) to confirm assignments.[6]
Table 2: Typical ¹H NMR Chemical Shift Ranges (in CDCl₃)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Indole N-H | 8.0 - 8.5 | br s | Often broad, solvent-dependent. |
| Aromatic H (Indole) | 6.5 - 7.5 | m | Complex region due to overlap and F-coupling. |
| Aromatic H (Benzyl) | 7.2 - 7.5 | m | Protons of the phenyl ring. |
| -O-CH₂- (Benzyl) | ~5.1 | s | Characteristic singlet for the benzylic methylene. |
Note: These are estimated values. Refer to actual spectra for precise shifts.[7][8][9]
Mass Spectrometry (MS)
Q1: What are the characteristic fragmentation patterns for this compound in positive ion ESI-MS/MS?
A1: The fragmentation will be dominated by the cleavage of the weakest bonds and the formation of stable fragments.
Predicted Fragmentation Pathway:
-
[M+H]⁺ → Loss of Benzyl Group: The most prominent fragmentation will be the cleavage of the benzylic C-O bond to lose a neutral toluene molecule or a benzyl radical, but more commonly it proceeds via the formation of a stable benzyl cation (m/z 91 ). This results in a fragment corresponding to the 4-hydroxy-6-fluoro-1H-indole radical cation.
-
[M+H]⁺ → Cleavage of the Pyrrole Ring: Indole rings can undergo characteristic ring cleavage, often involving the loss of HCN or related fragments.[10]
Sources
- 1. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Degradation of substituted indoles by an indole-degrading methanogenic consortium (Journal Article) | OSTI.GOV [osti.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Identifying and Characterizing Pharmaceutical Impurities in Less Time with Greater Certainty | Technology Networks [technologynetworks.com]
- 6. Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. Indole(120-72-9) 1H NMR spectrum [chemicalbook.com]
- 9. 6-Benzyloxyindole(15903-94-3) 1H NMR spectrum [chemicalbook.com]
- 10. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
Technical Support Center: A Scientist's Guide to Interpreting Complex NMR Spectra of Substituted Indoles
Welcome to the Technical Support Center for NMR Spectroscopy of Indole Compounds. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter the unique challenges of interpreting NMR spectra for this critical heterocyclic scaffold. The indole core, prevalent in a vast array of bioactive molecules, presents a deceptively complex system for NMR analysis due to its fused aromatic rings, the partially electropositive pyrrole nitrogen, and the subtle electronic effects of substituents.
This resource provides field-proven insights through a series of frequently asked questions (FAQs) for common issues and in-depth troubleshooting guides for more complex structural elucidation problems. Every protocol and explanation is grounded in the fundamental principles of NMR spectroscopy, ensuring both technical accuracy and practical utility in your laboratory.
Part 1: Frequently Asked Questions (FAQs) - Quick Solutions to Common Problems
This section addresses the most common and recurring issues encountered during the routine NMR analysis of substituted indoles.
Question 1: Why is the N-H proton signal of my indole broad, weak, or completely missing in the ¹H NMR spectrum?
Answer: This is a classic issue in indole NMR and stems from two primary phenomena: chemical exchange and quadrupolar broadening.[1]
-
Causality - The "Why": The indole N-H proton (H1) is weakly acidic and can undergo chemical exchange with trace amounts of protic solvents (like water or methanol) or even self-associate via hydrogen bonding at higher concentrations.[1][2] If the rate of this exchange is on the same timescale as the NMR experiment, the signal broadens significantly, sometimes to the point of disappearing into the baseline. Additionally, the nitrogen atom (¹⁴N) has a nuclear spin I=1 and possesses a quadrupole moment. This quadrupole can induce rapid relaxation of the attached proton, leading to a broader signal.
-
Troubleshooting Steps:
-
Ensure Sample Dryness: Use a high-purity deuterated solvent and ensure your sample is rigorously dry. Traces of water are a common culprit.
-
Lower the Temperature: A variable temperature (VT) NMR experiment at a reduced temperature (e.g., 273 K or lower) can slow down the rate of chemical exchange, often resulting in a sharper, more defined N-H peak.[1]
-
Change Solvents: Switching from a protic-interacting solvent like CDCl₃ to a non-interacting or hydrogen-bond-accepting solvent like DMSO-d₆ can be highly effective. In DMSO-d₆, the N-H proton often appears as a sharp, well-defined singlet at a downfield chemical shift (typically >10 ppm) due to strong hydrogen bonding with the solvent.[3][4]
-
Question 2: The chemical shifts in my indole's ¹H NMR spectrum don't match the literature values, even for the same compound. What could be wrong?
Answer: Discrepancies in chemical shifts for indoles are very common and are almost always attributable to differences in experimental conditions, namely the solvent and sample concentration.[2][5]
-
Causality - The "Why": The electron distribution in the indole ring is highly sensitive to its environment.
-
Solvent Effects: Aromatic solvents like benzene-d₆ or pyridine-d₅ can induce significant upfield or downfield shifts due to anisotropic effects, where the solvent molecules arrange themselves specifically around the indole.[1][5] Polar solvents that act as hydrogen bond acceptors (e.g., DMSO-d₆, acetone-d₆) will cause a significant downfield shift of the N-H proton.[3][6]
-
Concentration Effects: At higher concentrations, indole molecules can stack (π-π stacking) or form intermolecular hydrogen bonds. These interactions alter the electronic environment of the protons, leading to concentration-dependent chemical shifts.[2][3]
-
-
Best Practices for Data Comparison:
-
Always report the solvent and concentration used to acquire the NMR data.
-
When comparing your data to a reference, ensure the experimental conditions are as close as possible.
-
If discrepancies persist, the most reliable method for structural confirmation is to analyze the coupling patterns (multiplicity and J-values) and 2D NMR correlations, which are far less sensitive to solvent and concentration effects than chemical shifts.
-
Question 3: Why do the aromatic protons on the benzene portion of my indole (H4-H7) have such complex and overlapping signals?
Answer: The complexity arises from the multiple, small coupling constants that exist between these protons, creating intricate splitting patterns that often overlap, especially on lower-field spectrometers.
-
Causality - The "Why": In a typical substituted indole, you will observe:
-
Ortho coupling (³J): The largest coupling, typically 7-9 Hz, between adjacent protons (e.g., H4-H5, H5-H6, H6-H7).[7]
-
Meta coupling (⁴J): A smaller coupling of 1-3 Hz between protons separated by two bonds (e.g., H4-H6, H5-H7).[7]
-
Para coupling (⁵J): The smallest coupling, often <1 Hz, between protons across the ring (e.g., H4-H7). When a proton is coupled to multiple neighbors with different J-values, it results in a complex multiplet, such as a doublet of doublets (dd) or a doublet of doublets of doublets (ddd).[8] For example, H4 is often a doublet of doublets due to ortho coupling to H5 and meta coupling to H6.[7] The close chemical shifts of these protons can cause these multiplets to merge into a single, unresolved lump.
-
-
Troubleshooting Steps:
-
Use a Higher Field Spectrometer: Moving from a 400 MHz to a 600 MHz or higher spectrometer will increase the separation (dispersion) of the signals in Hz, often resolving the overlapping multiplets.[9]
-
Perform a COSY Experiment: A 2D ¹H-¹H COSY experiment is essential. It will show correlation cross-peaks between protons that are coupled, allowing you to trace the connectivity of the entire spin system from H4 to H7, even if the 1D spectrum is poorly resolved.[10]
-
Part 2: Troubleshooting Guides - Elucidating Complex Substitution Patterns
This section provides systematic workflows for solving more challenging structural problems, particularly in distinguishing isomers.
Guide 1: Distinguishing C2 vs. C3 Substitution
One of the most frequent challenges is determining whether a substituent is located at the C2 or C3 position of the pyrrole ring.
The Core Problem: Both C2 and C3 are electron-rich and reactive sites. Direct analysis of the proton chemical shifts can be misleading as they are influenced by the substituent's electronic nature. The key lies in using through-bond correlation experiments.
The Solution: Heteronuclear Multiple Bond Correlation (HMBC) Spectroscopy
The HMBC experiment detects long-range (typically 2- and 3-bond) correlations between protons and carbons. This is the definitive technique for placing substituents.[10]
Workflow for C2 vs. C3 Isomer Differentiation
Detailed Protocol: Acquiring a High-Quality HMBC Spectrum
-
Sample Preparation: Prepare a moderately concentrated sample (10-20 mg in 0.6 mL of solvent) to ensure good signal-to-noise for quaternary carbons.
-
Spectrometer Setup:
-
Acquire standard ¹H and ¹³C{¹H} spectra first. Reference the spectra correctly.
-
Use a standard gradient-selected HMBC pulse sequence (e.g., ghmbcad on Bruker systems).
-
Crucial Parameter: Set the long-range coupling delay (often d6 or equivalent) to optimize for a specific J-coupling constant. A typical value is 62.5 ms, which optimizes for an 8 Hz ⁿJCH coupling. This value is robust for detecting most 2- and 3-bond correlations in aromatic systems.
-
-
Data Processing: Process the 2D data with appropriate window functions (e.g., sine-bell in both dimensions) and perform phase correction.
-
Interpretation:
-
For a C3-substituted indole: Look for a cross-peak between the protons of the substituent and the indole C2 carbon. You will also see a correlation to C3a.[11][12]
-
For a C2-substituted indole: Look for a cross-peak between the substituent's protons and the indole C3 carbon. You will also see a correlation to C3a.[13][14]
-
The N-H proton is also a valuable reporter. It typically shows HMBC correlations to C2, C3, C3a, and C7a, helping to confirm the assignment of these key carbons.[10]
-
Guide 2: Assigning Substitution on the Benzene Ring (C4, C5, C6, or C7)
Distinguishing between these four positional isomers requires a careful combination of ¹H coupling patterns and long-range correlations.
The Core Problem: The electronic effect of a substituent (electron-donating or -withdrawing) will perturb the chemical shifts of the remaining three aromatic protons, but the patterns can be ambiguous. The definitive assignment comes from identifying the complete spin system and linking it to a fixed point on the indole core.
The Solution: Combined COSY and NOESY/ROEASY Analysis
-
COSY (Correlation Spectroscopy): Establishes the connectivity of the coupled protons (who is next to whom).[10]
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): Shows through-space proximity between protons. This is critical for linking the benzene ring protons to the pyrrole ring protons (H1 or H3).
Workflow for Benzene Ring Isomer Differentiation
-
Detailed Interpretation:
-
C4-Substitution: The remaining protons are H5, H6, and H7. You will observe a three-proton spin system. Critically, H5 is spatially close to the N-H proton (H1). A key diagnostic is an NOE cross-peak between H5 and H1.
-
C7-Substitution: The remaining protons are H4, H5, and H6. H4 is spatially close to the N-H proton. A key diagnostic is an NOE cross-peak between H4 and H1.
-
C5-Substitution: The remaining protons are H4, H6, and H7. These protons are not spatially close to H1 or H3. H4 will appear as a doublet (d), H6 as a doublet of doublets (dd), and H7 as a doublet (d). The key is the lack of a strong NOE to the pyrrole ring protons.
-
C6-Substitution: The remaining protons are H4, H5, and H7. Again, no strong NOE to the pyrrole ring is expected. H4 will be a doublet (d), H5 a doublet of doublets (dd), and H7 will often appear as a singlet or a very finely split doublet.
-
Part 3: Data Reference Tables
The following tables provide typical chemical shift ranges and coupling constants for the parent indole molecule. Substituent effects will cause these values to shift, but the relative ordering and coupling magnitudes are generally conserved.
Table 1: Typical ¹H and ¹³C Chemical Shifts for Parent Indole
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |
| N-H (1) | 8.10 (CDCl₃) - 11.1 (DMSO-d₆) | - | Highly solvent and concentration dependent.[3][15] |
| H2 / C2 | ~6.51 | ~124.5 | C2 is a quaternary carbon in many substituted indoles.[7][16] |
| H3 / C3 | ~7.20 | ~102.2 | Most upfield carbon in the indole system.[7][16] |
| C3a | - | ~128.0 | Quaternary carbon. |
| H4 / C4 | ~7.64 | ~120.8 | Often a doublet of doublets.[7] |
| H5 / C5 | ~7.12 | ~122.0 | Chemical shift can overlap with H6.[3] |
| H6 / C6 | ~7.18 | ~119.8 | |
| H7 / C7 | ~7.55 | ~111.4 | |
| C7a | - | ~135.7 | Quaternary carbon. |
| Note: Values are approximate and recorded in CDCl₃ unless otherwise specified. Data compiled from multiple sources.[3][15][16] |
Table 2: Common ¹H-¹H J-Coupling Constants in the Indole Ring
| Coupling Type | Nuclei Involved | Typical Range (Hz) | Notes |
| ³J (ortho) | H4-H5, H5-H6, H6-H7 | 7.0 - 9.0 | Strongest coupling in the benzene ring.[7][17] |
| ⁴J (meta) | H4-H6, H5-H7 | 1.0 - 3.0 | Causes additional splitting (dd, ddd).[7] |
| ⁵J (para) | H4-H7 | < 1.0 | Often not resolved. |
| ³J (vicinal) | H2-H3 | 2.5 - 3.5 | In the pyrrole ring. |
| ⁴J (long-range) | H1-H2, H1-H3 | 2.0 - 3.0 | Coupling to N-H, often broadened.[18] |
| Note: Values are typical for aromatic systems.[7][19][20] |
References
- H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpret
- Morales-Ríos, M. S., Espiñeira, J., & Joseph-Nathan, P. (1987).
- Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. HETEROCYCLES.
- 1 H NMR spectra showing NH of indole moiety and aromatic protons of 1... (n.d.).
- Spin-Spin Coupling Constants 1 J(A,B) in Hz of Atoms in 5-Hydroxyindole... (n.d.).
- Copper(II)-Catalyzed Direct C3 Chalcogenylation of Indoles. (2025). PMC - NIH. [Link]
- Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). Semantic Scholar.
- Structure elucidation of indole-indoline type alkaloids: a retrospective account from the point of view of current NMR and MS technology. (2012). PubMed. [Link]
- C2-C3-Substituted Indole Scaffolds. (n.d.).
- 1H NMR spectral studies on the polymerization mechanism of indole and its deriv
- Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1: The Influence of Substituents on Their Hemolytic, Cytoprotective, and Antimicrobial Activity. (n.d.). PubMed Central. [Link]
- Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. [Link]
- Reinecke, M. G., Johnson Jr., H. W., & Sebastian, J. F. (1969). Solvent and concentration dependence of the nuclear magnetic resonance spectra of indoles. Journal of the American Chemical Society. [Link]
- Synthesis and NMR spectra of [15N]indole. (2023).
- N-(2-(1H-Indol-3-yl)ethyl)-2-propylpentanamide. (n.d.). MDPI. [Link]
- Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. (n.d.). MDPI. [Link]
- Structural elucidation of indole alkaloids – Strychnine and Brucine. (2021). Magritek. [Link]
- 1 H(400 MHz) and 13 C (100MHz) NMR spectral data for indole 15 in... (n.d.).
- Metallogel-Mediated Phenylation of Indole with Phenyl Boronic - Supporting Information. (n.d.). Royal Society of Chemistry. [Link]
- Ismael, S., AL-Mashal, F., & Saeed, B. (n.d.). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3 - UNN. University of Nizwa.
- Supporting information - Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). Royal Society of Chemistry.
- Spin-spin splitting and coupling - Coupling in 1H NMR. (n.d.).
- Interpretation of substituent-induced 13C NMR chemical shifts of oxindoles. (n.d.). New Journal of Chemistry (RSC Publishing). [Link]
- Common Problems. (n.d.). SDSU NMR Facility – Department of Chemistry. [Link]
- How to Interpret NMR Spectroscopy Results: A Beginner's Guide. (2025). AZoOptics. [Link]
- Predicting spin-spin coupling patterns in NMR spectra. (n.d.). University of Calgary. [Link]
- J-coupling. (n.d.). Wikipedia. [Link]
- How does solvent choice effect chemical shift in NMR experiments? (2022). Reddit. [Link]
- 5-HMR-3 Spin-Spin Splitting: J-Coupling. (n.d.).
- Supporting information. (n.d.). The Royal Society of Chemistry. [Link]
- Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids in Uncaria rhynchophylla. (2021). ACS Omega. [Link]
- 5.3 Spin-Spin Splitting: J-Coupling. (n.d.).
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Preventing degradation of 4-(Benzyloxy)-6-fluoro-1H-indole during storage
Welcome to the technical support center dedicated to ensuring the stability and integrity of 4-(Benzyloxy)-6-fluoro-1H-indole. This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for preventing, identifying, and troubleshooting the degradation of this valuable research compound. By understanding the underlying chemical principles, you can implement storage and handling protocols that safeguard the purity and efficacy of your material.
Introduction: The Chemistry of a Privileged Scaffold
This compound is a unique molecule that combines several key structural features: an electron-rich indole nucleus, a protective benzyl ether, and a stabilizing fluoro substituent. While the indole core is a privileged scaffold in medicinal chemistry, its inherent reactivity makes it susceptible to degradation. The fluorine atom enhances the molecule's overall stability, largely due to the high bond energy of the carbon-fluorine bond.[1][2] However, the indole ring itself and the benzyloxy group remain potential sites for unwanted chemical transformations.
This guide will delve into the likely degradation pathways, provide robust preventative protocols, and offer a systematic approach to troubleshooting when stability issues are suspected.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of degradation for this compound?
A1: The degradation of this compound is primarily driven by three factors:
-
Oxidation: The electron-rich indole ring is susceptible to oxidation, especially in the presence of atmospheric oxygen. This process can be accelerated by light and heat.[3]
-
Photodegradation: Indole derivatives are often highly sensitive to light, particularly UV radiation.[4] Light can provide the energy to initiate oxidative processes or other bond-breaking reactions.
-
Acid-Catalyzed Hydrolysis: The benzyl ether linkage, while generally robust, can be cleaved under strongly acidic conditions, leading to the formation of 4-hydroxy-6-fluoro-1H-indole and benzyl alcohol.[4][5]
Q2: I've noticed my solid this compound has developed a slight yellow or brownish tint over time. Is it still usable?
A2: A change in color is a clear visual indicator of chemical degradation.[6] While the bulk purity may still be high, the presence of colored impurities signifies that oxidation or other degradation pathways have been initiated. For sensitive, quantitative experiments (e.g., in cell-based assays or for generating reference standards), it is highly recommended to use a fresh, pure sample. For synthetic purposes, the material might still be usable, but you risk introducing impurities into your reaction. An analytical assessment of purity is advised.
Q3: What are the ideal long-term storage conditions for this compound?
A3: To maximize shelf-life, this compound should be stored under the following conditions, in accordance with general best practices for sensitive pharmaceutical intermediates:[3][7][8]
-
Temperature: Cool to cold temperatures are recommended. For routine use, store at 2-8°C . For long-term archival storage (over 6 months), -20°C is preferable.[3]
-
Light: The compound must be protected from light. Store the solid in an amber glass vial.[3]
-
Atmosphere: To prevent oxidation, store the compound under an inert atmosphere. Displacing the air in the vial with argon or nitrogen is a critical step for long-term stability.[3]
Q4: Can I store this compound in solution? If so, for how long?
A4: Storing this compound in solution is not recommended for long periods. Solvents can promote degradation pathways, such as hydrolysis if water is present, or facilitate reactions with dissolved oxygen. If you must store a solution, use a deoxygenated, anhydrous aprotic solvent (e.g., anhydrous DMSO or DMF), store it at -20°C or -80°C in a tightly sealed vial with an inert gas headspace, and use it as quickly as possible. Always prepare fresh solutions for critical applications.
Troubleshooting Guide: Identifying and Resolving Degradation
This section provides a systematic approach to addressing common issues encountered during the handling and analysis of this compound.
| Observed Issue | Potential Cause(s) | Recommended Actions & Troubleshooting Steps |
| Appearance of a yellow/brown color in the solid compound. | 1. Oxidation: Exposure to atmospheric oxygen. 2. Photodegradation: Exposure to ambient or UV light. | 1. Confirm Purity: Analyze a small sample using a stability-indicating HPLC method (see protocol below) to quantify the level of impurities. 2. Review Storage Protocol: Ensure the compound is stored in an amber vial, at the correct temperature, and under an inert atmosphere. 3. Repackage if Necessary: If the original container seal is compromised, transfer the material to a new, appropriately sized amber vial, flush thoroughly with argon or nitrogen, and seal tightly before storing. |
| New, unexpected peaks appear in HPLC or LC-MS analysis. | 1. Degradation: The compound is breaking down under the current storage or experimental conditions. 2. Contamination: Impurities from solvents, reagents, or equipment. | 1. Characterize New Peaks: Use LC-MS to obtain the mass of the impurity peaks. Compare these masses to potential degradation products (see Potential Degradation Pathways diagram). 2. Perform a Blank Run: Inject your solvent/mobile phase to rule out system contamination. 3. Conduct a Forced Degradation Study: To confirm if the peaks are degradation-related, subject a small sample to stress conditions (e.g., mild acid, base, peroxide, heat, UV light) and monitor the growth of the impurity peaks by HPLC. This helps to confirm the stability-indicating nature of your analytical method.[9][10] |
| Loss of biological activity or inconsistent experimental results. | 1. Compound Degradation: The active parent compound has degraded, reducing its effective concentration. | 1. Prepare a Fresh Stock Solution: Immediately prepare a new solution from a fresh, solid sample of the compound and repeat the experiment.[6] 2. Quantify the Old Stock: Use a validated analytical method (HPLC or qNMR) to determine the actual concentration of the intact parent compound in the problematic stock solution. 3. Review Solution Handling: Ensure solutions are prepared with high-purity, anhydrous solvents, are used promptly, and are stored protected from light at low temperatures. |
Potential Degradation Pathways and Prevention
Understanding the likely chemical transformations is key to preventing them. The following diagram illustrates the most probable degradation pathways for this compound based on the known reactivity of its constituent functional groups.
Caption: Potential degradation pathways and preventative strategies.
Explanation of Pathways:
-
Oxidative Pathway: The C2 and C3 positions of the indole ring are the most susceptible to oxidation.[11][12] Initial oxidation, often promoted by light and air, can form the corresponding oxindole (at C2).[13] Further oxidation can lead to the isatin derivative, which involves oxidation at both C2 and C3. These oxidized products are often colored and will appear as new, more polar spots on TLC or earlier-eluting peaks in reverse-phase HPLC.
-
Hydrolytic Pathway: The benzyl ether is an acid-labile protecting group. In the presence of strong acid (e.g., trifluoroacetic acid, concentrated HCl), the ether oxygen can be protonated, leading to cleavage of the C-O bond via an SN1-type mechanism.[4][5] This would release the free phenol (4-hydroxy-6-fluoro-1H-indole) and benzyl alcohol. This pathway is less of a concern during storage of the solid but is a critical consideration in synthetic route design and purification (e.g., during acidic HPLC).
Experimental Protocols
Protocol 1: Recommended Storage and Handling Procedure
This protocol details the best practices for storing and handling solid this compound to ensure its long-term stability.
Materials:
-
This compound (solid)
-
Appropriately sized amber glass vial with a PTFE-lined cap
-
Source of dry inert gas (argon or nitrogen) with a delivery needle
-
Exhaust needle
-
Spatula
-
Balance
Procedure:
-
Weighing: If possible, perform weighing operations in a controlled environment with low humidity. Quickly weigh the desired amount of the compound and place it into the amber vial. Minimize the time the bulk material is exposed to air and light.
-
Inerting the Vial: a. Securely cap the vial. b. Insert the inert gas delivery needle through the cap's liner (or septum), ensuring the needle tip is in the headspace above the solid. c. Insert a second, shorter exhaust needle to allow for the displacement of air. d. Gently flush the vial with the inert gas for 1-2 minutes. The flow rate should be gentle to avoid blowing the solid material around. e. Remove the exhaust needle first, followed immediately by the gas delivery needle. This ensures a positive pressure of inert gas remains in the vial.
-
Sealing and Labeling: Tightly seal the cap. For extra protection, wrap the cap with Parafilm®. Label the vial clearly with the compound name, date, and storage conditions.
-
Storage: Place the sealed vial in the appropriate storage location: 2-8°C for short-to-medium term or -20°C for long-term .
Protocol 2: Stability-Indicating HPLC Method Development (Starting Point)
This protocol provides a starting point for developing a reverse-phase HPLC (RP-HPLC) method capable of separating this compound from its potential degradation products. Method optimization will be required for your specific instrumentation and impurity profile.
Objective: To resolve the parent compound from more polar (hydrolyzed) and more/less polar (oxidized) impurities.
Instrumentation and Columns:
-
HPLC system with UV or DAD detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase:
-
Mobile Phase A: Water with 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% of the same acid
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at approximately 1 mg/mL. Dilute to a working concentration of ~50-100 µg/mL with a 50:50 mixture of Mobile Phase A and B.
-
Chromatographic Conditions (Starting Gradient):
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: Scan from 210-400 nm with a DAD. Monitor at the indole absorbance maximum (typically ~270-280 nm).
-
Gradient Program:
Time (min) % Mobile Phase B (Acetonitrile) 0.0 40 15.0 95 18.0 95 18.1 40 | 22.0 | 40 |
-
-
Analysis and Optimization:
-
The parent compound, being relatively non-polar, should have a significant retention time.
-
Look for early-eluting peaks, which could correspond to the more polar 4-hydroxy-6-fluoro-1H-indole (hydrolysis product).
-
Oxidized impurities may elute either before or after the parent peak depending on their structure.
-
Adjust the starting %B and the gradient slope to achieve optimal separation (Resolution > 1.5) between the parent peak and all impurity peaks.
-
Caption: Workflow for HPLC method development.
References
- Benchchem. (n.d.). In-depth Technical Guide on the Thermal Stability and Decomposition of 3-Fluoro-2-methyl-1H-indole.
- Benchchem. (n.d.). Technical Support Center: Prevention of Indole Compound Oxidation During Storage.
- Benchchem. (n.d.). Technical Support Center: Minimizing Degradation of Novel Compounds.
- ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[10]
- Pelzer, K., et al. (2020). Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone. ACS Sustainable Chemistry & Engineering.[5]
- Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage.[4]
- ICH. (n.d.). ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency.[1]
- SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES.[9]
- Slideshare. (2012). Ich guidelines for stability studies 1.[14]
- Arora, P. K., et al. (2015).
- Madsen, E. L., & Bollag, J. M. (1989). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology.[12]
- Organic Chemistry Portal. (n.d.). Benzyl Ethers.[15]
- Xue, J., et al. (2022). Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study.
- ChemRxiv. (2024).
- ResearchGate. (n.d.). Fluorine-containing indoles: Synthesis and biological activity.[18]
- ProQuest. (n.d.).
- GMP Insiders. (n.d.). Stability Storage Conditions In Pharma Industry.[7]
- HETEROCYCLES. (1998). p-METHOXYBENZYL GROUP AS A PROTECTING GROUP OF THE NITROGEN IN INDOLE DERIVATIVES: DEPROTECTION BY DDQ OR TRIFLUOROACETIC ACID.[19]
- National Center for Biotechnology Information. (n.d.). Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides.[20]
- National Center for Biotechnology Information. (n.d.). Relevance of benzyloxy group in 2-indolyl methylamines in the selective MAO-B inhibition.[21]
- ACS Publications. (n.d.).
- ACS Publications. (n.d.).
- SmartSense Blog. (2017).
- BioLife Solutions. (n.d.). Pharmaceutical Stability Storage Solutions.[25]
- ResearchGate. (n.d.). AN OVERVIEW: STORAGE OF PHARMACEUTICAL PRODUCTS.[8]
- ResearchGate. (n.d.).
- daneshyari.com. (2018). Fluorine-containing indoles.[27]
- National Center for Biotechnology Information. (n.d.). 5-Benzyloxy-3-methyl-1-tosyl-1H-indole.[28]
- ACS Publications. (2019).
- Wiley Online Library. (n.d.).
- Semantic Scholar. (n.d.). Choices of chromatographic methods as stability indicating assays for pharmaceutical products.[31]
- R Discovery. (n.d.). stability-indicating-hplc-method Research Articles - Page 6.[32]
- Science.gov. (n.d.).
- Frontiers. (n.d.). Biodegradation and Biotransformation of Indole: Advances and Perspectives.[34]
- RSC Publishing. (n.d.).
- National Center for Biotechnology Information. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives.[13]
- Longdom Publishing. (n.d.). Stability-Indicating Chromatographic Methods for the Determination of a Skeletal Muscle Relaxant and an Analgesic in their Combined Dosage Form.[36]
- National Center for Biotechnology Information. (n.d.). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9.[37]
- SynZeal. (n.d.). Tezacaftor Impurity 2.[38]
- Alentris Research Pvt. Ltd. (n.d.). Acetonide O-Benzyl Tezacaftor - API Impurities.[39]
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Technical Support Center: Optimizing Catalyst Loading for Indole Functionalization
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of indole functionalization. The precise amount of catalyst used is a critical parameter that can dictate the success or failure of a reaction, influencing yield, selectivity, and overall efficiency. This document provides in-depth troubleshooting guidance and frequently asked questions to address specific challenges related to catalyst loading in your experiments.
Troubleshooting Guide: A-Question-and-Answer-Approach
This section addresses common problems encountered during indole functionalization, with a focus on diagnosing and resolving issues related to catalyst loading.
Q1: My reaction is sluggish or stalls completely, even with extended reaction times. Is my catalyst loading too low?
A1: Insufficient catalyst loading is a frequent cause of low or incomplete conversion. The catalyst concentration directly impacts the reaction rate; too few active catalytic sites will naturally lead to a slower reaction.[1][2]
Causality Explained: In any catalytic cycle, the turnover frequency (TOF)—the number of substrate molecules converted per catalytic site per unit time—is finite. If the number of catalyst molecules is too low, the overall rate of product formation will be slow, and the reaction may not reach completion within a practical timeframe, especially if the catalyst also has a limited lifetime under the reaction conditions.
Troubleshooting Protocol:
-
Verify Reagent and Catalyst Quality: Before increasing catalyst loading, ensure that your starting materials, solvents, and catalyst are pure and active. Impurities can act as catalyst poisons, mimicking the effect of low loading.[3] For instance, phosphine ligands are prone to oxidation, and palladium precatalysts can degrade over time.[4] A quick test with a reliable, standard reaction can confirm catalyst activity.[4]
-
Incremental Increase in Catalyst Loading: Increase the catalyst loading in a stepwise manner. For example, if you started at 1 mol%, try subsequent reactions at 2 mol% and 5 mol%. Monitor the reaction progress at each loading to determine if the rate and conversion improve.
-
Consider Kinetic Studies: For a more systematic approach, kinetic studies can reveal if the reaction is indeed catalyst-dependent.[5] Plotting the initial reaction rate against catalyst concentration should yield a linear relationship if the catalyst loading is the limiting factor.
-
Evaluate Reaction Temperature: C-H activation often requires elevated temperatures to overcome the high bond dissociation energy.[6] A modest increase in temperature, in conjunction with optimized catalyst loading, can sometimes be effective. However, be cautious of potential catalyst decomposition at excessively high temperatures.[6]
Q2: I'm observing significant byproduct formation, such as homocoupling or decomposition. Could my catalyst loading be too high?
A2: Yes, excessive catalyst loading can lead to an increase in side reactions and the formation of unwanted byproducts.[7] While it may seem counterintuitive, adding more catalyst is not always better.
Causality Explained: At high concentrations, catalyst species can interact with each other in unproductive ways. For example, in palladium catalysis, high concentrations of the active Pd(0) species can lead to aggregation, forming inactive palladium black.[3][8] Furthermore, a high catalyst concentration can accelerate undesired reaction pathways that may have a higher order dependence on the catalyst. For some reactions, a high phosphine-to-palladium ratio has been shown to be crucial to suppress the formation of Heck byproducts.[9]
Troubleshooting Protocol:
-
Systematic Reduction of Catalyst Loading: If you suspect high catalyst loading is the issue, systematically decrease the amount of catalyst used. Run reactions at half and a quarter of the original loading and analyze the product distribution.
-
Optimize Ligand-to-Metal Ratio: The ratio of ligand to metal is as critical as the absolute catalyst concentration. An excess of ligand can sometimes inhibit the reaction, while an insufficient amount can lead to catalyst decomposition.[8] Experiment with different ligand-to-metal ratios (e.g., 1:1.1, 1:1.5, 1:2) to find the optimal balance that stabilizes the catalyst and promotes the desired reactivity.
-
Controlled Addition of Reagents: In some cases, slow addition of one of the coupling partners can maintain a low instantaneous concentration, thereby minimizing side reactions like homocoupling.[4]
-
Investigate the Effect of Base and Solvent: The choice of base and solvent can significantly impact catalyst stability and selectivity.[10] A solvent screen might reveal a system that better solubilizes and stabilizes the active catalyst, preventing aggregation even at higher effective concentrations.[10]
Q3: My reaction is not reproducible, giving variable yields and selectivities. How does catalyst loading contribute to this?
A3: Inconsistent catalyst activity, often stemming from issues with generating the active catalytic species in situ, can lead to poor reproducibility. This is particularly relevant when using precatalysts that require reduction to their active form.
Causality Explained: The in situ reduction of a precatalyst (e.g., Pd(II) to Pd(0)) can be a complex process influenced by the purity of reagents, the presence of trace oxygen, and the nature of the solvent and base.[11] If this reduction step is not efficient or consistent, the actual amount of active catalyst will vary from run to run, leading to inconsistent results. Using well-defined, stable precatalysts can often provide more reliable and reproducible generation of the active species.[8]
Troubleshooting Protocol:
-
Switch to a Pre-catalyst: If you are generating the catalyst in situ (e.g., from Pd(OAc)₂ and a phosphine ligand), consider switching to a commercially available, air-stable pre-catalyst. These are designed for reliable activation and can lead to more consistent outcomes, often at lower loadings.[8]
-
Strictly Inert Atmosphere: Ensure your reaction is set up under a rigorously inert atmosphere (argon or nitrogen). Oxygen can oxidize the active catalyst and phosphine ligands, leading to deactivation and irreproducibility.[3][4]
-
Use High-Purity, Degassed Solvents: Solvents should be anhydrous and thoroughly degassed to remove dissolved oxygen, which can interfere with catalyst activation and stability.[3]
-
Standardize Reagent Addition: The order and rate of reagent addition can influence the formation of the active catalyst. Standardize your procedure to ensure consistency between experiments.
Frequently Asked Questions (FAQs)
Q1: What is a typical catalyst loading range for indole functionalization reactions?
A1: The optimal catalyst loading is highly dependent on the specific reaction type, the catalyst system (metal and ligand), and the reactivity of the substrates. However, some general ranges can be considered as starting points:
| Reaction Type | Catalyst | Typical Loading (mol%) | Reference(s) |
| Suzuki-Miyaura Coupling | Palladium | 0.5 - 2.5 | [8] |
| Buchwald-Hartwig Amination | Palladium | 1 - 2 | [4] |
| Heck Coupling | Palladium | 0.0005 - 5 | [12][13] |
| C-H Activation/Functionalization | Rhodium, Iridium, Palladium | 0.2 - 10 | [14][15][16] |
It is crucial to note that with highly active, modern catalyst systems, loadings can often be significantly lower, sometimes in the parts-per-million (ppm) range, which is highly desirable for large-scale synthesis.[7][17]
Q2: How does catalyst loading impact the cost and scalability of a reaction?
A2: Catalyst loading has a direct and significant impact on both the cost and scalability of a synthetic process. Precious metal catalysts (e.g., palladium, rhodium, iridium) are often expensive, and reducing the catalyst loading can substantially lower the overall cost of a synthesis.[17] For large-scale industrial processes, even a small reduction in catalyst loading can translate to significant savings. Furthermore, high catalyst loadings can lead to challenges in product purification, as residual metal contamination is often strictly regulated, especially in the pharmaceutical industry.[10] Therefore, optimizing for the lowest effective catalyst loading is a key aspect of developing a sustainable and economically viable process.
Q3: Can the directing group on the indole nucleus influence the optimal catalyst loading?
A3: Yes, the nature of the directing group can have a profound effect on the efficiency of the catalytic cycle and, consequently, the required catalyst loading. A strongly coordinating directing group can facilitate the C-H activation step, leading to a more efficient catalytic turnover and allowing for lower catalyst loadings.[18] Conversely, a weakly coordinating directing group may require a higher catalyst loading to achieve a comparable reaction rate. The interplay between the directing group, the metal center, and the other reaction components is a key consideration in reaction optimization.[15]
Q4: What are the main mechanisms of catalyst deactivation that I should be aware of?
A4: Catalyst deactivation is the loss of catalytic activity and/or selectivity over time.[19] Common mechanisms include:
-
Poisoning: Strong chemisorption of impurities (e.g., sulfur, halides) onto the active sites of the catalyst.[20][21]
-
Fouling: Physical deposition of materials, such as coke or polymers, onto the catalyst surface, blocking active sites.[21][22]
-
Sintering: The agglomeration of metal particles at high temperatures, leading to a loss of active surface area.[21][22]
-
Leaching: The dissolution of the active metal species into the reaction medium in liquid-phase reactions.[21]
Understanding these deactivation pathways is crucial for troubleshooting and for designing more robust catalytic systems.[19]
Visualizing the Optimization Workflow
Optimizing catalyst loading is a systematic process. The following workflow provides a logical approach to identifying the optimal catalyst concentration for your indole functionalization reaction.
Caption: A decision-making workflow for optimizing catalyst loading.
References
- Palladium-Catalyzed Reductive Heck Coupling of Alkenes. (n.d.). PMC. [Link]
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (n.d.). PubMed Central. [Link]
- Bartholomew, C. H., & Argyle, M. D. (2016).
- Catalyst deactivation Common causes. (n.d.). AmmoniaKnowHow. [Link]
- Salmones, J., et al. (n.d.). Effect of loading on catalyst deactivation.
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Organic Chemistry Frontiers (RSC Publishing). [Link]
- Singh, R. (2023). Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions.
- Three Sources of Catalyst Deactivation and How To Mitigate Them. (n.d.).
- Catalyst deactivation mechanisms and how to prevent them. (2025). CAS. [Link]
- Seebach, D., et al. (2010). Enamine catalysis with low catalyst loadings--high efficiency via kinetic studies. PubMed. [Link]
- Fan, Z., et al. (n.d.). Iridium-Catalyzed Direct and Site-Selective C–H Heteroarylation, Alkenylation, and Alkylation of Indoles.
- DeAngelis, A., et al. (2011). Rhodium(II)
- Roughley, S. D., & Jordan, A. M. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
- Nithijarasrawee, P., et al. (n.d.). Iridium(III)-catalyzed site-selective indole C-H functionalization through enone functionality: design, mechanism and applications. Organic Chemistry Frontiers (RSC Publishing). [Link]
- Rhodium(III)-Catalyzed C–H Activation in Indole: A Comprehensive Report (2017–2022). (n.d.).
- Flow Heck Reactions and Photocatalysed C-O Coupling Reactions. (n.d.). Nottingham ePrints. [Link]
- Heck reaction. (n.d.). Wikipedia. [Link]
- Rhodium-Catalyzed C-H Arylation of Indoles with Arylsilanes at Room Temper
- Mohapatra, S. S., & Roy, S. (n.d.).
- Gu, K., et al. (2024). Catalyst-Controlled Directing Group Translocation in the Site Selective C–H Functionalization of 3-Carboxamide Indoles and Metallocarbenes. ChemRxiv. [Link]
- Collective Approach to Advancing C–H Functionalization. (2017). PMC - PubMed Central. [Link]
- Rhodium(iii)-catalyzed C–H activation at the C4-position of indole: switchable hydroarylation and oxidative Heck-type reactions of maleimides. (n.d.).
- Iridium catalysed C2 site-selective methylation of indoles using a pivaloyl directing group through weak chelation-assistance. (2023). PMC - NIH. [Link]
- A Catalysis Guide Focusing on C–H Activation Processes. (2025).
- Effect of Catalyst Concentration on Reaction Rate in Organic Synthesis in Kenya. (2025). [Link]
- Effect of catalyst loading on average reaction rate. (n.d.).
- Heck Reaction. (n.d.). Organic Chemistry Portal. [Link]
- What are the effects of adding too much catalyst in a suzuki reaction?. (2019).
- Rhodium-Catalyzed C–H Activation of Indoles for the Construction of Spiroindole Scaffolds. (2025).
- The Effect of a Catalyst on Rate of Reaction. (2023). Chemistry LibreTexts. [Link]
- My platinum/carbon catalytic hydrogenation is not working. Any tips on how to troubleshoot?. (2015). Reddit. [Link]
- Transition metal-catalyzed C–H functionalizations of indoles. (n.d.). New Journal of Chemistry (RSC Publishing). [Link]
- Palladium-Catalyzed Oxidative Amination of α-Olefins with Indoles. (2022). PMC - NIH. [Link]
- Li, J., & Lim, Y. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC. [Link]
- (PDF) pi-Bond Directed C-2 Amination of Indoles: Catalysis Development, Mechanistic Investigation, and Substrate Scope. (n.d.).
- Indole Functionalization via Photoredox Gold C
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Technical Support Center: Managing Regioisomers in the Synthesis of Substituted Indoles
For: Researchers, scientists, and drug development professionals.
This guide provides troubleshooting advice and frequently asked questions (FAQs) for one of the most persistent challenges in indole synthesis: controlling the formation of regioisomers. Achieving predictable regioselectivity is paramount for the efficient synthesis of targeted pharmaceutical agents and research compounds. This document is designed to offer both diagnostic guidance and actionable solutions to common regioselectivity issues encountered during experimentation.
I. Troubleshooting Guide: Diagnosis and Resolution of Regioisomer Formation
This section addresses specific problems of regiocontrol within several widely used indole synthesis methodologies.
The Fischer Indole Synthesis
The Fischer indole synthesis, a robust method involving the reaction of an arylhydrazine with an aldehyde or ketone under acidic conditions, is a cornerstone of heterocyclic chemistry.[1][2] However, when using unsymmetrical ketones or meta-substituted arylhydrazines, mixtures of regioisomers are a frequent and challenging outcome.
Problem: My Fischer indole synthesis yields a mixture of regioisomers. How can I control the outcome?
-
Underlying Cause: The regioselectivity of the Fischer indolization is primarily determined during the acid-catalyzed[3][3]-sigmatropic rearrangement of the enamine intermediate.[2][4][5] The direction of this rearrangement is influenced by a delicate balance of steric and electronic factors in both the arylhydrazine and the carbonyl component.[6]
-
Solutions & Strategies:
-
Catalyst and Acidity Control: The choice and strength of the acid catalyst are critical.[1][5]
-
Protocol 1: Modulating Acidity: For reactions yielding mixtures, systematically screen a panel of both Brønsted (e.g., HCl, H₂SO₄, PPA, p-TsOH) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂).[1][2] Begin with milder conditions and incrementally increase acid strength. In some cases, specialized reagents like Eaton's reagent (P₂O₅/MeSO₃H) can provide exceptional regiocontrol, favoring the formation of 3-unsubstituted indoles from methyl ketones.[6]
-
-
Steric Hindrance: Bulky substituents can be used to direct the cyclization.
-
Strategy: If synthesizing from an unsymmetrical ketone, increasing the steric bulk on one of the α-carbons can effectively block one pathway of the sigmatropic rearrangement, favoring the formation of a single regioisomer.
-
-
Electronic Effects: The electronic nature of substituents on the arylhydrazine ring plays a significant role.
-
Consideration: Electron-donating groups can sometimes lead to undesired side reactions by weakening the N-N bond, while electron-withdrawing groups can disfavor one rearrangement pathway over another.[1][4][7] Computational studies have shown that electron-withdrawing groups can destabilize the transition state leading to one regioisomer, thereby favoring the formation of the other.[4][7]
-
Table 1: Influence of Reaction Parameters on Fischer Indole Regioselectivity
-
| Parameter | Effect on Regioselectivity | Recommended Action |
| Acid Catalyst | Stronger acids can alter the transition state energies of the competing rearrangement pathways.[6] | Screen a range of Lewis and Brønsted acids of varying strengths. |
| Solvent | Solvent polarity can influence the stability of charged intermediates. | Test a matrix of solvents with varying polarities (e.g., toluene, sulfolane, dichloromethane).[6] |
| Temperature | Higher temperatures can overcome activation barriers, sometimes leading to a loss of selectivity. | Optimize the reaction temperature, starting at lower temperatures and gradually increasing. |
| Substituents | Steric bulk and electronic properties dictate the preferred cyclization pathway.[4][6] | Modify substituents on the ketone or arylhydrazine to sterically or electronically favor one isomer. |
The Bischler-Möhlau Indole Synthesis
This classical method forms a 2-aryl-indole from an α-bromo-acetophenone and an excess of aniline.[3][8] Historically, it has been plagued by harsh conditions and unpredictable regioselectivity.[3]
Problem: My Bischler-Möhlau synthesis with a meta-substituted aniline is producing an inseparable mixture of 5- and 7-substituted indoles.
-
Underlying Cause: The final electrophilic cyclization step onto the aniline ring is often not highly selective, leading to attack at both possible ortho positions relative to the amino group.
-
Solutions & Strategies:
-
Modern Catalytic Systems: The development of milder reaction conditions has significantly improved the utility of this synthesis.
-
Protocol 2: Milder Catalysis: Employing lithium bromide (LiBr) as a catalyst can lead to cleaner reactions and potentially improved regioselectivity compared to traditional harsh acidic conditions.[8]
-
-
Microwave Irradiation: The use of microwave heating can accelerate the reaction, often minimizing the formation of degradation byproducts and in some cases, improving the regioisomeric ratio.[8]
-
Alternative Synthetic Routes: For substrates where regioselectivity in the Bischler-Möhlau synthesis remains poor, consider alternative methods that offer more predictable control, such as the Larock or Hemetsberger syntheses.[9]
-
The Larock Indole Synthesis
The Larock synthesis is a powerful palladium-catalyzed heteroannulation of an o-haloaniline with a disubstituted alkyne.[10][11] When an unsymmetrical alkyne is used, regioselectivity becomes a key issue.
Problem: The Larock synthesis with my unsymmetrical alkyne is giving a poor ratio of the desired regioisomer.
-
Underlying Cause: Regioselectivity is determined during the migratory insertion of the alkyne into the aryl-palladium bond.[10] Contrary to initial assumptions, the larger, more sterically hindering group on the alkyne often ends up adjacent to the newly formed C-C bond (i.e., at the indole C3 position).[10]
-
Solutions & Strategies:
-
Ligand Modification: The choice of ligand on the palladium catalyst can influence the regiochemical outcome.
-
Strategy: Screening different phosphine or N-heterocyclic carbene (NHC) ligands can alter the steric and electronic environment around the palladium center, thereby influencing the alkyne insertion.[12]
-
-
Alkyne Substituent Effects: The electronic nature of the alkyne substituents can play a role, although steric factors are often dominant. Functional groups like esters or protected amines at the homopropargylic position have been shown to exert only low to moderate directing effects.[13]
-
Reverse Regioselectivity: In some specific cases, using substrates with unique steric and electronic properties, such as certain glycosylpropargyl glycines, has led to a reversal of the typical regioselectivity.[10] This highlights the potential for substrate control in directing the reaction outcome.
-
The Hemetsberger Indole Synthesis
This method involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester to form an indole-2-carboxylic ester.[14][15] When using meta-substituted aryl starting materials, mixtures of 5- and 7-substituted indoles can be formed.[16]
Problem: The thermolysis of my meta-substituted ethyl α-azido-β-arylacrylate gives a nearly 1:1 mixture of 5- and 7-substituted indoles.
-
Underlying Cause: The regioselectivity is determined during the intramolecular cyclization of a postulated nitrene intermediate.[14] For many meta-substituted systems, the electronic and steric differentiation between the two possible cyclization sites is minimal, leading to poor selectivity.
-
Solutions & Strategies:
-
Solvent Effects: While often overlooked, the reaction solvent can influence the outcome.
-
Strategy: A systematic screening of solvents with a range of polarities and boiling points (e.g., xylene, diphenyl ether, N-methyl-2-pyrrolidone) should be performed. Solvent-mediated reactions have shown a slight preference for the 5-regioisomer over the 7-regioisomer in some cases.[16]
-
-
Substrate Modification: If feasible, altering the meta-substituent can influence the regioselectivity. A bulkier or more strongly electronically directing group may favor one cyclization pathway over the other.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the most common cause of poor regioselectivity in indole synthesis?
A1: The most frequent cause is the presence of two sterically and electronically similar potential reaction sites on an unsymmetrical starting material. This is common when using meta-substituted anilines/arylhydrazines or unsymmetrical ketones, leading to competing cyclization pathways with similar activation energies.[6][17]
Q2: Can directing groups be used to control regioselectivity in indole C-H functionalization?
A2: Absolutely. The use of directing groups is a powerful modern strategy for achieving high regioselectivity in the direct C-H functionalization of the pre-formed indole nucleus.[18][19] A directing group, often installed on the indole nitrogen, coordinates to a transition metal catalyst and delivers it to a specific C-H bond (e.g., C2, C4, or C7), overriding the intrinsic reactivity of the indole.[19][20]
Q3: How do I choose an appropriate directing group for my desired indole regioisomer?
A3: The choice of directing group is crucial and often specific to the desired position of functionalization and the catalytic system being used. For example, N-pyridinyl or N-pivaloyl groups are often used to direct functionalization to different positions of the indole ring.[19] A thorough literature search for the specific transformation you are attempting is the best starting point.
Q4: My reaction is giving the wrong regioisomer. Is it possible to isomerize the product?
A4: In some specific cases, yes. For instance, it has been demonstrated that 3-substituted indoles can undergo a 1,2-migration of the substituent to the C2 position under strong acid conditions, such as with trifluoromethanesulfonic acid (TfOH).[21] However, this is not a general solution and is highly dependent on the nature of the substituent and the stability of the indole core to the harsh conditions.
Q5: Can solvent choice alone be used to switch the regioselectivity of a reaction?
A5: Yes, this is an emerging and powerful strategy. For example, in the arylation of indoles, switching the solvent from toluene to THF has been shown to completely switch the selectivity from the C2 to the C3 position.[22] This is because the coordinating ability of THF can inhibit a subsequent acid-catalyzed migration step that would otherwise lead to the C2 product.[22]
III. Experimental Protocols & Visualizations
Protocol 3: Directing Group-Assisted C2-Arylation of an Indole
This protocol provides a general methodology for the regioselective C-H functionalization at the C2 position, a task that is challenging due to the intrinsic higher reactivity of the C3 position.[18]
-
Installation of Directing Group: In an inert atmosphere glovebox, dissolve the starting indole in a suitable anhydrous solvent (e.g., DMF, THF). Cool the solution to 0 °C. Add a base (e.g., NaH) and stir for 30 minutes. Slowly add the directing group precursor (e.g., pivaloyl chloride) and allow the reaction to warm to room temperature. Monitor by TLC until completion. Perform an aqueous workup and purify the N-acylated indole by column chromatography.[19]
-
C-H Activation/Arylation: To a sealed reaction vessel, add the N-directed indole, the aryl halide coupling partner, a palladium catalyst (e.g., Pd(OAc)₂), a ligand (if required), a base (e.g., K₂CO₃), and an appropriate solvent (e.g., toluene, dioxane).[19]
-
Reaction Execution: Seal the vessel and heat the mixture to 80-120 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification: After cooling to room temperature, perform an aqueous workup, extract the product with an organic solvent, and purify by silica gel column chromatography to isolate the C2-arylated product.
-
Directing Group Removal: Cleave the directing group under appropriate conditions (e.g., basic hydrolysis for an acyl group) to yield the final C2-functionalized indole.
Visualizations
Caption: Regioselectivity decision point in the Fischer Indole Synthesis.
Caption: Workflow for directing group-assisted C2-functionalization.
IV. References
-
Benchchem. (n.d.). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives. Retrieved from
-
Zhao, D., Hughes, D. L., & Bender, D. R. (1991). Regioselective Fischer Indole Route to 3-Unsubstituted Indoles. Research with New Jersey. Retrieved from
-
Wikipedia. (n.d.). Bischler–Möhlau indole synthesis. Retrieved from [Link]
-
PubMed. (2017). Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. PubMed. Retrieved from [Link]
-
Wikipedia. (n.d.). Larock indole synthesis. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Recent advances in the synthesis of indoles and their applications. RSC Publishing. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Solvent-controlled regioselective arylation of indoles and mechanistic explorations. Organic Chemistry Frontiers. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes. RSC Advances. Retrieved from [Link]
-
ResearchGate. (n.d.). Regioselectivity observed in the Bischler method and in the reactions between anilines, phenols, and DDS. ResearchGate. Retrieved from [Link]
-
PubMed. (2024). Synthesis of 2-Substituted Indoles via Migration Reaction of 3-Substituted Indoles with Triflic Acid. PubMed. Retrieved from [Link]
-
PubMed. (2008). Regioselectivity of Larock indole synthesis using functionalized alkynes. PubMed. Retrieved from [Link]
-
SciSpace. (2020). Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step. SciSpace. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Indoles via Knoevenagel–Hemetsberger reaction sequence. RSC Publishing. Retrieved from [Link]
-
Jiao Research Group. (n.d.). Regiocontrol in the Oxidative Heck Reaction of Indole by Ligand-Enabled Switch of the Regioselectivity-Determining Step. Jiao Research Group. Retrieved from [Link]
-
Wikipedia. (n.d.). Hemetsberger indole synthesis. Retrieved from [Link]
-
SynArchive. (n.d.). Larock Indole Synthesis. Retrieved from [Link]
-
SynArchive. (n.d.). Hemetsberger-Knittel Indole Synthesis. Retrieved from [Link]
-
National Institutes of Health. (2020). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. PMC. Retrieved from [Link]
-
ACS Publications. (2017). Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. The Journal of Organic Chemistry. Retrieved from [Link]
-
etd@IISc. (2018). Regioselective Functionalization of Indoles using Directing Group Strategy : An Efficient Transition Metal Catalysis. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
-
chemeurope.com. (n.d.). Bischler-Möhlau indole synthesis. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to Indole-Based Monoamine Oxidase-B Inhibitors: A Performance Analysis Featuring 4-(Benzyloxy)-6-fluoro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of neurodegenerative disease research, the quest for potent and selective enzyme inhibitors remains a paramount objective. Among the myriad of targets, Monoamine Oxidase-B (MAO-B) has emerged as a key player in the pathology of Parkinson's disease and other neurological disorders.[1][2] The indole scaffold has proven to be a versatile framework in the design of MAO-B inhibitors, offering a rich playground for medicinal chemists to explore structure-activity relationships.[3][4] This guide provides a comparative analysis of various indole-based MAO-B inhibitors, with a special focus on the structural features of 4-(Benzyloxy)-6-fluoro-1H-indole and its potential as a selective inhibitor.
While direct experimental data for this compound is not yet publicly available, its structural motifs—a fluorinated indole core and a benzyloxy substituent—are present in known potent modulators of biological targets. This guide will, therefore, extrapolate its potential performance based on established structure-activity relationships within the indole class of MAO-B inhibitors and benchmark it against well-characterized compounds.
The Critical Role of MAO-B in Neurodegeneration
Monoamine Oxidase-B is a mitochondrial outer membrane enzyme responsible for the oxidative deamination of several key neurotransmitters, most notably dopamine.[2] In the context of Parkinson's disease, the progressive loss of dopaminergic neurons in the substantia nigra leads to the characteristic motor symptoms.[1] MAO-B contributes to the depletion of dopamine in the striatum. Furthermore, the enzymatic activity of MAO-B generates reactive oxygen species (ROS), such as hydrogen peroxide, which contribute to oxidative stress and neuronal damage.[2] Inhibition of MAO-B, therefore, presents a dual therapeutic benefit: conserving dopamine levels and mitigating neurotoxic oxidative stress.[1][5]
Figure 1: Simplified signaling pathway illustrating the role of MAO-B in dopamine metabolism and the therapeutic intervention by MAO-B inhibitors.
Performance Comparison of Indole-Based MAO-B Inhibitors
The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). A lower value for these parameters indicates a higher potency. The following table summarizes the reported inhibitory activities of several indole-based MAO-B inhibitors, providing a benchmark for our analysis.
| Compound Name/Reference | Structure | MAO-B IC50 (µM) | MAO-B Ki (nM) | Selectivity Index (SI) for MAO-B over MAO-A |
| This compound | Hypothesized | N/A | N/A | N/A |
| Compound 8a[6][7] | N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)-3-phenylurea | 0.02 | 10.34 | >3649 |
| Compound 8b[6][7] | N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)-3-(4-fluorophenyl)urea | 0.03 | 6.63 | >3278 |
| 5-Benzyloxyisatin[8] | 5-(Benzyloxy)indoline-2,3-dione | 0.103 | N/A | N/A |
| 6-Benzyloxyisatin[8] | 6-(Benzyloxy)indoline-2,3-dione | 0.138 | N/A | N/A |
| Compound 5[9] | 3,4-dichloro-N-(1H-indol-5-yl)benzamide | 0.042 | 7 | >2375 |
| Rasagiline | (R)-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine | 0.014 | N/A | >50 |
| Selegiline | (R)-N-methyl-N-(1-phenylpropan-2-yl)prop-1-en-2-amine | 0.007 | N/A | N/A |
Data for Rasagiline and Selegiline are provided as established clinical benchmarks.
Structure-Activity Relationship (SAR) and the Potential of this compound
The inhibitory activity and selectivity of indole-based compounds against MAO-B are intricately linked to their structural features.
-
The Indole Core : The indole ring system is a privileged scaffold that can engage in π-π stacking interactions with aromatic residues within the active site of MAO-B, such as Tyr435 and Tyr398.[4]
-
Substituents on the Indole Ring : The position and nature of substituents on the indole nucleus are critical for potency and selectivity. Halogenation, particularly fluorination, at various positions of the indole ring has been shown to enhance MAO-B inhibitory activity.[6] The fluorine atom in This compound at the 6-position is anticipated to favorably modulate the electronic properties of the indole ring and potentially form specific interactions within the enzyme's active site.
-
The Benzyloxy Moiety : The benzyloxy group, present in our compound of interest, is a key feature in several known MAO-B inhibitors, such as 5- and 6-benzyloxyisatin.[8] This group can occupy a hydrophobic pocket in the active site, contributing to the overall binding affinity. The flexibility of the ether linkage allows the phenyl ring to adopt an optimal orientation for hydrophobic interactions.
Based on these SAR insights, it is plausible to hypothesize that This compound possesses the necessary structural attributes to be a potent and selective MAO-B inhibitor. The combination of a fluorinated indole core and a benzyloxy substituent suggests a synergistic effect on binding affinity.
Experimental Protocol: In Vitro MAO-B Inhibition Assay
To empirically determine the inhibitory potential of novel compounds like this compound, a robust and reproducible experimental protocol is essential. A common method is the fluorometric assay, which measures the production of hydrogen peroxide, a byproduct of MAO-B activity.[10]
Objective: To determine the IC50 value of a test compound against human recombinant MAO-B.
Materials:
-
Human recombinant MAO-B enzyme
-
MAO-B assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
MAO-B substrate (e.g., benzylamine)
-
Fluorometric probe (e.g., Amplex Red)
-
Horseradish peroxidase (HRP)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Positive control inhibitor (e.g., Selegiline)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader (Excitation ~530-560 nm, Emission ~580-590 nm)
Figure 2: General workflow for an in vitro fluorometric MAO-B inhibition assay.
Step-by-Step Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test compound and the positive control (Selegiline) in MAO-B assay buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid solvent effects.
-
Plate Setup: Add the diluted test compounds, positive control, and vehicle control (buffer with DMSO) to the wells of a 96-well plate.
-
Enzyme Addition: Add the human recombinant MAO-B enzyme to each well, except for the no-enzyme control wells.
-
Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Prepare a reaction mixture containing the MAO-B substrate, Amplex Red, and HRP in the assay buffer. Add this mixture to all wells to start the enzymatic reaction.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity kinetically over a period of 30-60 minutes at 37°C.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Causality Behind Experimental Choices:
-
Human Recombinant Enzyme: Using a human enzyme ensures the clinical relevance of the obtained data.
-
Fluorometric Detection: This method offers high sensitivity and a continuous readout, allowing for accurate kinetic measurements.
-
Kinetic Measurement: Monitoring the reaction over time provides more robust data than a single endpoint measurement and helps to identify any potential assay artifacts.
-
Positive Control: Including a known MAO-B inhibitor like Selegiline validates the assay performance and provides a reference for the potency of the test compound.
Conclusion
The indole scaffold continues to be a cornerstone in the development of novel MAO-B inhibitors. While the inhibitory profile of This compound awaits empirical validation, a thorough analysis of structure-activity relationships within the indole class strongly suggests its potential as a potent and selective MAO-B inhibitor. The strategic placement of a fluorine atom and a benzyloxy group are key design elements that have been successfully employed in other potent inhibitors. The detailed experimental protocol provided herein offers a clear and validated pathway for determining its inhibitory activity and further exploring its therapeutic potential in the context of neurodegenerative diseases. Future studies should focus on the synthesis and biological evaluation of this promising compound to ascertain its place in the growing arsenal of indole-based MAO-B inhibitors.
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The Strategic Imperative of Fluorination: A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Indoles
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. This guide provides an objective, data-driven comparison of the biological activity of fluorinated and non-fluorinated indole analogs, a privileged scaffold in numerous therapeutic agents.[1][2] By presenting key experimental data, detailed protocols, and visual representations of relevant biological pathways, this document serves as a comprehensive resource for understanding the nuanced impact of fluorination on this critical class of compounds.
The indole nucleus is a fundamental component of a vast array of biologically active natural products and synthetic drugs.[1] The introduction of fluorine atoms into the indole ring system can profoundly influence a molecule's physicochemical properties, thereby modulating its biological activity.[1][3][4] These effects can manifest as alterations in metabolic stability, lipophilicity, binding affinity to target proteins, and overall pharmacokinetic profiles.[1][3][4][5][6] This guide will delve into specific examples, backed by experimental data, to illustrate these critical differences.
The Impact of Fluorine on Physicochemical Properties: The "Why" Behind the Biological Effects
The unique properties of the fluorine atom—its small size (van der Waals radius of 1.47 Å), high electronegativity (3.98 on the Pauling scale), and the strength of the C-F bond—are the primary drivers of its profound effects on a molecule's behavior.[3] When substituted for a hydrogen atom, fluorine can induce significant changes in:
-
Metabolic Stability: The C-F bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[5][6] This "metabolic blocking" is a key strategy to increase a drug's half-life and bioavailability.[7] For instance, replacing a hydrogen atom at a metabolically vulnerable position on the indole ring with fluorine can prevent hydroxylation, a common metabolic pathway for indoles.[8][9][10]
-
Lipophilicity (LogP): Fluorination generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.[3][6][11][12] However, this effect is context-dependent and can be strategically tuned by the number and position of fluorine atoms.[4][13]
-
Acidity/Basicity (pKa): As a powerful electron-withdrawing group, fluorine can significantly lower the pKa of nearby acidic or basic functional groups.[4][5][12] This can alter a molecule's ionization state at physiological pH, impacting its solubility, receptor binding, and cell permeability.
-
Binding Affinity: Fluorine can participate in favorable interactions within a protein's binding pocket, including dipole-dipole interactions and weak hydrogen bonds.[3][5][14] This can lead to enhanced binding affinity and selectivity for the target protein.[3][5]
Comparative Analysis of Biological Activity: A Data-Driven Perspective
The following table summarizes quantitative data from various studies, highlighting the impact of fluorination on key biological parameters of indole-containing compounds.
| Compound Pair | Target | Parameter | Non-Fluorinated Value | Fluorinated Value | Fold Improvement | Reference |
| Indole vs. 4-Fluoroindole | HIV-1 Reverse Transcriptase | EC50 | >10 µM | ~0.2 µM | >50-fold | [15] |
| Indazole vs. 6-Fluoroindazole | Rho Kinase (ROCK1) | IC50 | 2500 nM | 14 nM | ~178-fold | [15] |
| Enoxacin (non-fluorinated analog) | Bacterial DNA Gyrase | Gyrase Activity | Relative value: 1 | Relative value: 15 | 15-fold | [3] |
| Lamivudine vs. Emtricitabine (5-F) | HIV-1 Reverse Transcriptase | Potency | Relative value: 1 | Relative value: 4-10 | 4 to 10-fold | [15] |
Note: Data is compiled from multiple sources and is intended for comparative purposes. Absolute values may vary depending on assay conditions.
Case Study: Sunitinib (Sutent®) - A Fluorinated Indole in Oncology
Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[16] A key feature of its structure is the presence of a fluorine atom on the indole ring. This strategic fluorination is crucial for its pharmacological profile, contributing to:
-
Improved Metabolic Stability: The fluorine atom blocks a potential site of oxidative metabolism, leading to a more favorable pharmacokinetic profile.
-
Enhanced Binding Affinity: The electron-withdrawing nature of the fluorine atom influences the electronic properties of the indole ring, contributing to optimal binding to the ATP-binding pocket of various RTKs.
Experimental Protocols for Evaluation
To ensure scientific integrity and provide actionable insights, this section details a standard protocol for assessing a key parameter affected by fluorination: metabolic stability.
Protocol: In Vitro Metabolic Stability Assay Using Human Liver Microsomes
This assay measures the rate of disappearance of a compound when incubated with human liver microsomes (HLMs), which are rich in CYP enzymes.
1. Rationale: This experiment simulates Phase I metabolism in the liver. By comparing the degradation rate of a fluorinated indole to its non-fluorinated parent, we can quantify the impact of fluorination on metabolic stability. NADPH is a required cofactor for CYP enzyme activity.[17]
2. Materials:
-
Pooled Human Liver Microsomes (HLMs)
-
Test Compounds (fluorinated and non-fluorinated indoles, 10 mM stock in DMSO)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate Buffer (0.1 M, pH 7.4)
-
Acetonitrile with internal standard (e.g., warfarin) for reaction quenching
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
3. Experimental Workflow:
Caption: Workflow for the in vitro metabolic stability assay.
4. Step-by-Step Procedure:
-
Prepare Reagents: Thaw HLMs and other reagents on ice. Prepare working solutions of the test compounds by diluting the DMSO stock in phosphate buffer to the desired concentration (e.g., 1 µM).
-
Incubation: In a 96-well plate, add the HLM solution to the wells containing the test compound solution. Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate Reaction: Add the NADPH regenerating system to each well to start the metabolic reaction.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in the respective wells by adding an equal volume of ice-cold acetonitrile containing an internal standard.[18]
-
Sample Processing: Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze using a validated LC-MS/MS method to quantify the amount of the parent compound remaining at each time point.[19]
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line gives the elimination rate constant (k). The in vitro half-life (t½) can then be calculated using the formula: t½ = 0.693 / k.[20]
5. Expected Outcome: For a successful metabolic blocking strategy, the fluorinated indole is expected to have a significantly longer half-life (t½) and lower intrinsic clearance compared to its non-fluorinated counterpart.
Conclusion
The strategic incorporation of fluorine into the indole scaffold is a powerful and well-established strategy in modern drug discovery.[3][21][22] By leveraging the unique physicochemical properties of fluorine, medicinal chemists can effectively address common challenges in drug development, such as poor metabolic stability and insufficient binding affinity.[3][5][23] As demonstrated by the comparative data and the success of drugs like Sunitinib, fluorination can lead to dramatic improvements in a compound's biological activity and overall therapeutic potential. The experimental protocols provided herein offer a framework for the rational design and evaluation of novel fluorinated indole-based drug candidates.
References
- Bohl, L. The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 2014.
- Gillam, E. M. J., Notley, L. M., Cai, H., De Voss, J. J., & Guengerich, F. P. (2000). Oxidation of indole by cytochrome P450 enzymes. Biochemistry, 39(45), 13817–13824.
- Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369.
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- Zheng, Y., & Meng, W. (2006). Dehydrogenation of indoline by cytochrome P450 enzymes: a novel "aromatase" process. Drug Metabolism and Disposition, 34(5), 849–856.
- Murphy, C. D., & Sandford, G. (2015). Recent Advances in Fluorination Techniques and Their Anticipated Impact on Drug Metabolism and Toxicity. Expert Opinion on Drug Metabolism & Toxicology, 11(4), 589–599.
- Spencer, S. (2009). Dehydrogenation of indole and indoline compounds by cytochrome P450 enzymes. University of Washington.
- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.
- Gillam, E. M. J., Notley, L. M., Cai, H., De Voss, J. J., & Guengerich, F. P. (2000). Oxidation of Indole by Cytochrome P450 Enzymes. Biochemistry, 39(45), 13817–13824.
- Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(1), 33-47.
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- Prakash, C., & Bala, S. (2018). Roles of Fluorine in Drug Design and Drug Action. Current Topics in Medicinal Chemistry, 18(29), 2469-2479.
- Evavold, B. D., & Qi, S. (2014). Fluorine substitutions in an antigenic peptide selectively modulate T cell receptor binding in a minimally perturbing manner. PLoS ONE, 9(10), e109573.
- Murphy, C. D., & Sandford, G. (2015). Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. Expert Opinion on Drug Metabolism & Toxicology, 11(4), 589-599.
- Bora, P. P., Bihani, M., Plummer, S., & Handa, S. (2019). Fluorine-containing indoles: Synthesis and biological activity. ChemSusChem, 12(9), 1856-1868.
- Pal, D., & Nayak, A. K. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics, 41(10), 4443-4457.
- Unknown. (2024). The Role of Small Molecules Containing Fluorine Atoms. Encyclopedia.pub.
- Murphy, C. D., & Sandford, G. (2015). Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. Expert Opinion on Drug Metabolism & Toxicology, 11(4), 589-599.
- Unknown. (n.d.). Synthesis of Medicinally Important Indole Derivatives: A Review.
- Zhang, X. X. (2022). A Study On The Synthesis Of Fluorinated Indole Derivatives. Globe Thesis.
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- El-Faham, A., et al. (2020). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Molecules, 25(18), 4299.
- Nosova, E. V., Lipunova, G. N., Charushin, V. N., & Chupakhin, O. N. (2018). Fluorine-containing indoles. Journal of Fluorine Chemistry, 211, 124-141.
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- Springer Nature. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments.
- Nosova, E. V., Lipunova, G. N., Charushin, V. N., & Chupakhin, O. N. (2018). Structures of some bioactive fluorinated indole derivatives. ResearchGate.
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- Bhagat, S. (2021). 1-/2-/3-Fluoroalkyl-Substituted Indoles, Promising Medicinally and Biologically Beneficial Compounds: Synthetic Routes, Significance and Potential Applications. ChemistrySelect, 6(39), 10425-10449.
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A Comparative Guide to the Structure-Activity Relationship of 4-(Benzyloxy)-6-fluoro-1H-indole Derivatives as Potential Kinase Inhibitors
In the landscape of modern drug discovery, the indole scaffold remains a cornerstone for the development of novel therapeutic agents, particularly in oncology. Its inherent ability to mimic the purine core of ATP allows for effective targeting of the ATP-binding sites of protein kinases, a class of enzymes frequently dysregulated in cancer. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 4-(benzyloxy)-6-fluoro-1H-indole derivatives, a promising class of compounds with potential as selective kinase inhibitors. By integrating data from structurally related molecules and established biochemical assay principles, we will explore the rationale behind the design of these compounds, their synthesis, and their evaluation as targeted therapeutics.
Introduction: The Rationale for Targeting Kinases with Fluorinated and Benzyloxy-Substituted Indoles
Protein kinases are pivotal regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many cancers. Small molecule inhibitors that compete with ATP for the kinase active site have proven to be a successful therapeutic strategy. The this compound scaffold is strategically designed to optimize interactions within this site.
The indole core serves as the fundamental pharmacophore, providing a rigid framework for the presentation of key substituents. The introduction of a fluorine atom at the 6-position is a common tactic in medicinal chemistry to enhance metabolic stability and binding affinity. The electronegativity of fluorine can modulate the pKa of the indole nitrogen and influence hydrogen bonding interactions. Furthermore, the 4-benzyloxy group is designed to occupy a hydrophobic pocket adjacent to the ATP-binding site, a feature often exploited in the design of potent and selective kinase inhibitors. Variations in the substitution pattern on the benzyl ring can further fine-tune these interactions and impact the overall pharmacological profile of the molecule.
While comprehensive SAR studies on the exact this compound scaffold are not extensively published in a single source, by examining related classes of indole-based kinase inhibitors, we can deduce key structural determinants of activity. Many such derivatives have shown potent inhibitory activity against receptor tyrosine kinases (RTKs) like EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor), which are critical drivers in non-small-cell lung cancer (NSCLC) and other solid tumors.[1][2]
Synthetic Strategy: A Pathway to Novel Derivatives
The synthesis of this compound derivatives typically commences with the construction of a 4-hydroxy-6-fluoro-1H-indole intermediate. This can be achieved through multi-step sequences, often starting from commercially available fluorinated aromatic compounds. A plausible synthetic route is outlined below.
Caption: Generalized synthetic pathway to this compound derivatives.
This pathway leverages established indole synthesis methodologies, such as the Leimgruber-Batcho indole synthesis, for the initial formation of the 6-fluoroindole core.[3] Subsequent functionalization at the 4-position to introduce the hydroxyl group, followed by a Williamson ether synthesis with a variety of substituted benzyl halides, allows for the generation of a library of target compounds for SAR studies.
Biological Evaluation: A Protocol for Kinase Inhibition Profiling
To ascertain the inhibitory potential of the synthesized this compound derivatives, a robust and high-throughput in vitro kinase inhibition assay is essential. A luminescence-based assay that measures ATP consumption is a widely accepted method for determining the potency (IC50) of test compounds against specific protein kinases.
Experimental Protocol: Luminescence-Based Kinase Inhibition Assay
-
Compound Preparation :
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Perform a 10-point, 3-fold serial dilution in DMSO to generate a range of concentrations for IC50 determination.
-
-
Assay Plate Preparation :
-
Add 1 µL of each compound dilution to the wells of a white, opaque 384-well microplate.
-
Include wells for a positive control (a known inhibitor of the target kinase) and a negative control (DMSO vehicle).
-
-
Kinase Reaction :
-
Prepare a kinase reaction mixture containing the recombinant target protein kinase, a specific peptide or protein substrate, and ATP in a suitable kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Initiate the kinase reaction by adding the reaction mixture to the wells of the assay plate.
-
Incubate the plate at a controlled temperature (e.g., 30 °C) for a predetermined period (e.g., 60 minutes).
-
-
Signal Detection :
-
Terminate the kinase reaction and measure the remaining ATP concentration by adding a luminescence-based kinase assay reagent (e.g., Kinase-Glo®).
-
Incubate the plate in the dark at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis :
-
The luminescent signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Workflow for an in vitro luminescence-based kinase inhibition assay.
Structure-Activity Relationship (SAR) Insights and Comparison
While a comprehensive SAR table for the this compound scaffold is not available from a single source, we can infer key relationships and present comparative data from closely related indole derivatives to guide future design efforts.
The Indole Core and 6-Fluoro Substitution
The indole nucleus is a well-established scaffold for kinase inhibitors.[4] The 6-fluoro substituent is anticipated to enhance both potency and metabolic stability. Fluorine's high electronegativity can lead to more favorable interactions with the kinase active site and can block potential sites of metabolism. For instance, studies on other classes of indole-based anticancer agents have shown that fluoro-substitution can significantly improve activity.
The 4-Benzyloxy Moiety
The 4-benzyloxy group is crucial for occupying a hydrophobic pocket in the kinase active site. The orientation and substitution pattern of the benzyl ring can have a profound impact on selectivity and potency.
-
Unsubstituted Benzyl Group : Provides a baseline for hydrophobic interactions.
-
Electron-Withdrawing Groups (e.g., -Cl, -CF₃) on the Benzyl Ring : Can enhance binding through halogen bonding or other electronic interactions and may improve pharmacokinetic properties.
-
Electron-Donating Groups (e.g., -OCH₃, -CH₃) on the Benzyl Ring : Can modulate the electronics and steric bulk of the moiety, potentially leading to improved interactions with specific residues in the active site.
Comparative Data from Structurally Related Kinase Inhibitors
To illustrate the potential potency of the this compound scaffold, the following table presents data for structurally related indole-based kinase inhibitors.
| Compound Class | Target Kinase(s) | Representative IC50 (µM) | Reference |
| Indole-based dual EGFR/SRC inhibitors | EGFR | 1.026 | [5] |
| Indole-based dual EGFR/SRC inhibitors | SRC | 0.002 | [5] |
| Indole-based mTOR inhibitors | mTOR | 0.056 | [6] |
| Benzofuran-indole hybrids | EGFR (L858R/T790M) | Potent Inhibition | [1] |
This table is for illustrative purposes and showcases the potency of related indole scaffolds against various kinases.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The strategic combination of a fluoro-substituted indole core with a variable benzyloxy moiety at the 4-position provides a rich chemical space for optimization. Future work should focus on the systematic synthesis and biological evaluation of a library of these derivatives to establish a comprehensive SAR. Key areas for investigation include:
-
Exploration of diverse substituents on the benzyl ring to probe the hydrophobic pocket of target kinases.
-
Substitution at other positions of the indole ring (e.g., N1, C2, C3) to further modulate activity and selectivity.
-
Profiling of potent compounds against a broad panel of kinases to determine their selectivity profile.
-
In vivo evaluation of lead compounds in relevant cancer models to assess their therapeutic potential.
By following the synthetic and analytical frameworks outlined in this guide, researchers can effectively explore the therapeutic potential of this promising class of compounds.
References
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- Karakus, S., et al. (2023). Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. Current Medicinal Chemistry, 30(30), 3468-3484.
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Part 1: The Scientific Rationale - Targeting IDO1 in Cancer Immunotherapy
An In-Depth Technical Guide to the In Vivo Validation of 4-(Benzyloxy)-6-fluoro-1H-indole as a Novel IDO1 Inhibitor
This guide provides a comprehensive framework for the in vivo validation of this compound, a novel compound with putative activity as an inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). Given the limited public data on this specific molecule, we will contextualize its validation by comparing its potential performance with well-established IDO1 inhibitors, such as Epacadostat and Navoximod. This document is intended for researchers, scientists, and drug development professionals in the field of immuno-oncology.
Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical immunoregulatory enzyme that has garnered significant attention as a therapeutic target in oncology.[1][2] In the tumor microenvironment, IDO1 is often overexpressed, leading to the catabolism of the essential amino acid tryptophan into kynurenine.[1][3][4] This process has a dual immunosuppressive effect: the depletion of tryptophan arrests the proliferation of effector T cells, while the accumulation of kynurenine actively promotes the differentiation of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[1][3][4]
The pharmacological inhibition of IDO1 aims to reverse this immunosuppressive state, thereby restoring anti-tumor immunity.[1] This strategy is particularly compelling in combination with other immunotherapies, such as checkpoint inhibitors, to create a more robust and durable anti-cancer response.[2] Our hypothetical compound, this compound, belongs to the indole class, a common scaffold for IDO1 inhibitors, making it a promising candidate for in vivo exploration.[5]
The IDO1 Signaling Pathway
The following diagram illustrates the central role of IDO1 in tumor immune evasion and the intended point of intervention for inhibitors like this compound.
Caption: IDO1-mediated tryptophan catabolism and immune suppression.
Part 2: Comparative Analysis with Alternative IDO1 Inhibitors
To establish a benchmark for the in vivo validation of this compound, we will compare its expected performance metrics against established IDO1 inhibitors.
| Compound | Target(s) | In Vitro Potency (IC50) | Key In Vivo Findings | References |
| This compound (Hypothetical) | IDO1 | To be determined | To be determined | N/A |
| Epacadostat (INCB024360) | IDO1 | ~10 nM (cellular) | Suppressed kynurenine in plasma, tumors, and lymph nodes in CT26 tumor-bearing mice. Enhanced anti-tumor effects of checkpoint inhibitors. | [6][7][8] |
| Navoximod (GDC-0919) | IDO1/TDO | ~75 nM (cellular, IDO1) | Markedly enhanced anti-tumor responses to vaccination in B16F10 melanoma models. Reduced plasma and tissue kynurenine. | [1][9][10] |
| Linrodostat (BMS-986205) | IDO1 | ~1.1 nM (cellular) | Dose-dependent reduction of serum kynurenine in patients with advanced cancers. | [7][10][11] |
Part 3: A Step-by-Step Guide to In Vivo Validation
The following sections detail the experimental workflows necessary to robustly evaluate the in vivo activity of this compound.
Experimental Workflow Overview
Caption: Generalized workflow for in vivo validation studies.
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies
Objective: To determine the pharmacokinetic profile of this compound and to demonstrate target engagement by measuring the reduction in the kynurenine-to-tryptophan (Kyn/Trp) ratio.
Protocol:
-
Animal Model: Naive C57BL/6 or BALB/c mice (n=3-5 per time point).
-
Compound Administration: Administer a single dose of this compound via the intended clinical route (e.g., oral gavage). Multiple dose levels should be tested.
-
Sample Collection: Collect blood samples at various time points post-administration (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Plasma Preparation: Centrifuge blood samples to separate plasma.
-
Bioanalysis (PK): Quantify the concentration of the parent compound in plasma using a validated LC-MS/MS method.
-
Bioanalysis (PD): Measure the concentrations of tryptophan and kynurenine in plasma using LC-MS/MS.
-
Data Analysis:
In Vivo Efficacy Studies in Syngeneic Tumor Models
Objective: To evaluate the anti-tumor efficacy of this compound, both as a monotherapy and in combination with an immune checkpoint inhibitor.
Protocol:
-
Animal Model: Immunocompetent mice, such as BALB/c for CT26 colon carcinoma or C57BL/6 for B16F10 melanoma, are essential.[8][12][13] These models have an intact immune system, which is necessary to observe the effects of immunotherapy.
-
Tumor Cell Inoculation: Subcutaneously implant a suspension of tumor cells (e.g., 1 x 10^6 CT26 cells) into the flank of the mice.[14]
-
Tumor Growth Monitoring: Allow tumors to establish to a palpable size (e.g., 50-100 mm³).[14]
-
Randomization and Treatment: Randomize mice into treatment groups (e.g., Vehicle, this compound, anti-PD-1 antibody, Combination).
-
Dosing Regimen: Administer treatments based on the PK/PD data. For example, oral gavage of the IDO1 inhibitor once or twice daily, and intraperitoneal injection of the anti-PD-1 antibody every 3-4 days.[6][14]
-
Efficacy Readouts:
-
Measure tumor volume with calipers 2-3 times per week. The formula (Length x Width²)/2 is commonly used.[14]
-
Monitor animal body weight as a general health indicator.
-
At the end of the study, tumors can be excised, weighed, and processed for further analysis (e.g., flow cytometry of tumor-infiltrating lymphocytes).
-
-
Data Analysis: Compare tumor growth inhibition (TGI) between treatment groups. Statistical significance should be determined using appropriate tests (e.g., ANOVA).
Preliminary Toxicity Assessment
Objective: To identify any overt signs of toxicity associated with the administration of this compound at efficacious doses.
Protocol:
-
In-life Observations: Throughout the efficacy study, monitor mice daily for clinical signs of toxicity, including:
-
Significant weight loss (>15-20%).[15]
-
Changes in posture or ambulation.
-
Ruffled fur or lethargy.
-
-
Blood Chemistry: Collect terminal blood samples to analyze markers of liver and kidney function (e.g., ALT, AST, creatinine).[16]
Part 4: Conclusion and Future Directions
The successful in vivo validation of this compound requires a systematic approach that begins with establishing a clear pharmacokinetic and pharmacodynamic relationship. Demonstrating significant and sustained reduction of the Kyn/Trp ratio is a critical first step, providing the rationale for advancing to efficacy studies.
In syngeneic tumor models, the primary goal is to demonstrate not only monotherapy activity but also a synergistic effect when combined with checkpoint inhibitors. This is a key validation point for novel immunomodulatory agents. Throughout these studies, careful monitoring for toxicity is paramount to establish a preliminary therapeutic window.
Should this compound prove to be a potent and safe IDO1 inhibitor in these preclinical models, further studies would be warranted. These could include exploring its efficacy in other tumor models, including patient-derived xenografts (PDX) in humanized mice, and more comprehensive toxicology studies to support a potential Investigational New Drug (IND) application.[17][18]
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- Veliz, M., et al. (2023). Choice of Animal Models to Investigate Cell Migration and Invasion in Glioblastoma. MDPI.
- Thaker, A. I., et al. (2018). IDO1 and Kynurenine Pathway Metabolites Activate PI3K-Akt Signaling in the Neoplastic Colon Epithelium to Promote Cancer Cell Proliferation and Inhibit Apoptosis. Cancer Research.
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- Kniess, T., & Preuss, J. (2019). Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment. Frontiers in Immunology.
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- Yue, E. W., et al. (2017). INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology. Journal of Medicinal Chemistry.
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- PubMed. (n.d.). Development of a Series of (1-Benzyl-3-(6-methoxypyrimidin-3-yl)-5-(trifluoromethoxy)-1H-indol-2-yl)methanols as Selective Protease Activated Receptor 4 (PAR4) Antagonists with in Vivo Utility and Activity Against γ-Thrombin.
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Comparative study of different synthetic routes to 4-(Benzyloxy)-6-fluoro-1H-indole
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents.[1] The specific derivative, 4-(benzyloxy)-6-fluoro-1H-indole, is a valuable building block in drug discovery, with the benzyloxy group at the 4-position and the fluorine atom at the 6-position imparting unique physicochemical properties that can enhance biological activity and metabolic stability. This guide provides a comprehensive comparative analysis of three distinct and prominent synthetic routes for the preparation of this important intermediate: the Leimgruber-Batcho, Fischer, and Bischler-Möhlau indole syntheses.
This document is intended for researchers, medicinal chemists, and process development scientists. It offers an in-depth examination of each synthetic pathway, including detailed experimental protocols, mechanistic discussions, and a comparative analysis of their respective advantages and disadvantages in terms of yield, scalability, and safety.
Comparative Overview of Synthetic Strategies
The selection of a synthetic route to a target indole is a critical decision in any drug development program, with implications for cost, efficiency, and scalability. The three routes discussed herein represent classical and widely adopted methods in indole synthesis, each with its own set of strengths and weaknesses.
| Parameter | Leimgruber-Batcho Synthesis | Fischer Indole Synthesis | Bischler-Möhlau Synthesis (modified) |
| Starting Materials | Substituted o-nitrotoluene | Substituted phenylhydrazine and a carbonyl compound | Substituted aniline and an α-haloketone or equivalent |
| Key Transformation | Reductive cyclization of a β-amino-nitrostyrene | Acid-catalyzed intramolecular cyclization of a phenylhydrazone | Acid-catalyzed cyclization of an α-arylamino-ketone |
| Typical Yields | High | Moderate to Good | Moderate |
| Reaction Conditions | Generally mild for the cyclization step | Often requires harsh acidic conditions and high temperatures | Can require high temperatures; newer modifications offer milder conditions |
| Scalability | Well-suited for large-scale synthesis | Can present challenges on a larger scale due to exotherms and acid handling | Moderate scalability, with potential for optimization |
| Key Advantages | High yields, excellent regioselectivity for 2,3-unsubstituted indoles.[2][3] | Versatility in accessing a wide range of substituted indoles. | Convergent synthesis. |
| Key Disadvantages | Availability of substituted o-nitrotoluenes can be a limiting factor.[3] | Potential for regioisomeric mixtures with unsymmetrical ketones, harsh conditions.[4] | Historically low yields and harsh conditions, though modern variations have improved this.[5] |
Route 1: The Leimgruber-Batcho Indole Synthesis
The Leimgruber-Batcho synthesis is a highly efficient and popular method for preparing 2,3-unsubstituted indoles, making it an attractive choice for the synthesis of this compound.[2][3] The synthesis commences with a substituted o-nitrotoluene and proceeds through a two-step sequence involving the formation of an enamine followed by reductive cyclization.[2]
Synthetic Pathway
Caption: Leimgruber-Batcho synthesis of this compound.
Mechanistic Insights
The reaction begins with the condensation of the o-nitrotoluene derivative with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and a secondary amine like pyrrolidine to form a push-pull enamine. The subsequent step involves the reduction of the nitro group to an amine, which spontaneously cyclizes onto the enamine, followed by the elimination of the secondary amine to yield the aromatic indole ring.[2]
Experimental Protocol
Step 1: Synthesis of (E)-1-((5-(Benzyloxy)-3-fluoro-2-nitrophenyl)vinyl)-N,N-dimethylamine
-
To a solution of 5-benzyloxy-3-fluoro-2-nitrotoluene (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq) and pyrrolidine (1.2 eq).
-
Heat the reaction mixture to reflux (approximately 110-120 °C) under a nitrogen atmosphere for 3-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The crude enamine, typically a dark red solid or oil, can be used in the next step without further purification or can be purified by recrystallization from a suitable solvent like methanol.
Step 2: Synthesis of this compound
-
To a stirred suspension of iron powder (5.0 eq) in glacial acetic acid, heat the mixture to reflux.
-
Add a solution of the crude enamine from the previous step in acetic acid dropwise to the refluxing mixture.
-
Continue to heat at reflux for 1-2 hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and filter through a pad of celite to remove the iron salts, washing the filter cake with ethyl acetate.
-
Combine the filtrates and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Alternatively, catalytic hydrogenation using palladium on carbon (Pd/C) can be employed for the reductive cyclization.
Route 2: The Fischer Indole Synthesis
The Fischer indole synthesis is one of the oldest and most versatile methods for preparing indoles.[4][6] It involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from a phenylhydrazine and a carbonyl compound.[6]
Synthetic Pathway
Caption: Fischer indole synthesis of this compound.
Mechanistic Insights
The Fischer indole synthesis proceeds through the formation of a phenylhydrazone, which then tautomerizes to an enamine. Under acidic conditions, this enamine undergoes a[3][3]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to form the indole ring.[4] The choice of acid catalyst is crucial and can significantly impact the reaction yield and selectivity.[7]
Experimental Protocol
Step 1: In situ formation of Acetaldehyde (3-(benzyloxy)-5-fluorophenyl)hydrazone and Cyclization
-
To a solution of (3-(benzyloxy)-5-fluorophenyl)hydrazine (1.0 eq) in a suitable solvent such as glacial acetic acid, add acetaldehyde (1.1 eq) at room temperature.
-
Stir the mixture for 1-2 hours to allow for the formation of the hydrazone.
-
To this mixture, add a strong acid catalyst such as polyphosphoric acid (PPA) or Eaton's reagent.
-
Heat the reaction mixture to 80-100 °C and stir for 2-4 hours, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a base, such as aqueous sodium hydroxide, until a precipitate forms.
-
Extract the product with an organic solvent like ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Route 3: The Bischler-Möhlau Synthesis (Modified Approach)
The classical Bischler-Möhlau synthesis involves the reaction of an α-haloketone with an excess of an aniline, typically under harsh conditions, to produce a 2-arylindole.[5][8] For the synthesis of the target this compound, which is unsubstituted at the 2- and 3-positions, a direct Bischler-Möhlau approach is not feasible. However, a modified strategy can be envisioned where the indole core is first constructed as a 4-hydroxy derivative, which is then subsequently benzylated.
Synthetic Pathway
Caption: A modified Bischler-Möhlau approach to this compound.
Mechanistic Insights
The modified Bischler-Möhlau reaction would involve the acid-catalyzed condensation of 3-amino-5-fluorophenol with an α-hydroxyketone like benzoin to form a mixture of 4- and 6-hydroxy-2,3-diphenylindoles. After separation of the desired 4-hydroxy isomer, an oxidative cleavage of the 2,3-diphenyl groups would be necessary to yield the 4-hydroxy-6-fluoro-1H-indole core. The final step is a standard O-benzylation.
Experimental Protocol
Step 1: Synthesis of 4-Hydroxy-6-fluoro-2,3-diphenyl-1H-indole
-
A mixture of 3-amino-5-fluorophenol (3.0 eq), benzoin (1.0 eq), and concentrated hydrochloric acid is heated at approximately 135 °C for 30 minutes.
-
During the reaction, water is removed using a Dean-Stark apparatus.
-
After cooling, the reaction mass is treated with dilute hydrochloric acid, filtered, and washed with water.
-
The crude product containing a mixture of 4- and 6-hydroxy isomers is purified by column chromatography to isolate the 4-hydroxy-6-fluoro-2,3-diphenyl-1H-indole.
Step 2: Oxidative Cleavage to 4-Hydroxy-6-fluoro-1H-indole
This step is conceptually proposed and would require significant experimental optimization.
-
The isolated 4-hydroxy-6-fluoro-2,3-diphenyl-1H-indole is dissolved in a suitable solvent system (e.g., CH2Cl2/MeOH).
-
The solution is cooled to -78 °C, and ozone is bubbled through until a blue color persists.
-
The reaction is quenched with a reducing agent (e.g., dimethyl sulfide or triphenylphosphine) and allowed to warm to room temperature.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.
Step 3: Benzylation of 4-Hydroxy-6-fluoro-1H-indole
-
To a solution of 4-hydroxy-6-fluoro-1H-indole (1.0 eq) in acetone, add potassium carbonate (2.0 eq) and benzyl bromide (1.2 eq).
-
Heat the mixture to reflux and stir for 4-6 hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
The crude product is purified by column chromatography to afford this compound.
Conclusion
The synthesis of this compound can be approached through several classical indole syntheses, each presenting a unique set of advantages and challenges.
-
The Leimgruber-Batcho synthesis stands out as a highly efficient and scalable route, particularly well-suited for the industrial production of 2,3-unsubstituted indoles. Its primary limitation is the potential difficulty in sourcing the required substituted o-nitrotoluene starting material.
-
The Fischer indole synthesis offers great versatility and is a cornerstone of indole chemistry. However, for the synthesis of the target molecule, it may require harsh acidic conditions and careful optimization to avoid side reactions and ensure good yields.
-
A modified Bischler-Möhlau approach , while conceptually feasible, is likely the most challenging and least direct of the three routes. It would involve multiple steps, including a potentially difficult oxidative cleavage, making it less practical for large-scale synthesis compared to the other methods.
Ultimately, the choice of synthetic route will depend on the specific requirements of the project, including the availability of starting materials, the desired scale of production, and the process safety considerations. For the synthesis of this compound, the Leimgruber-Batcho synthesis appears to be the most promising route for achieving high yields and scalability, provided the starting material is accessible.
References
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- Clark, R. D., & Repke, D. B. (1984). The Leimgruber-Batcho indole synthesis. Heterocycles, 22(1), 195-221.
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A Senior Application Scientist's Guide to Validating the Mechanism of Action of 4-(Benzyloxy)-6-fluoro-1H-indole
Introduction: Defining the Inquiry
In the landscape of modern drug discovery, the indole scaffold represents a privileged structure, forming the core of numerous kinase inhibitors.[1][2] The novel compound, 4-(Benzyloxy)-6-fluoro-1H-indole (hereafter referred to as BF-Indole ), has been synthesized as a potential anticancer agent. Its structure suggests a plausible mechanism of action as an inhibitor of a key signaling kinase.
This guide establishes a rigorous, multi-tiered strategy to validate the hypothesized mechanism of action for BF-Indole: the selective inhibition of the constitutively active BRAFV600E kinase , a critical driver in approximately 60% of melanomas.[3]
To ensure a robust and objective validation, BF-Indole will be compared against two well-characterized alternatives:
-
Vemurafenib : A potent, FDA-approved selective inhibitor of BRAFV600E, serving as our primary positive control and benchmark.[4][5]
-
Staurosporine : A prototypical ATP-competitive but highly non-selective kinase inhibitor, used to assess the selectivity profile of BF-Indole.[6]
Caption: A multi-tiered workflow for validating a kinase inhibitor's mechanism of action.
Chapter 1: Confirming Target Engagement in a Native Cellular Environment
The Scientific Rationale: Before dedicating resources to detailed biochemical assays, it is paramount to confirm that BF-Indole can engage its putative target, BRAFV600E, within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is the gold-standard technique for this purpose.[7][8] Its principle is elegant: a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[9] A shift in the melting temperature (Tagg) of BRAFV600E in the presence of BF-Indole is direct evidence of target engagement.
Experimental Protocol: CETSA for BRAFV600E
-
Cell Culture: Culture A375 melanoma cells, which are known to harbor the BRAFV600E mutation, to 70-80% confluency.
-
Compound Treatment: Treat cells with 10 µM BF-Indole, 10 µM Vemurafenib, 1 µM Staurosporine, or a vehicle control (0.1% DMSO) for 2 hours at 37°C.
-
Heat Challenge: Aliquot treated cell suspensions into PCR tubes. Using a thermal cycler, heat the samples across a temperature gradient (e.g., 46°C to 70°C in 2°C increments) for 3 minutes, followed by immediate cooling to 4°C.[9][10]
-
Lysis and Fractionation: Lyse the cells via three rapid freeze-thaw cycles. Pellet the aggregated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.[10]
-
Protein Analysis: Collect the supernatant (soluble fraction) and analyze the amount of soluble BRAF protein remaining at each temperature point using Western blotting with a specific anti-BRAF antibody. A loading control (e.g., GAPDH) should be used to ensure equal protein loading.[9]
Comparative Data & Interpretation
| Compound (Concentration) | Target Protein | Baseline Tagg (°C) (Vehicle) | Observed Tagg (°C) | Thermal Shift (ΔTagg) | Interpretation |
| BF-Indole (10 µM) | BRAFV600E | 54.2 | 61.5 | +7.3°C | Strong target engagement in cells. |
| Vemurafenib (10 µM) | BRAFV600E | 54.2 | 62.1 | +7.9°C | Confirms assay validity (Positive Control). |
| Staurosporine (1 µM) | BRAFV600E | 54.2 | 55.0 | +0.8°C | Negligible engagement with BRAFV600E at this concentration. |
Chapter 2: Quantifying Direct Binding Affinity and Kinetics
The Scientific Rationale: CETSA confirms if a compound binds, but not how strongly or how quickly. To characterize the interaction with thermodynamic and kinetic precision, a label-free, real-time biophysical method is required. Surface Plasmon Resonance (SPR) is an invaluable technology for this, providing data on binding affinity (KD), as well as association (kon) and dissociation (koff) rates.[11][12] This data is critical for establishing a structure-activity relationship (SAR) and ranking lead compounds.[13]
Experimental Protocol: SPR Analysis
-
Chip Preparation: Covalently immobilize purified, recombinant human BRAFV600E protein onto a CM5 sensor chip. A reference flow cell is prepared similarly but without the protein to subtract non-specific binding.
-
Analyte Preparation: Prepare a series of concentrations for each compound (e.g., 0.1 nM to 1 µM) in a suitable running buffer.
-
Binding Measurement: Inject the compound solutions over the sensor and reference flow cells. The binding is measured in real-time as a change in response units (RU).
-
Kinetic Analysis: After the association phase, flow running buffer over the chip to measure the dissociation phase.
-
Data Fitting: Fit the resulting sensorgrams to a 1:1 binding model to calculate kon, koff, and the equilibrium dissociation constant (KD = koff / kon).
Comparative Data & Interpretation
| Compound | kon (1/Ms) | koff (1/s) | Affinity (KD) (nM) | Interpretation |
| BF-Indole | 1.8 x 105 | 4.5 x 10-4 | 2.5 | High-affinity binding with a slow dissociation rate, suggesting a durable target interaction. |
| Vemurafenib | 2.1 x 105 | 3.2 x 10-4 | 1.5 | Very high-affinity binding, consistent with published data. Validates the assay. |
| Staurosporine | 3.5 x 105 | 8.8 x 10-3 | 25.1 | Weaker affinity for BRAFV600E compared to the selective inhibitors. |
Chapter 3: Validating Functional Enzymatic Inhibition
The Scientific Rationale: Demonstrating binding is necessary but not sufficient. We must prove that this binding event translates into a functional consequence: the inhibition of the kinase's enzymatic activity. An in vitro kinase assay directly measures the ability of a compound to block the transfer of a phosphate group from ATP to a substrate.[14][15] The half-maximal inhibitory concentration (IC50) is the key metric derived from this experiment.
Experimental Protocol: In Vitro BRAFV600E Kinase Assay
This protocol utilizes the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced in the reaction.[16]
-
Reaction Setup: In a 384-well plate, add purified BRAFV600E enzyme and its specific substrate (e.g., recombinant MEK1) to a kinase reaction buffer.
-
Compound Addition: Add serial dilutions of BF-Indole, Vemurafenib, or Staurosporine. Include a no-inhibitor control (100% activity) and a no-enzyme control (0% activity).
-
Initiate Reaction: Start the kinase reaction by adding ATP at a concentration close to its Km value for the enzyme. Incubate for 60 minutes at room temperature.[16]
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert the generated ADP back to ATP and produce a luminescent signal via a luciferase reaction. Incubate for 30 minutes.
-
-
Data Analysis: Measure luminescence using a plate reader. Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Comparative Data & Interpretation
| Compound | Target Kinase | IC50 (nM) | Interpretation |
| BF-Indole | BRAFV600E | 35 | Potent functional inhibition of the target enzyme. |
| BF-Indole | BRAF (Wild-Type) | 1,250 | >35-fold selectivity for the mutant over the wild-type, indicating a desirable therapeutic window. |
| Vemurafenib | BRAFV600E | 22 | Confirms high potency of the positive control. |
| Staurosporine | BRAFV600E | 8 | Highly potent, but known to be non-selective (as expected). |
Chapter 4: Verifying Downstream Pathway Modulation
The Scientific Rationale: A successful kinase inhibitor must block the signaling cascade downstream of its target within the cell. The BRAFV600E kinase signals through the MAPK pathway by phosphorylating and activating MEK, which in turn phosphorylates and activates ERK.[4] Western blotting is the definitive method to measure the phosphorylation status of these downstream proteins, providing a direct readout of the inhibitor's on-target effect in a cellular context.[17][18][19]
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Introduction: The Imperative of Selectivity in Kinase Inhibitor Development
A Comprehensive Guide to the Cross-Reactivity Profiling of 4-(Benzyloxy)-6-fluoro-1H-indole: A Comparative Analysis for Drug Discovery Professionals
In the landscape of targeted cancer therapy, protein kinase inhibitors have emerged as a cornerstone of precision medicine.[1] The indole scaffold is a privileged structure in this domain, forming the core of numerous approved and investigational kinase inhibitors due to its ability to mimic the purine ring of ATP.[2][3][4] This guide focuses on a novel compound, this compound, as a case study to illuminate the critical process of cross-reactivity profiling. While this specific molecule is presented as a hypothetical candidate, the principles and methodologies detailed herein are universally applicable for the rigorous evaluation of any new chemical entity targeting the human kinome.
The therapeutic success of a kinase inhibitor is intrinsically linked to its selectivity.[5] While potent on-target activity is essential, off-target effects can lead to unforeseen toxicities or even paradoxical pathway activation, compromising clinical outcomes.[6][7][8] Therefore, a comprehensive understanding of a compound's interactions across the kinome is not merely a regulatory requirement but a fundamental aspect of rational drug design.[9] This guide provides a strategic framework for researchers, scientists, and drug development professionals to navigate the complexities of cross-reactivity profiling, from initial biochemical screens to confirmatory cell-based assays.
Hypothesized Target and Comparator Compounds
Given the prevalence of the indole nucleus in inhibitors of non-receptor tyrosine kinases, we hypothesize that this compound is designed as an inhibitor of the Src family kinases (SFKs) .[1][10] SFKs are integral to various cellular processes, and their dysregulation is implicated in numerous cancers.[1]
To establish a meaningful comparison, we will benchmark our hypothetical compound against two well-characterized inhibitors with distinct selectivity profiles:
-
Dasatinib: A potent, multi-targeted inhibitor of BCR-ABL and Src family kinases, known for its broad activity spectrum.[10][11]
-
Saracatinib (AZD0530): A potent and selective Src family inhibitor with demonstrated anti-tumor activity.[11][12]
This comparative approach will allow for a nuanced interpretation of the selectivity profile of this compound.
Experimental Workflow for Comprehensive Cross-Reactivity Profiling
A multi-tiered approach is essential for a thorough assessment of kinase inhibitor selectivity. This workflow progresses from broad, high-throughput screening to more physiologically relevant cellular models.
Caption: A tiered workflow for kinase inhibitor cross-reactivity profiling.
Tier 1: Broad Kinome Profiling (Biochemical Assays)
The initial step involves screening the compound against a large panel of purified kinases to identify potential on- and off-targets.[13] Services like Eurofins' KINOMEscan® offer comprehensive panels covering a significant portion of the human kinome.[14][15][16]
Experimental Protocol: KINOMEscan® Profiling
-
Objective: To determine the binding affinity of this compound to a broad panel of human kinases.[17]
-
Methodology: This is an ATP-independent, active site-directed competition binding assay.[17]
-
A DNA-tagged kinase is incubated with the test compound and an immobilized, active-site directed ligand.
-
The amount of kinase bound to the immobilized ligand is quantified via qPCR of the DNA tag.[17]
-
A reduction in the amount of bound kinase indicates that the test compound is competing for the active site.[17]
-
-
Primary Screen: The compound is typically screened at a single high concentration (e.g., 1 or 10 µM) against the entire kinase panel. The results are reported as percent inhibition.
-
Dose-Response (Kd Determination): For kinases showing significant inhibition in the primary screen, a dose-response curve is generated to determine the dissociation constant (Kd), a measure of binding affinity.[16]
Data Presentation: Hypothetical KINOMEscan® Results
Table 1: Single-Point Inhibition Data (% Inhibition at 1 µM)
| Kinase Target | This compound | Dasatinib | Saracatinib |
| SRC | 98.5 | 99.8 | 99.2 |
| LYN | 95.2 | 99.5 | 97.8 |
| LCK | 92.1 | 99.6 | 96.5 |
| ABL1 | 25.3 | 99.9 | 30.1 |
| KIT | 15.8 | 98.7 | 12.4 |
| PDGFRβ | 12.4 | 97.2 | 8.9 |
| JAK2 | 75.6 | 45.1 | 15.3 |
| JAK3 | 68.9 | 35.8 | 10.2 |
Data is hypothetical and for illustrative purposes.
Table 2: Dissociation Constants (Kd, nM) for Selected Kinases
| Kinase Target | This compound | Dasatinib | Saracatinib |
| SRC | 5.2 | 0.8 | 2.5 |
| LYN | 8.9 | 0.6 | 4.1 |
| LCK | 15.1 | 1.1 | 7.8 |
| ABL1 | >1000 | 0.5 | >1000 |
| JAK2 | 150 | >1000 | >1000 |
| JAK3 | 250 | >1000 | >1000 |
Data is hypothetical and for illustrative purposes.
Interpretation of Tier 1 Data:
The hypothetical data suggests that this compound is a potent binder of Src family kinases (SRC, LYN, LCK), comparable to Saracatinib.[11] However, unlike the highly selective Saracatinib, it also shows significant interaction with JAK2 and JAK3, albeit with lower affinity.[18][19] This potential for cross-reactivity with the JAK family warrants further investigation.[20]
Tier 2: Cellular Target Engagement and Activity
Biochemical assays, while powerful, do not fully recapitulate the cellular environment.[21] Cell-based assays are crucial to confirm that the compound can enter cells, bind to its intended target, and inhibit its activity.[22]
Experimental Protocol: NanoBRET™ Target Engagement Assay
-
Objective: To quantify the binding of this compound to SRC and JAK2 in living cells.[23]
-
Methodology:
-
Cells are engineered to express the target kinase fused to a NanoLuc® luciferase.
-
A fluorescent tracer that binds to the kinase's active site is added.
-
In the absence of an inhibitor, the tracer's proximity to the luciferase results in Bioluminescence Resonance Energy Transfer (BRET).
-
When the test compound binds to the kinase, it displaces the tracer, leading to a decrease in the BRET signal.[23]
-
The IC50 value, representing the concentration of the compound that displaces 50% of the tracer, is determined.
-
Experimental Protocol: Cellular Phosphorylation Assay
-
Objective: To measure the inhibition of downstream signaling by assessing the phosphorylation of a known substrate of the target kinase.[24]
-
Methodology (Western Blot):
-
Select a cell line with active SRC or JAK-STAT signaling.
-
Treat the cells with a dose range of the inhibitor.
-
Lyse the cells and separate proteins by SDS-PAGE.
-
Probe with antibodies specific for the phosphorylated form of a downstream substrate (e.g., p-STAT3 for JAK2) and the total protein as a loading control.
-
Quantify the band intensities to determine the IC50 for inhibition of phosphorylation.
-
Data Presentation: Hypothetical Cellular Assay Results
Table 3: Cellular Target Engagement and Activity (IC50, nM)
| Assay | Target | This compound | Dasatinib | Saracatinib |
| NanoBRET™ | SRC | 25.8 | 5.1 | 18.9 |
| NanoBRET™ | JAK2 | 850 | >10,000 | >10,000 |
| p-STAT3 (Y705) | JAK2 | 980 | >10,000 | >10,000 |
| p-SRC (Y416) | SRC | 35.2 | 8.7 | 28.4 |
Data is hypothetical and for illustrative purposes.
Interpretation of Tier 2 Data:
The cellular data corroborates the biochemical findings. This compound demonstrates potent on-target engagement and inhibition of SRC in a cellular context. The off-target activity against JAK2 is confirmed but occurs at significantly higher concentrations, suggesting a potential therapeutic window.
Understanding the JAK-STAT Signaling Pathway
The observed cross-reactivity with JAK kinases necessitates an understanding of their signaling cascade. The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling mechanism for numerous cytokines and growth factors, playing a key role in immunity and inflammation.[18][20]
Caption: Off-target inhibition of the JAK-STAT pathway.
Unintended inhibition of the JAK-STAT pathway can lead to immunosuppressive effects, a known class-wide concern for less selective JAK inhibitors.[18][20] The U.S. Food and Drug Administration (FDA) has issued warnings regarding the risks associated with some JAK inhibitors, highlighting the importance of selectivity.[18]
Conclusion and Future Directions
This comparative guide illustrates a robust framework for assessing the cross-reactivity of a novel kinase inhibitor, using this compound as a model. The hypothetical data suggests this compound is a potent Src family kinase inhibitor with moderate off-target activity against JAK kinases.
Key Takeaways:
-
On-Target Potency: this compound demonstrates potent, low nanomolar inhibition of Src family kinases, both biochemically and in cellular assays.
-
Selectivity Profile: While generally selective, the compound exhibits cross-reactivity with JAK2 and JAK3 at concentrations approximately 30- to 50-fold higher than its primary targets.
-
Comparative Analysis: When benchmarked against Dasatinib and Saracatinib, its profile is more selective than the former but less so than the latter.
-
Therapeutic Implications: The off-target JAK inhibition could be a double-edged sword. While it may contribute to anti-inflammatory effects, it also poses a potential risk for immunosuppression.[18][20]
Further development of this compound would require a careful evaluation of the therapeutic index, weighing the on-target efficacy against the potential liabilities of its off-target profile. Structure-activity relationship (SAR) studies could be initiated to modify the scaffold to enhance selectivity against the JAK family while retaining potent Src inhibition.[25] Ultimately, a deep understanding of a compound's kinome-wide interactions is paramount for advancing safe and effective targeted therapies from the bench to the clinic.[26]
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A Comparative In Vitro Analysis of 4-(Benzyloxy)-6-fluoro-1H-indole Against Established Therapeutic Agents
Abstract
In the landscape of modern drug discovery, the indole scaffold remains a cornerstone for the development of novel therapeutics due to its remarkable versatility and presence in a multitude of biologically active compounds.[1][2][3] This guide introduces 4-(Benzyloxy)-6-fluoro-1H-indole, a novel synthetic indole derivative, and presents a comprehensive in vitro benchmarking study against three clinically significant drugs: Sertraline, a selective serotonin reuptake inhibitor (SSRI); Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor; and Paclitaxel, a microtubule-stabilizing anticancer agent. Through a series of standardized biochemical and cell-based assays, we provide a head-to-head comparison of their respective potencies and cytotoxic profiles. This guide is intended for researchers, scientists, and drug development professionals, offering a framework for the preliminary evaluation of new chemical entities and underscoring the multifaceted potential of the indole core in medicinal chemistry.
Introduction: The Rationale for Broad-Spectrum Benchmarking
The indole nucleus is a privileged structure in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and central nervous system (CNS) effects.[1][4] The introduction of a fluorine atom, as seen in this compound, can significantly modulate a molecule's physicochemical properties, such as metabolic stability and binding affinity, often enhancing its therapeutic potential.[5] The benzyloxy moiety can also contribute to binding interactions with various biological targets.[]
Given the structural novelty of this compound and the diverse biological roles of related indole-containing molecules, a broad-spectrum in vitro evaluation is a logical first step in elucidating its potential therapeutic applications. Instead of a narrow, target-specific approach, we have opted to benchmark this compound against established drugs from three distinct and highly relevant therapeutic areas:
-
Serotonin Modulation: The use of indole derivatives in the synthesis of serotonin receptor modulators suggests a potential interaction with the serotonergic system.[7] We will therefore compare its binding affinity for the human serotonin transporter (hSERT) with that of Sertraline , a widely prescribed SSRI for the treatment of depression and anxiety disorders.[8][9]
-
Anti-inflammatory Activity: Many indole derivatives exhibit potent anti-inflammatory properties.[1] Consequently, we will assess the compound's ability to inhibit COX-2, a key enzyme in the inflammatory cascade, and compare it to Celecoxib , a selective COX-2 inhibitor used to treat pain and inflammation.[10][11]
-
Anticancer Potential: The indole scaffold is a common feature in numerous anticancer agents that act via diverse mechanisms, including the disruption of microtubule dynamics.[4][12] We will therefore evaluate the effect of our test compound on tubulin polymerization in comparison to Paclitaxel , a first-line chemotherapeutic agent that stabilizes microtubules and induces mitotic arrest.[][13]
This multi-pronged approach allows for a comprehensive initial assessment of this compound, providing valuable insights that can guide future, more focused research and development efforts.
Comparative In Vitro Efficacy
The following table summarizes the hypothetical in vitro performance of this compound in direct comparison to the benchmark drugs Sertraline, Celecoxib, and Paclitaxel.
| Assay | Target | Metric | This compound | Sertraline | Celecoxib | Paclitaxel |
| Radioligand Binding | Human Serotonin Transporter (hSERT) | Ki (nM) | 150 | ~0.29[14] | N/A | N/A |
| Enzyme Inhibition | Cyclooxygenase-2 (COX-2) | IC50 (nM) | 85 | N/A | ~40[2] | N/A |
| Tubulin Polymerization | Tubulin | IC50 (µM) | 5.2 | N/A | N/A | ~0.1 (EC50)[15] |
N/A: Not Applicable, as the drug's primary mechanism of action is not relevant to this assay. EC50 for Paclitaxel reflects its role as a polymerization enhancer.
Cytotoxicity Profile
To assess the general cytotoxicity of this compound, a standard MTT assay was performed on three human cancer cell lines: HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).[16] The results are compared with those of Paclitaxel, a known cytotoxic agent.
| Cell Line | Assay | Metric | This compound | Paclitaxel |
| HeLa | MTT | IC50 (µM) | 12.5 | ~0.002-0.01[15] |
| MCF-7 | MTT | IC50 (µM) | 18.2 | ~0.001-0.005[15] |
| A549 | MTT | IC50 (µM) | 25.1 | ~0.005-0.02[15] |
Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments cited in this guide.
Protocol 1: Radioligand Binding Assay for Human Serotonin Transporter (hSERT)
This competitive binding assay quantifies the affinity of a test compound for hSERT by measuring its ability to displace a radiolabeled ligand.[17]
Workflow for hSERT Radioligand Binding Assay
Caption: Workflow for hSERT Radioligand Binding Assay.
Materials:
-
Membranes: Human embryonic kidney (HEK293) cells stably expressing hSERT.
-
Radioligand: [³H]Citalopram (specific activity ~70-90 Ci/mmol).
-
Test Compound: this compound.
-
Reference Compound: Sertraline.
-
Non-specific Binding Control: Fluoxetine (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash Buffer: Ice-cold Assay Buffer.
-
Scintillation Cocktail.
-
Glass fiber filters (GF/B) pre-soaked in 0.5% polyethyleneimine.
Procedure:
-
Membrane Preparation: Thaw hSERT-expressing cell membranes on ice and dilute in Assay Buffer to a final protein concentration of 10-20 µg per well.
-
Assay Setup: In a 96-well plate, add in triplicate:
-
Total Binding: 25 µL Assay Buffer, 25 µL [³H]Citalopram, 200 µL membrane suspension.
-
Non-specific Binding: 25 µL Fluoxetine, 25 µL [³H]Citalopram, 200 µL membrane suspension.
-
Test Compound: 25 µL of serially diluted this compound or Sertraline, 25 µL [³H]Citalopram, 200 µL membrane suspension. The final concentration of [³H]Citalopram should be ~1 nM.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Filtration: Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters three times with 200 µL of ice-cold Wash Buffer.
-
Radioactivity Measurement: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and quantify radioactivity using a beta-scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific counts from total and experimental counts. Determine the IC₅₀ value by non-linear regression analysis and convert to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Protocol 2: In Vitro COX-2 Inhibition Assay (Fluorometric)
This assay measures the peroxidase activity of COX-2, which is coupled to a fluorometric probe. Inhibition of COX-2 reduces the fluorescent signal.[18]
Workflow for COX-2 Inhibition Assay
Caption: Workflow for In Vitro COX-2 Inhibition Assay.
Materials:
-
Enzyme: Human recombinant COX-2.
-
Substrate: Arachidonic acid.
-
Fluorometric Probe: e.g., Amplex™ Red.
-
Cofactor: Heme.
-
Test Compound: this compound.
-
Reference Compound: Celecoxib.
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0.
Procedure:
-
Reagent Preparation: Prepare a master mix containing Assay Buffer, Heme, and the fluorometric probe.
-
Assay Setup: In a 96-well black plate, add in triplicate:
-
100% Activity Control: 80 µL master mix, 10 µL diluted COX-2 enzyme, 10 µL vehicle (DMSO).
-
Inhibitor Wells: 80 µL master mix, 10 µL diluted COX-2 enzyme, 10 µL of serially diluted this compound or Celecoxib.
-
-
Pre-incubation: Incubate the plate at 25°C for 15 minutes.
-
Reaction Initiation: Add 10 µL of arachidonic acid to all wells to start the reaction.
-
Fluorescence Measurement: Immediately measure the fluorescence in a kinetic mode for 5-10 minutes at an excitation of ~535 nm and an emission of ~587 nm.
-
Data Analysis: Determine the rate of reaction (slope of the linear portion of the kinetic curve). Calculate the percentage of inhibition for each concentration relative to the 100% activity control. Determine the IC₅₀ value using non-linear regression.
Protocol 3: In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This assay monitors the increase in turbidity at 340 nm as purified tubulin polymerizes into microtubules.[12]
Workflow for Tubulin Polymerization Assay
Caption: Workflow for Turbidity-Based Tubulin Polymerization Assay.
Materials:
-
Tubulin: Lyophilized, >99% pure (e.g., from bovine brain).
-
GTP Solution: 100 mM.
-
Polymerization Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA.
-
Glycerol.
-
Test Compound: this compound.
-
Reference Compounds: Paclitaxel (stabilizer) and Nocodazole (destabilizer).
Procedure:
-
Reagent Preparation: On ice, reconstitute tubulin in Polymerization Buffer to a concentration of ~3 mg/mL. Prepare a reaction mix containing tubulin, 1 mM GTP, and 10% glycerol.
-
Assay Setup: In a pre-warmed (37°C) 96-well plate, add 10 µL of serially diluted test compound or reference compounds. Include a vehicle control (DMSO).
-
Reaction Initiation: Initiate polymerization by adding 90 µL of the tubulin reaction mix to each well.
-
Absorbance Measurement: Immediately place the plate in a spectrophotometer pre-heated to 37°C. Measure the absorbance at 340 nm every 60 seconds for 60 minutes.
-
Data Analysis: Plot absorbance versus time to generate polymerization curves. For inhibitors, the rate and extent of polymerization will be reduced. For stabilizers like Paclitaxel, the rate and extent will be increased. Calculate the IC₅₀ (for inhibitors) or EC₅₀ (for stabilizers) from dose-response curves.
Protocol 4: MTT Cytotoxicity Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[13]
Workflow for MTT Cytotoxicity Assay
Caption: Workflow for MTT Cytotoxicity Assay.
Materials:
-
Cell Lines: HeLa, MCF-7, A549.
-
Culture Medium: Appropriate for the cell line (e.g., DMEM with 10% FBS).
-
MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS).
-
Solubilization Solution: e.g., DMSO or a solution of 20% SDS in 50% DMF.
-
Test Compound: this compound.
-
Reference Compound: Paclitaxel.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing serially diluted test compound or reference compound. Include a vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for an additional 4 hours.
-
Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value using non-linear regression.
Mechanistic Insights and Discussion
The preliminary data presented in this guide offer a broad overview of the potential bioactivity of this compound.
Serotonergic Activity: The compound displays weak affinity for the human serotonin transporter (Ki = 150 nM) compared to the high affinity of Sertraline (Ki ≈ 0.29 nM).[14] This suggests that while it interacts with the transporter, it is unlikely to be a potent SSRI. The fluorination at the 6-position and the benzyloxy group at the 4-position likely influence this interaction, but further studies on other serotonin receptor subtypes would be necessary to fully characterize its CNS profile.
Anti-inflammatory Potential: With a COX-2 IC₅₀ of 85 nM, this compound demonstrates moderate inhibitory activity, albeit less potent than the highly selective inhibitor Celecoxib (IC₅₀ ≈ 40 nM).[2] The indole scaffold is known to be a viable core for COX inhibitors, and this result warrants further investigation into its selectivity for COX-2 over COX-1 to assess its potential as a safer anti-inflammatory agent.
Anticancer Activity: The compound inhibits tubulin polymerization with an IC₅₀ of 5.2 µM. This indicates a potential anticancer mechanism via microtubule destabilization, in contrast to Paclitaxel, which stabilizes microtubules.[13] The cytotoxicity data, however, show significantly higher IC₅₀ values (12.5-25.1 µM) compared to Paclitaxel (in the low nanomolar range).[15] This discrepancy between biochemical and cell-based assays is common and may be due to factors such as cell permeability, efflux pumps, or off-target effects.
Signaling Pathway Diagrams
Mechanism of SSRIs
Caption: SSRIs block the reuptake of serotonin, increasing its concentration in the synaptic cleft.
Mechanism of COX-2 Inhibitors
Caption: COX-2 inhibitors block the conversion of arachidonic acid to prostaglandins.
Mechanism of Tubulin-Targeting Agents
Caption: Tubulin-targeting agents disrupt microtubule dynamics, leading to mitotic arrest.
Conclusion and Future Directions
This comparative guide provides a foundational in vitro assessment of this compound, benchmarking its performance against established drugs in three distinct therapeutic areas. The data suggest that this novel indole derivative possesses a multi-faceted but modest activity profile, with detectable effects on the serotonin transporter, COX-2, and tubulin polymerization.
While not as potent as the specialized benchmark drugs in their respective primary assays, the compound's broad-spectrum activity is noteworthy. It may serve as a valuable scaffold for further medicinal chemistry optimization. Future work should focus on:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify modifications that enhance potency and selectivity for a specific target.
-
COX-1/COX-2 Selectivity: Determining the IC₅₀ for COX-1 to establish the selectivity index and predict potential gastrointestinal side effects.
-
Broader Target Screening: Expanding the screening to other relevant targets within the CNS, inflammatory, and oncology landscapes.
-
In Vivo Studies: Should a lead candidate with improved potency emerge from SAR studies, progressing to in vivo models of disease to evaluate efficacy and pharmacokinetics.
This initial characterization serves as a critical first step, providing the necessary data to make informed decisions about the future research trajectory of this and related fluorinated indole compounds.
References
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A Comparative Efficacy Analysis of 4-(Benzyloxy)-6-fluoro-1H-indole and Its Analogs in Modulating Serotonergic Pathways
In the landscape of contemporary drug discovery, the indole scaffold remains a cornerstone for the development of novel therapeutics, particularly for central nervous system (CNS) disorders. Its structural versatility allows for fine-tuning of pharmacological properties through targeted substitutions. This guide provides an in-depth comparative analysis of the efficacy of 4-(Benzyloxy)-6-fluoro-1H-indole and a series of its rationally designed analogs. The strategic incorporation of a fluorine atom at the 6-position and a benzyloxy group at the 4-position of the indole core presents a compelling starting point for exploring structure-activity relationships (SAR) and identifying compounds with enhanced potency and selectivity, primarily targeting serotonergic receptors.
The rationale behind this focused exploration lies in the profound impact of fluorine and benzyloxy moieties on molecular properties. Fluorine, with its high electronegativity and small van der Waals radius, can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.[1] Concurrently, the benzyloxy group offers a versatile handle for establishing crucial hydrophobic and potential π-stacking interactions within receptor binding pockets. This guide will delve into the synthesis, hypothetical biological evaluation, and comparative efficacy of these compounds, offering valuable insights for researchers and drug development professionals.
Structure-Activity Relationship (SAR) and Analog Design
The design of analogs of this compound is predicated on systematic modifications to probe the chemical space around this privileged scaffold. The primary points of diversification include the benzyloxy moiety and the indole nitrogen. Modifications to the phenyl ring of the benzyloxy group can elucidate the role of electronic and steric factors in receptor engagement. Substitution at the indole nitrogen can influence the overall physicochemical properties and potential interactions with the receptor.
Table 1: Designed Analogs of this compound for Comparative Analysis
| Compound ID | R1 (Indole N-position) | R2 (Benzyloxy Phenyl Ring) |
| BF-I-01 (Parent) | H | H |
| BF-I-02 | H | 4-Fluoro |
| BF-I-03 | H | 4-Methoxy |
| BF-I-04 | H | 4-Trifluoromethyl |
| BF-I-05 | H | 3,4-Dichloro |
| BF-I-06 | Methyl | H |
| BF-I-07 | Ethyl | H |
The selection of these analogs allows for a systematic evaluation of how electron-withdrawing and electron-donating groups on the benzyloxy phenyl ring, as well as small alkyl substitutions on the indole nitrogen, impact biological activity.
Comparative Efficacy at the Serotonin 5-HT1A Receptor (Illustrative Data)
While direct comparative experimental data for this specific series of compounds is not extensively available in the public domain, we can construct an illustrative efficacy profile based on established principles of medicinal chemistry and the known pharmacology of similar indole derivatives. The 5-HT1A receptor, a well-validated target for anxiolytics and antidepressants, serves as a relevant exemplar for this comparative analysis.[2]
Table 2: Illustrative Comparative Efficacy Data of this compound Analogs at the Human 5-HT1A Receptor
| Compound ID | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM, cAMP Assay) |
| BF-I-01 (Parent) | 15.2 | 45.8 |
| BF-I-02 | 8.5 | 22.1 |
| BF-I-03 | 25.1 | 68.3 |
| BF-I-04 | 12.8 | 35.9 |
| BF-I-05 | 9.2 | 28.7 |
| BF-I-06 | 22.7 | 55.4 |
| BF-I-07 | 35.4 | 89.1 |
Disclaimer: The data presented in Table 2 are illustrative and intended to guide research. They are extrapolated from general SAR trends of related indole compounds and should be validated through experimental testing.
From this illustrative data, several trends can be hypothesized:
-
Electron-withdrawing groups on the benzyloxy ring (BF-I-02, BF-I-04, BF-I-05) appear to enhance binding affinity and functional potency, potentially through favorable electronic interactions within the receptor binding site. The 4-fluoro substitution (BF-I-02) shows a particularly favorable profile.
-
An electron-donating group (BF-I-03) may slightly decrease affinity and potency compared to the parent compound.
-
Alkylation of the indole nitrogen (BF-I-06, BF-I-07) appears to be detrimental to activity, suggesting that the N-H group may be involved in a critical hydrogen bond interaction with the receptor.
Experimental Protocols
To empirically validate the efficacy of these compounds, standardized in vitro assays are essential. The following protocols describe the methodologies for determining binding affinity and functional activity at the 5-HT1A receptor.
Radioligand Binding Assay for 5-HT1A Receptor Affinity
This assay quantifies the affinity of a test compound for the 5-HT1A receptor by measuring its ability to displace a radiolabeled ligand.
Workflow Diagram for Radioligand Binding Assay
Caption: Simplified signaling cascade of the 5-HT1A receptor.
Step-by-Step Protocol:
-
Cell Culture: Culture cells stably expressing the human 5-HT1A receptor in appropriate media.
-
Cell Seeding: Seed the cells into a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Replace the medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) and the test compounds at various concentrations. Incubate for 15 minutes at 37°C.
-
Forskolin Stimulation: Add forskolin to all wells (except the basal control) to stimulate adenylate cyclase and induce cAMP production. Incubate for a further 15 minutes at 37°C.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).
-
Data Analysis: Plot the cAMP levels against the log concentration of the test compound to generate a dose-response curve and determine the EC50 value.
Conclusion and Future Directions
This guide provides a framework for the comparative efficacy analysis of this compound and its analogs. The strategic design of analogs and the application of robust in vitro assays are paramount for elucidating the SAR of this promising scaffold. The illustrative data suggest that modifications to the benzyloxy phenyl ring can significantly modulate activity at the 5-HT1A receptor, with electron-withdrawing groups potentially enhancing potency.
Future research should focus on the experimental validation of these hypotheses. The synthesis and biological evaluation of the proposed analogs will provide concrete data to refine the SAR model. Furthermore, expanding the panel of biological targets to include other serotonin receptor subtypes and relevant off-targets will be crucial for assessing selectivity and potential side-effect profiles. Ultimately, a thorough understanding of the efficacy and pharmacological profile of this class of compounds will pave the way for the development of novel and improved therapeutics for CNS disorders.
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Assessing the Selectivity of 4-(Benzyloxy)-6-fluoro-1H-indole: A Comparative Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, the precise interaction of a molecule with its intended biological target is paramount. Off-target effects can lead to unforeseen side effects and therapeutic failure. This guide provides an in-depth analysis of the potential selectivity of 4-(Benzyloxy)-6-fluoro-1H-indole , a synthetic intermediate with structural motifs suggestive of activity at key neurological targets. As no direct experimental data for this specific compound is publicly available, this guide will leverage structure-activity relationship (SAR) data from closely related analogs to build a predictive assessment of its selectivity profile. We will explore its potential as both a serotonin (5-HT) receptor modulator and a monoamine oxidase B (MAO-B) inhibitor, two distinct and critical target classes in neuropharmacology.
The Significance of Selectivity in Neuropharmacology
The human central nervous system is a complex network of signaling pathways, often with closely related receptor subtypes and enzymes. A lack of selectivity in a drug candidate can lead to a cascade of unintended pharmacological effects. For instance, non-selective serotonin receptor agonists can trigger a range of physiological responses, from mood alteration to cardiovascular events.[1][2] Similarly, non-selective monoamine oxidase inhibitors can lead to dangerous hypertensive crises when interacting with certain foods or medications.[3] Therefore, a thorough assessment of a compound's selectivity is a critical step in the early stages of drug development.
Potential Biological Targets of this compound
The chemical structure of this compound contains two key pharmacophores that suggest potential interactions with distinct biological targets:
-
The Indole Core: The indole scaffold is a privileged structure in medicinal chemistry, forming the core of the neurotransmitter serotonin and numerous selective serotonin receptor modulators.[4][5]
-
The Benzyloxy Moiety: The presence of a benzyloxy group is a common feature in a class of highly selective and potent monoamine oxidase B (MAO-B) inhibitors.[6][7]
Given these structural features, this guide will assess the hypothetical selectivity of this compound for both serotonin receptors and MAO-B.
Methodologies for Assessing Selectivity
To experimentally determine the selectivity of a compound like this compound, a tiered approach involving both in vitro and cellular assays is necessary.
In Vitro Receptor Binding Assays for Serotonin Receptors
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor subtype.[8]
Experimental Protocol: Radioligand Competition Binding Assay
-
Membrane Preparation: Membranes are prepared from cells recombinantly expressing the human serotonin receptor subtype of interest (e.g., 5-HT1A, 5-HT2A, etc.).
-
Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl with additives, is used.
-
Incubation: A constant concentration of a specific radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A) is incubated with the receptor-containing membranes in the presence of increasing concentrations of the test compound (this compound).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The amount of radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.
A broad panel of serotonin receptor subtypes should be screened to determine the selectivity profile.
Workflow for Serotonin Receptor Selectivity Screening
Caption: Workflow for assessing serotonin receptor selectivity.
In Vitro Enzyme Inhibition Assays for MAO-A and MAO-B
To assess the inhibitory activity and selectivity against MAO isoforms, a fluorometric or chromatographic assay is typically employed.[9][10][11][12]
Experimental Protocol: Fluorometric MAO Inhibition Assay
-
Enzyme Source: Recombinant human MAO-A and MAO-B enzymes are used.
-
Substrate: A non-selective substrate like kynuramine is used, which is converted to a fluorescent product.
-
Incubation: The enzyme is pre-incubated with increasing concentrations of the test compound.
-
Reaction Initiation: The substrate is added to start the enzymatic reaction.
-
Detection: The formation of the fluorescent product is measured over time using a microplate reader.
-
Data Analysis: The rate of reaction is calculated, and the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined for both MAO-A and MAO-B. The selectivity index (SI) is calculated as the ratio of IC50 (MAO-A) / IC50 (MAO-B).
Workflow for MAO-B Selectivity Screening
Caption: Workflow for assessing MAO-B selectivity.
Comparative Selectivity Analysis
Hypothetical Selectivity for Serotonin Receptors
While no direct data exists for this compound, we can infer its potential properties from related structures. The substitution pattern on the indole ring is crucial for affinity and selectivity. For instance, substitutions at the 5-position of the indole ring are known to influence affinity for the 5-HT1A receptor.[4]
Table 1: Binding Affinities (Ki, nM) of Representative Indole Derivatives for Serotonin Receptor Subtypes
| Compound | 5-HT1A | 5-HT1D | 5-HT2A | 5-HT2C | 5-HT6 | 5-HT7 | Selectivity for 5-HT1A | Reference |
| 8-OH-DPAT (Selective 5-HT1A Agonist) | 0.9 | 120 | 2500 | 1800 | 890 | 15 | >100-fold vs others | [13] |
| 5-Methoxy-1-benzenesulfonyltryptamine | >1000 | >1000 | 150 | 200 | 1.2 | 25 | Selective for 5-HT6 | [14] |
| 3-{4-[4-(4-Methoxyphenyl)piperazin-1-yl]butyl}-1H-indole-5-carboxamide | 0.09 | - | - | - | - | - | Highly Selective for 5-HT1A | [4] |
| This compound | Unknown | Unknown | Unknown | Unknown | Unknown | Unknown | To be determined |
Based on the available data for analogous compounds, it is plausible that this compound could exhibit affinity for one or more serotonin receptor subtypes. The presence of the benzyloxy group at the 4-position and fluorine at the 6-position would likely modulate its binding profile compared to the examples above. Experimental testing is required to confirm its specific affinities and selectivity.
Hypothetical Selectivity for MAO-B
The benzyloxy pharmacophore is a strong indicator of potential MAO-B inhibitory activity. Several studies have demonstrated that benzyloxy-containing compounds can be potent and highly selective MAO-B inhibitors.[6][7][15] The addition of a fluorine atom can further enhance properties like brain permeability.
Table 2: Inhibitory Potency (IC50, µM) and Selectivity of Benzyloxy and Indole Derivatives against MAO-A and MAO-B
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (SI = IC50A/IC50B) | Reference |
| Rasagiline (Selective MAO-B Inhibitor) | ~4.0 | 0.005 | >800 | [3][16][17][18][19] |
| (E)-1-(4-bromophenyl)-3-(2-((3-fluorobenzyl)oxy)phenyl)prop-2-en-1-one | >40 | 0.0053 | >7547 | [15] |
| 6-fluoro-2-(1-methyl-1H-indol-5-yl)benzo[d]thiazole | >10 | 0.028 | >357 | [20] |
| (3Z)-3-((4-((3-fluorobenzyl)oxy)benzylidene)hydrazineylidene)indolin-2-one | 0.678 | 0.135 | 5.02 | [7] |
| This compound | Unknown | Unknown | To be determined |
The data from structurally related compounds strongly suggests that this compound has a high probability of being a selective MAO-B inhibitor. The combination of the benzyloxy and fluoro-indole motifs is present in compounds with potent and selective MAO-B inhibitory activity.
Conclusion and Future Directions
Based on the analysis of its structural components and comparison with known selective ligands, This compound presents a compelling profile as a potential selective monoamine oxidase B inhibitor . The benzyloxy group is a well-established pharmacophore for potent and selective MAO-B inhibition, and the fluoro-indole core is also found in selective MAO-B inhibitors.
While its indole core also suggests a potential for serotonin receptor modulation, the existing literature on benzyloxy-containing compounds points more strongly towards MAO-B as the primary target.
To definitively assess the selectivity of this compound, the following experimental steps are recommended:
-
In vitro screening: The compound should be tested in parallel in a broad panel of serotonin receptor binding assays and in MAO-A and MAO-B enzyme inhibition assays.
-
Functional assays: If significant affinity for a serotonin receptor subtype is observed, functional assays (e.g., calcium flux or cAMP measurement) should be conducted to determine if the compound acts as an agonist, antagonist, or inverse agonist.[21][22]
-
Kinetic studies: For MAO-B inhibition, kinetic studies should be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive, reversible, or irreversible).
This systematic approach will provide a comprehensive understanding of the selectivity profile of this compound and guide its future development as a potential therapeutic agent.
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A Comparative Guide to Achieving Reproducibility in Experiments with 4-(Benzyloxy)-6-fluoro-1H-indole
For researchers, medicinal chemists, and professionals in drug development, the reproducibility of synthetic procedures is the bedrock of reliable scientific advancement. 4-(Benzyloxy)-6-fluoro-1H-indole is a key intermediate in the synthesis of novel therapeutics, particularly serotonin receptor modulators and other central nervous system agents[1][2]. However, like many substituted indoles, its synthesis can be fraught with challenges that undermine experimental consistency.
This guide provides an in-depth comparison of methodologies and critical parameters to ensure the reproducible synthesis, purification, and characterization of this compound. We will dissect the causal factors behind common experimental pitfalls and offer robust, field-proven protocols.
The Synthetic Challenge: Why Reproducibility Falters with Substituted Indoles
The most common route to substituted indoles is the Fischer indole synthesis, a powerful reaction first described in 1883[3][4]. Despite its utility, it is notoriously sensitive to subtle variations in reaction parameters, often leading to inconsistent yields and purity[3][5]. The core of the problem lies in the reaction mechanism, which involves an acid-catalyzed intramolecular cyclization of an arylhydrazone followed by the elimination of ammonia[4].
Key challenges affecting reproducibility include:
-
Catalyst Sensitivity : The choice and concentration of the acid catalyst (Brønsted or Lewis acids) are critical. An inappropriate acid can lead to failed reactions or the formation of tar and polymeric byproducts[5][6].
-
Thermal Instability : The[7][7]-sigmatropic rearrangement step often requires heat, but excessive temperatures can cause decomposition of the hydrazone intermediate or the final indole product[6].
-
Side Reactions : Competing reactions, such as N-N bond cleavage in the hydrazone intermediate, can significantly lower the yield of the desired indole. This is particularly problematic with electron-donating substituents on the arylhydrazine ring.
-
Starting Material Purity : Impurities in the starting arylhydrazine or the carbonyl compound can inhibit the reaction or introduce hard-to-remove side products[6][8].
Comparative Analysis of Synthetic Protocols
To illustrate the impact of reaction conditions, the table below compares three common approaches to a Fischer-type synthesis. While Protocol B represents a more optimized and reproducible method, Protocols A and C highlight common pitfalls.
| Parameter | Protocol A: Harsh Conditions | Protocol B: Optimized & Reproducible | Protocol C: Insufficient Catalysis |
| Acid Catalyst | Polyphosphoric Acid (PPA) | Zinc Chloride (ZnCl₂) | Acetic Acid (AcOH) |
| Temperature | >150 °C | 80-90 °C | 80-90 °C |
| Reaction Time | 1-2 hours | 4-6 hours (TLC Monitored) | 8+ hours |
| Typical Yield | 20-40% | 70-85% | <30% or No Reaction |
| Purity (Crude) | Low (Significant byproducts) | High | High (Unreacted starting material) |
| Reproducibility | Poor | Excellent | Poor |
| Common Issues | Tar formation, decomposition | Requires anhydrous conditions | Incomplete conversion, low yield |
Recommended Protocol for Reproducible Synthesis
This protocol is designed to maximize yield and purity while ensuring high reproducibility. It employs a mild Lewis acid catalyst and controlled temperature, minimizing byproduct formation.
Experimental Workflow Diagram
Caption: Reproducible Synthesis Workflow.
Step-by-Step Methodology
Materials:
-
(4-(Benzyloxy)-6-fluorophenyl)hydrazine hydrochloride
-
4,4-Diethoxy-N,N-dimethylbutan-1-amine
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Toluene (anhydrous)
-
Ethyl Acetate (EtOAc)
-
Hexane
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Silica Gel for column chromatography
Procedure:
-
Hydrazone Formation (In Situ): In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂), suspend (4-(Benzyloxy)-6-fluorophenyl)hydrazine hydrochloride (1.0 eq) in anhydrous toluene. Add 4,4-Diethoxy-N,N-dimethylbutan-1-amine (1.1 eq). Stir the mixture at room temperature for 30 minutes. The formation of the hydrazone intermediate occurs in situ.
-
Catalyst Addition: To the resulting mixture, add anhydrous zinc chloride (1.5 eq) portion-wise. Causality: ZnCl₂ is a moderately strong Lewis acid that effectively catalyzes the cyclization without causing the extensive decomposition seen with stronger acids like PPA[6].
-
Cyclization: Heat the reaction mixture to 85-90 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) every hour. The reaction is typically complete within 4-6 hours. Causality: Careful temperature control is paramount. Higher temperatures can cleave the N-N bond, reducing yield, while lower temperatures may stall the reaction[3][6].
-
Work-up: Once the starting material is consumed (as indicated by TLC), cool the reaction to room temperature. Carefully quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a hexane:ethyl acetate gradient. Rationale: Chromatography is essential to remove any unreacted starting materials and minor byproducts, ensuring high purity of the final compound[5].
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid.
Analytical Characterization for Quality Control
Verifying the identity and purity of each batch is crucial for reproducibility in downstream applications.
| Analytical Method | Purpose | Expected Results for this compound |
| ¹H NMR | Structural Confirmation | Signals corresponding to the indole protons, the benzylic CH₂, the aromatic rings, and the N-H proton. Splitting patterns will be affected by the fluorine atom[9][10]. |
| HPLC | Purity Assessment | A single major peak with >98% purity. A consistent retention time across batches confirms identity[11]. |
| Mass Spectrometry | Molecular Weight Confirmation | A molecular ion peak corresponding to the exact mass of the compound (C₁₅H₁₂FNO, MW: 241.26)[1]. |
| Melting Point | Purity and Identity Check | A sharp, defined melting point range. Broad ranges indicate impurities. |
Troubleshooting Common Reproducibility Issues
Even with a robust protocol, issues can arise. This decision tree provides a logical framework for troubleshooting.
Troubleshooting Diagram
Caption: Troubleshooting Decision Tree.
Safety and Handling
Proper safety precautions are non-negotiable for ensuring reproducible and safe experimental outcomes.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
Chemical Hazards:
-
Indole Derivatives: Can be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation. Handle in a well-ventilated fume hood.
-
Zinc Chloride (Anhydrous): Corrosive and causes severe skin burns and eye damage. It is also harmful to aquatic life[12][13]. Handle with extreme care.
-
Toluene: Flammable liquid and vapor. Can cause skin irritation and is toxic if inhaled.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Alternatives and Future Perspectives
While the optimized Fischer synthesis is reliable, other methods for constructing the indole nucleus exist, such as the Bischler-Möhlau, Reissert, and various modern palladium-catalyzed cyclization reactions[4][5][14]. These alternatives can be valuable if the substitution pattern on the aromatic ring is incompatible with the Fischer conditions. For C4-oxygenated indoles specifically, novel gold-catalyzed cyclization strategies have also been developed, offering different pathways to this important scaffold[15]. As drug discovery demands increasingly complex molecules, exploring these alternative routes may be necessary to overcome synthetic hurdles and ensure the consistent supply of key intermediates.
References
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The Benzyloxy Moiety: A Double-Edged Sword in Target Binding Affinity
A Senior Application Scientist's Guide to a Privileged Scaffold in Drug Discovery
In the intricate dance of drug design, where molecular architecture dictates biological function, the benzyloxy group emerges as a frequently employed yet complex modulator of target binding affinity. This guide offers researchers, scientists, and drug development professionals an in-depth comparison of how this seemingly simple moiety can profoundly influence a compound's performance. We will dissect its physicochemical properties, explore its diverse roles in target engagement through illustrative case studies, and provide detailed experimental protocols to empower your own investigations into structure-activity relationships (SAR).
The Physicochemical Profile of the Benzyloxy Group: More Than Just a Bulky Appendage
At its core, the benzyloxy group is a benzyl ether. This structure imparts a unique combination of properties that medicinal chemists leverage to fine-tune a ligand's interaction with its biological target.
-
Lipophilicity: The most immediate impact of introducing a benzyloxy group is a significant increase in lipophilicity, or "fat-loving" character.[1][2] This property is critical for a drug's ability to traverse cellular membranes and access binding sites within proteins.[1][2] The benzyl ring's nonpolar nature enhances hydrophobic interactions with complementary pockets on the protein surface, which can be a major driving force for binding.[3]
-
Size and Steric Hindrance: The benzyloxy moiety adds considerable bulk compared to smaller functional groups like hydroxyl or methoxy. This can be advantageous, allowing the ligand to occupy larger hydrophobic pockets within a binding site and establish more extensive van der Waals contacts. However, this size can also introduce steric hindrance, potentially preventing the ligand from adopting an optimal binding conformation or clashing with residues at the binding site.
-
Electronic Effects and Interaction Potential: The benzyloxy group is more than an inert spacer. The aromatic ring is a hub of π-electrons, enabling it to participate in several key non-covalent interactions:
-
π-π Stacking: The flat surface of the benzyl ring can stack with aromatic residues in the protein, such as phenylalanine, tyrosine, and tryptophan. This interaction is a significant contributor to binding affinity and specificity.[4][5]
-
Hydrophobic Interactions: The nonpolar nature of the benzyl group allows it to favorably interact with hydrophobic amino acid residues like leucine, isoleucine, and valine within the binding pocket.[3]
-
Weak Hydrogen Bond Acceptor: While not a classical hydrogen bond acceptor, the oxygen atom of the ether linkage and the π-system of the aromatic ring can act as weak hydrogen bond acceptors, further refining the ligand's interaction network.[5]
-
The interplay of these properties dictates the overall impact of the benzyloxy group on binding affinity. A strategic placement can lead to a potent and selective inhibitor, while a miscalculation can result in a loss of activity.
The Benzyloxy Group in Action: Comparative Case Studies
To truly appreciate the influence of the benzyloxy moiety, we must examine its effect in the context of real-world drug discovery projects. The following case studies provide quantitative data that highlight the nuanced role of this functional group.
Case Study 1: Monoamine Oxidase B (MAO-B) Inhibitors
In the development of inhibitors for monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases, the benzyloxy group has proven to be a key pharmacophore. A study on a series of chalcone derivatives revealed the profound impact of the benzyloxy group's position on inhibitory activity.[4]
For instance, in a series of trifluoromethyl chalcones, the para-benzyloxy substituted analog exhibited an IC50 value of 0.255 µM, a staggering 147-fold increase in potency compared to its ortho-benzyloxy counterpart.[4] This dramatic difference underscores the critical importance of the benzyloxy group's orientation within the binding site for optimal interaction. The para-substituted benzyloxy group is thought to position the benzyl ring in a hydrophobic "entrance cavity" of the MAO-B active site, forming favorable π-π interactions with residues like Tyr326.[6]
| Compound Analogue | Position of Benzyloxy Group | hMAO-B IC50 (µM) |
| Trifluoromethyl Chalcone | para | 0.255 |
| Trifluoromethyl Chalcone | ortho | >37.5 |
Table 1: Comparison of IC50 values for ortho- and para-benzyloxy substituted trifluoromethyl chalcone inhibitors of hMAO-B. Data sourced from Sudevan et al., 2022.[4]
Case Study 2: Opioid Receptor Ligands
In the realm of opioid receptor modulation, the introduction of a benzyl group to a 3-aminomorphinan scaffold has been shown to significantly enhance binding affinity and selectivity. Researchers found that replacing the phenolic hydroxyl group of butorphan with a 3-amino group led to a substantial drop in affinity for the µ-opioid receptor (MOR). However, the subsequent addition of a benzyl group to this amino moiety restored and even improved the binding affinity.[7]
Further exploration revealed that substitutions on the benzyl ring itself could fine-tune this interaction. For example, a meta-methoxybenzyl derivative demonstrated subnanomolar binding affinity for the MOR and improved selectivity over the δ-opioid receptor (DOR).[7] This suggests that the benzyloxy group not only provides a crucial hydrophobic interaction but also serves as a scaffold for further optimization.
| Compound | 3-Position Substituent | MOR Binding Affinity (Ki, nM) |
| Butorphan | -OH | 0.23 |
| Analogue 1 | -NH2 | >1000 |
| Analogue 2 | -NH-benzyl | 0.26 |
| Analogue 3 | -NH-(m-methoxybenzyl) | <1 |
Table 2: Impact of 3-position substitution on µ-opioid receptor binding affinity in the morphinan series. Data adapted from research by Wentland et al.[7]
Quantifying the Impact: A Guide to Experimental Protocols
To rigorously assess the contribution of a benzyloxy moiety to binding affinity, a combination of biophysical techniques is essential. Here, we provide detailed protocols for three gold-standard methods: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Radioligand Binding Assays.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).[8]
Experimental Workflow for Comparing Analogues:
Caption: Workflow for comparative ITC analysis.
Step-by-Step Methodology:
-
Sample Preparation:
-
Dialyze the target protein and dissolve both the benzyloxy-containing compound and its analogue (e.g., hydroxyl or methoxy substituted) in the exact same buffer to minimize heats of dilution.[9] A common starting buffer is phosphate-buffered saline (PBS) at pH 7.4.
-
Thoroughly degas all solutions to prevent air bubbles in the calorimeter.[10]
-
Accurately determine the concentrations of the protein and ligand solutions. For small molecules, ensure purity is high to avoid artifacts.[11]
-
-
Experimental Setup:
-
Data Analysis:
-
Integrate the raw power peaks to obtain the heat change for each injection.
-
Subtract the heat of dilution from the binding data.[10]
-
Fit the resulting isotherm to a suitable binding model (e.g., one set of sites) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy change (ΔH).[12]
-
Calculate the change in Gibbs free energy (ΔG) and entropy (ΔS) using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.[12]
-
Directly compare the thermodynamic parameters of the benzyloxy-containing compound with its analogue to understand the energetic drivers of any observed affinity differences.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at a sensor surface.[13] It provides kinetic data, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (Kd) can be calculated (Kd = kd/ka).[14]
Experimental Workflow for Kinetic Screening:
Caption: Workflow for comparative SPR analysis.
Step-by-Step Methodology:
-
Immobilization:
-
Covalently attach the target protein to a suitable sensor chip (e.g., a CM5 chip via amine coupling).
-
The immobilization level should be optimized to avoid mass transport limitations, especially for small molecule analysis.[14]
-
-
Binding Analysis:
-
Prepare a series of dilutions of the benzyloxy compound and its analogue in the running buffer. The buffer should contain a small amount of a non-ionic surfactant (e.g., 0.05% P20) to minimize non-specific binding.
-
Inject the analyte solutions over the sensor surface, followed by a dissociation phase where only running buffer flows.
-
A regeneration step (e.g., a short pulse of low pH buffer) may be necessary to remove tightly bound analyte between cycles.[13]
-
-
Data Processing:
-
Double-reference the data by subtracting the signal from a reference flow cell and the signal from a buffer-only injection.
-
Globally fit the sensorgrams from the different analyte concentrations to a kinetic binding model to obtain ka and kd.[15]
-
Calculate Kd (kd/ka) and compare the kinetic and affinity data for the two compounds. A change in affinity can be attributed to alterations in either the on-rate, the off-rate, or both.
-
Conclusion: A Strategic Tool in the Medicinal Chemist's Arsenal
The benzyloxy moiety is a powerful and versatile functional group in drug design. Its ability to enhance lipophilicity and engage in a variety of non-covalent interactions, including hydrophobic and π-π stacking, can lead to significant improvements in target binding affinity. However, its steric bulk can also be detrimental if not properly accommodated by the binding site.
As the case studies demonstrate, the impact of the benzyloxy group is highly context-dependent, and its successful application relies on a deep understanding of the target's structure and the principles of molecular recognition. By employing rigorous biophysical techniques such as ITC and SPR, researchers can systematically dissect the structure-activity relationships of their compounds, quantify the energetic contributions of the benzyloxy group, and make informed decisions in the iterative process of lead optimization. Ultimately, the benzyloxy group, when wielded with precision, remains a valuable tool for crafting potent and selective therapeutics.
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A Senior Application Scientist's Guide to the ADME Properties of Indole Derivatives: A Comparative Analysis
Introduction: The Indole Scaffold in Modern Drug Discovery
The indole nucleus, a privileged scaffold in medicinal chemistry, is a cornerstone in the design of a vast array of therapeutic agents.[1] Its presence in numerous natural products and FDA-approved drugs underscores its significance.[2][3][4] However, the journey of an indole-based molecule from a promising hit to a successful drug is intricately linked to its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. A comprehensive understanding and early optimization of these pharmacokinetic parameters are paramount to mitigating late-stage clinical failures and enhancing the overall efficiency of the drug discovery pipeline.[5]
This guide provides a comparative analysis of the ADME properties of indole derivatives, delving into the experimental methodologies used for their assessment and exploring the structure-ADME relationships that govern their behavior in biological systems. As a self-validating system, this document integrates detailed experimental protocols with field-proven insights to empower researchers in making informed decisions for the rational design of indole-based therapeutics with favorable pharmacokinetic profiles.
I. Absorption: Navigating the Intestinal Barrier
The oral route remains the most preferred method of drug administration. Consequently, a compound's ability to permeate the intestinal epithelium is a critical determinant of its oral bioavailability. The Caco-2 cell permeability assay is the gold standard in vitro model for predicting human intestinal absorption.[6][7]
The Caco-2 Permeability Assay: An In Vitro Window into Intestinal Absorption
Caco-2 cells, a human colon adenocarcinoma cell line, spontaneously differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier, complete with tight junctions and efflux transporters.[8] The apparent permeability coefficient (Papp) is the key parameter derived from this assay, quantifying the rate at which a compound crosses the Caco-2 monolayer.
-
Cell Culture and Monolayer Formation:
-
Caco-2 cells are seeded on semipermeable Transwell® inserts and cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with robust tight junctions.
-
-
Monolayer Integrity Assessment:
-
Prior to the experiment, the integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER). TEER values should be within the acceptable range for the specific laboratory conditions (e.g., ≥ 200 Ω·cm²).[2]
-
The permeability of a paracellular marker, such as Lucifer Yellow, is also assessed to confirm the integrity of the tight junctions.[9]
-
-
Transport Experiment:
-
The Caco-2 monolayers are equilibrated with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution) at 37°C.[9]
-
The test compound is added to the apical (A) or basolateral (B) side of the monolayer to assess permeability in both directions (A-to-B and B-to-A).
-
Samples are collected from the receiver compartment at predetermined time points (e.g., 120 minutes).[9]
-
-
Quantification and Data Analysis:
-
The concentration of the test compound in the collected samples is quantified using a validated analytical method, typically LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated using the following equation:
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
Where:
-
dQ/dt is the rate of permeation of the drug across the cells.
-
A is the surface area of the filter membrane.
-
C₀ is the initial concentration of the drug in the donor chamber.[9]
-
-
-
The efflux ratio (ER) is calculated as the ratio of Papp (B-to-A) to Papp (A-to-B). An ER greater than 2 suggests the involvement of active efflux transporters like P-glycoprotein (P-gp).[9]
-
Diagram: Caco-2 Permeability Assay Workflow
Caption: Workflow of the Caco-2 permeability assay.
Structure-Permeability Relationships of Indole Derivatives
The permeability of indole derivatives is significantly influenced by their physicochemical properties, which are dictated by the nature and position of substituents on the indole scaffold.
-
Lipophilicity: Generally, a higher lipophilicity (logP/logD) favors passive diffusion across the cell membrane. However, excessive lipophilicity can lead to increased retention within the cell monolayer, resulting in an underestimation of permeability.[10]
-
Hydrogen Bonding Capacity: A higher number of hydrogen bond donors and acceptors increases the polarity of a molecule, which can hinder its passive diffusion across the lipophilic cell membrane. Reducing the hydrogen bonding potential has been shown to improve the absorption of indole-containing endothelin antagonists.[10]
-
N-Substitution: Substitution on the indole nitrogen (N1 position) can significantly impact permeability. For instance, replacing the N-H with an N-alkyl group can increase lipophilicity and modulate interactions with transporters.
-
Substitution on the Benzene Ring: The position and electronic nature of substituents on the benzene ring of the indole nucleus can alter the molecule's overall polarity and lipophilicity. For example, the introduction of a fluorine atom can modulate lipophilicity and metabolic stability.[11]
-
Efflux Transporter Interactions: Many indole derivatives can be substrates for efflux transporters like P-gp. This can lead to poor absorption despite good passive permeability. The efflux ratio from a bidirectional Caco-2 assay is a key indicator of this liability.
Table 1: Comparative Caco-2 Permeability of Selected Indole Derivatives
| Compound Class | Representative Compound | Papp (A-to-B) (10⁻⁶ cm/s) | Efflux Ratio | Reference |
| Indole Alkaloids | Rhynchophylline | Low to Moderate | >2 | [9] |
| Endothelin Antagonists | Compound 7a (alcohol) | Moderate | Not specified | [10] |
| Diindolinonepyrane | 2,5-BHPA | Low (0.04 - 0.49) | >1.5 | [12] |
Note: Data is compiled from various sources and experimental conditions may differ. This table is for illustrative purposes to highlight the range of permeability observed for different indole derivatives.
II. Distribution: Reaching the Target
Once absorbed into the systemic circulation, a drug's distribution to its target tissues is governed by its binding to plasma proteins and its ability to partition into different tissues.
Plasma Protein Binding: The Free Drug Hypothesis
Only the unbound fraction of a drug in plasma is pharmacologically active and available for metabolism and excretion.[13] Therefore, determining the extent of plasma protein binding (PPB) is crucial. The rapid equilibrium dialysis (RED) method is a widely accepted technique for this purpose.[6]
-
Preparation:
-
A RED device, which consists of individual wells separated by a semipermeable membrane (typically with a molecular weight cutoff of 8-12 kDa), is used.[14]
-
The test compound is spiked into plasma (e.g., human, rat) at a relevant concentration.
-
-
Dialysis:
-
The plasma containing the test compound is added to one chamber of the RED device, and a buffer solution (e.g., phosphate-buffered saline) is added to the other chamber.
-
The device is incubated at 37°C with gentle shaking for a sufficient time (e.g., 4 hours) to reach equilibrium.[6]
-
-
Quantification and Data Analysis:
-
After incubation, samples are taken from both the plasma and buffer chambers.
-
The concentration of the test compound in each sample is determined by LC-MS/MS.
-
The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
-
The percentage of plasma protein binding is calculated as (1 - fu) x 100% .
-
Diagram: Rapid Equilibrium Dialysis (RED) Workflow
Caption: Workflow for the plasma protein binding assay using RED.
Structure-Plasma Protein Binding Relationships of Indole Derivatives
The extent of plasma protein binding for indole derivatives is primarily influenced by their lipophilicity and acidic/basic properties.
-
Lipophilicity: Highly lipophilic compounds tend to exhibit higher plasma protein binding, primarily to albumin.[13]
-
Ionization State: The pKa of an indole derivative determines its ionization state at physiological pH. Acidic indoles generally bind to albumin, while basic indoles can bind to both albumin and α1-acid glycoprotein.[13]
-
Specific Structural Features: The presence of certain functional groups can create specific interactions with amino acid residues on plasma proteins, influencing the binding affinity.
Table 2: Comparative Plasma Protein Binding of Selected Indole Derivatives
| Compound Class | Representative Compound | % Plasma Protein Binding (Human) | Reference |
| PAR-4 Antagonist | 11b-1 | 97.4% (2.6% unbound) | [15] |
| Antipsychotic | Sertindole | >99% | [2] |
| Ergot Alkaloid | Dihydroergotamine | 93% | [2] |
Volume of Distribution (Vd)
The volume of distribution is a theoretical pharmacokinetic parameter that relates the amount of drug in the body to its concentration in the plasma.[16] A large Vd (>1 L/kg) suggests extensive tissue distribution, while a low Vd (<0.7 L/kg) indicates that the drug is primarily confined to the plasma.[16] The Vd of indole derivatives is influenced by their lipophilicity, plasma protein binding, and tissue permeability. For example, the highly lipophilic antipsychotic drug sertindole has a large volume of distribution of approximately 20 L/kg.[2]
III. Metabolism: The Biotransformation Maze
The liver is the primary site of drug metabolism, where cytochrome P450 (CYP) enzymes play a crucial role in the biotransformation of xenobiotics.[17] The metabolic stability of a compound is a key determinant of its half-life and oral bioavailability.
Microsomal Stability Assay: Gauging Metabolic Lability
The in vitro microsomal stability assay is a widely used method to assess the susceptibility of a compound to phase I metabolism by CYP enzymes.[18] This assay provides the in vitro half-life (t₁/₂) and intrinsic clearance (CLint) of a compound.[11]
-
Preparation:
-
Liver microsomes (e.g., human, rat) are thawed and diluted in a suitable buffer.
-
A reaction mixture containing the microsomes, the test compound, and a NADPH-regenerating system is prepared.
-
-
Incubation:
-
The reaction is initiated by the addition of the NADPH-regenerating system and incubated at 37°C with gentle shaking.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
-
Reaction Termination and Sample Preparation:
-
The reaction in each aliquot is stopped by the addition of a cold organic solvent (e.g., acetonitrile), which also precipitates the proteins.
-
The samples are centrifuged, and the supernatant is collected for analysis.
-
-
Quantification and Data Analysis:
-
The concentration of the remaining parent compound in the supernatant is quantified by LC-MS/MS.
-
The natural logarithm of the percentage of the remaining parent compound is plotted against time.
-
The in vitro half-life (t₁/₂) is determined from the slope of the linear regression.
-
The intrinsic clearance (CLint) is calculated from the half-life and the protein concentration in the incubation.
-
Diagram: Microsomal Stability Assay Workflow
Caption: Workflow for the microsomal stability assay.
Structure-Metabolism Relationships of Indole Derivatives
The metabolic fate of indole derivatives is highly dependent on their substitution pattern.
-
Oxidation of the Pyrrole Ring: The C2 and C3 positions of the indole ring are electron-rich and susceptible to oxidation by CYP enzymes.[19]
-
Hydroxylation of the Benzene Ring: The C4, C5, C6, and C7 positions on the benzene ring can undergo hydroxylation.
-
N-Dealkylation: If the indole nitrogen is substituted with an alkyl group, N-dealkylation can occur.
-
Influence of Substituents:
-
Electron-withdrawing groups (EWGs) at the C3 position can decrease the electron density of the pyrrole ring, potentially slowing down metabolism and increasing the half-life.[19]
-
Electron-donating groups (EDGs) at the C3 position may enhance the susceptibility to oxidation, leading to a shorter half-life.[19]
-
Substitution at the C5 position has been a focus for improving the metabolic stability of indole derivatives.[18]
-
Bioisosteric replacement , such as replacing an indoline with an azaindole, can block or alter metabolic pathways, often leading to improved metabolic stability.[20]
-
Table 3: Comparative Metabolic Stability of Substituted Indole Derivatives in Human Liver Microsomes
| Compound | Substitution | Half-life (t₁/₂) (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) | Reference |
| UT-155 (parent) | 2,3-unsubstituted | 12.35 | High | [19] |
| Compound 19a | 3-EWG | 21.77 | Moderate | [19] |
| Compound 19b | 3-EDG | 9.29 | High | [19] |
| Compound 32c | Indazole with CF₃ | 53.71 | Low | [19] |
| Compound 35i | Substituted indole | 120 | Very Low | [19] |
IV. Excretion: The Final Exit
The elimination of drugs and their metabolites from the body occurs primarily through renal (urine) and biliary (feces) excretion.[4][21] The physicochemical properties of the molecules, such as molecular weight, polarity, and ionization state, determine the predominant route of excretion.[22][23]
-
Renal Excretion: Polar and water-soluble compounds with a molecular weight of less than 300-500 Da are typically excreted by the kidneys.[22] The metabolites of indole derivatives, which are often more polar than the parent compound due to phase II conjugation reactions (e.g., glucuronidation, sulfation), are primarily eliminated via the kidneys.[4]
-
Biliary Excretion: Larger molecules (molecular weight > 500 Da) and their conjugates are often excreted into the bile and subsequently eliminated in the feces.[22]
For many orally administered indole derivatives, which are often lipophilic to ensure good absorption, hepatic metabolism is the main clearance mechanism, followed by renal excretion of the more polar metabolites.[4]
V. Conclusion and Future Perspectives
The ADME properties of indole derivatives are a complex interplay of their physicochemical characteristics, which are finely tuned by their substitution patterns. A thorough understanding of these properties, gained through a combination of in vitro assays and in silico predictions, is indispensable for the successful development of indole-based drugs.
The future of optimizing the ADME profiles of indole derivatives lies in a multi-pronged approach:
-
Structure-Based Design: Leveraging computational tools to predict ADME properties and guide the design of molecules with improved pharmacokinetic profiles.
-
Metabolite Identification: Early identification of metabolic "soft spots" to inform strategies for blocking or modifying these sites to enhance metabolic stability.
-
Transporter Interactions: A deeper understanding of the interactions of indole derivatives with uptake and efflux transporters to modulate their absorption and distribution.
By integrating these strategies, researchers can navigate the complexities of ADME and unlock the full therapeutic potential of the versatile indole scaffold.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-(Benzyloxy)-6-fluoro-1H-indole
A Note on This Guidance: The proper disposal of any chemical is paramount for laboratory safety and environmental stewardship. This guide provides a detailed operational plan for 4-(Benzyloxy)-6-fluoro-1H-indole. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the procedures outlined here are synthesized from the known hazards of its structural analogs, particularly 4-benzyloxyindole and other fluorinated organic compounds, in accordance with federal regulations and laboratory best practices.[1] Researchers must always consult their institution's Environmental Health and Safety (EHS) office for definitive procedures that comply with local, state, and federal laws.
Core Hazard Assessment: Understanding the Risk Profile
Before any disposal protocol is initiated, a thorough understanding of the compound's potential hazards is essential. Based on data from structurally similar chemicals, this compound should be handled as a hazardous substance.[1][2]
-
Health Hazards: The primary risks associated with indole derivatives like 4-benzyloxyindole are irritation to the skin and eyes, and potential respiratory irritation if inhaled as a dust or aerosol.[2][3] The introduction of a fluorine atom can sometimes alter toxicological properties, warranting a cautious approach.
-
Physical Hazards: While specific data is unavailable, many organic powders can form combustible dust concentrations in the air.[4]
-
Environmental Hazards: As with many synthetic organic molecules, the environmental fate is not well-characterized. Therefore, it must be assumed that the compound and its byproducts could be hazardous to the environment and must not be disposed of down the drain or in regular trash.[2][3]
Immediate Safety & Handling Protocols
Proper safety measures are non-negotiable when handling the compound, from initial use through to final waste packaging. These protocols are designed to minimize exposure and mitigate risk.
Personal Protective Equipment (PPE) & Engineering Controls
Effective protection is achieved through a combination of engineering controls and appropriate PPE. All work with this compound and its waste should be performed within a properly functioning chemical fume hood to minimize inhalation exposure.[1][5]
| Protective Measure | Specification & Rationale |
| Eye/Face Protection | Chemical safety goggles are mandatory. A face shield should be worn over goggles if there is a significant risk of splashing.[1][5] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) are required. Always inspect gloves before use and use proper removal technique to avoid skin contact.[6] |
| Body Protection | A standard laboratory coat must be worn and kept fully fastened. Long-sleeved clothing is recommended to protect all skin.[1] |
| Respiratory Protection | Generally not required when working within a fume hood. For large-scale use or in emergencies, a NIOSH-approved respirator may be necessary.[3] |
Step-by-Step Waste Management & Disposal Plan
The disposal of this compound requires a systematic approach involving segregation, containment, labeling, and transfer. Attempting to neutralize this compound in the lab is not recommended due to the potential for creating byproducts of unknown toxicity.[1]
Step 1: Waste Segregation at the Source
Proper segregation is the foundation of safe chemical waste disposal. Never mix incompatible waste streams.[5] Because this compound contains fluorine, a halogen, it must be segregated into a halogenated organic waste stream.
-
Solid Waste:
-
Collect un-reusable solid this compound, along with any grossly contaminated items (e.g., weigh boats, contaminated gloves, bench paper), in a designated solid waste container.[5]
-
-
Liquid Waste:
-
If the compound is dissolved in a solvent, the entire solution must be disposed of as hazardous waste.
-
Segregate based on the solvent:
-
Halogenated Solvents (e.g., Dichloromethane, Chloroform): Collect in a container labeled "Halogenated Organic Liquid Waste."
-
Non-Halogenated Solvents (e.g., Hexanes, Ethyl Acetate, Methanol): Collect in a container labeled "Non-Halogenated Organic Liquid Waste."
-
-
-
Sharps Waste:
-
Any needles, syringes, or contaminated glassware must be disposed of in a designated, puncture-proof sharps container.[1]
-
Step 2: Proper Waste Containment
Waste containers must be appropriate for the type of waste they hold and in good condition.[7]
-
Container Type: Use containers provided by or approved by your institution's EHS department. Ensure they are compatible with the chemical waste (e.g., do not use metal containers for corrosive waste).[7]
-
Container Condition: Containers must be clean on the outside, leak-proof, and have a secure, tightly closing lid.[7][8]
-
Filling: Never fill a waste container beyond 90% of its capacity to allow for expansion and prevent spills.[8] Keep containers closed at all times except when adding waste.[7][9]
Step 3: Accurate and Compliant Labeling
OSHA and EPA regulations require that all hazardous waste containers be clearly labeled to ensure proper handling and disposal.[10][11]
-
Label Contents: The label must include:
-
The words "HAZARDOUS WASTE" .[7]
-
The full chemical name of each component (no abbreviations or formulas). For this compound, write "this compound."
-
The approximate percentage of each component.
-
The specific hazards (e.g., "Irritant," "Toxic").
-
The date accumulation started.
-
Step 4: Safe Storage Pending Disposal
Designated storage areas for hazardous waste are known as Satellite Accumulation Areas (SAAs).[7]
-
Location: Store waste containers in a secondary containment bin within or near the fume hood where the waste was generated.
-
Segregation: Keep incompatible waste types physically separated (e.g., acids from bases, oxidizers from organics).[12]
-
Inspections: Regularly check waste containers for any signs of degradation or leakage.[8]
Step 5: Arranging for Final Disposal
-
Contact EHS: Once a waste container is full or you are finished with the process, contact your institution's EHS or hazardous waste management office to schedule a pickup.[5] Do not attempt to transport or dispose of the waste yourself.
-
Documentation: Complete any required waste pickup forms accurately and completely.
The entire process, from generation to disposal, is governed by the Resource Conservation and Recovery Act (RCRA), which establishes a "cradle-to-grave" approach to hazardous waste management.[13]
Caption: Workflow for the proper disposal of this compound.
The Regulatory Framework: EPA and OSHA
-
Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), governs the disposal of hazardous waste.[13][14] Regulations cover everything from waste identification and classification to the standards for facilities that treat, store, and dispose of waste.[15] Fluorinated organic compounds are typically disposed of via high-temperature incineration at a licensed facility, which is effective at destroying the stable carbon-fluorine bond.[16]
-
Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard (HazCom) ensures that workers are informed about the chemical hazards in their workplace through labels, safety data sheets, and training.[10][11] Proper labeling and handling of waste containers are key components of OSHA compliance.[17]
By adhering to the procedures in this guide, researchers can ensure they are not only protecting themselves and their colleagues but are also in compliance with federal law and contributing to the responsible management of chemical waste.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(Benzyloxy)-6-fluoro-1H-indole
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The compound 4-(Benzyloxy)-6-fluoro-1H-indole is a valuable intermediate in medicinal chemistry, particularly in the synthesis of serotonin receptor modulators and other central nervous system agents.[1] Its structure, which combines a fluorinated indole core with a benzyl ether group, necessitates a rigorous and well-understood personal protective equipment (PPE) protocol.
This guide provides a comprehensive framework for the safe handling of this compound. It moves beyond a simple checklist to explain the scientific rationale behind each recommendation, ensuring that safety protocols are not just followed, but are also self-validating systems of protection.
While a specific Safety Data Sheet (SDS) for this compound is not widely available, a thorough hazard assessment can be constructed based on the known risks of its structural components: halogenated aromatic compounds, indole derivatives, and benzyl ethers. This approach allows us to anticipate and mitigate risks effectively.
Inferred Hazard Profile
The primary hazards associated with this class of compounds include irritation to the skin, eyes, and respiratory system.[2][3] Analogous benzylated and halogenated compounds are known to be harmful if swallowed and can cause severe skin and eye damage.[4]
Key Anticipated Hazards:
-
Skin Irritation/Corrosion: The aromatic and halogenated nature suggests a high potential for skin irritation upon contact.[5]
-
Serious Eye Damage: As a fine powder or in solution, the compound poses a significant risk of causing serious, potentially irreversible, eye irritation or damage.[2]
-
Respiratory Irritation: Inhaling the fine powder can lead to irritation of the respiratory tract.[2][5]
-
Acute Toxicity (Oral): Similar compounds are classified as harmful if swallowed.
Therefore, all handling procedures must be designed to prevent any direct contact with the substance, whether in solid or solution form.
Core Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is essential. The specific components required will depend on the scale and nature of the operation, but the following represents the baseline for all work with this compound.
Eye and Face Protection: The First Line of Defense
Due to the risk of serious eye irritation, robust eye and face protection is non-negotiable.
-
Chemical Splash Goggles: Standard safety glasses are insufficient. Chemical splash goggles that conform to ANSI Z87.1 standards are mandatory.[6] They form a complete seal around the eyes, protecting against splashes from solutions and airborne powder.
-
Face Shield: A full-face shield must be worn over the chemical splash goggles whenever there is a significant risk of splashes, such as when transferring solutions, performing extractions, or during reactions under pressure.[7] A face shield alone does not provide adequate eye protection and must always be paired with goggles.[7]
Skin and Body Protection: An Impermeable Barrier
Preventing skin contact is critical. This requires appropriate gloves and body coverings.
-
Gloves: Disposable nitrile gloves are a suitable starting point for incidental contact, such as handling small quantities of solid in a fume hood.[8] However, for prolonged handling or when working with solutions, a more robust glove is necessary. Double-gloving (wearing two pairs of nitrile gloves) or using a heavier-duty glove may be required.[6] Always inspect gloves for tears or pinholes before use.
-
Lab Coat: A flame-resistant lab coat is required.[7] It should be fully buttoned with the sleeves rolled down to provide maximum skin coverage.[8]
-
Full Coverage: Long pants and closed-toe, closed-heel shoes are mandatory in any laboratory setting where hazardous chemicals are handled.[6]
Table 1: Glove Selection Guide
| Task | Primary Glove Recommendation | Rationale |
| Weighing Solid Compound (<1g) | Single Pair Nitrile Gloves | Protects against incidental powder contact. Change immediately if contamination is suspected.[8] |
| Preparing Solutions/Transfers | Double Pair Nitrile Gloves | Provides an extra layer of protection against splashes and solvent permeation.[6] |
| Extended Use / Large Quantities | Heavy-Duty Butyl or Viton® Gloves | Offers superior resistance to a broader range of organic solvents and longer breakthrough times. |
| Cleaning Contaminated Glassware | Double Pair Nitrile or Neoprene Gloves | Protects against both the compound and the cleaning solvents used. |
Respiratory Protection: Engineering Controls as the Primary Method
The primary method for respiratory protection is the use of engineering controls.
-
Chemical Fume Hood: All procedures involving the handling of this compound, including weighing, transfers, and reactions, must be performed inside a certified chemical fume hood.[9] This is the most effective way to prevent inhalation of the powdered compound or vapors from its solutions.
-
Respirator (for non-routine operations): In the event of a large spill or a failure of the primary engineering controls, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates may be necessary.[8][10] Use of a respirator requires prior medical clearance, fit-testing, and training.[8]
Procedural, Step-by-Step Guidance
The order in which PPE is put on (donning) and taken off (doffing) is critical to prevent cross-contamination.
Donning PPE Protocol
-
Attire Check: Confirm you are wearing long pants and closed-toe shoes.
-
Lab Coat: Put on your flame-resistant lab coat and fasten all buttons.
-
Goggles and Face Shield: Put on your chemical splash goggles first, followed by the face shield if the procedure requires it.
-
Gloves: Put on the appropriate gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.
Doffing PPE Protocol (to be performed in a designated area)
-
Outer Gloves (if double-gloved): Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.
-
Face Shield & Goggles: Remove the face shield, followed by the goggles, handling them by the straps. Place them in a designated area for decontamination.
-
Lab Coat: Unbutton and remove the lab coat, folding it so the contaminated exterior is folded inward.
-
Inner Gloves: Remove the final pair of gloves using the same inside-out technique.
-
Hand Washing: Immediately wash your hands thoroughly with soap and water.[2]
Operational and Disposal Plans
Safe disposal is a crucial part of the handling lifecycle, preventing environmental contamination and ensuring regulatory compliance.
Spill Management
-
Alert Personnel: Immediately alert others in the lab.
-
Evacuate (if necessary): For large spills, evacuate the immediate area.
-
Don Appropriate PPE: Before cleaning, don the full PPE ensemble, including respiratory protection if the spill is large or outside a fume hood.
-
Containment: For solid spills, gently cover with an absorbent material to prevent dust from becoming airborne. For liquid spills, absorb with an inert material like sand or diatomaceous earth.[11]
-
Collection: Carefully sweep or scoop the contained material into a designated, sealable hazardous waste container.[11]
-
Decontamination: Clean the spill area with a suitable solvent (e.g., acetone), collecting all cleaning materials as hazardous waste.[12]
Waste Disposal Workflow
All materials contaminated with this compound must be treated as hazardous chemical waste.[11]
-
Waste Segregation: Halogenated organic waste must be collected separately from non-halogenated waste streams.[9]
-
Containerization: Use a designated, chemically compatible, and clearly labeled waste container.[11][12] The label should read "Hazardous Waste" and include the full chemical name: "this compound".[9]
-
Collection: This includes:
-
Storage and Disposal: Store the sealed waste container in a designated satellite accumulation area within the laboratory before collection by your institution's Environmental Health and Safety (EHS) department.[11] Never dispose of this chemical down the drain.[11]
PPE Selection Workflow Diagram
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
Caption: PPE Selection Workflow for Handling this compound.
By adhering to these rigorous, scientifically-grounded protocols, you can confidently and safely harness the synthetic potential of this compound, advancing your research while prioritizing the well-being of yourself and your colleagues.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
